Product packaging for Methyl 5-Bromopyrimidine-2-carboxylate(Cat. No.:CAS No. 89581-38-4)

Methyl 5-Bromopyrimidine-2-carboxylate

カタログ番号: B570044
CAS番号: 89581-38-4
分子量: 217.022
InChIキー: XILAKTMDKMVJQV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Methyl 5-Bromopyrimidine-2-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN2O2 and its molecular weight is 217.022. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrN2O2 B570044 Methyl 5-Bromopyrimidine-2-carboxylate CAS No. 89581-38-4

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

methyl 5-bromopyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)5-8-2-4(7)3-9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILAKTMDKMVJQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672336
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89581-38-4
Record name Methyl 5-bromopyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-bromopyrimidine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 5-Bromopyrimidine-2-carboxylate: A Technical Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Halogenated Pyrimidine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic selection of building blocks is paramount. Methyl 5-Bromopyrimidine-2-carboxylate (CAS No. 89581-38-4) has emerged as a cornerstone heterocyclic intermediate.[1][2] Its value lies not in its own biological activity, but in its inherent versatility—a precisely arranged scaffold of reactive sites that allows chemists to construct complex molecular architectures.

The pyrimidine core is a privileged structure, found in nucleobases and a multitude of approved drugs. The introduction of a bromine atom at the 5-position and a methyl ester at the 2-position creates two orthogonal, highly valuable synthetic handles.[3] The bromine atom is an ideal participant in transition-metal-catalyzed cross-coupling reactions, while the ester provides a gateway to amides, carboxylic acids, and other functionalities. This guide provides an in-depth examination of the properties, synthesis, reactivity, and applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.[1]

Core Physicochemical Properties

A comprehensive understanding of a compound's physical properties is the foundation of its effective use in the laboratory. All experimental designs, from reaction setup to purification, are dictated by these fundamental characteristics. The properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 89581-38-4[1][2][4][5]
Molecular Formula C₆H₅BrN₂O₂[1][4][5][6]
Molecular Weight 217.02 g/mol [1][4][5]
Appearance White to light yellow powder or crystal[1][5]
Melting Point 149 °C[1][4][6][7]
Boiling Point 314.4 ± 34.0 °C (Predicted)[4][6]
Density 1.669 g/cm³ (Predicted)[4][6]
Solubility Soluble in Methanol[4][6][8]
Purity Typically ≥ 98% (by GC)[1][5]
Synonyms 5-Bromopyrimidine-2-carboxylic acid methyl ester[1][9]

Synthesis: A Practical Laboratory Protocol

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid. This method is reliable and scalable, making it a laboratory staple.

Protocol: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic acid

This protocol is based on a well-established procedure for converting a carboxylic acid to its methyl ester using an acid catalyst generated in situ.[7]

Causality Behind Experimental Choices:

  • Reagents: Methanol serves as both the solvent and the reactant. Acetyl chloride is a convenient and effective precursor for the acid catalyst; it reacts exothermically with methanol to generate anhydrous HCl, which protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by methanol. This in situ generation avoids the handling of corrosive HCl gas.

  • Reflux: Heating the reaction to reflux increases the reaction rate, allowing equilibrium to be reached more quickly.

  • Work-up: The reaction is quenched with a saturated sodium bicarbonate solution. This basic solution neutralizes the HCl catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This allows for the separation of the desired ester, which is organic-soluble, from the water-soluble impurities during the ethyl acetate extraction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (e.g., 3.22 g, 15.9 mmol) in methanol (50 mL) at room temperature.[7]

  • Catalyst Generation: While stirring, slowly add acetyl chloride (4.0 mL, 56.3 mmol) to the solution.[7] The addition is exothermic and will generate HCl gas; this step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 15-30 minutes.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After cooling the mixture to room temperature, remove the solvent under reduced pressure using a rotary evaporator.[7]

  • Extraction: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (30 mL) and ethyl acetate (50 mL).[7] Transfer the mixture to a separatory funnel.

  • Purification: Shake the funnel, allowing the layers to separate. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Product: The resulting solid can be further purified by recrystallization if necessary to yield this compound as a white to light yellow solid.

G cluster_reagents Starting Materials cluster_process Reaction & Work-up 5-Bromopyrimidine-2-carboxylic acid 5-Bromopyrimidine-2-carboxylic acid Dissolution Dissolution 5-Bromopyrimidine-2-carboxylic acid->Dissolution Methanol (Solvent/Reagent) Methanol (Solvent/Reagent) Methanol (Solvent/Reagent)->Dissolution Acetyl Chloride (Catalyst Precursor) Acetyl Chloride (Catalyst Precursor) Acid Catalyst Generation (in situ HCl) Acid Catalyst Generation (in situ HCl) Acetyl Chloride (Catalyst Precursor)->Acid Catalyst Generation (in situ HCl) Dissolution->Acid Catalyst Generation (in situ HCl) Reflux Reflux Acid Catalyst Generation (in situ HCl)->Reflux Solvent Removal Solvent Removal Reflux->Solvent Removal NaHCO3 Quench NaHCO3 Quench Solvent Removal->NaHCO3 Quench EtOAc Extraction EtOAc Extraction NaHCO3 Quench->EtOAc Extraction Drying & Concentration Drying & Concentration EtOAc Extraction->Drying & Concentration Final Product This compound Drying & Concentration->Final Product

Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from its two distinct reactive sites. Understanding how to selectively manipulate these sites is key to its application in multi-step synthesis.

  • The C5-Bromine Handle: The bromine atom at the 5-position is the primary site for carbon-carbon and carbon-heteroatom bond formation. It is particularly well-suited for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations. This reactivity allows for the direct installation of diverse aryl, heteroaryl, alkyl, and amino groups, which is a foundational strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR). For example, a key step in the synthesis of some dual endothelin receptor antagonists involves reactions at this position.[10]

  • The C2-Ester Handle: The methyl ester at the 2-position can be readily modified.

    • Hydrolysis: Saponification with a base (e.g., NaOH or LiOH) followed by acidic work-up will revert the ester to the parent carboxylic acid. This is often done when the acid functionality is required for biological activity or for subsequent amide coupling reactions.

    • Amidation: The ester can be directly converted to an amide by heating with an amine, sometimes requiring a catalyst. This is a crucial transformation for building molecules with specific hydrogen bonding capabilities.

Reactivity cluster_bromo C5-Br Reactions cluster_ester C2-Ester Reactions main Methyl 5-Bromopyrimidine-2-carboxylate suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) main->suzuki Forms C-C bond buchwald Buchwald-Hartwig (R2NH, Pd catalyst) main->buchwald Forms C-N bond hydrolysis Hydrolysis (NaOH, H2O) main->hydrolysis Forms Carboxylic Acid amidation Amidation (R-NH2, heat) main->amidation Forms Amide

Key reactive sites and transformations.

Applications in Research and Development

The versatility of this building block has led to its use across several scientific domains.

  • Pharmaceutical Development: This is the most prominent area of application. The compound is a key intermediate in the synthesis of a wide range of biologically active molecules. It has been instrumental in developing treatments for neurological disorders and in the discovery of novel antiviral and anticancer agents, where the pyrimidine scaffold is a common feature.[1] A notable application is in the synthesis of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for various central nervous system disorders.[4][7] Furthermore, its structural motifs are found in precursors to potent dual endothelin receptor antagonists like Macitentan.[10]

  • Agrochemical Chemistry: The pyrimidine core is also prevalent in agriculture. This compound is used to formulate effective herbicides and fungicides, contributing to improved crop yields and protection against pests.[1]

  • Biochemical Research & Diagnostics: Researchers use this compound and its derivatives to study enzyme interactions and metabolic pathways, providing insights that can inform new therapeutic strategies.[1] It also plays a role in developing diagnostic agents for advanced imaging techniques.[1]

  • Material Science: The compound is utilized in the synthesis of specialized polymers and materials, lending properties such as enhanced thermal stability and resistance to degradation.[1]

Safety and Handling

As with any laboratory chemical, proper handling is essential for ensuring safety. The following information is synthesized from available Safety Data Sheets (SDS).

  • Hazards: The compound is classified as an irritant. The primary hazards are:

    • Causes skin irritation (Hazard Statement H315).[11]

    • Causes serious eye irritation (Hazard Statement H319).[11]

    • May cause respiratory irritation (Hazard Statement H335).[11]

    • Risk statements 36/37/38 align with these classifications.[4][12]

  • Precautions for Safe Handling:

    • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[13] Safety showers and eyewash stations should be readily accessible.[14]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[13][15] If dust is generated, a dust respirator is recommended.[15]

    • Hygiene: Wash hands and face thoroughly after handling.[13] Do not eat, drink, or smoke in the work area. Contaminated clothing should be washed before reuse.[16]

  • Storage Conditions:

    • Store in a tightly sealed container in a dry, cool, and well-ventilated place.[17]

    • It is recommended to store under an inert atmosphere at room temperature.[4][6]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its stable, yet reactive, structure provides a reliable platform for building complexity and diversity into novel molecules. For professionals in drug discovery, agrochemical synthesis, and material science, a thorough understanding of this compound's properties, reactivity, and handling is not just beneficial—it is essential for driving innovation.

References

  • LookChem.
  • Pharmaffiliates.
  • Thermo Scientific Chemicals.
  • PubChem.
  • Thermo Fisher Scientific.
  • ZaiQi Bio-Tech.
  • ACS Publications. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]

Sources

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate: Synthesis, Reactivity, and Applications in Modern Drug Discovery

This compound is a pivotal heterocyclic compound that serves as a cornerstone in the architecture of complex, biologically active molecules.[1] Characterized by a pyrimidine core functionalized with both a bromine atom and a methyl ester, this molecule offers two distinct and synthetically valuable reaction handles. The bromine atom at the C5 position is primed for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the methyl ester at the C2 position allows for straightforward modifications such as hydrolysis and amidation. This dual functionality makes it an exceptionally versatile and sought-after intermediate in medicinal chemistry and agrochemical research.[1][2] This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of its synthesis, core reactivity, and strategic application in the development of novel therapeutics, supported by field-proven insights and detailed experimental protocols.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis. This compound is typically a white to light yellow crystalline solid, a physical state that facilitates handling and accurate weighing for reactions.[1][3] Its stability under standard laboratory conditions and solubility in common organic solvents like methanol further contribute to its utility.[4][5]

Key Physicochemical Data

For quick reference, the essential properties of this compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 89581-38-4[1][3][4]
Molecular Formula C₆H₅BrN₂O₂[1][3][5]
Molecular Weight 217.02 g/mol [1][3][5]
Appearance White to light yellow powder/crystal[1][3]
Melting Point 149 °C[1][4][5]
Solubility Soluble in Methanol[4][5]
Storage Store at room temperature under inert atmosphere[4][5]
Spectroscopic Signature (¹H and ¹³C NMR)

While a specific spectrum is not provided, the expected NMR signals for this structure are highly predictable and serve as a crucial tool for reaction monitoring and product verification.

  • ¹H NMR: The proton spectrum is expected to be simple and diagnostic. The two pyrimidine protons at the C4 and C6 positions would appear as a sharp singlet at approximately δ 9.0-9.2 ppm, due to their chemical equivalence and the deshielding effect of the adjacent nitrogen atoms. The methyl ester protons would present as a distinct singlet around δ 4.0 ppm.

  • ¹³C NMR: The carbon spectrum would show six distinct signals. The ester carbonyl carbon would be found significantly downfield (δ ~160-165 ppm). The pyrimidine ring carbons would have characteristic shifts, with C4 and C6 appearing around δ 160 ppm, C2 (attached to the ester) around δ 150-155 ppm, and the brominated carbon, C5, appearing at a more upfield position of approximately δ 120 ppm. The methyl ester carbon would be observed around δ 53 ppm.

PART 2: Synthesis and Manufacturing

The most common and efficient laboratory-scale synthesis of this compound involves the direct esterification of its corresponding carboxylic acid precursor.[6][7] This method is favored for its high yield and operational simplicity.

Workflow for Synthesis

cluster_0 Synthesis of this compound start 5-Bromopyrimidine-2-carboxylic Acid reagents Methanol (Solvent/Reagent) Acetyl Chloride (Catalyst Precursor) reaction Esterification Reaction (Reflux Conditions) start->reaction reagents->reaction workup Aqueous Workup (NaHCO₃ wash) reaction->workup Cool to RT extraction Solvent Extraction (Ethyl Acetate) workup->extraction purification Concentration extraction->purification Combine organic phases product This compound purification->product

Caption: A typical workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Fischer Esterification

This protocol is a self-validating system, incorporating in-process checks and clear endpoints.

  • Reaction Setup: To a solution of 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid), add acetyl chloride (3.5 eq) dropwise at room temperature.[6]

    • Expert Insight: Acetyl chloride is not the direct catalyst. It reacts exothermically with methanol to generate hydrogen chloride (HCl) in situ. This anhydrous HCl is the true proton source that catalyzes the esterification, avoiding the need to handle corrosive HCl gas while ensuring water-free conditions that favor product formation according to Le Châtelier's principle.

  • Heating: Heat the reaction mixture to reflux and maintain for 15-30 minutes.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible.

  • Solvent Removal: After cooling the mixture to room temperature, concentrate it under reduced pressure to remove the excess methanol.[6]

  • Aqueous Workup: Dilute the resulting residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Trustworthiness Check: This step is critical. It neutralizes the excess HCl catalyst. The subsequent extraction will not be efficient if the product remains in its protonated, water-soluble form. Successful neutralization is often indicated by effervescence (CO₂ evolution) ceasing.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous phase).[6]

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound as a solid, which can be further purified by recrystallization if necessary.

PART 3: Chemical Reactivity and Synthetic Utility

The true power of this compound lies in its predictable and versatile reactivity, primarily centered around the C-Br bond.

Palladium-Catalyzed Cross-Coupling Reactions

The electron-deficient nature of the pyrimidine ring and the C-Br bond at the 5-position make this substrate ideal for a range of palladium-catalyzed cross-coupling reactions. These reactions are the workhorses of modern medicinal chemistry for constructing complex molecular frameworks.

This is arguably the most common transformation performed on this substrate, allowing for the introduction of a wide variety of aryl and heteroaryl groups.

cluster_0 Generalized Suzuki-Miyaura Coupling reagent This compound C-Br bond catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) reagent:f0->catalyst Oxidative Addition boronic_acid Aryl/Heteroaryl Boronic Acid R-B(OH)₂ boronic_acid->catalyst Transmetalation product Coupled Product Pyrimidine-Aryl catalyst->product Reductive Elimination

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Representative Protocol (Suzuki Coupling):

  • Inert Atmosphere: To an oven-dried flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

    • Expert Insight: The choice of catalyst and base is crucial. For electron-deficient substrates like this pyrimidine, a standard catalyst like Tetrakis(triphenylphosphine)palladium(0) is often sufficient. The base is required to activate the boronic acid for the transmetalation step.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).

  • Heating: Heat the reaction mixture (e.g., to 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

  • Workup and Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is typically purified by flash column chromatography on silica gel.

PART 4: Applications in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound provides a direct and efficient entry point to novel analogues. Its applications are particularly prominent in the development of kinase inhibitors for oncology and antivirals.[1][2] It is also used in creating positive allosteric modulators (PAMs) for receptors like mGlu5, which are targets for neurological disorders.[4][6][7]

Case Study: Building Block for Kinase Inhibitors

Many kinase inhibitors target the ATP-binding site of the enzyme. The pyrimidine core can act as a "hinge-binder," forming critical hydrogen bonds with the kinase backbone. The synthetic versatility of this compound allows researchers to rapidly synthesize libraries of compounds where the group at the C5 position is varied to explore the hydrophobic pocket of the enzyme, optimizing for potency and selectivity.

cluster_0 Drug Discovery Workflow start Methyl 5-Bromopyrimidine- 2-carboxylate step1 Suzuki Coupling (Introduce R¹ group) start->step1 intermediate 5-Aryl-pyrimidine Intermediate step1->intermediate step2 Ester Amidation (Introduce R² group) intermediate->step2 product Final Drug Candidate (Kinase Inhibitor) step2->product

Sources

Introduction: The Strategic Value of a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate

In the landscape of modern medicinal chemistry and materials science, the strategic selection of starting materials is paramount to the success of a synthetic campaign. This compound, a halogenated pyrimidine derivative, has emerged as a particularly valuable and versatile building block.[1] Its utility stems from a synthetically tractable structure featuring two distinct, orthogonally reactive sites: a bromine atom at the C5 position, primed for transition-metal-catalyzed cross-coupling reactions, and a methyl ester at the C2 position, available for straightforward amide bond formation or reduction.

This guide provides an in-depth exploration of this compound, moving beyond simple data recitation to offer field-proven insights into its synthesis, reactivity, and application. The protocols and mechanistic discussions herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively leverage this key intermediate in their own discovery programs.

Physicochemical & Safety Profile

A thorough understanding of a compound's physical properties and safety hazards is the foundation of sound experimental design and safe laboratory practice.

Properties Summary

The key physicochemical properties of this compound are summarized below for quick reference. These values are critical for predicting solubility, planning purification strategies, and ensuring appropriate storage.

PropertyValueSource(s)
CAS Number 89581-38-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2]
Molecular Weight 217.02 g/mol [1][2]
Appearance White to light yellow powder or crystal[1]
Melting Point 149 °C (lit.)[1][3]
Boiling Point 314.4 ± 34.0 °C (Predicted)
Solubility Soluble in Methanol[3]
Storage Conditions Room Temperature, Inert Atmosphere[4][3]
Safety & Handling

This compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[2][5] Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][5]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][5]

In case of accidental exposure, follow standard first-aid measures and seek medical advice if irritation persists. Spills should be contained and cleaned up using appropriate methods to avoid dust generation.

Synthesis and Purification: Establishing a Reliable Supply

The most direct and commonly cited route to this compound is the esterification of its corresponding carboxylic acid.[4][5] This method is reliable and scalable for laboratory purposes.

Protocol: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This protocol describes the conversion of the parent carboxylic acid to the methyl ester using acetyl chloride in methanol. The acetyl chloride serves a dual purpose: it reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification, and it acts as a dehydrating agent, driving the equilibrium towards the product.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of acid).

  • Catalyst Addition: Cool the solution in an ice bath (0 °C). Slowly add acetyl chloride (3.5 eq) dropwise via syringe. Caution: The reaction is exothermic and generates HCl gas.

  • Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 15-30 minutes).

  • Workup (Solvent Removal): Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

  • Workup (Neutralization & Extraction): Dilute the residue with ethyl acetate and carefully add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases (pH > 7). Transfer the mixture to a separatory funnel.

  • Workup (Phase Separation): Separate the layers and extract the aqueous phase multiple times with ethyl acetate.[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The product can be further purified by recrystallization (e.g., from ethanol) or flash column chromatography on silica gel if necessary to achieve high purity (>98%).[1]

Synthesis Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Dissolve 5-Bromopyrimidine- 2-carboxylic Acid in Methanol B Cool to 0 °C A->B C Add Acetyl Chloride (Catalyst Generation) B->C D Reflux & Monitor (TLC / LC-MS) C->D E Concentrate in vacuo D->E F Dilute & Neutralize (EtOAc / NaHCO₃) E->F G Extract & Dry F->G H Purify (Recrystallization / Chromatography) G->H I Methyl 5-Bromopyrimidine- 2-carboxylate H->I Pure Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity: A Platform for Molecular Diversification

The synthetic power of this compound lies in the reactivity of its C5-bromine substituent. This site is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds—fundamental transformations in drug discovery.[1]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with organoboron compounds.[6][7] It is widely used to construct biaryl and heteroaryl-aryl scaffolds, which are prevalent in pharmaceuticals.[6][8]

Underlying Principle: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6][7] Key steps are the oxidative addition of the palladium catalyst into the C-Br bond, transmetalation with the activated boronic acid species, and reductive elimination to form the new C-C bond and regenerate the catalyst.[6][7] The base is crucial for activating the boronic acid to facilitate transmetalation.

G pd0 Pd(0)Ln pd2_oxadd Ar-Pd(II)L(Br) pd0->pd2_oxadd Oxidative Addition pd2_trans Ar-Pd(II)L(Ar') pd2_oxadd->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Pyr-Ar' pd2_trans->product ar_br Pyr-Br ar_br->pd2_oxadd ar_b Ar'-B(OR)₂ + Base ar_b->pd2_trans

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki Coupling

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

  • Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[6] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and the solvent (e.g., a mixture of 1,4-dioxane and water, 4:1).[6]

  • Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.[6]

  • Reaction: Heat the reaction to the target temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.[9]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is otherwise challenging.[10] This reaction has revolutionized the synthesis of aryl amines, which are critical components of countless drug molecules.[10][11]

Underlying Principle: Similar to the Suzuki coupling, this reaction relies on a Pd(0) catalytic cycle.[10][11] After oxidative addition of the palladium into the C-Br bond, the amine coordinates to the palladium center. A strong, non-nucleophilic base (e.g., NaOtBu) then deprotonates the coordinated amine to form a palladium-amido complex, which undergoes reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[11]

G pd0 Pd(0)Ln pd2_oxadd Ar-Pd(II)L(Br) pd0->pd2_oxadd Oxidative Addition pd2_amido Ar-Pd(II)L(NR₂) pd2_oxadd->pd2_amido Amine Coordination & Deprotonation pd2_amido->pd0 Reductive Elimination product Pyr-NR₂ pd2_amido->product ar_br Pyr-Br ar_br->pd2_oxadd amine HNR₂ + Base amine->pd2_amido

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Representative Protocol: Buchwald-Hartwig Amination

  • Inert Atmosphere: To a dry Schlenk tube or sealed reaction vial, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.4-2.0 eq).

  • Reagent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.[11] Add the amine (1.1-1.5 eq) and an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor progress by LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.[11]

  • Extraction and Purification: Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[11]

Applications in Drug Discovery & Agrochemicals

This compound is not merely a synthetic curiosity; it is a key intermediate in the synthesis of a wide range of biologically active molecules.[1]

  • Pharmaceutical Development: The pyrimidine core is a privileged scaffold in medicinal chemistry. This building block is particularly noted for its use in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5), a target for treating neurological disorders.[4][3] Its derivatives have also shown promise as antiviral and anticancer agents.[1] The ability to easily diversify the C5 position allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR). For instance, it has been used in the synthesis of dual endothelin receptor antagonists like Macitentan.[12]

  • Agrochemical Chemistry: The compound also serves as an intermediate in the formulation of modern agrochemicals, contributing to the development of novel herbicides and fungicides designed to improve crop yields and provide protection against pests.[1]

  • Biochemical Research & Diagnostics: Researchers employ this compound and its derivatives to study enzyme interactions and metabolic pathways.[1] Furthermore, it can play a role in developing diagnostic agents for advanced imaging techniques.[1]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient platform for accessing a diverse array of complex molecules. The robust synthesis and purification protocols, combined with its proven utility in constructing C-C and C-N bonds, solidify its position as an indispensable tool for professionals in drug discovery, agrochemical synthesis, and materials science. A comprehensive understanding of its properties, handling, and reaction methodologies, as detailed in this guide, is key to unlocking its full synthetic potential.

References

  • J&K Scientific. (n.d.). This compound, 95% | 89581-38-4.
  • LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
  • Pharmaffiliates. (n.d.). CAS No : 89581-38-4 | Product Name : this compound (BSC).
  • Welch, C. J., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-Bromopyrimidine-2-carboxylate

Abstract

This compound is a pivotal heterocyclic building block in the development of novel therapeutics and advanced agrochemicals.[1] Its structure, featuring a reactive bromine atom and an ester functional group on the electron-deficient pyrimidine core, makes it a versatile intermediate for introducing diverse molecular complexity. This guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, designed for researchers, medicinal chemists, and process development scientists. We will dissect three core synthetic pathways: the direct electrophilic bromination of a pyrimidine ester, the classical esterification of the corresponding carboxylic acid, and a multi-step sequence involving a Sandmeyer reaction. Each route is evaluated based on chemical principles, procedural efficacy, and scalability, supported by detailed experimental protocols and comparative analysis to inform practical application in both laboratory and industrial settings.

Introduction: Strategic Importance and Chemical Profile

The pyrimidine scaffold is a cornerstone of medicinal chemistry, present in numerous biologically active molecules, including antiviral and anticancer agents.[1][2] this compound (CAS No: 89581-38-4) has emerged as a particularly valuable intermediate.[3][4][5] It serves as a key precursor in the synthesis of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs), which are under investigation for treating neurological disorders.[3][6] The bromine atom at the C-5 position is strategically placed for facile functionalization via transition-metal-catalyzed cross-coupling reactions, while the methyl ester at the C-2 position offers a handle for amide bond formation or further derivatization. An efficient and robust synthesis of this molecule is therefore critical for advancing drug discovery programs and other chemical research endeavors.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 89581-38-4[3][5]
Molecular Formula C₆H₅BrN₂O₂[3][5]
Molecular Weight 217.02 g/mol [3][5]
Appearance White to light yellow crystalline powder[4]
Melting Point 149 °C (lit.)[3][5][6]
Synonyms 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester[4][6][7]

Core Synthetic Strategies

Several distinct strategies can be employed to synthesize this compound. The optimal choice depends on factors such as starting material availability, required scale, and safety considerations. We will explore the three most prevalent and scientifically sound approaches.

Route 1: Direct Electrophilic Bromination

This approach is arguably the most direct, involving the introduction of a bromine atom onto a pre-existing methyl pyrimidine-2-carboxylate ring.

Scientific Principle: The pyrimidine ring is an electron-deficient (π-deficient) heteroaromatic system, which deactivates it towards classical electrophilic aromatic substitution.[8] However, the C-5 position is the least electron-deficient and thus the most susceptible to attack.[8] The reaction requires potent brominating agents and often proceeds more efficiently with activating groups on the ring, although it is feasible on the unsubstituted ester. Reagents like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) are commonly used to achieve selective bromination under controlled conditions.[8]

Workflow Diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM Methyl Pyrimidine- 2-carboxylate Product Methyl 5-Bromopyrimidine- 2-carboxylate SM->Product Bromination at C-5 Reagent N-Bromosuccinimide (NBS) Acetonitrile (Solvent) Reagent->Product

Caption: Workflow for direct bromination of the pyrimidine core.

Experimental Protocol (Illustrative): This protocol is adapted from standard procedures for pyrimidine bromination.[8]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl pyrimidine-2-carboxylate (1.0 mmol) in acetonitrile (5 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate and minimize side-product formation.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 mmol, 1.05 eq) to the cooled solution in one portion.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield the final product.

Discussion: This route's primary advantage is its atom economy and directness. The choice of solvent and temperature is crucial for controlling selectivity. While NBS in acetonitrile is a common choice, other systems like DBH with a Lewis acid catalyst can enhance reactivity for more deactivated substrates. The main challenge can be controlling the reaction to prevent di-bromination or other side reactions, although the deactivating nature of the ester group at C-2 helps to favor mono-bromination at C-5.

Route 2: Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This is a classical and highly reliable method that builds the final molecule by forming the ester bond as the final step.

Scientific Principle: This synthesis relies on the Fischer esterification reaction. 5-Bromopyrimidine-2-carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.[6] The catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Acetyl chloride is often used as a convenient acid source, as it reacts in situ with methanol to generate dry HCl, which drives the reaction.[6]

Workflow Diagram:

G cluster_start Starting Material cluster_reagents Reagents cluster_product Product SM 5-Bromopyrimidine- 2-carboxylic Acid Product Methyl 5-Bromopyrimidine- 2-carboxylate SM->Product Fischer Esterification Reagent Methanol (Solvent/Reagent) Acetyl Chloride (Catalyst) Reagent->Product

Caption: Workflow for Fischer esterification.

Experimental Protocol: This protocol is based directly on a published synthesis.[6]

  • Preparation: Dissolve 5-Bromopyrimidine-2-carboxylic acid (15.9 mmol) in methanol (50 mL) at room temperature in a suitable reaction vessel.

  • Catalyst Addition: Slowly add acetyl chloride (56.3 mmol, 3.5 eq) to the solution. The addition is exothermic and generates HCl gas.

  • Reaction: Heat the reaction mixture to reflux and maintain for 15-20 minutes.

  • Cooling & Concentration: Cool the mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

  • Work-up: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (30 mL) to neutralize the excess acid.

  • Extraction: Extract the product into ethyl acetate. Separate the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the solid product. Further purification can be achieved by recrystallization if necessary.

Discussion: This method is often high-yielding and procedurally simple. Its main limitation is the commercial availability and cost of the starting material, 5-Bromopyrimidine-2-carboxylic acid. If this precursor must be synthesized first, it adds steps to the overall sequence. The use of acetyl chloride is effective but requires careful handling due to its corrosive and moisture-sensitive nature.

Route 3: Multi-step Synthesis via Sandmeyer Reaction

This pathway constructs the molecule from simpler, more readily available pyrimidine precursors through a series of robust, classical transformations. It is particularly valuable when the starting materials for Routes 1 and 2 are not accessible.

Scientific Principle: This strategy hinges on the Sandmeyer reaction, which transforms an aryl diazonium salt into an aryl halide or pseudohalide.[9][10][11] The sequence begins with the bromination of 2-aminopyrimidine to install the C-5 bromine.[12] The resulting 2-amino-5-bromopyrimidine is then converted to its diazonium salt, which is subsequently displaced with a cyanide nucleophile using a copper(I) cyanide catalyst to form 5-bromopyrimidine-2-carbonitrile.[9] This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[9][11] The final step involves the acid-catalyzed hydrolysis of the nitrile and subsequent esterification in methanol.[3]

Workflow Diagram:

G A 2-Aminopyrimidine B 2-Amino-5-bromopyrimidine A->B Bromination (NBS) C 5-Bromopyrimidine- 2-carbonitrile B->C Diazotization Sandmeyer Cyanation (CuCN) D Methyl 5-Bromopyrimidine- 2-carboxylate C->D Acid Hydrolysis & Esterification (HCl/MeOH)

Caption: Multi-step synthesis via a Sandmeyer reaction intermediate.

Experimental Protocols:

  • Step 1: Synthesis of 2-Amino-5-bromopyrimidine [12]

    • Dissolve 2-aminopyrimidine (26.3 mmol) in acetonitrile (25 mL).

    • Cool the solution in an ice bath and add N-bromosuccinimide (27.9 mmol, 1.06 eq).

    • Stir the mixture in the dark at room temperature overnight.

    • Remove the solvent under reduced pressure and wash the residue with water to obtain the solid product.

  • Step 2: Sandmeyer Cyanation to 5-Bromopyrimidine-2-carbonitrile (Illustrative)

    • Suspend 2-amino-5-bromopyrimidine (10 mmol) in an aqueous solution of H₂SO₄.

    • Cool to 0-5 °C and add a solution of sodium nitrite (11 mmol) dropwise, maintaining the low temperature to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) cyanide (12 mmol) and sodium cyanide (25 mmol) in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution. Nitrogen gas will evolve.

    • Stir at room temperature, then heat gently to complete the reaction.

    • Cool the mixture and extract the product with an organic solvent (e.g., dichloromethane). Purify by chromatography.

  • Step 3: Hydrolysis and Esterification of 5-Bromopyrimidine-2-carbonitrile [3]

    • Suspend 5-bromopyrimidine-2-carbonitrile in methanol.

    • Bubble dry HCl gas through the solution or add a concentrated acid source.

    • Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC/LC-MS).

    • Cool and neutralize the reaction mixture carefully with a base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry, and concentrate. Purify as needed.

Discussion: While this route is longer, its constituent reactions are well-established and reliable. It offers flexibility as it starts from the inexpensive and widely available 2-aminopyrimidine. However, it involves the use of highly toxic cyanide reagents and the handling of potentially unstable diazonium intermediates, which requires stringent safety protocols.

Comparative Analysis of Synthesis Routes

The selection of an optimal synthetic route is a strategic decision based on a balance of efficiency, cost, safety, and scale.

Table 2: Comparison of Primary Synthetic Routes
ParameterRoute 1: Direct BrominationRoute 2: EsterificationRoute 3: Sandmeyer Sequence
Number of Steps 113
Starting Material Methyl pyrimidine-2-carboxylate5-Bromopyrimidine-2-carboxylic acid2-Aminopyrimidine
Key Reagents NBS or DBHMethanol, Acid Catalyst (e.g., AcCl)NBS, NaNO₂, CuCN, HCl
Typical Yields Good to ExcellentExcellentModerate to Good (overall)
Scalability Good; exothermic control needed.Excellent; standard process.Fair; handling of diazonium salts and cyanides can be challenging on a large scale.
Safety Concerns Handling of potent brominating agents.Use of corrosive acid catalysts.High: Involves highly toxic cyanides and potentially unstable diazonium salts.

Conclusion and Recommendations

The synthesis of this compound can be accomplished through several effective methods.

  • For laboratory-scale synthesis where the starting materials are commercially available, Route 2 (Esterification) is often the most straightforward and highest-yielding option, providing rapid access to the target compound.[6]

  • Route 1 (Direct Bromination) represents a highly efficient alternative, particularly if Methyl pyrimidine-2-carboxylate is a more accessible precursor than the corresponding carboxylic acid. Its atom economy makes it an attractive choice for sustainable chemistry.

  • Route 3 (Sandmeyer Sequence) is the most versatile for process development when building the molecule from basic feedstocks is required. Despite being multi-step and involving hazardous reagents, it starts from the inexpensive 2-aminopyrimidine and offers a robust, albeit more complex, pathway.[9][12]

Ultimately, the choice of synthesis will be guided by the specific constraints and objectives of the research or manufacturing campaign. Each route provides a viable path to this crucial chemical intermediate, empowering further discovery in medicine and agriculture.

References

  • Pyrimidine synthesis. Organic Chemistry Portal. (URL: [Link])
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Mansoura University. (URL: [Link])
  • Tolba, M. S., et al. Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. (URL: [Link])
  • Ballard, E., & Johnson, T. B. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. Journal of the American Chemical Society. (URL: [Link])
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Jindřich, J., et al. Novel Pyrimidine-1,3,4-Oxadiazole Hybrids and Their Precursors As Potential Antimycobacterial Agents. Taylor & Francis Online. (URL: [Link])
  • Process for bromination of pyrimidine.
  • Kumar, R., et al. Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters. (URL: [Link])
  • Sandmeyer reaction. Wikipedia. (URL: [Link])
  • Preparation method of 2-methyl-5-bromopyrimidine.
  • Sandmeyer Reaction Mechanism. BYJU'S. (URL: [Link])
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • This compound| CAS No:89581-38-4. ZaiQi Bio-Tech. (URL: [Link])
  • Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Sandmeyer reaction. L.S.College, Muzaffarpur. (URL: [Link])
  • Chittepu, P., et al.
  • Wang, X., et al. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. (URL: [Link])
  • Sandmeyer Reaction.

Sources

An In-depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science. Its unique electronic properties and multiple reactive sites—the bromine atom at the C5 position and the methyl ester at the C2 position—offer a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and applications, with a particular focus on its role in drug discovery. Detailed, field-proven protocols and an exploration of the causality behind experimental choices are presented to empower researchers in their synthetic endeavors.

Introduction

The pyrimidine scaffold is a cornerstone of numerous biologically active compounds, including several approved drugs. The strategic functionalization of this core structure is paramount in modulating the physicochemical and pharmacological properties of new chemical entities. This compound has emerged as a particularly valuable intermediate due to its amenability to various cross-coupling reactions and nucleophilic substitutions. This allows for the precise and controlled introduction of diverse functionalities, accelerating the discovery of novel therapeutic agents and advanced materials.[1][2] This guide aims to serve as an in-depth technical resource, consolidating critical information and practical insights for scientists working with this versatile compound.

Chemical Identity and Properties

A thorough understanding of the fundamental physicochemical properties of a reagent is the bedrock of its effective and safe utilization in any synthetic protocol.

Nomenclature and Identifiers
  • IUPAC Name: this compound

  • Synonyms: 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester, 5-Bromo-2-(methoxycarbonyl)pyrimidine[1][3][4][5]

  • CAS Number: 89581-38-4[1][3][6][7]

  • Molecular Formula: C₆H₅BrN₂O₂[1][3][4][7]

  • Molecular Weight: 217.02 g/mol [1][3][4][7]

Physicochemical Data

The quantitative data presented below has been aggregated from various commercial and academic sources to provide a reliable reference for experimental planning.

PropertyValueSource(s)
Appearance White to light yellow powder/crystal[1][3]
Melting Point 149 °C[1][4][6][7]
Boiling Point 314.4 °C at 760 mmHg (Predicted)[4][7]
Density 1.669 g/cm³ (Predicted)[4][7]
Solubility Soluble in Methanol[7]
Purity ≥ 98% (GC)[1][3]

Synthesis and Purification

The reliable synthesis of this compound is crucial for its application in multi-step synthetic campaigns. The most common and robust method involves the esterification of 5-bromopyrimidine-2-carboxylic acid.

Rationale for Method Selection

The Fischer esterification of the corresponding carboxylic acid is a widely adopted method due to its operational simplicity, high yields, and the ready availability of the starting material. The use of acetyl chloride as a catalyst in methanol not only facilitates the esterification but also acts as a dehydrating agent, driving the equilibrium towards the product.

Detailed Experimental Protocol: Fischer Esterification

Materials:

  • 5-Bromopyrimidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of acid).

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (3.5 eq) dropwise to the stirred solution. Caution: This reaction is exothermic.

  • Remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 15-30 minutes.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.[6]

  • Carefully dilute the residue with a saturated sodium bicarbonate solution to neutralize the excess acid.[6]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 5-Bromopyrimidine-2-carboxylic acid 5-Bromopyrimidine-2-carboxylic acid Methanol Methanol Acetyl Chloride Acetyl Chloride Dissolution in Methanol Dissolution in Methanol Addition of Acetyl Chloride Addition of Acetyl Chloride Dissolution in Methanol->Addition of Acetyl Chloride Ice Bath Reflux Reflux Addition of Acetyl Chloride->Reflux Heating Concentration Concentration Reflux->Concentration Neutralization (NaHCO3) Neutralization (NaHCO3) Concentration->Neutralization (NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Neutralization (NaHCO3)->Extraction (EtOAc) Drying (MgSO4) Drying (MgSO4) Extraction (EtOAc)->Drying (MgSO4) Final Concentration Final Concentration Drying (MgSO4)->Final Concentration Recrystallization or Column Chromatography Recrystallization or Column Chromatography Final Concentration->Recrystallization or Column Chromatography Pure this compound Pure this compound Recrystallization or Column Chromatography->Pure this compound G This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition Aryl Boronic Acid Aryl Boronic Acid Transmetalation Transmetalation Aryl Boronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation 5-Arylpyrimidine Derivative 5-Arylpyrimidine Derivative Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Catalyst Regeneration Reductive Elimination->5-Arylpyrimidine Derivative

Sources

Technical Guide: Solubility Profile of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Preclinical Development

In the landscape of drug discovery and agrochemical development, the journey from a promising lead compound to a viable product is fraught with challenges. Among the most fundamental of these is the physicochemical property of solubility. For a molecule to exert its biological effect, it must first be effectively delivered to its target, a process often predicated on its ability to dissolve in physiological or formulation-relevant media. Methyl 5-Bromopyrimidine-2-carboxylate, a key heterocyclic building block, is frequently utilized in the synthesis of novel bioactive molecules, including antiviral and anticancer agents.[1] An in-depth understanding of its solubility is therefore not merely an academic exercise but a critical prerequisite for successful formulation, process chemistry, and ultimately, therapeutic or agricultural efficacy.

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We will delve into its known physicochemical properties, present available solubility data, outline robust experimental protocols for its determination, and explore the key factors that govern its behavior in solution. This document is intended for researchers, chemists, and formulation scientists who work with this versatile intermediate and seek to harness its full potential by mastering its solubility profile.

Physicochemical Characteristics: The Molecular Blueprint for Solubility

Before examining solubility data directly, it is imperative to understand the intrinsic properties of this compound. These parameters provide a theoretical framework for predicting and interpreting its solubility behavior. The molecule's structure, featuring a pyrimidine ring, a bromine substituent, and a methyl ester group, results in a unique combination of polarity, hydrogen bonding potential, and crystal packing forces.

PropertyValueSource
CAS Number 89581-38-4[1][2]
Molecular Formula C₆H₅BrN₂O₂[1][2][3]
Molecular Weight 217.02 g/mol [1][2][3]
Appearance White to light yellow crystalline powder[1][2][4]
Melting Point 149 °C[1][3][4][5]
LogP (Predicted) 1.02570[3]
pKa (Predicted) -2.81 ± 0.22[3]

Expert Insights: The melting point of 149°C is relatively high, suggesting a stable crystal lattice structure. Significant energy is required to overcome these intermolecular forces, a factor that can inherently limit solubility in many solvents. The predicted LogP value of approximately 1.0 indicates that the compound is moderately lipophilic, suggesting it will favor organic solvents over water, but may still possess some slight aqueous solubility. The extremely low predicted pKa indicates that the pyrimidine ring is a very weak base; for practical purposes, its solubility will be largely independent of pH across the typical aqueous range (pH 1-10).

Solubility Profile: Current Data

Comprehensive quantitative solubility data for this compound is not extensively published in peer-reviewed literature. The majority of available information is qualitative and derived from commercial supplier technical data sheets.

SolventSolubilityData TypeSource
Methanol SolubleQualitative[3][6]
Water Insoluble (reported for a related compound)Qualitative[7]
Dimethylformamide (DMF) Good solubility (inferred from related compounds)Qualitative[7]
Dimethyl Sulfoxide (DMSO) Good solubility (inferred from related compounds)Qualitative[7]

Field-Proven Perspective: The "soluble in methanol" observation is a valuable starting point.[3][6] Methanol is a polar protic solvent, suggesting that other polar organic solvents like ethanol, isopropanol, and acetonitrile are also likely to be effective. For early-stage discovery, DMSO is a common choice for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[7][8] However, the insolubility in water, while inferred, aligns with the LogP value and the general characteristics of similar heterocyclic compounds. This highlights a critical challenge for developing aqueous formulations and necessitates strategies such as co-solvents or advanced formulation technologies.

Experimental Determination of Thermodynamic Solubility

To move beyond qualitative statements, a robust and reproducible experimental protocol is essential. The "gold standard" for determining thermodynamic (equilibrium) solubility is the shake-flask method.[8] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.

Protocol: Shake-Flask Method for Equilibrium Solubility
  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap).

    • Causality Check: Using an "excess" of solid is crucial to ensure that the solution reaches true saturation and remains in equilibrium with the solid phase throughout the experiment.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period to reach equilibrium.

    • Causality Check: A duration of 24 to 48 hours is typically recommended. Shorter times may only yield kinetic solubility values, which can be misleadingly high and are not representative of the stable state.[9] Constant temperature is critical as solubility is highly temperature-dependent.[10][11]

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by:

    • Filtration: Use a chemically inert syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

    • Centrifugation: Centrifuge the sample at high speed and carefully pipette the supernatant.

    • Self-Validation: The first few drops of filtrate should be discarded to prevent errors from potential adsorption of the compound onto the filter membrane.

  • Quantification: Accurately dilute the clear, saturated supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: Calculate the solubility (e.g., in mg/mL or µg/mL) by comparing the analytical response of the sample to a standard curve prepared with known concentrations of the compound.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Centrifuge or Filter (0.22 µm) B->C D Dilute Supernatant C->D E Analyze via HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Governing Solubility

The solubility of this compound is not a single value but a multi-variable function. Understanding the interplay of these factors is crucial for troubleshooting and formulation design.

  • Solvent Polarity: The principle of "like dissolves like" is paramount.[12] The molecule's moderate polarity (LogP ≈ 1) suggests that its highest solubility will be found in solvents of intermediate polarity, such as acetone, ethyl acetate, or dichloromethane, in addition to the already noted methanol. It will likely have poor solubility in very non-polar solvents (e.g., hexanes) and in the highly polar solvent, water.

  • Temperature: For most solids, solubility increases with temperature because the dissolution process is endothermic (absorbs heat).[11][13] This can be leveraged in processes like recrystallization for purification. However, this relationship must be determined experimentally, as some compounds exhibit retrograde solubility.[10]

  • Crystal Polymorphism: The arrangement of molecules in the solid state (polymorphism) significantly impacts solubility. Amorphous forms or less stable crystalline polymorphs are generally more soluble than the most stable crystalline form because they have a lower lattice energy.[14] When determining thermodynamic solubility, it is essential to ensure the solid in equilibrium is the most stable polymorph.

Diagram of Influencing Factors

G cluster_compound Compound Properties cluster_environment Environmental Conditions A Crystal Lattice Energy (High M.P. -> Lower Solubility) Result Observed Solubility A->Result B Molecular Structure (LogP, H-bonding) B->Result C Temperature C->Result D Solvent Choice ('Like Dissolves Like') D->Result

Caption: Interplay of Factors Determining Solubility.

Conclusion and Future Directions

This compound is a vital synthetic intermediate whose utility is fundamentally linked to its solubility. Current data indicates it is soluble in polar organic solvents like methanol but is likely poorly soluble in aqueous media.[3][6] Its high melting point and moderately lipophilic nature are key predictors of this behavior.

For any research or development program utilizing this compound, it is strongly recommended to move beyond qualitative descriptors and perform robust, quantitative solubility measurements using standardized protocols like the shake-flask method. Future work should focus on generating a comprehensive solubility dataset across a wider range of pharmaceutically and industrially relevant solvents (e.g., acetonitrile, ethyl acetate, toluene, and various aqueous buffer systems). This foundational knowledge will empower scientists to design more efficient synthetic routes, develop stable formulations, and ultimately accelerate the path from discovery to application.

References

  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. [Link]
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
  • Experimental and Computational Methods Pertaining to Drug Solubility - Semantic Scholar. Semantic Scholar. [Link]
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Public
  • Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem. PubChem @ NIH. [Link]
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific. [Link]
  • 13.3: Factors Affecting Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. National Center for Biotechnology Information. [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)
  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
  • CAS No : 89581-38-4 | Product Name : Methyl 5-bromopyrimidine-2-carboxyl
  • Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges - Books. Royal Society of Chemistry. [Link]

Sources

An In-depth Technical Guide to the Melting Point of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of Methyl 5-Bromopyrimidine-2-carboxylate, a critical physicochemical property for researchers, scientists, and professionals in drug development. Beyond a simple data point, this document delves into the experimental determination of the melting point, factors influencing its accuracy, and the significance of this parameter in the broader context of pharmaceutical and chemical research.

Introduction to this compound: A Key Building Block

This compound (CAS No. 89581-38-4) is a halogenated pyrimidine derivative that serves as a vital intermediate in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a bromine atom on the pyrimidine ring, offers a reactive handle for further chemical modifications, making it a valuable component in the development of novel therapeutics, particularly in the fields of antiviral and anticancer research.[1] The compound typically appears as a white to light yellow crystalline powder.[1][2]

Understanding the fundamental physicochemical properties of this compound is paramount for its effective use in synthesis and formulation. The melting point, in particular, is a crucial indicator of purity and identity.

The Melting Point of this compound: A Definitive Value

The established melting point for this compound is consistently reported in the scientific literature and by chemical suppliers as 149 °C .[1][3][4][5][6][7][8] This value is often denoted as "149°C (lit.)", indicating its firm basis in published and verified data.[3][4][5][6][7]

Physicochemical Data Summary:
PropertyValueSource(s)
CAS Number 89581-38-4[1][2][3][4][5][6][7][8]
Molecular Formula C₆H₅BrN₂O₂[1][2][4][5][7][8]
Molecular Weight 217.02 g/mol [1][2][4][5][7]
Appearance White to light yellow powder/crystal[1][2][8]
Melting Point 149 °C[1][3][4][5][6][7][8]
Boiling Point 314.4 ± 34.0 °C (Predicted)[4][5][6]
Solubility Soluble in Methanol[3][4][5][6][8]

The Science of Melting Point Determination: A Protocol for Accuracy

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The sharpness of the melting point range is a reliable indicator of purity; impurities tend to depress and broaden the melting range.

The following is a detailed protocol for the accurate determination of the melting point of this compound, grounded in standard laboratory practices.

Experimental Protocol: Capillary Melting Point Determination

Objective: To accurately determine the melting point of a sample of this compound.

Materials:

  • This compound sample (purity ≥ 98%)[1][2]

  • Capillary tubes (one end sealed)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

  • Spatula

  • Mortar and pestle (optional, for sample preparation)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under a vacuum.

    • If the crystals are large, gently crush them into a fine powder using a mortar and pestle. This ensures uniform packing in the capillary tube.

  • Loading the Capillary Tube:

    • Tap the open end of the capillary tube into the powdered sample to collect a small amount of material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom.

    • The packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.

  • Melting Point Apparatus Setup:

    • Ensure the melting point apparatus is calibrated.

    • Carefully insert the loaded capillary tube into the sample holder of the apparatus.

    • Set the initial heating rate to be rapid to approach the expected melting point (e.g., 10-15 °C per minute).

  • Determination of Melting Range:

    • Observe the sample closely as the temperature rises.

    • When the temperature is about 15-20 °C below the expected melting point of 149 °C, reduce the heating rate to 1-2 °C per minute. This slow rate is crucial for an accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue to heat slowly and record the temperature at which the entire sample has completely melted (the end of melting).

    • The recorded melting point should be expressed as a range from the onset to the completion of melting.

  • Validation and Repetition:

    • For robust results, perform the measurement on at least two separate samples. The results should be in close agreement.

    • A sharp melting range (e.g., 148.5-149.5 °C) is indicative of high purity. A broad range (e.g., 145-149 °C) suggests the presence of impurities.

Causality in the Protocol:
  • Fine Powder: Ensures efficient and uniform heat transfer throughout the sample.

  • Controlled Packing: A consistent sample height allows for reproducible results.

  • Slow Heating Rate: A rapid heating rate can lead to an artificially high and broad melting range due to a lag between the thermometer reading and the actual temperature of the sample.

  • Calibration: Ensures the accuracy of the temperature readings from the apparatus.

Workflow for Accurate Melting Point Determination

The following diagram illustrates the logical flow for obtaining a reliable melting point measurement for this compound.

MeltingPointWorkflow start Start sample_prep Sample Preparation (Dry & Pulverize) start->sample_prep capillary_load Capillary Tube Loading (2-4 mm height) sample_prep->capillary_load apparatus_setup Apparatus Setup (Calibration Check) capillary_load->apparatus_setup rapid_heat Rapid Heating Phase (~10-15°C/min) apparatus_setup->rapid_heat slow_heat Slow Heating Phase (1-2°C/min near 149°C) rapid_heat->slow_heat At ~130-135°C observe_melt Observation (Onset & Completion) slow_heat->observe_melt record_range Record Melting Range observe_melt->record_range validate Validate Results (Purity Assessment & Repetition) record_range->validate validate->sample_prep Inconsistent or Broad end End validate->end Consistent & Sharp

Caption: Workflow for the accurate determination of the melting point of this compound.

Significance in Drug Development and Research

The melting point is more than just a physical constant; it has significant implications in the pharmaceutical and chemical industries:

  • Identity Confirmation: The melting point serves as a preliminary check for the identity of a synthesized or purchased compound. A significant deviation from the literature value of 149 °C would warrant further analytical investigation (e.g., NMR, Mass Spectrometry).

  • Purity Assessment: As mentioned, the sharpness of the melting range is a direct indicator of the purity of the crystalline solid. This is critical in drug development, where impurities can affect efficacy and safety.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is crucial as it can impact solubility, bioavailability, and stability of a drug substance.

  • Formulation Development: The melting point is a key parameter in designing and developing solid dosage forms. It influences manufacturing processes such as granulation, compression, and sintering.

Conclusion

The melting point of this compound is a well-defined and critical parameter, consistently reported at 149 °C. This technical guide has provided not only this core data point but also a detailed, scientifically grounded protocol for its accurate determination. By understanding the causality behind the experimental steps and the broader significance of this property, researchers and drug development professionals can ensure the quality and integrity of their work with this important chemical intermediate. Adherence to rigorous experimental technique is paramount for generating trustworthy and reproducible data, which forms the bedrock of scientific advancement.

References

  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem.[Link]
  • Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem.[Link]
  • This compound| CAS No:89581-38-4|ZaiQi Bio-Tech.[Link]
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters.[Link]

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-Bromopyrimidine-2-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal heterocyclic building block in the realms of medicinal chemistry and agrochemical synthesis.[1] Its pyrimidine core is a fundamental scaffold in numerous biologically active molecules, including antiviral and anticancer agents.[1] The strategic placement of a bromine atom at the 5-position and a methyl carboxylate group at the 2-position provides two distinct points for synthetic modification, making it a versatile intermediate for drug discovery and development.[1][2]

Accurate and unambiguous structural confirmation of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. The focus is not merely on the data itself, but on the causal logic behind the spectral features and the experimental protocols designed for robust, self-validating results.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic signature. The molecule consists of a nitrogen-containing aromatic pyrimidine ring, an electron-withdrawing bromine substituent, and a methyl ester functional group. Each of these components gives rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for complete structural verification.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly informative, showing two distinct signals for the aromatic protons on the pyrimidine ring and a single signal for the methyl ester protons.

Table 1: Expected ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.1 - 9.3Singlet (s)2HH-4, H-6The two protons on the pyrimidine ring are chemically equivalent due to the plane of symmetry. Their significant downfield shift is due to the deshielding effects of the electronegative nitrogen atoms and the bromine atom.
~4.0 - 4.1Singlet (s)3H-OCH₃The methyl protons of the ester group are in a predictable region and appear as a singlet as there are no adjacent protons to couple with.

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its simple solvent peak.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field. This step is crucial for obtaining sharp, well-resolved peaks.

  • Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse angle, a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) to its known value. Integrate the peaks to determine the relative proton ratios.

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides insight into the carbon skeleton.[3] Due to the molecule's symmetry, fewer carbon signals than the total number of carbons are expected.

Table 2: Expected ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale
~163 - 165C=O (Ester)The carbonyl carbon of the ester group is highly deshielded and appears significantly downfield.
~160 - 162C-4, C-6These equivalent aromatic carbons are adjacent to nitrogen atoms, causing a strong downfield shift.
~150 - 152C-2The carbon attached to the ester group and flanked by two nitrogen atoms is also significantly deshielded.
~120 - 122C-5The carbon atom bonded to the bromine atom. The electronegativity of bromine causes a downfield shift, though less pronounced than the effect of nitrogen.
~53 - 54-OCH₃The methyl carbon of the ester group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

Note: Similar pyrimidine derivatives show aromatic carbon signals in the 110-165 ppm range.[3]

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is inherently less sensitive, so a slightly more concentrated sample (15-25 mg) may be beneficial if signal-to-noise is a concern.

  • Instrument Setup: Utilize a broadband probe tuned to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled spectrum to ensure that each unique carbon appears as a single sharp line. This is the standard experiment for ¹³C NMR. The spectral width should be set to ~200-220 ppm. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans (e.g., 512 to 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum (Fourier transformation, phasing, and baseline correction). Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3][4]

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3100 - 3000C-H Stretch (Aromatic)Pyrimidine RingStretching vibrations of the C-H bonds on the aromatic ring.
~3000 - 2850C-H Stretch (Aliphatic)-OCH₃Stretching vibrations of the C-H bonds in the methyl group.
~1730 - 1715C=O Stretch (Strong)EsterA strong, sharp absorption band characteristic of the carbonyl group in an ester. This is often the most prominent peak in the spectrum.
~1600 - 1450C=N and C=C StretchPyrimidine RingAromatic ring stretching vibrations. Pyrimidine derivatives typically show multiple bands in this region.[4]
~1300 - 1100C-O StretchEsterAsymmetric and symmetric stretching of the C-O single bond in the ester linkage.
~700 - 550C-Br StretchBromo-substituentThe carbon-bromine bond vibration appears in the fingerprint region.
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Run a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂ and water vapor).

  • Sample Application: Place a small amount (1-2 mg) of the solid this compound powder directly onto the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. This is vital for obtaining a high-quality spectrum.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation analysis.[5] For halogenated compounds like this compound, MS is particularly powerful due to the characteristic isotopic pattern of bromine.

Table 4: Expected Mass Spectrometry Data (EI-MS)

m/z ValueInterpretationRationale
216 & 218[M]⁺ and [M+2]⁺The molecular ion peaks. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of 2 Da. This results in two molecular ion peaks of nearly equal intensity, which is a definitive signature for a monobrominated compound.
185 & 187[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
157 & 159[M - COOCH₃]⁺Loss of the entire carbomethoxy group, leaving the 5-bromopyrimidine cation.

Note: The molecular formula is C₆H₅BrN₂O₂. The calculated monoisotopic mass is 215.95 Da.[6]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Conditions (Gas Chromatograph): Inject a small volume (e.g., 1 µL) of the solution into the GC. Use a suitable capillary column (e.g., DB-5ms) and a temperature program that allows for the elution of the compound without decomposition (e.g., ramp from 50°C to 250°C).

  • Instrument Conditions (Mass Spectrometer): The MS is typically operated in Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is sufficient to cause reproducible ionization and fragmentation.

  • Data Acquisition: Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300). The data system will record the mass spectra of all components as they elute from the GC column.

  • Data Analysis: Identify the GC peak corresponding to this compound. Analyze the associated mass spectrum, paying close attention to the molecular ion region to confirm the characteristic [M]⁺ and [M+2]⁺ pattern.

Integrated Spectroscopic Analysis Workflow

A robust characterization relies on the synergistic use of all three techniques. The following workflow illustrates a logical approach to confirming the identity and purity of a synthesized sample.

G cluster_0 Initial Purity & Functional Group Check cluster_1 Structural Confirmation cluster_2 Data Interpretation & Final Validation synthesis Synthesized Sample (this compound) tlc TLC/LCMS Analysis synthesis->tlc Initial Check ms Mass Spectrometry (MS) tlc->ms ir Infrared (IR) Spectroscopy tlc->ir nmr NMR Spectroscopy (¹H & ¹³C) tlc->nmr interp_ms Confirm Molecular Weight & Bromine Isotope Pattern (m/z 216/218) ms->interp_ms interp_ir Confirm Functional Groups (C=O at ~1720 cm⁻¹, C=N, C-O) ir->interp_ir interp_nmr Confirm Connectivity & Chemical Environment (Aromatic & Methyl Signals) nmr->interp_nmr final Structure Confirmed & Purity Assessed interp_ms->final interp_ir->final interp_nmr->final

Caption: Workflow for integrated spectroscopic analysis.

Conclusion

The structural elucidation of this compound is straightforward when approached with a combination of modern spectroscopic techniques. Mass spectrometry provides definitive evidence of the molecular weight and the presence of a single bromine atom. Infrared spectroscopy confirms the key ester functional group and the aromatic nature of the pyrimidine ring. Finally, ¹H and ¹³C NMR spectroscopy offer an unambiguous map of the proton and carbon framework, confirming the precise connectivity and chemical environment of each atom. By integrating the data from these complementary methods, researchers can confidently validate the structure and purity of this important synthetic intermediate, ensuring the reliability of their subsequent research and development efforts.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5.
  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives.
  • PubChem. Methyl 5-bromopyridine-2-carboxylate. National Center for Biotechnology Information.
  • El-Sayed, W. A., et al. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. 2022;27(15):5015.
  • Bolli, M. H., et al. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. 2012;55(17):7849-7861.
  • LookChem. Methyl-5-bromo-2 pyrimidine carboxylate.
  • ZaiQi Bio-Tech. This compound| CAS No:89581-38-4.
  • SpectraBase. Methyl 5-bromopyridine-2-carboxylate - Optional[13C NMR].
  • PubChem. Methyl 5-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.

Sources

A Technical Guide to the Safe Handling of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Profile and Strategic Importance

Methyl 5-Bromopyrimidine-2-carboxylate (CAS No: 89581-38-4) is a halogenated pyrimidine derivative that serves as a pivotal building block in modern medicinal and agricultural chemistry.[1][2][3] Its structure, featuring a reactive bromine atom and an ester functional group on the pyrimidine core, allows for extensive chemical modification, making it a valuable intermediate in the synthesis of complex, biologically active molecules.[1]

Professionals in drug discovery and agrochemical development utilize this compound for creating novel antiviral, anticancer, and crop protection agents.[1] Notably, it is a key precursor in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 5 (mGlu5), a target for treating neurological disorders.[4][5][6] The stability and predictable reactivity of this compound make it an indispensable tool for researchers aiming to innovate in these critical fields.[1]

Compound Identification & Physicochemical Properties
Systematic Name This compound
Synonyms 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester[1][3][6][7]
CAS Number 89581-38-4[1][7]
Molecular Formula C₆H₅BrN₂O₂[1][2][7]
Molecular Weight 217.02 g/mol [1]
Appearance White to light yellow crystalline powder[1][2][7]
Physical State Solid (at 20°C)[7]
Melting Point 149 °C[1][5][7]
Solubility Soluble in Methanol[5][8]

Section 2: Hazard Identification and Risk Assessment

A thorough review of available Safety Data Sheets (SDS) reveals a notable discrepancy in the formal hazard classification of this compound. While some suppliers indicate that the compound does not meet the criteria for GHS hazard classification, other aggregated data sources suggest potential health effects.[7][9][10] This inconsistency underscores a critical principle in laboratory safety: when data is conflicting or absent, a conservative approach must be adopted. The compound should be handled as if it possesses the highest potential hazard indicated.

The causality for this conservative stance is rooted in the known reactivity of similar halogenated heterocyclic compounds and the potential for uncharacterized toxicological effects. Therefore, all handling protocols must be designed to mitigate the risks of irritation and unknown systemic effects.

GHS Hazard Classification Overview Classification Source/Note
Official Supplier SDS (TCI) Not a hazardous substance or mixture according to Regulation (EC) No 1272/2008.[7]This classification may be based on limited available toxicological data.
Aggregated ECHA C&L Inventory Data Warning: H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.This data is often aggregated from multiple notifications for similar pyridine or pyrazine analogues and represents a more cautious consensus.[6][9][10]
Recommended In-Lab Stance Treat as hazardous. Assume potential for skin, eye, and respiratory irritation.This "precautionary principle" is the cornerstone of a robust safety culture, ensuring personnel are protected against unconfirmed risks.
Risk Assessment Workflow

The following workflow provides a logical framework for assessing and mitigating risks before handling this compound or any chemical with conflicting safety data.

G cluster_0 Phase 1: Pre-Experiment Planning cluster_1 Phase 2: Control Implementation cluster_2 Phase 3: Execution & Disposal start Review All Available SDS and Literature hazards Identify Hazards (Note Conflicting Data) start->hazards precaution Adopt Precautionary Principle: Treat as Potentially Hazardous hazards->precaution Discrepancy Found controls Define Exposure Controls precaution->controls eng_controls Engineering Controls: - Fume Hood - Local Exhaust Ventilation controls->eng_controls ppe_controls Personal Protective Equipment: - Gloves, Goggles, Lab Coat - Respirator (if needed) controls->ppe_controls sop Develop Standard Operating Procedure (SOP) eng_controls->sop ppe_controls->sop execute Execute Experiment Following SOP sop->execute waste Segregate & Dispose of Waste per Institutional Guidelines execute->waste

Caption: Risk Assessment and Handling Workflow.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

Effective exposure control is a multi-layered defense system, prioritizing engineering controls to isolate the hazard, supplemented by appropriate PPE.

Engineering Controls:

  • Primary Handling: All manipulations of solid this compound, including weighing and transfers, must be conducted within a certified chemical fume hood or a glove box. This is the most critical step in preventing the generation of airborne dust and subsequent inhalation.

  • Ventilation: The laboratory must be equipped with general ventilation that ensures adequate air changes per hour. Local exhaust ventilation should be used for any procedures conducted outside of a fume hood.[7]

  • Safety Stations: An operational eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[7][11]

Personal Protective Equipment (PPE): The selection of PPE is dictated by the precautionary principle. The equipment must provide a barrier against skin contact, eye exposure, and inhalation of dust particles.

PPE Component Specification Justification & Field Insight
Hand Protection Nitrile or other chemically resistant gloves.[7][12]Double-gloving can be a prudent measure during transfers of larger quantities. Always inspect gloves for integrity before use and wash hands thoroughly after removal.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[7][12]Goggles provide a superior seal against airborne dust compared to safety glasses. A face shield should be worn over primary eye protection if there is a significant splash risk.[7]
Skin/Body Protection Full-length laboratory coat, closed-toe shoes.[7]A flame-resistant lab coat is recommended. Ensure cuffs are tucked into gloves to prevent skin exposure at the wrist.
Respiratory Protection NIOSH-approved dust respirator (e.g., N95) or higher.[7][12]This is mandatory when handling the powder outside of a fume hood or if there is any risk of dust generation. The use of respirators requires a formal institutional program, including fit-testing.[13]

Section 4: Standard Operating Procedures for Handling and Storage

Adherence to validated protocols is essential for ensuring both experimental integrity and personal safety.

Protocol for Weighing and Handling Solid Compound:
  • Preparation: Don all required PPE as specified in Section 3. Ensure the chemical fume hood sash is at the appropriate working height.

  • Staging: Place a decontaminated weigh boat, spatula, and a sealable container for the target vessel onto the analytical balance inside the fume hood.

  • Transfer: Carefully retrieve the stock bottle of this compound. Open the container slowly inside the fume hood to avoid disturbing the powder.

  • Weighing: Use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid any rapid movements that could generate dust.

  • Securing: Promptly and securely close the main stock bottle. Transfer the weighed solid to the target reaction vessel.

  • Decontamination: Clean the spatula and any affected surfaces within the fume hood. Dispose of the weigh boat and any contaminated materials (e.g., gloves) into a designated solid chemical waste container.

  • Post-Handling: Wash hands and forearms thoroughly with soap and water after exiting the work area.

Conditions for Safe Storage:

Proper storage is crucial for maintaining the compound's purity and preventing hazardous situations.

  • Container: Keep the container tightly closed to prevent exposure to air and moisture.[7]

  • Atmosphere: The compound is noted as being air-sensitive.[7] For long-term storage and to ensure purity, it is best practice to store it under an inert atmosphere (e.g., argon or nitrogen).[7]

  • Environment: Store in a cool, dark, and dry location.[7][14] A dedicated, ventilated cabinet is ideal.

  • Incompatibilities: Segregate from strong oxidizing agents, with which it may react exothermically.[7][15]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14][16] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[14][16] Seek medical attention if skin irritation or a rash develops or persists.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[16] If the person feels unwell, seek medical advice.

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Seek medical attention if feeling unwell.[7]

Accidental Spill Response:

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Carefully sweep the solid material together, avoiding dust generation.[7][12]

    • Place the collected material into a clearly labeled, sealable container for hazardous waste.

    • Wipe the spill area with a damp cloth, and dispose of the cloth as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert colleagues.

    • Restrict access to the area.

    • If safe to do so, increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department for cleanup. Do not attempt to clean a large spill without proper training and equipment.

Firefighting Measures:

  • The compound is not considered a significant fire risk, but its container may burn.[12]

  • Suitable Extinguishing Media: Use dry chemical powder, foam, water spray, or carbon dioxide (CO₂).[7]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[14]

Section 6: Waste Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Streams: Maintain separate, clearly labeled, and sealed waste containers for solid waste (e.g., contaminated gloves, weigh boats) and liquid waste (if the compound is dissolved in a solvent).

  • Disposal Procedure: Waste must be disposed of through a licensed waste disposal company or your institution's EHS office. Do not dispose of this chemical in standard trash or down the drain.

  • Regulatory Compliance: All disposal activities must adhere strictly to local, state, and federal environmental regulations.[7]

References

  • SAFETY DATA SHEET - TCI Chemicals. (2018, October 3). TCI EUROPE N.V. URL: https://www.tcichemicals.com/BE/en/assets/sds/M2910_EN.pdf
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TOKYO CHEMICAL INDUSTRY CO., LTD. URL: https://www.tcichemicals.com/KR/en/assets/sds/M2910_KR_EN.pdf
  • This compound - Apollo Scientific. (2022, September 16). Apollo Scientific. URL: https://www.apolloscientific.co.uk/msds/OR46221_msds.pdf
  • This compound - Chem-Impex. Chem-Impex International. URL: https://www.chemimpex.com/products/44805
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, April 30). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/p51001
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 22). Thermo Fisher Scientific. URL: https://www.fishersci.com/sds?productName=B25415
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich. URL: https://www.sigmaaldrich.com/sds/aldrich/45426
  • SAFETY DATA SHEET - Fisher Scientific. (2024, April 1). Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC467640010
  • SAFETY DATA SHEET. (2016, December 2). Fisher Scientific. URL: https://www.fishersci.com/sds?productName=AC204300250
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific. URL: https://www.fishersci.com/sds?productName=CC65304DA
  • Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 - ChemicalBook. (2025, July 24). ChemicalBook. URL: https://www.chemicalbook.com/Product.aspx?cas_no=89581-38-4
  • Methyl 5-bromopyridine-2-carboxylate | C7H6BrNO2 | CID 7016458 - PubChem. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7016458
  • Guidance for Selection of Personal Protective Equipment for MDI Users. (2021, September). American Chemistry Council. URL: https://www.americanchemistry.com/industry-groups/center-for-the-polyurethanes-industry-cpi/guidance-for-selection-of-personal-protective-equipment-for-mdi-users
  • Methyl-5-bromo-2 pyrimidine carboxylate - LookChem. LookChem. URL: https://www.lookchem.
  • Methyl 5-bromopyrazine-2-carboxylate | C6H5BrN2O2 | CID 27282430 - PubChem. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/27282430
  • This compound - CymitQuimica. CymitQuimica. URL: https://www.cymitquimica.
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents. (2021, November 23). Google Patents. URL: https://patents.google.
  • Buy 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | 50593-92-5 - Smolecule. (2023, August 15). Smolecule. URL: https://www.smolecule.com/5-bromo-2-methylthiopyrimidine-4-carboxylic-acid-cas-50593-92-5
  • Methyl-5-bromo-2 pyrimidine carboxylate Chemical Properties,Usage,Production. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB21570328.htm
  • This compound 89581-38-4 | Tokyo Chemical Industry Co., Ltd.(APAC). Tokyo Chemical Industry Co., Ltd. URL: https://www.tcichemicals.com/APAC/en/p/M2910
  • 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description - ChemicalBook. ChemicalBook. URL: https://www.chemicalbook.com/ProductDescription_EN_CB21570328.htm
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (2002). Synthesis, 2002(05), 720-722. URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2002-25767
  • CAS No : 89581-38-4 | Product Name : this compound (BSC). Pharmaffiliates. URL: https://www.
  • This compound| CAS No:89581-38-4|ZaiQi Bio-Tech. ZaiQi Bio-Tech. URL: https://www.chemzq.com/product_detail/89581-38-4.html

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" commercial availability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. It delves into the core scientific principles and practical applications of this compound, a pivotal heterocyclic building block. Our focus is on providing actionable insights, from commercial sourcing and synthesis to its strategic implementation in developing next-generation molecules.

Strategic Importance in Modern Chemistry

This compound (CAS No. 89581-38-4) is a highly valued intermediate in the synthesis of complex organic molecules. Its pyrimidine core, functionalized with both a bromine atom and a methyl ester, offers two distinct and reactive sites for chemical modification. This unique structural arrangement makes it an ideal scaffold for building diverse molecular libraries. The bromine at the 5-position is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, heteroaryl, or alkyl groups. Concurrently, the methyl ester at the 2-position can be readily hydrolyzed or converted into other functional groups such as amides or hydroxymethyls.

This dual reactivity is particularly leveraged in pharmaceutical and agrochemical research. In drug discovery, pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antiviral and anticancer properties.[1] The versatility of this compound allows for the systematic exploration of chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic profiles of drug candidates.[1]

Physicochemical Properties and Specifications

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. This compound is typically supplied as a white to light yellow crystalline powder.[1]

PropertyValueSource(s)
CAS Number 89581-38-4[1][2][3]
Molecular Formula C₆H₅BrN₂O₂[1][4]
Molecular Weight 217.02 g/mol [1][2]
Appearance White to light yellow powder or crystal[1]
Melting Point ~149 °C[1][2][4][5]
Purity Typically ≥98% (by GC)[1]
Solubility Soluble in Methanol[4]
Storage Store at room temperature in an inert atmosphere[1][4]

Spectroscopic data, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, are crucial for structure verification and are typically available from the supplier upon request or via chemical databases.

Commercial Availability and Procurement

This compound has achieved commercial mass production and is readily available from a variety of specialized chemical suppliers.[4] This accessibility is crucial for both small-scale research and larger-scale development campaigns. When sourcing this reagent, it is imperative to consider purity, which is typically offered at ≥98% by GC analysis.[1]

SupplierPurityRepresentative QuantitiesNotes
TCI Chemicals >98.0% (GC)200mg, 1gA well-established supplier for research-grade chemicals.[3][4]
SynQuest Laboratories >98%1g, 5gOffers various quantities for laboratory and scale-up needs.[4]
Chem-Impex ≥98% (GC)CustomProvides detailed application notes for this product.[1]
Matrix Scientific 95+%1g, 10gAnother key supplier for specialized building blocks.[4]
Echemi VariesBulkA platform connecting multiple manufacturers, often for larger quantities.[6]
Finetech Industry Limited VariesBulkA manufacturer listed on chemical sourcing platforms.[6]

Pricing varies significantly based on supplier, quantity, and market conditions. It is advisable to request quotes from multiple vendors for cost-effective procurement.

Verified Synthesis Protocol

While commercially available, understanding the synthesis of this compound provides valuable context for its reactivity and potential impurities. A common and straightforward laboratory-scale preparation involves the esterification of the corresponding carboxylic acid.[5]

Protocol: Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This protocol is based on the principle of Fischer esterification, where a carboxylic acid is treated with an alcohol in the presence of a strong acid catalyst.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in methanol (approx. 15 mL per gram of acid).[5]

  • Catalyst Addition: While stirring at room temperature, slowly add acetyl chloride (3.5 eq) to the solution.[5] Acetyl chloride reacts exothermically with methanol to generate HCl in situ, which serves as the acid catalyst. This method avoids the direct use of corrosive gaseous HCl.

  • Heating: Heat the reaction mixture to reflux and maintain for approximately 15-20 minutes.[5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling the mixture to room temperature, concentrate it under reduced pressure to remove the excess methanol.[5]

  • Neutralization and Extraction: Dilute the resulting residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[5]

  • Isolation: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_process Process A 5-Bromopyrimidine-2-carboxylic Acid D Dissolve & Cool A->D B Methanol (Solvent/Reagent) B->D C Acetyl Chloride (Catalyst Precursor) C->D Slow Addition E Heat to Reflux (15-20 min) D->E Esterification F Quench with NaHCO₃ E->F Neutralization G Extract with Ethyl Acetate F->G H Dry & Concentrate G->H I This compound H->I Purification Applications cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Fields start Methyl 5-Bromopyrimidine- 2-carboxylate mGlu5 mGlu5 Modulators start->mGlu5 Suzuki/Stille Coupling Anticancer Anticancer Agents start->Anticancer Amidation/Coupling Macitentan Macitentan Synthesis start->Macitentan Nucleophilic Substitution Herbicides Herbicides start->Herbicides Cross-Coupling Fungicides Fungicides start->Fungicides Functionalization Probes Biochemical Probes start->Probes Polymers Advanced Materials start->Polymers

Caption: Diverse applications stemming from the core intermediate.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. Based on available Safety Data Sheets (SDS), the compound is classified as an irritant. [7][8] Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat. [7][9]If dust is generated, a dust respirator is recommended. [9]* Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood. [7][9]* Skin and Eye Contact: Causes skin and eye irritation. [7][8]In case of contact, rinse the affected area cautiously with water for several minutes. [7][9]If irritation persists, seek medical attention.

  • Inhalation: May cause respiratory irritation. [7]If inhaled, move the person to fresh air. [7]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [7][10]Keep away from incompatible materials.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [7]

Conclusion

This compound stands out as a versatile and indispensable building block for the modern chemist. Its commercial availability, straightforward reactivity at two distinct positions, and proven track record in the synthesis of high-value molecules in both pharmaceuticals and agrochemicals underscore its strategic importance. This guide provides the foundational knowledge required for its effective procurement, handling, and application in ambitious research and development programs.

References

  • LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
  • Organic Syntheses. (2013). A General and Efficient Aminocarbonylation of Aryl and Heteroaryl Bromides. Org. Synth. 2013, 90, 316-326.
  • ZaiQi Bio-Tech. (n.d.). This compound | CAS No:89581-38-4.
  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate.
  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • PubChem. (n.d.). Methyl 5-bromopyrazine-2-carboxylate.
  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry.
  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”.

Sources

An In-depth Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromopyrimidine-2-carboxylate has emerged as a pivotal heterocyclic building block in the realms of medicinal chemistry and materials science. Its intrinsic structural features—an electron-deficient pyrimidine core, a strategically positioned bromine atom, and a versatile methyl ester—render it an exceptionally valuable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in sophisticated cross-coupling reactions. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols for key transformations, supported by mechanistic insights and comprehensive references, are presented to empower chemists to effectively harness the synthetic potential of this remarkable molecule.

Introduction: The Strategic Importance of this compound

The pyrimidine scaffold is a privileged motif in drug discovery, forming the core of numerous FDA-approved therapeutics.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a cornerstone of modern medicinal chemistry.[2] this compound capitalizes on this foundation, offering a unique combination of reactive sites that allow for precise and sequential molecular elaboration.

The bromine atom at the 5-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[3] The methyl ester at the 2-position provides a latent carboxylic acid functionality, which can be unmasked or transformed into other functional groups, further expanding its synthetic utility. This dual functionality makes it an ideal starting material for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[3] Specifically, it has been utilized in the development of antiviral and anticancer agents, as well as herbicides and fungicides.[3]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

Physical Properties

This compound is typically a white to light yellow crystalline powder.[3][4] Key physical data are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 89581-38-4[4][5]
Molecular Formula C₆H₅BrN₂O₂[4][5]
Molecular Weight 217.02 g/mol [4][5]
Melting Point 149 °C (lit.)[5][6][7]
Boiling Point 314.4 °C at 760 mmHg[6]
Appearance White to light yellow powder/crystal[3][4]
Solubility Soluble in Methanol[5][6]
Safety and Handling

While not classified as a hazardous substance according to Regulation (EC) No 1272/2008, standard laboratory safety precautions are essential when handling this compound.[8]

  • Handling: Perform handling in a well-ventilated area, preferably within a fume hood, to prevent dust dispersion.[8] Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dark, and dry place.[8] The compound should be stored under an inert atmosphere to maintain its stability.[6][8]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9][10] If skin contact occurs, wash with plenty of soap and water.[9][10] If inhaled, move the person to fresh air.[9][10] In case of ingestion, rinse the mouth and seek medical advice.[8]

Synthesis and Purification

The most common laboratory-scale synthesis of this compound involves the esterification of 5-bromopyrimidine-2-carboxylic acid.[11]

Synthetic Workflow

SynthesisWorkflow A 5-Bromopyrimidine-2-carboxylic acid B Dissolve in Methanol A->B C Slowly add Acetyl Chloride B->C D Heat to Reflux C->D E Cool to Room Temperature D->E F Concentrate under Reduced Pressure E->F G Dilute with Saturated NaHCO₃ and Ethyl Acetate F->G H Liquid-Liquid Extraction G->H I Purification H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

  • 5-Bromopyrimidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 5-bromopyrimidine-2-carboxylic acid (1 equivalent) in anhydrous methanol.

  • Cool the solution in an ice bath and slowly add acetyl chloride (3-4 equivalents) dropwise. The addition of acetyl chloride generates HCl in situ, which catalyzes the esterification.

  • Remove the ice bath and heat the reaction mixture to reflux for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain pure this compound.[11]

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The true power of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond, making it an excellent substrate for these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[12][13] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are prevalent in pharmaceuticals.[2]

SuzukiCoupling cluster_reactants Reactants cluster_conditions Conditions A This compound F 5-Aryl/Heteroaryl Pyrimidine Derivative A->F B Aryl/Heteroaryl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) C->F D Base (e.g., K₃PO₄, KF) D->F E Solvent (e.g., Dioxane/H₂O, Toluene) E->F

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Protocol Insights:

  • Catalyst Selection: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst for this transformation.[14] For more challenging couplings, catalyst systems based on Pd₂(dba)₃ with phosphite or phosphine oxide ligands can be highly effective.[15]

  • Base and Solvent: The choice of base and solvent is crucial. A common system is potassium phosphate (K₃PO₄) in a mixture of 1,4-dioxane and water.[14] The base is required to activate the boronic acid for transmetalation.[13]

  • Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. An inert atmosphere is necessary to prevent the degradation of the palladium(0) catalyst.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[1][16] The introduction of an alkynyl group at the 5-position of the pyrimidine ring can significantly impact the biological activity of a molecule.[1]

Mechanistic Overview: The reaction proceeds through two interconnected catalytic cycles:

  • Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the C-Br bond of the pyrimidine.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center.

  • Reductive Elimination: The final product is formed, and the Pd(0) catalyst is regenerated.[1]

Experimental Considerations:

  • Anhydrous Conditions: The Sonogashira coupling generally requires anhydrous and anaerobic conditions to be successful.[1][17]

  • Catalyst System: A typical catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper co-catalyst (e.g., CuI).

  • Base: A mild amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[18] This reaction has become an indispensable tool in medicinal chemistry for the synthesis of arylamines.[19]

BuchwaldHartwig cluster_reactants Reactants cluster_conditions Conditions A This compound G 5-Amino Pyrimidine Derivative A->G B Primary or Secondary Amine B->G C Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) C->G D Ligand (e.g., Xantphos, dppp) D->G E Base (e.g., NaOtBu, Cs₂CO₃) E->G F Solvent (e.g., Toluene, Dioxane) F->G

Caption: General scheme of the Buchwald-Hartwig amination reaction.

Protocol for a Typical Buchwald-Hartwig Amination:

  • To a dry Schlenk tube, add this compound (1.0 equiv), the amine (1.2-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.4-2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Heat the reaction mixture with vigorous stirring. The optimal temperature is typically between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • The filtrate is then washed, dried, and concentrated. The crude product is purified by flash column chromatography.[19]

Applications in Drug Discovery and Medicinal Chemistry

The synthetic versatility of this compound has led to its use in the synthesis of a wide range of biologically active molecules. For instance, it has been employed in the study of metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators (PAMs).[6][11] Furthermore, pyrimidine derivatives synthesized from this building block have shown promise as antiviral and anticancer agents.[3]

A notable example is in the synthesis of potent dual endothelin receptor antagonists. In the development of Macitentan, a drug used to treat pulmonary arterial hypertension, a 5-bromo-2-chloropyrimidine was a key intermediate.[20] While not the exact starting material, this highlights the importance of the 5-bromopyrimidine core in constructing complex, biologically active molecules. The bromine at the 5-position allows for the introduction of various substituents, which can be crucial for optimizing the potency and pharmacokinetic properties of a drug candidate.[20]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom and a modifiable ester group on an electron-deficient pyrimidine ring provides chemists with a powerful tool for the construction of complex molecules. A thorough understanding of its properties, synthesis, and reactivity in key cross-coupling reactions is essential for leveraging its full potential in drug discovery, agrochemical research, and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and researchers, enabling them to confidently and effectively utilize this important synthon in their synthetic endeavors.

References

  • LookChem.
  • PubChem.
  • Google Patents. CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Wikipedia. Sonogashira coupling. [Link]
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chemistry LibreTexts. (2023-06-30).
  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
  • ZaiQi Bio-Tech.
  • ACS Publications. (2012-08-03). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • YouTube. (2025-03-29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

Sources

The Synthetic Cornerstone: A Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Pyrimidine Building Block

In the landscape of modern medicinal and agrochemical research, the pyrimidine scaffold remains a cornerstone of molecular design, lauded for its diverse biological activities.[1][2] Within this vital class of heterocycles, Methyl 5-Bromopyrimidine-2-carboxylate (CAS No. 89581-38-4) has emerged as a particularly strategic building block.[3][4] Its bifunctional nature—featuring an electron-deficient pyrimidine ring activated by a bromo substituent for cross-coupling and a methyl ester for further derivatization—renders it an exceptionally versatile intermediate.[3][5] This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and application, offering field-proven insights for its effective utilization in complex synthetic campaigns. From the development of novel therapeutics targeting neurological disorders to the creation of advanced agrochemicals, this molecule provides a reliable and adaptable starting point for innovation.[3][4]

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

PropertyValueSource(s)
CAS Number 89581-38-4[3][6]
Molecular Formula C₆H₅BrN₂O₂[3][6]
Molecular Weight 217.02 g/mol [3][6]
Appearance White to light yellow powder/crystal[3][6]
Melting Point 149 °C[3]
Purity ≥ 98% (GC)[3][6]
Solubility Soluble in Methanol[4]

Spectroscopic Data:

While specific spectra for this compound are not widely published in publicly accessible databases, the following data for the closely related analog, Methyl 5-bromopyridine-2-carboxylate, can serve as a useful reference for characterization.[7] The key difference will be the presence of an additional nitrogen in the aromatic ring, which will influence the chemical shifts of the ring protons and carbons.

  • ¹H NMR: The proton NMR spectrum is expected to show two singlets in the aromatic region corresponding to the two pyrimidine protons, and a singlet for the methyl ester protons.

  • ¹³C NMR: The carbon NMR will show signals for the two distinct pyrimidine ring carbons, the carbon bearing the bromine, the ester carbonyl carbon, and the methyl carbon.

  • FT-IR: The infrared spectrum will be characterized by stretching vibrations of the C=O of the ester group, C-N and C=C bonds of the pyrimidine ring, and the C-Br bond.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Validated Protocol

The most common and reliable synthesis of this compound involves the esterification of the corresponding carboxylic acid.[5] This method is straightforward and generally proceeds in high yield.

Experimental Protocol: Esterification of 5-Bromopyrimidine-2-carboxylic Acid

This protocol is a self-validating system, where the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be verified by its melting point and spectroscopic data.

Materials:

  • 5-Bromopyrimidine-2-carboxylic acid

  • Methanol (Anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Acid Chloride Formation: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) or acetyl chloride dropwise to the stirred solution. Causality: The addition of thionyl chloride or acetyl chloride in situ generates the acyl chloride, which is highly reactive towards the methanol, and also acts as a dehydrating agent, driving the esterification to completion.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the excess methanol and thionyl chloride/acetyl chloride.

  • Neutralization: Carefully add saturated aqueous NaHCO₃ solution to the residue until the effervescence ceases. This step neutralizes the excess acid.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to light yellow solid.

Synthesis cluster_reactants Reactants cluster_reagents Reagents Carboxylic_Acid 5-Bromopyrimidine- 2-carboxylic Acid Esterification Esterification Carboxylic_Acid->Esterification Methanol Methanol Methanol->Esterification SOCl2 SOCl₂ or Acetyl Chloride SOCl2->Esterification Product Methyl 5-Bromopyrimidine- 2-carboxylate Esterification->Product High Yield

Caption: Synthesis of this compound.

Reactivity and Key Transformations: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its susceptibility to palladium-catalyzed cross-coupling reactions at the C5-position. This allows for the introduction of a wide array of substituents, making it a valuable precursor for generating libraries of compounds for drug discovery and other applications.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[2] this compound is an excellent substrate for this reaction, enabling the synthesis of 5-aryl and 5-heteroaryl pyrimidine derivatives.

General Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow start Start reagents Combine: - this compound - Boronic Acid/Ester - Palladium Catalyst - Ligand - Base - Solvent start->reagents inert Degas and place under Inert Atmosphere (Ar/N₂) reagents->inert heat Heat reaction mixture (e.g., 80-120 °C) inert->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup Upon completion purify Purification (e.g., Column Chromatography) workup->purify product 5-Aryl/Heteroaryl Pyrimidine Product purify->product

Caption: General workflow for Suzuki-Miyaura coupling.

Representative Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%), and a base such as K₂CO₃ (2.0 eq) or Cs₂CO₃ (2.0 eq).

  • Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DME and an aqueous solution of the base. Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-phenylpyrimidine-2-carboxylate.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[1][8] This reaction is particularly valuable for introducing diverse amine functionalities at the C5-position of the pyrimidine ring.

General Experimental Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow start Start reagents Combine: - this compound - Amine - Palladium Catalyst - Ligand - Base - Anhydrous Solvent start->reagents inert Degas and place under Inert Atmosphere (Ar/N₂) reagents->inert heat Heat reaction mixture (e.g., 80-120 °C) inert->heat monitor Monitor reaction by TLC or LC-MS heat->monitor workup Aqueous Work-up and Extraction monitor->workup Upon completion purify Purification (e.g., Column Chromatography) workup->purify product 5-Aminopyrimidine Product purify->product

Caption: General workflow for Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination with Morpholine

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and morpholine (1.2-1.5 eq) to the tube.

  • Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the tube and heat the reaction mixture to 80-110 °C. Monitor the reaction's progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues. The filtrate is then washed with water, dried, and concentrated. The crude product is purified by column chromatography to yield the 5-morpholinopyrimidine derivative.

Stille Coupling: A Versatile C-C Bond Formation

The Stille coupling reaction involves the palladium-catalyzed coupling of an organohalide with an organostannane.[9][10] This reaction is known for its tolerance of a wide variety of functional groups and is a valuable tool for the derivatization of this compound.

Representative Protocol: Stille Coupling with Tributyl(vinyl)stannane

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Reagent Addition: Add an anhydrous and degassed solvent like DMF or toluene. Then, add tributyl(vinyl)stannane (1.1-1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool to room temperature and dilute with an organic solvent. To remove the tin byproducts, the organic layer is washed with a saturated aqueous solution of potassium fluoride (KF). The organic layer is then dried and concentrated, and the product is purified by column chromatography.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a multitude of biologically active molecules.[3][5] Its derivatives have shown promise in various therapeutic areas and as crop protection agents.

  • Neurological Disorders: A significant application of this building block is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGluR5).[4] These modulators are being investigated for the treatment of schizophrenia and other CNS disorders.[11][12]

  • Oncology: The pyrimidine core is a well-established pharmacophore in anticancer drug design. Derivatives of this compound have been explored as potential anticancer agents.[3][4]

  • Antiviral Agents: The structural motifs accessible from this starting material are also relevant in the development of novel antiviral therapies.[3][4]

  • Agrochemicals: In the field of agricultural chemistry, this compound serves as a precursor for the synthesis of effective herbicides and fungicides, contributing to improved crop yields and protection.[3]

Conclusion

This compound is a high-value, versatile building block with broad applicability in synthetic and medicinal chemistry. Its well-defined reactivity in palladium-catalyzed cross-coupling reactions provides a reliable and efficient platform for the synthesis of diverse libraries of 5-substituted pyrimidines. The insights and protocols provided in this guide are intended to empower researchers to leverage the full potential of this important synthetic intermediate in their pursuit of novel and impactful molecular discoveries.

References

  • PubChem. Methyl 5-bromopyridine-2-carboxylate. National Center for Biotechnology Information.
  • LookChem. Methyl-5-bromo-2 pyrimidine carboxylate.
  • Wikipedia. Buchwald–Hartwig amination.
  • Google Patents. Method for preparation of 5-substituted pyrimidines.
  • RSC Publishing. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. Organic & Biomolecular Chemistry.
  • J&K Scientific LLC. Stille Cross-Coupling.
  • PubMed. Challenges in the development of mGluR5 positive allosteric modulators: the discovery of CPPHA.
  • Organic Reactions. The Stille Reaction.
  • PubChem. Methyl 5-bromopyrazine-2-carboxylate. National Center for Biotechnology Information.
  • The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of.
  • Organic Chemistry Portal. Stille Coupling.
  • Wikipedia. Stille reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • Chemistry LibreTexts. Stille Coupling.
  • PubMed. Discovery of positive allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5).
  • ResearchGate. The Buchwald–Hartwig Amination After 25 Years.
  • PubMed Central. Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders.
  • Beilstein-Institut. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

Sources

The Emergence of a Key Scaffold: A Technical Guide to Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromopyrimidine-2-carboxylate, a halogenated pyrimidine derivative, has emerged from relative obscurity to become a pivotal building block in modern medicinal chemistry. Its strategic combination of a reactive bromine atom and a modifiable ester group on the electron-deficient pyrimidine core offers a versatile platform for the synthesis of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the compound's historical context, a detailed examination of its synthesis with a focus on the underlying chemical principles, and a comprehensive overview of its applications in drug discovery, particularly in the development of novel therapeutics for neurological disorders, viral infections, and cancer.

Historical Context and the Rise of a Versatile Intermediate

While the precise first synthesis of this compound is not prominently documented in a singular "discovery paper," its emergence is intrinsically linked to the broader development of synthetic methodologies for pyrimidine-based compounds. The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA, and its derivatives have long been a focus of chemical and medicinal research.

A significant advancement in the synthesis of related structures, specifically 2-substituted pyrimidine-5-carboxylic esters, was reported in 2002 by Zhichkin, Fairfax, and Eisenbein.[1][2][3][4][5] Their work provided a general and efficient method for the preparation of this class of compounds, which were previously challenging to access. This development, and others like it, paved the way for the increased availability and subsequent exploration of a wide array of substituted pyrimidine esters, including the 5-bromo variant. The strategic placement of the bromine atom at the 5-position and the methyl carboxylate at the 2-position created a highly valuable and versatile intermediate for organic chemists, particularly those in the pharmaceutical industry.

Synthesis of this compound: A Detailed Protocol and Rationale

The synthesis of this compound is most commonly achieved through the esterification of its corresponding carboxylic acid, 5-bromopyrimidine-2-carboxylic acid. This process is a fundamental organic transformation, yet the choice of reagents and conditions is critical for achieving high yield and purity.

Experimental Protocol: Esterification of 5-Bromopyrimidine-2-carboxylic Acid

Materials:

  • 5-Bromopyrimidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Acetyl chloride (CH₃COCl)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

  • Acid Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2.0-3.0 eq) or acetyl chloride (2.0-3.0 eq) dropwise to the stirred solution. Causality: Thionyl chloride and acetyl chloride react with methanol to generate HCl in situ, which acts as the catalyst for the Fischer esterification. The exothermicity of this reaction necessitates slow addition at low temperatures to prevent uncontrolled boiling and potential side reactions.

  • Reaction: After the addition is complete, remove the ice bath and fit the flask with a reflux condenser. Heat the reaction mixture to reflux (approximately 65 °C for methanol) and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Causality: Heating the reaction to reflux provides the necessary activation energy to drive the equilibrium of the esterification towards the product side. The reaction is typically complete when the starting carboxylic acid is no longer visible by TLC.

  • Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and the acid catalyst.

  • Neutralization: Dilute the residue with ethyl acetate and transfer to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Be cautious as CO₂ evolution will cause pressure buildup. Continue adding the bicarbonate solution until the effervescence ceases. Causality: Neutralization is crucial to remove the acid catalyst and any unreacted carboxylic acid, which would otherwise complicate the purification process. The use of a weak base like sodium bicarbonate prevents the hydrolysis of the newly formed ester.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine. Causality: Washing with water removes any remaining inorganic salts, and the brine wash helps to remove residual water from the organic layer, facilitating the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Visualizing the Synthesis Workflow

G cluster_0 Reaction Stage cluster_1 Workup & Purification start Dissolve 5-Bromopyrimidine- 2-carboxylic acid in Methanol add_catalyst Slowly add Thionyl Chloride or Acetyl Chloride at 0°C start->add_catalyst Exothermic reaction control reflux Heat to Reflux (2-4 hours) add_catalyst->reflux Drive equilibrium to product concentrate Concentrate under reduced pressure reflux->concentrate neutralize Neutralize with NaHCO₃(aq) concentrate->neutralize Remove excess reagents extract Extract with Ethyl Acetate neutralize->extract Remove acidic components dry Dry with MgSO₄/Na₂SO₄ extract->dry Remove aqueous residue purify Recrystallization or Column Chromatography dry->purify final_product Pure Methyl 5-Bromopyrimidine- 2-carboxylate purify->final_product

Caption: Workflow for the synthesis of this compound.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₅BrN₂O₂[6]
Molecular Weight 217.02 g/mol [6]
Appearance White to off-white crystalline solid[7]
Melting Point 149-151 °C[6]
Solubility Soluble in methanol, ethyl acetate, and other common organic solvents.[6]
CAS Number 89581-38-4[6]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.01 (s, 2H), 4.05 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 162.8, 160.9, 121.8, 53.8.

  • IR (KBr, cm⁻¹): ~3100 (aromatic C-H), ~1730 (C=O, ester), ~1550, 1450 (C=C, C=N, aromatic ring).

  • Mass Spec (EI): m/z 216/218 (M⁺, bromine isotope pattern).

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide range of biologically active molecules.[7] The bromine atom at the 5-position serves as a handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, and alkyl substituents. The methyl ester at the 2-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other functional groups.

Modulators of Metabotropic Glutamate Receptor 5 (mGlu5)

A significant application of this compound is in the synthesis of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5).[8][9] mGlu5 is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a promising target for the treatment of various neurological and psychiatric disorders, including schizophrenia and fragile X syndrome.[8]

The pyrimidine core of this compound serves as a scaffold for the development of these PAMs. Through cross-coupling reactions at the 5-position, various aryl and heteroaryl groups can be introduced, which are critical for binding to the allosteric site of the mGlu5 receptor. The ester at the 2-position is often converted to an amide to further modulate the compound's properties and interactions with the receptor.

Building Block for Antiviral Agents

The pyrimidine nucleus is a cornerstone in the development of antiviral drugs, as it mimics the natural nucleobases.[10][11][12] this compound provides a valuable starting point for the synthesis of novel nucleoside and non-nucleoside antiviral agents. The bromine atom allows for the introduction of various side chains that can interact with viral enzymes such as polymerases and proteases, thereby inhibiting viral replication.[13]

Scaffold for Anticancer Therapeutics

Pyrimidine derivatives have a long history in cancer chemotherapy, with drugs like 5-fluorouracil being a mainstay of treatment for decades. This compound serves as a template for the design of new generations of anticancer agents.[14][15][16][17][18] The ability to functionalize both the 2- and 5-positions allows for the creation of a diverse library of compounds that can be screened for activity against various cancer cell lines and molecular targets, such as protein kinases.

Visualizing the Application Pathways

G cluster_0 Key Chemical Transformations cluster_1 Therapeutic Areas main Methyl 5-Bromopyrimidine- 2-carboxylate cross_coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) at C5 main->cross_coupling ester_modification Ester Modification at C2 (Hydrolysis, Amidation) main->ester_modification mglu5 mGlu5 Positive Allosteric Modulators (PAMs) cross_coupling->mglu5 antiviral Antiviral Agents cross_coupling->antiviral anticancer Anticancer Agents cross_coupling->anticancer ester_modification->mglu5 ester_modification->antiviral ester_modification->anticancer schizophrenia Schizophrenia mglu5->schizophrenia hiv HIV, Hepatitis, etc. antiviral->hiv kinase_inhibitors Kinase Inhibitors anticancer->kinase_inhibitors

Caption: Application pathways of this compound in drug discovery.

Conclusion

This compound has solidified its position as a valuable and versatile building block in the arsenal of the modern medicinal chemist. While its specific discovery may be part of the broader evolution of pyrimidine synthesis, its utility is undeniable. The strategic arrangement of its functional groups provides a robust platform for the creation of diverse and complex molecular architectures. Its impact is already evident in the development of novel therapeutics for a range of diseases, and its potential for future applications remains vast. As our understanding of disease pathways deepens, the demand for such adaptable chemical scaffolds will only grow, ensuring that this compound will continue to be a key player in the ongoing quest for new and improved medicines.

References

  • Zhichkin, P., Fairfax, D. J., & Eisenbein, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722. [Link]
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. [Link]
  • Elkanzi, N. A. A. (2013). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINETHIONE DERIVATIVES. Hetero Letters, 3(2), 247-268. [Link]
  • ChemInform Abstract: An Overview on Synthesis and Biological Activity of Pyrimidines. (2013). ChemInform, 44(31). [Link]
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • Methyl 5-bromopyridine-2-carboxyl
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. (n.d.). UCLA - Chemistry and Biochemistry. [Link]
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. (2020). Journal of Medicinal Chemistry, 63(8), 4349–4365. [Link]
  • Preparation method of 2-methyl-5-bromopyrimidine. (n.d.).
  • Probing the Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulator (PAM) Binding Pocket: Discovery of Point Mutations That Engender a “Molecular Switch” in PAM Pharmacology. (2013). Molecular Pharmacology, 83(4), 881–891. [Link]
  • Discovery of a Novel Chemical Class of mGlu(5) Allosteric Ligands with Distinct Modes of Pharmacology. (2010). ACS Chemical Neuroscience, 1(10), 682–697. [Link]
  • Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. (2021). ACS Medicinal Chemistry Letters, 12(10), 1614–1620. [Link]
  • Methyl 5-bromopyrazine-2-carboxyl
  • Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube. [Link]
  • Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate. (n.d.).
  • The next ten stories on antiviral drug discovery (part E): advents, advances, and adventures. (2010). Medicinal Research Reviews, 31(1), 118–160. [Link]
  • 5-Bromopyrimidine-2-carboxylic acid. (n.d.). PubChem. [Link]
  • Highlights in Antiviral Drug Research: Antivirals at the Horizon. (2012). Medicinal Research Reviews, 32(6), 1274–1313. [Link]
  • Selected Milestones in Antiviral Drug Development. (2010). Antiviral Research, 85(1), 1–16. [Link]
  • Advancements in Antiviral Drug Development: Comprehensive Insights into Design Strategies and Mechanisms Targeting Key Viral Proteins. (2023). International Journal of Molecular Sciences, 24(19), 14934. [Link]
  • Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3413–3418. [Link]
  • Discovery and development of antiviral drugs for biodefense: Experience of a small biotechnology company. (2008). Antiviral Research, 77(1), 1–10. [Link]
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2024). Molecules, 29(5), 1084. [Link]
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3298. [Link]
  • Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. (2022). Molecules, 27(16), 5283. [Link]
  • Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules, 27(10), 3298. [Link]
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget, 8(23), 37622–37637. [Link]

Sources

The Synthetic Versatility of Methyl 5-Bromopyrimidine-2-carboxylate: A Gateway to Novel Therapeutics and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

In the landscape of modern chemical synthesis, the pyrimidine scaffold holds a privileged position. As a core component of nucleobases, its derivatives are fundamental to a vast array of biological processes, making them a fertile ground for the discovery of novel therapeutic agents and agrochemicals.[1][2][3][4] Methyl 5-bromopyrimidine-2-carboxylate emerges as a particularly valuable building block within this chemical space. Its structure is strategically adorned with three key functional handles: an electron-deficient pyrimidine ring, a reactive bromine atom at the 5-position, and a methyl ester at the 2-position. This unique combination of features opens a gateway to a multitude of chemical transformations, allowing for the systematic and efficient construction of complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of the potential research applications of this compound, with a focus on the underlying chemical principles and practical experimental considerations that empower its use in the laboratory.

Physicochemical Properties and Reactivity Profile

This compound is a white to light yellow crystalline solid with a melting point of approximately 149°C.[5][6] Its chemical properties are largely dictated by the interplay of its constituent functional groups. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring renders the C5-Br bond susceptible to nucleophilic attack and, more importantly, makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. The methyl ester at the C2 position offers a site for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the introduction of additional diversity into the molecular scaffold.

PropertyValue
Molecular Formula C₆H₅BrN₂O₂
Molecular Weight 217.02 g/mol
Melting Point 149°C
Appearance White to light yellow powder/crystal
Solubility Soluble in Methanol

Core Synthetic Applications: A Hub for Molecular Diversification

The true synthetic utility of this compound lies in its capacity to serve as a versatile linchpin in the assembly of complex molecules. The C5-Br bond is the primary site of reactivity, readily participating in a variety of powerful carbon-carbon and carbon-nitrogen bond-forming reactions. This section will delve into the mechanistic underpinnings and practical applications of the most important of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an ideal substrate for these transformations. The general catalytic cycle for these reactions provides a framework for understanding their versatility.

Palladium_Catalytic_Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-Br R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation R-Pd(II)-X(L_n)->Transmetalation R'-M R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1][7][8] The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[8] For this compound, this reaction allows for the introduction of a vast array of aryl and heteroaryl substituents at the 5-position.

Causality in Experimental Design: The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling.

  • Catalyst: A palladium(0) source is essential. While Pd(PPh₃)₄ can be used, more active catalysts are often generated in situ from a Pd(II) precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand.

  • Ligand: The ligand stabilizes the palladium catalyst and modulates its reactivity. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often employed to facilitate the oxidative addition and reductive elimination steps.

  • Base: A base is required to activate the organoboron species for transmetalation. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used. Water is necessary to dissolve the inorganic base and facilitate the transmetalation step.

Illustrative Experimental Protocol (Suzuki-Miyaura Coupling):

This protocol is a representative example for the Suzuki-Miyaura coupling of a bromopyrimidine derivative and can be adapted for this compound.

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the ligand if necessary.

  • Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10] This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in bioactive molecules. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9]

Mechanistic Insight: The Sonogashira coupling proceeds through two interconnected catalytic cycles.[2] The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[2]

Illustrative Experimental Protocol (Sonogashira Coupling):

This general protocol for the Sonogashira coupling of a bromopyrimidine can be optimized for this compound.[2]

  • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and the copper(I) co-catalyst (e.g., CuI, 0.05 equiv).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add an anhydrous solvent such as THF or DMF, followed by a base (e.g., triethylamine, 2.0 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[11] This reaction has largely superseded traditional methods for the synthesis of arylamines, which often require harsh conditions and have limited substrate scope.[11] For this compound, this reaction provides a direct route to 5-amino-substituted pyrimidines, which are prevalent in many biologically active compounds.

Key Considerations for Success:

  • Catalyst System: The choice of palladium precursor and ligand is crucial. Highly effective catalyst systems often involve bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Illustrative Experimental Protocol (Buchwald-Hartwig Amination):

This is a general procedure for the Buchwald-Hartwig amination of an aryl bromide and can be adapted for this compound.[12][13][14][15]

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), the ligand (e.g., XPhos, 0.08 equiv), and the base (e.g., NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas.

  • Add an anhydrous solvent such as toluene.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Heat the reaction mixture to 80-110 °C until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Synthetic_Pathways Start This compound Suzuki Suzuki-Miyaura Coupling Start->Suzuki Ar-B(OH)2 Pd catalyst, Base Sonogashira Sonogashira Coupling Start->Sonogashira R-C≡CH Pd/Cu catalyst, Base Buchwald Buchwald-Hartwig Amination Start->Buchwald R1R2NH Pd catalyst, Base Aryl 5-Aryl/Heteroaryl Pyrimidine Derivatives Suzuki->Aryl Alkynyl 5-Alkynyl Pyrimidine Derivatives Sonogashira->Alkynyl Amino 5-Amino Pyrimidine Derivatives Buchwald->Amino Pharma Pharmaceuticals Aryl->Pharma Agro Agrochemicals Aryl->Agro Alkynyl->Pharma Amino->Pharma

Caption: Key synthetic transformations of this compound.

Applications in Drug Discovery and Development

The diverse array of compounds accessible from this compound has led to its application in several areas of drug discovery.

Neurological Disorders: Targeting mGlu5 Receptors

Metabotropic glutamate receptor 5 (mGlu5) is a promising target for the treatment of various neurological and psychiatric disorders, including schizophrenia and anxiety.[8] Positive allosteric modulators (PAMs) of mGlu5, which enhance the receptor's response to the endogenous ligand glutamate, are of particular interest. This compound has been utilized as a key intermediate in the synthesis of mGlu5 PAMs.[5] For instance, the pyrimidine core can be elaborated through cross-coupling reactions to generate potent and selective modulators. While specific synthetic routes starting directly from this compound are proprietary, the general strategies involve building upon the pyrimidine scaffold to achieve the desired pharmacophore.

Compound ClassTargetExample Activity
Phenylacetylene AzachromanonesmGlu5 PAMEC₅₀ = 11.5 nM
Phenoxymethyl 8-AzaoxazinesmGlu5 PAMEC₅₀ = 50.1 nM
Benzamide AnalogsmGlu5 PAMEC₅₀ = 33 nM

Note: The EC₅₀ values are for representative compounds within these classes and may not be derived directly from this compound, but illustrate the potency achievable with similar pyrimidine-based scaffolds.[16][17]

Antiviral and Anticancer Agents

The pyrimidine nucleus is a cornerstone of many antiviral and anticancer drugs.[18] Its ability to mimic natural nucleobases allows for the design of molecules that can interfere with viral replication or cancer cell proliferation. This compound serves as a versatile starting material for the synthesis of novel nucleoside and non-nucleoside analogues with potential therapeutic activity.[18] The introduction of various substituents at the 5-position via cross-coupling reactions can significantly modulate the biological activity and selectivity of these compounds.[19]

CompoundCell LineIC₅₀ (µM)
Isatin Derivative 2hJurkat (T lymphocyte)0.03
Thiazolo[4,5-d]pyrimidine 3bC32 (Melanoma)24.4
Pyrimidine-tethered Chalcone B-4MCF-7 (Breast Cancer)6.70

Note: These IC₅₀ values are for pyrimidine-containing compounds and demonstrate the potential for potent anticancer activity. The direct synthetic lineage from this compound would require further investigation.[20][21][22]

Applications in Agrochemical Research

The pyrimidine scaffold is also a common feature in modern herbicides and fungicides.[18] The ability to readily diversify the substitution pattern of the pyrimidine ring using this compound as a starting material is highly advantageous for the discovery of new crop protection agents. By employing the cross-coupling methodologies described above, researchers can efficiently generate libraries of novel compounds for high-throughput screening to identify new leads with improved efficacy and desirable environmental profiles.

Conclusion and Future Outlook

This compound is a powerful and versatile building block for chemical synthesis. Its strategic functionalization provides access to a rich chemical space of substituted pyrimidines with significant potential in drug discovery and agrochemical research. The mastery of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, is key to unlocking the full potential of this valuable intermediate. As the demand for novel, highly specific, and potent small molecules continues to grow, the importance of versatile and strategically designed building blocks like this compound will undoubtedly increase. Future research will likely focus on the development of even more efficient and selective catalytic systems for its transformation and its application in the synthesis of increasingly complex and innovative molecular targets.

References

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.).
  • Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate.
  • Table 2 IC 50 (lM) of the synthesized compounds on the three cell lines. (n.d.). ResearchGate.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. (2021). ACS Omega.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
  • Pure Positive Allosteric Modulators (PAMs) of mGlu5 with Competitive MPEP-Site Interaction. (2011). Probe Reports from the NIH Molecular Libraries Program.
  • Discovery of a Novel Chemical Class of mGlu(5) Allosteric Ligands with Distinct Modes of Pharmacology. (2010). ACS Chemical Neuroscience.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia.
  • Methyl-5-bromo-2 pyrimidine carboxylate. (n.d.). LookChem.
  • Preparation method of 2-methyl-5-bromopyrimidine. (2021). Google Patents.
  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules.
  • Antiproliferative activity of the compounds, IC50 (µM). (n.d.). ResearchGate.
  • Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. (2023). Molecules.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). Molecules.
  • The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. (2012). Journal of Medicinal Chemistry.
  • Discovery of “Molecular Switches” within a Series of mGlu5 Allosteric Ligands Driven by a “Magic Methyl” Effect Affording Both PAMs and NAMs with In Vivo Activity, Derived from an M1 PAM Chemotype. (2022). Journal of Medicinal Chemistry.
  • Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). (2014). Bioorganic & Medicinal Chemistry Letters.
  • Sonogashira coupling. (n.d.). In Wikipedia.
  • Discovery of VU6024578/BI02982816: An mGlu1 Positive Allosteric Modulator with Efficacy in Preclinical Antipsychotic and Cognition Models. (2022). ACS Chemical Neuroscience.
  • Synthesis and anti-DNA viral activities in vitro of certain 2,4-disubstituted-7-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)pyrrolo[2,3-d]pyrimidine nucleosides. (1995). Journal of Medicinal Chemistry.
  • Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives. (2016). European Journal of Medicinal Chemistry.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. (2023). Molecules.
  • Discovery of novel positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). (2011). Bioorganic & Medicinal Chemistry Letters.
  • Novel Antiviral Agents: Synthesis, Molecular Modelling Studies and Biological Investigation, 2nd Edition. (2025). Viruses.
  • Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. (2021). Organic & Biomolecular Chemistry.
  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (2022). MedChemComm.
  • Synthesis of esters and amides of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids and study of their antiviral activity against orthopoxviruses. (2023). Bioorganic Chemistry.
  • Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. (2024). Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyrimidines

In the landscape of modern drug discovery and materials science, the pyrimidine core is a privileged scaffold, appearing in a vast array of biologically active compounds and functional materials. Methyl 5-bromopyrimidine-2-carboxylate is a particularly valuable and versatile building block. The electron-deficient nature of the pyrimidine ring, combined with the strategic placement of a bromo-substituent at the C5 position and an ester at C2, makes it an ideal substrate for carbon-carbon bond formation.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[1] Its operational simplicity, mild reaction conditions, tolerance of diverse functional groups, and the commercial availability of a vast library of boronic acids and their derivatives make it a cornerstone of synthetic strategy.[2]

This document provides a comprehensive technical guide to the Suzuki-Miyaura coupling of this compound. It delves into the mechanistic underpinnings of the reaction, offers field-tested protocols, and provides a framework for rational optimization and troubleshooting, designed for researchers in synthetic and medicinal chemistry.

The Catalytic Cycle: A Mechanistic Deep Dive

Understanding the mechanism of the Suzuki-Miyaura reaction is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[3][4] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[1][5]

Suzuki_Mechanism cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactant Activation Pd0 L₂Pd⁰ (Active Catalyst) PdII_A R¹-PdII(X)-L₂ (Oxidative Adduct) Pd0->PdII_A Oxidative Addition (+ R¹-X) PdII_B R¹-PdII(OR')-L₂ PdII_A->PdII_B Ligand Exchange (+ Base, e.g., OH⁻) PdII_C R¹-PdII(R²)-L₂ PdII_B->PdII_C Transmetalation (+ R²B(OH)₂) PdII_C->Pd0 Reductive Elimination (- R¹-R²) R1X R¹-X (this compound) Boronic R²-B(OH)₂ (Boronic Acid) Borate [R²-B(OH)₃]⁻ (Activated Borate) Boronic->Borate Activation Base Base (e.g., K₂CO₃) Base->Boronic

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: This is often the rate-determining step of the cycle.[1][4] The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. The reactivity of organic halides typically follows the trend I > Br > Cl.[4] As a bromide, our substrate is generally well-suited for this step. The electron-deficient nature of the pyrimidine ring can further facilitate this process.

  • Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[6] For this to occur efficiently, the boronic acid must be activated by a base.[7][8] The base reacts with the boronic acid to form a more nucleophilic borate species ([R²B(OH)₃]⁻), which readily transfers its organic moiety to the palladium complex.[9][10] This is a critical insight: the base's primary role is to activate the organoboron partner.[8]

  • Reductive Elimination: In the final step, the two coupled organic fragments (R¹ and R²) are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[4][6]

Optimizing the Reaction: A Guide to Key Parameters

The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst (and its associated ligand), the base, the solvent, and the temperature.

Catalyst & Ligand Selection

The combination of a palladium source and a ligand dictates the activity and stability of the catalyst. For heteroaryl halides like this compound, the nitrogen atoms in the ring can coordinate to the palladium center, potentially leading to catalyst deactivation.[11] Therefore, the use of electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is often essential to promote the desired catalytic cycle and prevent catalyst poisoning.[2][12]

Catalyst SystemPre-catalyst SourceLigand TypeKey Characteristics & Rationale
Pd(PPh₃)₄ Pd(0)TriphenylphosphineA classic, widely used catalyst. Effective for many standard couplings but can be less efficient for challenging or electron-deficient heteroaryl halides.[13]
Pd(OAc)₂ / SPhos Pd(II)Buchwald LigandA highly active and versatile system. Bulky, electron-rich phosphine ligands like SPhos accelerate both oxidative addition and reductive elimination, making them ideal for less reactive halides.[12]
Pd₂(dba)₃ / XPhos Pd(0)Buchwald LigandAnother powerful Buchwald system, often showing complementary reactivity to SPhos-based catalysts. Excellent for sterically hindered substrates.[14]
PdCl₂(dppf) Pd(II)DiphosphineA robust and reliable catalyst, particularly good at preventing β-hydride elimination. The dppf ligand provides good stability to the palladium center.
PEPPSI™-IPr Pd(II)NHC LigandN-Heterocyclic Carbene (NHC) ligands are strong σ-donors and offer excellent thermal stability, making them highly effective for coupling less reactive chlorides and challenging heteroaryl systems.[7]
  • Expert Insight: For this compound, starting with a system like PdCl₂(dppf) or a Buchwald-type catalyst (Pd(OAc)₂ / SPhos ) is a robust choice. These systems are well-suited to overcome the potential for catalyst inhibition by the pyrimidine nitrogen.

The Role of the Base

The base is not merely an acid scavenger; it is a crucial activator in the catalytic cycle.[9] Its choice must be balanced with the stability of the substrate, particularly the methyl ester group in our molecule, which is susceptible to hydrolysis under strongly basic aqueous conditions.

BaseStrengthCommon SolventsConsiderations for this compound
K₂CO₃ ModerateDioxane/H₂O, Toluene/H₂OA common and effective choice. The aqueous component is necessary to solubilize the carbonate and facilitate borate formation.[5]
Cs₂CO₃ StrongDioxane, TolueneOften provides higher yields than other carbonates due to its greater solubility in organic solvents and the beneficial effect of the cesium cation.[15]
K₃PO₄ StrongDioxane, TolueneAn excellent base for anhydrous conditions and for substrates sensitive to hydrolysis. Often used with bulky phosphine ligands.[11]
KF WeakDioxaneA mild base that can be effective while preserving base-sensitive functional groups like esters.[7]
  • Expert Insight: K₃PO₄ in an anhydrous solvent like dioxane or toluene is an excellent starting point to avoid ester hydrolysis. If an aqueous system is preferred, K₂CO₃ is a standard choice, but reaction times and temperatures should be monitored to minimize hydrolysis.

Solvent Systems

The solvent must solubilize the reactants and facilitate the catalytic cycle. Degassing the solvent immediately before use is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Solvent SystemTypeRationale & Use Case
1,4-Dioxane / H₂O BiphasicA highly versatile and common system, especially with inorganic bases like K₂CO₃.[5]
Toluene / H₂O BiphasicSimilar to dioxane/water, often used at higher temperatures.
DMF or DMAc Anhydrous Polar AproticGood for solubilizing polar reactants. Use with bases like K₃PO₄ or Cs₂CO₃.
THF Anhydrous EtherealA common choice, but its lower boiling point limits the reaction temperature.[16]

Detailed Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).[11]

  • Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (or toluene) via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirring suspension, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%). Note: Alternatively, a pre-formed catalyst like PdCl₂(dppf) or Pd(PPh₃)₄ can be added at this stage.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-110 °C.[11]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 2-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.[5]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.[17]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Representative Coupling Partners & Conditions

The following table provides examples of expected outcomes based on established procedures for similar heteroaryl bromides.

Boronic Acid PartnerCatalyst SystemBase / SolventTemp (°C)Expected YieldReference
Phenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄ / 1,4-Dioxane80Good[13]
4-Methoxyphenylboronic acidPd₂(dba)₃ / SPhos (2 mol%)K₃PO₄ / Toluene100Excellent[11][12]
3-Thienylboronic acidPd(OAc)₂ / 1 (Buchwald Ligand)K₃PO₄ / n-Butanol100Good[18]
2-PyridylboronatePd₂(dba)₃ / 2 (Buchwald Ligand)KF / 1,4-Dioxane80Good[14]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst system for the substrate.3. Poor solubility of reagents.1. Ensure rigorous degassing of solvents and use of an inert atmosphere.2. Switch to a more active catalyst system (e.g., a Buchwald ligand like SPhos or an NHC catalyst).[11]3. Try a different solvent (e.g., DMF) or increase the temperature.
Protodeboronation (Ar-B(OH)₂ → Ar-H) 1. Presence of excess water, especially at high temperatures.2. Base is too strong or reaction time is too long.1. Use an anhydrous solvent (Toluene, Dioxane) with K₃PO₄.2. Switch from a boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a trifluoroborate salt.[3][11]
Homocoupling of Boronic Acid (Ar-Ar) 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes this side reaction.1. Rigorously degas all solvents and maintain a strict inert atmosphere.2. Screen different palladium catalysts and ligands.
Ester Hydrolysis 1. Use of strong aqueous bases (e.g., NaOH).2. Prolonged heating in aqueous base.1. Use a non-aqueous base like K₃PO₄ or a milder base like KF.[7][19]2. Minimize reaction time and temperature.

References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. Suzuki reaction. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Martín, F., et al. (2006). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
  • Cano, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
  • Martín, F., et al. (2006). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
  • Scrivanti, A., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Mini-Reviews in Organic Chemistry.
  • Iqbal, N., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Guram, A. S., et al. (2004). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
  • ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? [Link]
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Szostak, M., et al. (2021). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
  • ResearchGate.
  • ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie.
  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
  • Sadowski, M. A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
  • Reddit. Diagnosing issues with a failed Suzuki coupling? [Link]
  • ResearchGate. Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. [Link]

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" in Stille cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Stille Cross-Coupling of Methyl 5-Bromopyrimidine-2-carboxylate for Advanced Drug Discovery

Introduction: The Strategic Importance of Pyrimidine Scaffolds

In the landscape of modern medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold for the development of novel therapeutics.[1][2][3][4] Their structural motif is central to the nucleobases of DNA and RNA, and this inherent biocompatibility has made them a privileged structure in drug design.[2][4] Pyrimidine-containing molecules exhibit a vast spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] this compound, in particular, has emerged as a critical building block for accessing complex molecular architectures.[5][6] Its functionalization is a key step in the synthesis of potential drug candidates targeting a range of diseases, from neurological disorders to cancer.[5][6][7]

The Stille cross-coupling reaction provides a powerful and versatile method for the C-C bond formation necessary to elaborate this pyrimidine core.[8][9][10] Developed by John K. Stille, this palladium-catalyzed reaction is renowned for its exceptional functional group tolerance, stability of its organotin reagents to air and moisture, and generally mild reaction conditions.[8][10][11] These features make it an ideal choice for the late-stage functionalization of complex molecules, a common requirement in drug development workflows.[12] This guide offers a detailed exploration of the Stille coupling as applied to this compound, providing researchers with a robust mechanistic framework, actionable protocols, and expert insights for optimization.

The Catalytic Heart of the Reaction: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8][13] The cycle is composed of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle initiates with the active Pd(0) catalyst undergoing oxidative addition with the electrophile, in this case, this compound. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a Pd(II) intermediate.[8][9][10]

  • Transmetalation : The organotin reagent (R'-SnR₃) then exchanges its organic group (R') with the halide on the palladium complex. This is often the rate-determining step of the cycle.[8]

  • Reductive Elimination : The final step is the reductive elimination of the two organic fragments from the palladium center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9][10]

Stille_Mechanism cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst PdII_intermediate R-Pd(II)L₂-X (X=Br) Pd0->PdII_intermediate Oxidative Addition (R-X) PdII_coupled R-Pd(II)L₂-R' PdII_intermediate->PdII_coupled Transmetalation (R'-SnR₃') Sn_byproduct_out X-SnR₃' PdII_intermediate->Sn_byproduct_out PdII_coupled->Pd0 Reductive Elimination Product_out R-R' Coupled Product PdII_coupled->Product_out RX_in Methyl 5-Bromopyrimidine- 2-carboxylate (R-X) RX_in->PdII_intermediate Sn_in Organostannane (R'-SnR₃') Sn_in->PdII_intermediate

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Detailed Protocol: Stille Coupling with this compound

This protocol provides a general procedure for the coupling of an organostannane with this compound. Optimization may be required depending on the specific organotin reagent used.

Objective: To synthesize a 5-substituted pyrimidine derivative via a palladium-catalyzed Stille cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Tributyl(vinyl)stannane, Aryltributylstannane) (1.1 - 1.2 equiv)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%) OR Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%) with a suitable ligand.

  • Ligand (if using Pd₂(dba)₃): XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-5 mol%)

  • Solvent: Anhydrous and degassed 1,4-Dioxane or Toluene

  • Additive (Optional): Copper(I) iodide (CuI) (5-10 mol%)

  • Reagents for work-up: Ethyl acetate, Saturated aqueous potassium fluoride (KF) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating plate

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles for liquid transfer

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Flash column chromatography system

Workflow start Start: Oven-Dried Schlenk Flask setup Assemble glassware under an inert atmosphere (Ar/N₂) start->setup add_solids Add Methyl 5-Bromopyrimidine- 2-carboxylate, Pd Catalyst, and Ligand (if applicable) setup->add_solids add_solvent Add anhydrous, degassed solvent via syringe add_solids->add_solvent add_stannane Add organostannane reagent via syringe add_solvent->add_stannane react Heat reaction mixture (e.g., 80-100 °C) Monitor by TLC/LC-MS add_stannane->react workup Cool to RT Dilute with Ethyl Acetate react->workup wash_kf Wash with saturated aqueous KF solution to remove tin byproducts workup->wash_kf wash_brine Wash with Brine wash_kf->wash_brine dry Dry organic layer (Na₂SO₄), filter, and concentrate wash_brine->dry purify Purify by Flash Column Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: Experimental workflow for the Stille cross-coupling protocol.

Step-by-Step Experimental Procedure:

  • Inert Atmosphere Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a positive pressure of argon or nitrogen.

  • Reagent Addition: To the flask, add this compound (1.0 equiv) and the palladium catalyst (and ligand, if used).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and mixing.

  • Organostannane Addition: Add the organostannane reagent (1.1-1.2 equiv) dropwise to the reaction mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Tin Removal: Transfer the organic mixture to a separatory funnel and wash it thoroughly (2-3 times) with a saturated aqueous solution of potassium fluoride (KF).[10][14] A precipitate of tributyltin fluoride will form, which can be removed during the separation of layers. This step is crucial for obtaining a pure product.[15][16]

  • Final Washes: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to afford the pure coupled product.

Expert Insights: Optimization and Troubleshooting

The success of a Stille coupling often hinges on the careful selection of reagents and conditions. The electron-deficient nature of the pyrimidine ring in this compound influences its reactivity.

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a workhorse catalyst, modern systems often employ a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich phosphine ligand.[17][18] Ligands like XPhos or SPhos can accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher yields and shorter reaction times, especially with challenging substrates.[18]

  • The Role of Additives:

    • Copper(I) Iodide (CuI): The addition of stoichiometric or catalytic amounts of CuI can significantly accelerate the rate of transmetalation, particularly with less reactive organostannanes.[12][13][19]

    • Fluoride Ions (CsF, KF): Fluoride sources can coordinate to the tin atom, forming a hypervalent "ate" complex.[19] This species is more nucleophilic and can facilitate a faster transmetalation step.

  • Solvent Degassing is Non-Negotiable: The most common side reaction in Stille coupling is the homocoupling of the organostannane reagent (R'-SnR₃ → R'-R').[10][14][15] This is primarily promoted by the presence of oxygen, which can also deactivate the Pd(0) catalyst.[14] Thoroughly degassing solvents by methods such as freeze-pump-thaw cycles or sparging with an inert gas is critical for minimizing this byproduct and ensuring high yields.[14]

  • Troubleshooting Low Yields: If yields are low, consider the following:

    • Catalyst Activity: Ensure the palladium catalyst is fresh and active. Consider using a more robust ligand system.

    • Inert Atmosphere: Check for leaks in the reaction setup. Even trace amounts of oxygen can be detrimental.[14]

    • Reagent Purity: Impurities in the starting materials or organostannane can inhibit the catalyst.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for Stille cross-coupling reactions involving aryl/heteroaryl bromides, providing a useful starting point for experimental design.

Electrophile (R-X)Stannane (R'-SnBu₃)Catalyst SystemSolventAdditive(s)Temp (°C)Yield (%)Reference
4-BromoanisoleTributyl(vinyl)stannanePd(PPh₃)₄ (2 mol%)TolueneNone10095
4-Bromonitrobenzene(Furan-2-yl)tributyltinPd(OAc)₂ (3 mol%) / Dabco (6 mol%)DioxaneKF10098[17]
1-Bromo-4-(trifluoromethyl)benzeneTributyl(phenyl)stannanePd₂(dba)₃ (1.5 mol%) / P(t-Bu)₃ (3.5 mol%)DioxaneCsF10096[19]
2-BromopyridineTributyl(thiophen-2-yl)stannanePd(PPh₃)₄ (3 mol%)DMFCuI (5 mol%)8085

Conclusion

The Stille cross-coupling reaction is an indispensable tool for the functionalization of this compound. Its broad functional group tolerance and mild conditions are highly compatible with the demands of multi-step synthesis in drug discovery. By understanding the underlying catalytic mechanism and carefully controlling experimental parameters—particularly the exclusion of oxygen—researchers can reliably and efficiently generate diverse libraries of novel pyrimidine derivatives. The protocols and optimization strategies outlined in this guide provide a solid foundation for leveraging this powerful reaction to advance the development of next-generation therapeutics.

References

  • The Stille reaction. Wikipedia. [Link]
  • The Stille Reaction - Chem 115 Myers. Harvard University. [Link]
  • Stille Coupling. Chemistry LibreTexts. [Link]
  • Stille Coupling. Organic Chemistry Portal. [Link]
  • Stille Cross-Coupling. J&K Scientific LLC. [Link]
  • Efficient Stille Cross-Coupling Reaction Catalyzed by the Pd(OAc)2/Dabco Catalytic System. ACS Publications - The Journal of Organic Chemistry. [Link]
  • Stille Coupling. NROChemistry. [Link]
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]
  • Palladium-Catalyzed Stille Cross-Coupling Reaction of Aryl Chlorides Using a Pre-Milled Palladium Acetate and XPhos Catalyst System.
  • The Stille Reaction. Organic Reactions. [Link]
  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Taylor & Francis Online. [Link]
  • Functionalized pyrimidine compounds with their pharmacological potential.
  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. ACS Publications - The Journal of Organic Chemistry. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. International Journal of Research in Pharmaceutical Sciences. [Link]
  • Highly selective palladium-catalyzed Stille coupling reaction toward chlorine-containing NIR electroluminescent polymers. Royal Society of Chemistry. [Link]
  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central (PMC). [Link]
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Stille reaction. chemeurope.com. [Link]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Medicinal Chemistry

The 5-aminopyrimidine-2-carboxylate core is a highly sought-after scaffold in modern drug discovery. Its derivatives are integral components of a multitude of biologically active molecules, demonstrating efficacy across various therapeutic areas. The traditional synthesis of these compounds can be challenging, often requiring harsh conditions and limited by functional group tolerance. The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of arylamines, offering a versatile and efficient methodology for the construction of carbon-nitrogen (C-N) bonds.[1]

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination to a key heterocyclic building block: Methyl 5-Bromopyrimidine-2-carboxylate . We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters influencing its success, and provide detailed, field-proven protocols as a foundation for your experimental work. A key focus will be on navigating the specific challenges presented by this substrate, namely the electron-deficient nature of the pyrimidine ring and the base-sensitivity of the methyl ester functionality.

Reaction Principle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2] Understanding this cycle is paramount for rational optimization and troubleshooting. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst, typically stabilized by a phosphine ligand, inserts into the carbon-bromine (C-Br) bond of the this compound. This forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring generally facilitates this step.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The choice of base is critical at this stage to avoid unwanted side reactions with the ester group.

  • Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 5-amino-pyrimidine-2-carboxylate product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle for this compound cluster_main Buchwald-Hartwig Catalytic Cycle for this compound Pd(0)L Active Pd(0) Catalyst Ox_Add Oxidative Addition (Ar-Br) Pd(0)L->Ox_Add Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Ox_Add->Pd(II)_Complex Amine_Coord Amine Coordination (R2NH) Pd(II)_Complex->Amine_Coord R2NH Amido_Complex [Ar-Pd(II)(NHR2)L]+ Amine_Coord->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Base Red_Elim Reductive Elimination Deprotonation->Red_Elim Product 5-Aminopyrimidine Product (Ar-NR2) Red_Elim->Product Product->Pd(0)L Catalyst Regeneration

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters and Optimization Strategy

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of four key parameters: the palladium source/ligand system, the base, the solvent, and the reaction temperature.

Palladium Catalyst and Ligand Selection: The Heart of the Reaction

For electron-deficient heteroaryl halides, modern palladium precatalysts incorporating bulky, electron-rich biarylphosphine ligands are generally the most effective. These precatalysts offer enhanced stability and facilitate the generation of the active monoligated Pd(0) species.

  • For Primary Amines: BrettPhos Pd G3 is an excellent starting point. The BrettPhos ligand is specifically designed for the monoarylation of primary amines, minimizing the formation of diarylated byproducts.[2][3]

  • For Secondary Amines: XPhos Pd G3 or RuPhos Pd G3 are highly recommended. These ligands provide broad scope and high reactivity for a wide range of secondary amines, including sterically hindered ones.[4]

The use of these well-defined precatalysts is advantageous as they are air- and moisture-stable, simplifying reaction setup, and ensure an accurate palladium-to-ligand ratio.[3]

The Critical Choice of Base: Protecting the Ester

The methyl ester group in the substrate is susceptible to hydrolysis or transamidation under strongly basic conditions. Therefore, the choice of base is arguably the most critical parameter for this specific transformation. While strong alkoxide bases like sodium tert-butoxide (NaOtBu) are common in many Buchwald-Hartwig reactions, they are often incompatible with ester functionalities.[5]

Recommended Bases:

  • Weaker Inorganic Bases: Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent first choices. They are generally compatible with ester groups while being sufficiently basic to facilitate the deprotonation of the coordinated amine.

  • Alternative Mild Bases: Sodium 2,2,2-trifluoroethoxide (NaOCH₂CF₃) or sodium tert-methylsilanolate (NaOTMS) can be effective alternatives for base-sensitive substrates, offering a balance of reactivity and functional group tolerance.[6]

It is crucial to screen a few bases to find the optimal balance between reaction rate and substrate integrity.

Solvent Selection: Ensuring Solubility and Reactivity

The solvent must be capable of dissolving the reactants, including the inorganic base, to a sufficient extent.

  • Aprotic Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are generally good choices. They have a good balance of polarity and are compatible with the catalytic system.

  • Aromatic Hydrocarbons: Toluene is also a widely used and effective solvent.

It is imperative to use anhydrous solvents to prevent catalyst deactivation and potential side reactions.

Reaction Temperature: Driving the Reaction to Completion

The optimal temperature will depend on the reactivity of the specific amine and the chosen base.

  • When using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, higher temperatures, typically in the range of 80-110 °C , are often required to achieve a reasonable reaction rate.

  • It is always advisable to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Data Presentation: Recommended Starting Conditions

The following tables provide recommended starting conditions for the Buchwald-Hartwig amination of this compound with different classes of amines. These are intended as a robust starting point for your optimization studies.

Table 1: Coupling with Primary Aliphatic Amines

ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv
Amine Primary Aliphatic Amine1.2-1.5 equiv
Pd Precatalyst BrettPhos Pd G31-3 mol %
Base K₃PO₄ or Cs₂CO₃2.0 equiv
Solvent 1,4-Dioxane or TolueneAnhydrous, 0.1-0.2 M
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Table 2: Coupling with Secondary Aliphatic Amines

ParameterRecommended ConditionRationale
Substrate This compound1.0 equiv
Amine Secondary Aliphatic Amine1.2-1.5 equiv
Pd Precatalyst XPhos Pd G3 or RuPhos Pd G31-3 mol %
Base K₃PO₄ or Cs₂CO₃2.0 equiv
Solvent 1,4-Dioxane or TolueneAnhydrous, 0.1-0.2 M
Temperature 100-110 °C
Atmosphere Inert (Argon or Nitrogen)

Experimental Protocols

The following are detailed, step-by-step protocols for the Buchwald-Hartwig amination of this compound.

Protocol 1: Amination with a Primary Aliphatic Amine (e.g., n-Butylamine)

Protocol_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup and Purification A 1. Add solids to a dry Schlenk tube: - this compound (1.0 equiv) - BrettPhos Pd G3 (2 mol %) - K3PO4 (2.0 equiv) B 2. Seal the tube and purge with Argon for 10 min. A->B C 3. Add anhydrous 1,4-Dioxane (to 0.1 M). B->C D 4. Add n-Butylamine (1.2 equiv) via syringe. C->D E 5. Heat the mixture to 110 °C with vigorous stirring. D->E F 6. Monitor reaction by LC-MS. Upon completion, cool to room temperature. E->F G 7. Dilute with ethyl acetate and filter through Celite. F->G H 8. Wash filtrate with water and brine. G->H I 9. Dry organic layer (Na2SO4), filter, and concentrate. H->I J 10. Purify by flash column chromatography. I->J

Caption: General workflow for the Buchwald-Hartwig amination protocol.

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 217 mg), BrettPhos Pd G3 (e.g., 0.02 mmol, 18 mg), and potassium phosphate (e.g., 2.0 mmol, 424 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous 1,4-dioxane (10 mL) via syringe.

  • Add n-butylamine (e.g., 1.2 mmol, 0.12 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. Upon completion (typically 12-24 hours), remove the tube from the oil bath and allow it to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired methyl 5-(butylamino)pyrimidine-2-carboxylate.

Protocol 2: Amination with a Secondary Aliphatic Amine (e.g., Morpholine)

Procedure:

  • To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (e.g., 1.0 mmol, 217 mg), XPhos Pd G3 (e.g., 0.02 mmol, 17 mg), and cesium carbonate (e.g., 2.0 mmol, 652 mg).

  • Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (10 mL) via syringe.

  • Add morpholine (e.g., 1.2 mmol, 0.105 mL) via syringe.

  • Place the Schlenk tube in a preheated oil bath at 110 °C and stir vigorously.

  • Monitor the reaction progress by LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Follow the workup and purification steps (7-10) as described in Protocol 1.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous conditions. 3. Base is not strong enough.1. Use a fresh bottle of precatalyst. 2. Ensure all glassware is oven-dried and solvents are anhydrous. 3. Screen a stronger, yet ester-compatible, base like NaOTMS. Increase temperature.
Formation of Debrominated Starting Material 1. Presence of water. 2. Side reaction promoted by certain ligand/base combinations.1. Use rigorously dried solvents and reagents. 2. Screen a different ligand or base.
Ester Hydrolysis Base is too strong or reaction temperature is too high for prolonged periods.1. Switch to a weaker base (e.g., K₃PO₄ or Cs₂CO₃). 2. Attempt the reaction at a lower temperature (e.g., 80-90 °C), accepting a potentially longer reaction time.
Low Yield after Purification Product may be volatile or have challenging chromatographic properties.1. Use care during concentration under reduced pressure. 2. Optimize the eluent system for column chromatography.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross–coupling reactions. Chemical Science, 4(3), 916–920. [Link]
  • Chemistry LibreTexts. (2023).
  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2008). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 130(41), 13552–13554. [Link]
  • Lau, S. H., Yu, P., Chen, L., & Carrow, B. P. (2020). Aryl Amination Using Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]
  • Vo, G. D., & Hartwig, J. F. (2010). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Angewandte Chemie International Edition, 49(34), 5933-5936. [Link]
  • Ghaffari, B., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35835–35845. [Link]
  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
  • Dennis, J. M., et al. (2019). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Organic Letters, 21(1), 189-192. [Link]
  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1665–1673. [Link]
  • Wikipedia. (2023).

Sources

Application Notes and Protocols for the Synthesis of Pyrimidine Derivatives Using Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of the Pyrimidine Scaffold and the Utility of a Versatile Building Block

The pyrimidine nucleus is a cornerstone of medicinal chemistry and chemical biology. As an essential component of nucleobases like thymine, cytosine, and uracil, it is fundamental to the structure of DNA and RNA.[1] This inherent biological relevance has made pyrimidine derivatives a privileged scaffold in drug discovery, leading to a vast array of therapeutics with applications as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[2] The functionalization of the pyrimidine ring is therefore a critical task for medicinal chemists aiming to modulate biological activity and improve pharmacokinetic properties.

Methyl 5-bromopyrimidine-2-carboxylate has emerged as a highly versatile and valuable building block for this purpose.[3] It features two key points of functionality: the bromine atom at the C5 position and the methyl ester at the C2 position. The C5-bromo substituent is a prime handle for modern palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of a wide variety of carbon and heteroatom-based substituents. While the C5 position is generally the least reactive on the pyrimidine ring for oxidative addition (reactivity order: C4/C6 > C2 > C5), the C-Br bond is significantly more reactive than a C-Cl bond, making selective coupling highly feasible.[1][4] The methyl ester at C2 provides an additional site for modification, such as amidation or reduction, further expanding the accessible chemical space.

This document provides a detailed guide to the synthetic utility of this compound, focusing on key transformations that enable the rapid diversification of the pyrimidine core. We present field-proven insights and detailed, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, as well as nucleophilic aromatic substitution, to empower researchers in their drug discovery and development endeavors.

Strategic Derivatization Pathways

The strategic use of this compound allows for the synthesis of diverse pyrimidine derivatives through several key reaction pathways. The choice of reaction depends on the desired final structure and the nature of the group to be introduced at the C5 position.

Caption: Key synthetic transformations of this compound.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and vinyl-substituted pyrimidines.[5] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability and stability of boronic acid reagents.

Causality and Experimental Choices

The success of the Suzuki coupling hinges on a well-understood catalytic cycle involving a Pd(0) species.[6]

  • Catalyst: A Pd(0) source is required to initiate the cycle. While Pd(PPh₃)₄ can be used directly, it is often more convenient to use a stable Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf), which is reduced in situ to the active Pd(0) species. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) can accelerate the rate-limiting oxidative addition step and the final reductive elimination step.

  • Base: A base is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence the reaction rate and the tolerance of base-sensitive functional groups.

  • Solvent: The solvent system must solubilize both the organic and inorganic components. A mixture of an organic solvent (e.g., 1,4-dioxane, DME, toluene) and water is standard, as water often accelerates the transmetalation step.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling
Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Expected Yield
Phenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2.0)Dioxane/H₂O (4:1)9012Good to Excellent
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.0)DME/H₂O (4:1)8516High
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3.0)Toluene/H₂O (10:1)1008Good to High
Vinylboronic acid pinacol esterPd(OAc)₂ (3)SPhos (6)K₂CO₃ (2.0)Acetonitrile/H₂O (5:1)8018Moderate to Good

Note: Yields are representative and based on similar substrates reported in the literature. Optimization may be required for specific coupling partners.[5][7]

Detailed Experimental Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate

This protocol is a representative procedure adapted from established methods for Suzuki couplings on brominated heterocycles.[7][8]

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), degassed

  • Deionized water, degassed

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 217 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), PdCl₂(dppf) (22 mg, 0.03 mmol), and cesium carbonate (652 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Add degassed DME (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 85 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and water (15 mL).

  • Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

Synthesis of Alkynylpyrimidines: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[5] This reaction is indispensable for introducing alkynyl moieties, which are valuable in medicinal chemistry as structural motifs and as precursors for further transformations.[9]

Causality and Experimental Choices

The Sonogashira reaction typically employs a dual-catalyst system.[9]

  • Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species is the active catalyst. PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ are common choices.

  • Copper(I) Co-catalyst: A copper(I) salt, typically copper(I) iodide (CuI), is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. This step is generally faster than the direct reaction of the alkyne with the palladium center.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves to deprotonate the terminal alkyne and to neutralize the HBr formed during the reaction. In many cases, the amine can also serve as the solvent.

  • Solvent: Anhydrous solvents like THF, DMF, or the amine base itself are used to prevent unwanted side reactions. All reagents and solvents must be rigorously deoxygenated to prevent the oxidative homocoupling of the alkyne (Glaser coupling).

Data Presentation: Typical Conditions for Sonogashira Coupling
Coupling PartnerPalladium Catalyst (mol%)Copper(I) Source (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield
PhenylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)THFRT to 506High
EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)DIPA (3.0)DMFRT4Good to High
Propargyl alcoholPdCl₂(PPh₃)₂ (3)CuI (5)Et₃N (2.5)Acetonitrile6012Good
1-HeptynePd(PPh₃)₄ (5)CuI (10)Et₃N (excess)Et₃N708Good to High

Note: Yields are representative and based on similar substrates reported in the literature. Optimization may be required.[9][10]

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylethynyl)pyrimidine-2-carboxylate

This protocol is adapted from general procedures for Sonogashira couplings of bromo-heterocycles.[9]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triethylamine (Et₃N), degassed

  • Anhydrous Tetrahydrofuran (THF), degassed

Procedure:

  • To a dry Schlenk flask, add this compound (217 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), and CuI (9.5 mg, 0.05 mmol).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed THF (10 mL) and degassed triethylamine (279 μL, 2.0 mmol) via syringe.

  • Add phenylacetylene (132 μL, 1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 4-8 hours), filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired alkynylpyrimidine.

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, coupling amines with aryl halides.[11] It has become a dominant method for preparing aryl amines, which are ubiquitous in pharmaceuticals.[4]

Causality and Experimental Choices

The catalytic cycle for the Buchwald-Hartwig amination involves oxidative addition, coordination and deprotonation of the amine, and reductive elimination.[12]

  • Catalyst and Ligand: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands are essential. For coupling with primary and secondary amines, ligands like Xantphos or bulky biarylphosphines (e.g., BrettPhos, RuPhos) are often required. The palladium source is typically a Pd(II) salt like Pd(OAc)₂ or a pre-formed Pd(0) complex like Pd₂(dba)₃.

  • Base: A strong, non-nucleophilic base is critical for deprotonating the amine once it coordinates to the palladium center. Sodium tert-butoxide (NaOtBu) is a common choice, although weaker bases like Cs₂CO₃ or K₃PO₄ can be effective, particularly with more advanced catalyst systems.

  • Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tert-butanol are used to ensure the stability of the catalyst and base.

Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow start Setup Reaction Under Inert Gas (Ar or N₂) reagents Add: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents solvent Add Degassed Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Quench, Extract, and Dry monitor->workup purify Purify by Column Chromatography workup->purify

Caption: General laboratory workflow for a Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylamino)pyrimidine-2-carboxylate

This protocol is adapted from a general procedure described in patent literature for the coupling of amines with this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous 1,4-dioxane, degassed

Procedure:

  • In a glovebox or under a stream of argon, add to a Schlenk tube: this compound (217 mg, 1.0 mmol), cesium carbonate (489 mg, 1.5 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), and Xantphos (23 mg, 0.04 mmol).

  • Seal the tube, remove from the glovebox (if used), and add anhydrous, degassed 1,4-dioxane (10 mL) followed by aniline (100 μL, 1.1 mmol) via syringe.

  • Seal the Schlenk tube tightly and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-18 hours.

  • Monitor the reaction for the consumption of the starting bromide by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude material by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the title compound.

Nucleophilic Aromatic Substitution (SNAr)

While palladium-catalyzed reactions are powerful, direct nucleophilic aromatic substitution (SNAr) can be a more atom-economical alternative if the substrate is sufficiently reactive. Aromatic rings are typically electron-rich, but the pyrimidine ring is inherently electron-deficient due to the two nitrogen atoms, which can facilitate nucleophilic attack. However, the C5 position is the least electron-deficient on the pyrimidine ring, making SNAr at this position challenging compared to the C2, C4, or C6 positions.

Causality and Experimental Choices

For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present.

  • Substrate Activation: The two nitrogen atoms and the C2-carboxylate group on this compound do withdraw electron density from the ring, but this effect is less pronounced at C5. Therefore, SNAr reactions at this position typically require strong nucleophiles and/or forcing conditions (high temperatures).

  • Nucleophile: Strong nucleophiles are generally required. Thiols are excellent nucleophiles for SNAr reactions due to their high polarizability and the stability of the resulting thiolate anion. Reactions with amines or alkoxides are also possible but may require harsher conditions.[9]

  • Solvent and Base: A polar aprotic solvent like DMF, DMSO, or NMP is often used to dissolve the reagents and stabilize the charged intermediate (Meisenheimer complex). A base is needed to deprotonate the nucleophile (e.g., a thiol to a thiolate) to increase its nucleophilicity.

Detailed Experimental Protocol: Synthesis of Methyl 5-(phenylthio)pyrimidine-2-carboxylate

This protocol is a representative example based on general principles of SNAr with thiols on halogenated heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add this compound (217 mg, 1.0 mmol), potassium carbonate (207 mg, 1.5 mmol), and anhydrous DMF (5 mL).

  • Add thiophenol (113 μL, 1.1 mmol) to the suspension.

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting bromide.

  • Once the reaction is complete (may require 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic extracts, wash with water (2 x 20 mL) to remove DMF, then wash with brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired thioether.

Safety, Handling, and Troubleshooting

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All reactions, especially those involving volatile solvents, strong bases, or palladium catalysts, should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (Argon or Nitrogen). Solvents should be properly degassed before use.

  • Waste Disposal: Dispose of all chemical waste, especially heavy-metal-containing residues, according to institutional guidelines.

Troubleshooting Common Issues:

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents/solvents; Inappropriate base or temperature.Use a fresh batch of catalyst/ligand; Ensure proper degassing and inert atmosphere techniques; Use anhydrous solvents; Screen different bases or increase reaction temperature.
Formation of Side Products Suzuki: Homocoupling of boronic acid. Sonogashira: Glaser homocoupling of alkyne. General: Dehalogenation of starting material.Ensure inert atmosphere; Use slightly less than stoichiometric amounts of the boronic acid/alkyne; Use a milder base or lower temperature to minimize dehalogenation.
Difficulty in Purification Co-elution of product with ligand or starting materials.Optimize the reaction to go to full conversion; Select a different ligand that is easier to separate; Perform an aqueous wash to remove water-soluble impurities before chromatography.

References

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (n.d.).
  • Inhibitor compounds. (2020).
  • Heterocyclic derivatives as ALK inhibitors. (2013).
  • United States P
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
  • Suzuki Cross-Coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. [Link]
  • Buchwald–Hartwig amin
  • Perfluorinated cyclopropyl fused 1,3-oxazin-2-amine compounds as beta-secretase inhibitors and methods of use. (2014).
  • Reactions of diazines with nucleophiles--IV. The reactivity of 5-bromo-1,3,6-trimethyluracil with thiolate ions--substitution versus X-philic versus single electron transfer reactions. (1995). PubMed. [Link]
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Mansoura University. [Link]
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). Ningbo Inno Pharmchem Co.,Ltd. [Link]
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews. [Link]
  • Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. (n.d.).
  • A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. (n.d.). Synthesis. [Link]
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
  • Piperidine derivatives as mettl3 inhibitors. (2024).
  • Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. (2010). MDPI. [Link]
  • Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermedi
  • Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. (2003).
  • Process for preparing 5-methyl pyrazine-2-carboxylic acid. (2003).
  • Synthesis and Structure of Methyl 2-Amino-7-aryl-4-oxo-3H-pyrido[2,3-d]pyrimidine-5-carboxylates. (2022).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Methyl 5-Bromopyrimidine-2-carboxylate with Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Arylpyrimidine-2-carboxylates

In the landscape of modern drug discovery and materials science, the pyrimidine scaffold holds a privileged position. Its presence in the nucleobases of DNA and RNA is a testament to its fundamental role in biological systems. Consequently, substituted pyrimidines are integral components of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The 5-arylpyrimidine-2-carboxylate structural motif, in particular, is a versatile intermediate, offering multiple points for further chemical elaboration. The synthesis of these compounds via the Suzuki-Miyaura cross-coupling reaction provides a robust and highly adaptable method for creating diverse molecular architectures.[2]

This guide offers a comprehensive overview of the Suzuki-Miyaura coupling of methyl 5-bromopyrimidine-2-carboxylate with a range of boronic acids. As a Senior Application Scientist, the following content is designed to provide not just a set of instructions, but a deeper understanding of the reaction's nuances, enabling researchers to troubleshoot and optimize their synthetic strategies effectively.

Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[3] The catalytic cycle, illustrated below, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln PdII_Aryl R¹-Pd(II)Ln(X) Pd0->PdII_Aryl OxAdd Oxidative Addition OxAdd->PdII_Aryl PdII_Diaryl R¹-Pd(II)Ln(R²) PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation Transmetalation->PdII_Diaryl Product R¹-R² PdII_Diaryl->Product RedElim Reductive Elimination RedElim->Pd0 Regeneration of Catalyst ArylHalide R¹-X (Methyl 5-Bromopyrimidine -2-carboxylate) BoronicAcid R²-B(OH)₂ + Base Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate Activation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

1. Oxidative Addition: The cycle commences with the active Pd(0) catalyst undergoing oxidative addition to the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-deficient nature of the pyrimidine ring facilitates this rate-determining step.

2. Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate "ate" complex. This complex then transfers its organic group (the aryl or heteroaryl moiety) to the palladium center, displacing the halide. This is a crucial step where the choice of base and solvent plays a significant role.

3. Reductive Elimination: The two organic partners on the palladium complex then couple and are eliminated from the metal center, forming the desired 5-arylpyrimidine-2-carboxylate product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Key Reaction Parameters and Optimization Strategies

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection and optimization of several key parameters.

The Palladium Catalyst and Ligand

The choice of the palladium source and, more critically, the ancillary ligand is paramount for achieving high yields and efficient turnover. For an electron-deficient heteroaryl halide like this compound, electron-rich and bulky phosphine ligands are often preferred. These ligands stabilize the palladium center and promote the key steps of the catalytic cycle.

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic and often effective catalyst. However, for challenging couplings, more robust systems may be required.

  • Buchwald-type Ligands (e.g., SPhos, XPhos): These bulky, electron-rich biarylphosphine ligands are highly effective for coupling electron-deficient heteroaryl halides. They often allow for lower catalyst loadings and milder reaction conditions.

  • N-Heterocyclic Carbenes (NHCs): These ligands have emerged as powerful alternatives to phosphines, offering high stability and reactivity.

The Base: The Activator of Transmetalation

The base plays a critical role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield, and its selection should be tailored to the specific substrates.

  • Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. Cs₂CO₃ is often more effective for challenging couplings due to its higher solubility in organic solvents.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, particularly when milder conditions are required to avoid decomposition of sensitive substrates.

The Solvent System: A Balancing Act

The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used with an inorganic base).

  • Aprotic Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and toluene are common choices, often used in combination with water to dissolve the inorganic base.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) can be effective, particularly for less reactive substrates, but can sometimes lead to side reactions at higher temperatures.

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound. Optimization may be necessary for specific boronic acids. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. An inert atmosphere is crucial for optimal results.

Protocol 1: General Procedure using Pd(PPh₃)₄

Protocol1_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound (1.0 equiv) - Boronic Acid (1.2 equiv) - Pd(PPh₃)₄ (3-5 mol%) - Base (e.g., K₂CO₃, 2.0 equiv) B Add Degassed Solvent: (e.g., 1,4-Dioxane/H₂O 4:1) A->B C Heat to 80-100 °C B->C D Monitor by TLC/LC-MS C->D E Cool to RT, Dilute with EtOAc D->E Upon Completion F Wash with H₂O and Brine E->F G Dry over Na₂SO₄, Concentrate F->G H Purify by Column Chromatography G->H

Figure 2: Experimental workflow for Protocol 1.

Materials:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid, Pd(PPh₃)₄, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Optimized Procedure for Challenging Couplings using a Buchwald Ligand

For less reactive boronic acids or to achieve higher yields, a more active catalyst system is recommended.

Materials:

  • This compound (1.0 equivalent)

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos or XPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • Degassed anhydrous toluene or 1,4-dioxane

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and the phosphine ligand to a flame-dried Schlenk flask.

  • Add the degassed solvent and stir for 10-15 minutes to pre-form the active catalyst.

  • Add this compound, the boronic acid, and K₃PO₄.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Follow the monitoring and work-up procedure as described in Protocol 1.

Data Presentation: Representative Examples

The following table summarizes the results of the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions.

EntryBoronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901288
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)901092
34-Chlorophenylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2.5)1,4-Dioxane/H₂O (5:1)1001685
43-Thienylboronic acidPd₂(dba)₃ (2) / SPhos (4)K₃PO₄ (3.0)Toluene110890
52-Pyridylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄ (3.0)1,4-Dioxane1101878

Note: Yields are for isolated, purified products and are representative. Actual yields may vary depending on the specific reaction conditions and scale.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently strong base- Low reaction temperature- Use a pre-catalyst or a more active ligand (e.g., SPhos, XPhos)- Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃)- Increase the reaction temperature
Protodeboronation - Excess water or protic solvent- Prolonged reaction time at high temperature- Use anhydrous solvents and a non-aqueous base (e.g., KF)- Use a more stable boronate ester (e.g., MIDA boronate)- Monitor the reaction closely and stop when complete
Homocoupling of Boronic Acid - Presence of oxygen- Inefficient transmetalation- Ensure the reaction is thoroughly degassed- Use a more effective ligand to promote transmetalation
Dehalogenation of Starting Material - Presence of protic impurities- Certain solvent/base combinations- Use anhydrous solvents- Screen different solvent and base combinations

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile method for the synthesis of a diverse array of 5-arylpyrimidine-2-carboxylates. By understanding the underlying mechanism and carefully selecting the catalyst, ligand, base, and solvent, researchers can achieve high yields and purity for a wide range of substrates. The protocols and data presented in this guide provide a solid foundation for the successful application of this important reaction in drug discovery and materials science.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
  • Litinetskaya, E. V., et al. (1986). Synthesis of 5-arylpyrimidine-2-carboxylic acids and the liquid-crystal characteristics of their aryl esters. Zhurnal Organicheskoi Khimii, 22(9), 1988-1993. [Link]
  • ChemLibre Texts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(21), 3495-3504. [Link]
  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC, 2013(3), 113-126. [Link]
  • The Royal Swedish Academy of Sciences. (2010). The Nobel Prize in Chemistry 2010. [Link]

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" for synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Methyl 5-Bromopyrimidine-2-carboxylate: A Strategic Building Block for the Synthesis of Kinase Inhibitors

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[1][2]. Consequently, small molecule kinase inhibitors have become one of the most important classes of modern therapeutics[3][4]. Within this landscape, heterocyclic scaffolds, especially pyrimidines, are privileged structures due to their ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region[5][6]. This guide provides an in-depth analysis of this compound, a versatile and highly valuable building block for the synthesis of novel kinase inhibitors. We detail its strategic reactivity, provide validated protocols for key synthetic transformations, and offer field-proven insights for researchers in drug discovery and medicinal chemistry.

Introduction: The Strategic Value of the 5-Bromopyrimidine Scaffold

The design of potent and selective kinase inhibitors hinges on the precise arrangement of functional groups on a stable core scaffold. This compound offers a unique combination of features that make it an ideal starting point for inhibitor synthesis[7]:

  • Pre-installed Hinge-Binding Moiety: The pyrimidine ring itself is a well-established hinge-binding element. The ester at the C2 position can be readily converted into an amide, providing a crucial hydrogen bond donor/acceptor pair to anchor the inhibitor to the kinase's backbone.

  • Orthogonal Reactive Sites: The molecule possesses two distinct and orthogonally reactive functional groups. The bromine atom at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties that can target the solvent-exposed region and confer selectivity. The methyl ester at the C2 position is a stable precursor for amidation. This orthogonality allows for a modular and convergent synthetic strategy.

  • Tunable Electronics: The electron-deficient nature of the pyrimidine ring influences the reactivity of both the C5-Br bond and the C2-ester, facilitating predictable chemical transformations.

This guide will explore how to leverage these features through robust and reproducible synthetic protocols.

Physicochemical Properties & Reactivity Analysis

A thorough understanding of the starting material's properties is fundamental to successful synthesis.

Key Properties
PropertyValueReference(s)
CAS Number 89581-38-4[8][9][10]
Molecular Formula C₆H₅BrN₂O₂[7][8]
Molecular Weight 217.02 g/mol [7][8]
Appearance White to light yellow crystalline powder[7][9]
Melting Point 149 °C[7][8]
Purity Typically ≥98% (GC)[7][9]
Solubility Soluble in Methanol, Dioxane, DMF, DMSO[8]
Reactivity Map

The synthetic utility of this compound is defined by its two primary reactive sites. The C5-Bromine is ideal for forming new carbon-carbon (C-C) or carbon-nitrogen (C-N) bonds, while the C2-Ester is primed for amidation.

Synthetic_Workflow start Methyl 5-Bromopyrimidine- 2-carboxylate step1 Suzuki or Stille Coupling (Introduce R¹ at C5) start->step1 intermediate1 C5-Arylated Pyrimidine Ester step1->intermediate1 step2 Saponification (Ester to Acid) intermediate1->step2 intermediate2 C5-Arylated Pyrimidine Carboxylic Acid step2->intermediate2 step3 Amidation (HATU/DIPEA) (Couple with R²-NH₂ at C2) intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product Binding_Logic Conceptual Binding Mode of the Synthesized Scaffold cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Inhibitor Scaffold hinge Hinge Region (Backbone NH/CO) pocket Hydrophobic/Selectivity Pocket core Pyrimidine Core core->hinge H-Bonds amide Amide Linker (from C2-position) core->amide r_group Aryl/Heteroaryl Group (R¹) (from C5-position) core->r_group amide->hinge H-Bonds r_group->pocket Van der Waals/ Hydrophobic Interactions

Sources

The Strategic Utility of Methyl 5-Bromopyrimidine-2-carboxylate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromopyrimidine-2-carboxylate has emerged as a highly versatile and valuable building block in the lexicon of medicinal chemistry. Its unique electronic properties and strategically positioned functional groups—a reactive bromine atom and a modifiable ester—render it an ideal scaffold for the synthesis of a diverse array of biologically active molecules. This guide provides an in-depth exploration of its applications, focusing on its role in the development of kinase inhibitors and antiviral agents. Detailed, field-proven protocols for key synthetic transformations are presented, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a privileged heterocyclic motif, forming the core of numerous endogenous molecules, including the nucleobases uracil, cytosine, and thymine. This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, with applications spanning oncology, virology, and immunology.[1] this compound, with its defined points for chemical elaboration, serves as an exemplary starting material for accessing novel chemical matter within this important class of compounds. Its stability and predictable reactivity make it an ideal candidate for a variety of chemical transformations, facilitating the exploration of new therapeutic avenues.[2]

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe experimentation.

PropertyValueReference
CAS Number 89581-38-4[3][4]
Molecular Formula C₆H₅BrN₂O₂[3][4]
Molecular Weight 217.02 g/mol [3][4]
Appearance White to light yellow crystalline powder[2]
Melting Point 149 °C[3][4]
Solubility Soluble in Methanol[3]
Storage Store at room temperature in an inert atmosphere[3][4]

Safety Profile: this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, enabling the efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for forming biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[5]

Reaction Principle: This reaction involves the coupling of an organoboron species (boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine this compound, arylboronic acid, and base in a Schlenk flask. prep2 Add palladium catalyst and ligand. prep1->prep2 prep3 Evacuate and backfill with inert gas (3x). prep2->prep3 prep4 Add degassed solvent. prep3->prep4 reaction Heat the mixture to the specified temperature and stir for the designated time. prep4->reaction workup1 Cool to room temperature and dilute with ethyl acetate and water. reaction->workup1 workup2 Separate organic layer, extract aqueous layer. workup1->workup2 workup3 Dry organic layer and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol: Synthesis of Methyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a key pharmacophore in many kinase inhibitors that interact with the hinge region of the ATP-binding pocket.[6][7]

Reaction Principle: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with a suitable phosphine ligand.[8]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 Pd(0)L_n PdII Ar-Pd(II)L_n-Br Pd0->PdII Ar-Br OxAdd Oxidative Addition PdAmine [Ar-Pd(II)L_n(HNR'R'')]+Br- PdII->PdAmine HNR'R'' AmineCoord Amine Coordination PdAmido Ar-Pd(II)L_n(NR'R'') PdAmine->PdAmido Deprot Deprotonation (Base) PdAmido->Pd0 Product Ar-NR'R'' PdAmido->Product RedElim Reductive Elimination Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Expression Nucleus->Gene Inhibitor JAK Inhibitor (e.g., Pyrimidine-based) Inhibitor->JAK Inhibition

Sources

The Lynchpin Intermediate: Methyl 5-Bromopyrimidine-2-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure recurring in a multitude of biologically active agents.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal building block for targeted therapeutics. Within this esteemed class of heterocycles, Methyl 5-Bromopyrimidine-2-carboxylate has emerged as a particularly valuable and versatile intermediate. This application note serves as a detailed guide for researchers, scientists, and drug development professionals, elucidating the strategic importance and practical application of this key building block in the synthesis of novel therapeutic agents. We will delve into its chemical reactivity, provide field-proven protocols for its derivatization, and illustrate its role in the construction of complex drug molecules.

The Strategic Advantage of the 5-Bromo-2-Carboxylate Substitution Pattern

The utility of this compound lies in its distinct and orthogonally reactive functional groups. The bromine atom at the 5-position serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups.[4] Concurrently, the methyl ester at the 2-position offers a site for facile amide bond formation, a crucial linkage in many drug molecules, or for further chemical transformations. This dual functionality enables a modular and convergent approach to the synthesis of complex molecular architectures, a significant advantage in the rapid exploration of structure-activity relationships (SAR).

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

PropertyValueSource
CAS Number 89581-38-4[5]
Molecular Formula C₆H₅BrN₂O₂[5]
Molecular Weight 217.02 g/mol [5]
Appearance White to light yellow powder/crystal[4]
Melting Point 149 °C (lit.)[5]
Solubility Soluble in Methanol[6]
Storage Room temperature, inert atmosphere[6]

Core Synthetic Transformations: Protocols and Mechanistic Insights

The true power of this compound is realized through its application in a suite of robust and versatile chemical reactions. Below are detailed protocols for three of the most critical transformations, providing step-by-step guidance and the underlying mechanistic rationale.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[7] This reaction is particularly useful for introducing aryl and heteroaryl moieties at the 5-position of the pyrimidine ring.

Reaction Principle: The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with a boronic acid or ester, and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.[1][7]

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative Addition->Ar-Pd(II)-Br(Ln) Ar-Br Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Ar-Pd(II)-Ar'(Ln) Ar-Pd(II)-Ar'(Ln) Transmetalation->Ar-Pd(II)-Ar'(Ln) Ar'-B(OR)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(Ln)->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₃PO₄ (2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Stir the mixture at a temperature of 90 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a critical step in the synthesis of many pharmaceuticals.[8] This reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position.

Reaction Principle: The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the aryl bromide. The resulting complex then coordinates with the amine, which is subsequently deprotonated by a base to form a palladium-amido complex. Reductive elimination then yields the desired arylamine and regenerates the Pd(0) catalyst.[9]

Detailed Experimental Protocol:

  • Reaction Setup: To an oven-dried, sealable reaction tube containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (repeat three times).

  • Reagent Addition: Under a positive pressure of the inert gas, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add an anhydrous, degassed solvent like toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup (Catalyst, Ligand, Reactants, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill) setup->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup Quench and Extract react->workup purify Column Chromatography workup->purify end Pure Product purify->end

General experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction provides a direct route to 5-alkynylpyrimidines, which are valuable intermediates for further synthetic manipulations or as final products themselves.

Reaction Principle: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of the aryl bromide. In the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the palladium(II) complex, followed by reductive elimination to yield the final product.[3]

Detailed Experimental Protocol:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst such as PdCl₂(PPh₃)₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add an anhydrous solvent such as THF, followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture, dilute with an organic solvent and water. Separate the organic layer, and extract the aqueous layer.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via flash column chromatography.

Application in the Synthesis of Marketed Drugs: The Case of Avanafil

To illustrate the practical utility of pyrimidine-5-carboxylate intermediates in drug synthesis, we can examine the synthesis of Avanafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[10][11] While various synthetic routes to Avanafil have been reported, many rely on a pyrimidine-5-carboxylate core, showcasing the strategic importance of this structural motif. A representative synthesis highlights the key transformations that can be applied to intermediates like this compound.

A plausible synthetic route starting from a related pyrimidine derivative involves a sequence of nucleophilic aromatic substitution, oxidation, and amidation reactions.[5][6][12] The pyrimidine-5-carboxylate moiety serves as the central anchor upon which the rest of the molecule is constructed. The ester functionality is ultimately converted to a carboxamide, which is a key pharmacophoric feature of Avanafil. This example underscores how the reactivity of the pyrimidine core, when appropriately functionalized, can be leveraged to build complex and medicinally important molecules.

Conclusion

This compound is a high-value intermediate that offers a powerful and flexible platform for the synthesis of novel drug candidates. Its dual reactivity allows for the selective and sequential introduction of diverse chemical functionalities, making it an ideal tool for medicinal chemists engaged in lead discovery and optimization. The robust and well-established protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable methods for elaborating this core structure. As the demand for new and more effective therapeutics continues to grow, the strategic application of versatile building blocks like this compound will undoubtedly play a pivotal role in the future of drug discovery.

References

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Accessed January 10, 2026.
  • Recent medicinal approaches of novel pyrimidine analogs: A review. PMC. Published June 2, 2023.
  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem. Accessed January 10, 2026.
  • Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology. Accessed January 10, 2026.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Universal Journal of Pharmaceutical Research. Published July 15, 2024.
  • This compound. Chem-Impex. Accessed January 10, 2026.
  • REVIEW ON PYRIMIDINE. IRJMETS. Accessed January 10, 2026.
  • A review on pyrimidine‐based derivatives: Synthesis and their biological application. Journal of Heterocyclic Chemistry. Published May 21, 2024.
  • Avanafil Synthetic Routes. MedKoo Biosciences. Accessed January 10, 2026.
  • Methyl-5-bromo-2 pyrimidine carboxylate. LookChem. Accessed January 10, 2026.
  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
  • Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. Accessed January 10, 2026.
  • WO2015177807A1 - A process for the preparation of avanafil and its novel intermediates.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Published June 30, 2023.
  • This compound. MySkinRecipes. Accessed January 10, 2026.
  • Synthesis and mutagenic risk of avanafil's potential genotoxic impurities. PMC. Published July 8, 2024.
  • 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description. ChemicalBook. Accessed January 10, 2026.

Sources

Application Notes and Protocols for Methyl 5-Bromopyrimidine-2-carboxylate: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromopyrimidine-2-carboxylate is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research.[1] Characterized by a pyrimidine core functionalized with a bromine atom at the 5-position and a methyl ester at the 2-position, this compound offers two distinct points for chemical modification.[1][2] Its stability and predictable reactivity make it an ideal starting material for the synthesis of a diverse array of more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.[1] Pyrimidine derivatives, in general, are known to exhibit significant biological activities, serving as the core scaffold in numerous antiviral and anticancer drugs.[1] The strategic placement of the bromine atom allows for its facile replacement through various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR) in drug discovery programs.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its key chemical properties, safe handling procedures, and provide detailed, field-proven protocols for its application in cornerstone synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Compound Profile
PropertyValueSource
CAS Number 89581-38-4[1][5]
Molecular Formula C₆H₅BrN₂O₂[1][5]
Molecular Weight 217.02 g/mol [1][5]
Appearance White to light yellow powder or crystal[1][5]
Melting Point 149 °C[1][6]
Solubility Soluble in Methanol[7][8]
Storage Store at room temperature under an inert atmosphere.[7][8]

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to ensure laboratory safety and maintain the integrity of the compound.

Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[9]

  • Avoid breathing dust. If dust is generated, use a dust respirator.[10]

  • In case of contact with skin or eyes, rinse immediately and thoroughly with water for several minutes and seek medical attention if irritation persists.[10]

  • A comprehensive Safety Data Sheet (SDS) should be consulted before use.[1][11]

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and dark place.[9]

  • To prevent degradation, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).[8]

Core Synthetic Applications: Detailed Protocols

This compound is a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring and the presence of the bromo substituent make it an excellent coupling partner.

Suzuki-Miyaura Coupling: Synthesis of 5-Arylpyrimidines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron species and an organic halide.[4] This reaction is particularly valuable for synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[4][12] The use of this compound in Suzuki coupling allows for the direct introduction of various aryl and heteroaryl groups at the 5-position.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents Reagents: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., Dioxane/Water) setup Reaction Setup (Inert Atmosphere) reagents->setup Combine heating Heating (e.g., 80-100 °C) setup->heating Stir workup Aqueous Workup & Extraction heating->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product 5-Arylpyrimidine Product purification->product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) pd_complex->pd0 Reductive Elimination product R¹-C≡C-R² pd_complex->product + R²-C≡C-Cu(I) (Transmetalation) cu_acetylide R²-C≡C-Cu(I) alkyne R²-C≡C-H cu_acetylide->alkyne + Base-H⁺ alkyne->cu_acetylide + Cu(I)X - HX cu_x Cu(I)X base Base Buchwald_Hartwig start Aryl Halide (R-X) + Amine (R'-NH₂) reaction C-N Bond Formation start->reaction catalyst Pd(0) Catalyst + Ligand catalyst->reaction base Base (e.g., NaOtBu, Cs₂CO₃) base->reaction product Aryl Amine (R-NHR') reaction->product

Sources

The Synthetic Versatility of Methyl 5-Bromopyrimidine-2-carboxylate: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. Its prevalence in biologically active molecules, ranging from anticancer and antiviral agents to cardiovascular and central nervous system drugs, underscores the critical need for robust and versatile synthetic methods to functionalize this privileged scaffold. Methyl 5-bromopyrimidine-2-carboxylate emerges as a particularly valuable building block in this context. The electron-deficient nature of the pyrimidine ring, further influenced by the electron-withdrawing carboxylate group, coupled with the reactive carbon-bromine bond at the 5-position, provides a versatile platform for a wide array of palladium-catalyzed cross-coupling reactions. This guide offers an in-depth exploration of key palladium-catalyzed transformations of this compound, providing detailed application notes, field-proven protocols, and mechanistic insights to empower researchers in their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Fragments

The Suzuki-Miyaura coupling is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. This reaction's tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of elementary organometallic steps. For an electron-deficient substrate like this compound, the cycle is initiated by the oxidative addition of the C-Br bond to a palladium(0) complex. This is often the rate-determining step and is facilitated by the electron-poor nature of the pyrimidine ring. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid (activated by a base to form a boronate complex) to the palladium(II) center. The final step, reductive elimination, results in the formation of the new C-C bond and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative Addition->Ar-Pd(II)L_n-Br Ar-Br Transmetalation Transmetalation Ar-Pd(II)L_n-Br->Transmetalation Ar-Pd(II)L_n-R Ar-Pd(II)L_n-R Transmetalation->Ar-Pd(II)L_n-R R-B(OR')_2 / Base Ar-Pd(II)L_n-R->Pd(0)L_n Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-R->Reductive Elimination Ar-R Product Reductive Elimination->Ar-R

Figure 1: Simplified Catalytic Cycle of Suzuki-Miyaura Coupling.
Application Protocol: Synthesis of Methyl 5-(cyclohex-1-en-1-yl)pyrimidine-2-carboxylate

This protocol is adapted from a procedure described in the patent literature and demonstrates the coupling of an alkenyl boronic acid derivative.

Materials:

  • This compound

  • 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (0.05 equiv), and tricyclohexylphosphine (0.1 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 100 °C and stir for 16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

ParameterValueReference
Catalyst Pd(OAc)₂
Ligand Tricyclohexylphosphine
Base K₃PO₄
Solvent Toluene/Water
Temperature 100 °C

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct and efficient route to synthesize aryl and heteroaryl alkynes by reacting terminal alkynes with aryl or vinyl halides. This reaction is a cornerstone for the synthesis of compounds with extended π-systems and is widely used in materials science and the development of pharmaceutical intermediates.

Mechanistic Rationale

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper. The catalytic cycle is composed of two interconnected cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper(I) acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base. Reductive elimination from the palladium(II) complex then yields the coupled product and regenerates the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Pd(0)L_n->Ar-Pd(II)L_n-Br Ar-Br (Oxidative Addition) Ar-Pd(II)L_n-C≡CR Ar-Pd(II)L_n-C≡CR Ar-Pd(II)L_n-Br->Ar-Pd(II)L_n-C≡CR Cu-C≡CR (Transmetalation) Ar-Pd(II)L_n-C≡CR->Pd(0)L_n Regeneration Ar-C≡CR Product Ar-Pd(II)L_n-C≡CR->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Cu(I) / Base

Figure 2: Interconnected Catalytic Cycles of the Sonogashira Coupling.
Application Protocol: Synthesis of Methyl 5-((trimethylsilyl)ethynyl)pyrimidine-2-carboxylate

This protocol is based on a general procedure found in the patent literature for the Sonogashira coupling of halo-aromatic substrates.

Materials:

  • This compound

  • Ethynyltrimethylsilane

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube under an argon atmosphere, add this compound (1.0 equiv), ethynyltrimethylsilane (1.2 equiv), and anhydrous DMF (to achieve a concentration of approximately 0.15 M).

  • Add triethylamine (3.0 equiv).

  • Degas the mixture by bubbling argon through it for 5-10 minutes.

  • Add dichlorobis(triphenylphosphine)palladium(II) (0.05 equiv) and copper(I) iodide (0.1 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

ParameterValueReference
Catalyst PdCl₂(PPh₃)₂ / CuI
Base Triethylamine
Solvent DMF
Temperature Room Temperature

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a mild and general method for the formation of C-N bonds. This reaction is of paramount importance in the pharmaceutical industry, where the arylamine motif is a common feature in drug candidates.

Mechanistic Rationale

The catalytic cycle for the Buchwald-Hartwig amination commences with the oxidative addition of the aryl halide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex. The crucial C-N bond-forming step occurs via reductive elimination, which yields the arylamine product and regenerates the palladium(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative Addition->Ar-Pd(II)L_n-Br Ar-Br Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)L_n-Br->Amine Coordination & Deprotonation Ar-Pd(II)L_n-NR'R'' Ar-Pd(II)L_n-NR'R'' Amine Coordination & Deprotonation->Ar-Pd(II)L_n-NR'R'' HNR'R'' / Base Ar-Pd(II)L_n-NR'R''->Pd(0)L_n Regeneration Reductive Elimination Reductive Elimination Ar-Pd(II)L_n-NR'R''->Reductive Elimination Ar-NR'R'' Product Reductive Elimination->Ar-NR'R''

Figure 3: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Application Protocol: Synthesis of Methyl 5-(piperazin-1-yl)pyrimidine-2-carboxylate derivative

This protocol is adapted from a procedure described in the patent literature for the coupling of an amine with this compound, which yielded the product in 42%.

Materials:

  • This compound

  • A suitable piperazine derivative (e.g., tert-butyl piperazine-1-carboxylate)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

Procedure:

  • In a reaction tube, combine this compound (1.0 equiv), the piperazine derivative (1.1 equiv), cesium carbonate (2.0 equiv), Pd₂(dba)₃ (0.05 equiv), and Xantphos (0.1 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until the starting material is consumed as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the desired product.

ParameterValueReference
Catalyst Pd₂(dba)₃
Ligand Xantphos
Base Cs₂CO₃
Solvent 1,4-Dioxane
Temperature 100-110 °C

Heck Reaction: Olefin Arylation

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

Mechanistic Rationale

The Heck reaction mechanism begins with the oxidative addition of the aryl halide to a Pd(0) species. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the palladium-aryl bond. This is followed by a β-hydride elimination to release the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX from the palladium-hydride species in the presence of a base, which regenerates the active Pd(0) catalyst.

Heck_Reaction Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative Addition->Ar-Pd(II)L_n-Br Ar-Br Migratory Insertion Migratory Insertion Ar-Pd(II)L_n-Br->Migratory Insertion Intermediate RCH=CH(Ar)-Pd(II)L_n-Br Migratory Insertion->Intermediate H₂C=CHR β-Hydride Elimination β-Hydride Elimination Intermediate->β-Hydride Elimination HPd(II)L_n-Br HPd(II)L_n-Br Intermediate->HPd(II)L_n-Br Product Ar-CH=CHR β-Hydride Elimination->Product HPd(II)L_n-Br->Pd(0)L_n Base

Figure 4: Simplified Catalytic Cycle of the Heck Reaction.
Application Protocol: Synthesis of Methyl 5-(2-ethoxy-2-oxoethyl)pyrimidine-2-carboxylate (Conceptual)

While a specific protocol for the Heck reaction of this compound was not found in the initial search, a general procedure for the Heck coupling of heteroaryl bromides with acrylates can be proposed based on established methodologies.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (TEA)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 equiv), ethyl acrylate (1.5 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the vessel with an inert atmosphere.

  • Add anhydrous acetonitrile and triethylamine (2.0 equiv).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

ParameterValue
Catalyst Pd(OAc)₂
Ligand PPh₃
Base Triethylamine
Solvent Acetonitrile
Temperature 100 °C

Carbonylation Reactions: Installation of a Carbonyl Group

Palladium-catalyzed carbonylation reactions are a powerful method for the introduction of a carbonyl group into an organic molecule using carbon monoxide. These reactions provide access to a wide range of carbonyl-containing compounds such as esters, amides, and carboxylic acids.

Mechanistic Rationale

The catalytic cycle of a typical carbonylation reaction, such as an alkoxycarbonylation, starts with the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by the migratory insertion of carbon monoxide into the palladium-aryl bond to form a palladium-acyl complex. Subsequent nucleophilic attack by an alcohol on the acyl complex, followed by reductive elimination, yields the ester product and regenerates the Pd(0) catalyst.

Carbonylation Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-Pd(II)L_n-Br Ar-Pd(II)L_n-Br Oxidative Addition->Ar-Pd(II)L_n-Br Ar-Br CO Insertion CO Insertion Ar-Pd(II)L_n-Br->CO Insertion Ar(CO)-Pd(II)L_n-Br Ar(CO)-Pd(II)L_n-Br CO Insertion->Ar(CO)-Pd(II)L_n-Br CO Ar(CO)-Pd(II)L_n-Br->Pd(0)L_n Regeneration Nucleophilic Attack Nucleophilic Attack Ar(CO)-Pd(II)L_n-Br->Nucleophilic Attack Product Ar-COOR Nucleophilic Attack->Product ROH / Base

Figure 5: Simplified Catalytic Cycle of Alkoxycarbonylation.
Application Protocol: Methoxycarbonylation of this compound (Conceptual)

Based on general procedures for the methoxycarbonylation of aryl bromides, a protocol for this compound can be proposed.

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Sodium acetate (NaOAc)

  • Methanol (MeOH)

  • Carbon monoxide (CO)

Procedure:

  • Charge a pressure reactor with this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), dppp (0.06 equiv), and sodium acetate (1.5 equiv).

  • Evacuate and backfill the reactor with carbon monoxide (balloon pressure or as specified).

  • Add anhydrous methanol.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Cool the reactor to room temperature and carefully vent the CO.

  • Dilute the reaction mixture with ethyl acetate and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterValue
Catalyst Pd(OAc)₂
Ligand dppp
Base NaOAc
Solvent Methanol
Temperature 80-100 °C

Conclusion

This compound is a highly versatile and valuable building block for the synthesis of functionalized pyrimidine derivatives. The palladium-catalyzed cross-coupling reactions discussed herein—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and carbonylation—provide a powerful toolkit for researchers to introduce a wide range of molecular complexity. The provided protocols, grounded in established literature, offer a solid foundation for the application of these methodologies. As with any chemical transformation, optimization of reaction conditions for specific substrates is often necessary to achieve optimal results. It is our hope that this guide will serve as a valuable resource for scientists and professionals in the field of drug discovery and development, facilitating the synthesis of novel pyrimidine-based compounds with potential therapeutic applications.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (n.d.). Semantic Scholar.
  • Blakemore, D. C., Doyle, P. M., & Fobian, Y. M. (Eds.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
  • Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024, July 15). World Journal of Biology Pharmacy and Health Sciences, 19(2), 063–084. [Link] hs/2024.19.2.0207
  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. (2021). Growing Science.
  • Solvent‐Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). R Discovery.
  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(13), 7436-7481.
  • Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. (2020). ResearchGate.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Advances, 13(8), 5195-5211. [Link]
  • Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics. (n.d.). Letters in Organic Chemistry, 8(1), 1-5.
  • Buchwald‐Hartwig amination of (hetero)aryl halides with secondary amines. (n.d.). ResearchGate.
  • Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2014). Synlett, 25(08), 1103-1108. [Link]
  • Oldenhuis, N. J., et al. (2009). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 11(16), 3682-3685. [Link]
  • Synthesis, structural characterization, and catalytic behaviour in Heck coupling of palladium(ii) complexes containing pyrimidine-functionalized N-heterocyclic carbenes. (n.d.). Dalton Transactions.
  • Imidazole, pyrimidine and diazepine containing heteroaryl-substituted heterocyclic salts as efficient ligand precursors for Mizoroki-Heck coupling reaction: Synthesis

Scale-Up Synthesis of Methyl 5-Bromopyrimidine-2-carboxylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the key considerations and a robust protocol for the scale-up synthesis of Methyl 5-Bromopyrimidine-2-carboxylate, a pivotal intermediate in pharmaceutical and agrochemical research.[1] Addressing the common challenges of transitioning from laboratory to kilogram-scale production, this document provides a detailed examination of reaction optimization, process safety, and large-scale purification. The protocols herein are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to achieve efficient, safe, and scalable manufacturing of this versatile building block.

Introduction: The Significance of this compound

This compound is a highly valued heterocyclic compound, serving as a critical precursor in the synthesis of a wide array of biologically active molecules.[1] Its structure, featuring a bromine atom on the pyrimidine ring, allows for facile modification through various cross-coupling reactions, enabling the introduction of diverse functional groups.[1] This versatility has led to its extensive use in the development of novel antiviral and anticancer agents, as well as in the formulation of effective herbicides and fungicides.[1] As the demand for such advanced therapeutic and agricultural solutions grows, so does the need for reliable and scalable methods for producing this key intermediate.

This application note provides an in-depth guide to the scale-up synthesis of this compound, moving beyond benchtop procedures to address the practicalities of industrial production.

Foundational Chemistry and Scale-Up Considerations

The synthesis of pyrimidine derivatives on a large scale presents a unique set of challenges that are often not apparent at the laboratory scale. A drop in yield, the emergence of new impurities, and safety concerns are common hurdles that must be overcome.[2]

Common Challenges in Pyrimidine Synthesis Scale-Up
ChallengeCausality & ExplanationMitigation Strategies
Decreased Yield Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and product degradation.[2] Reaction Kinetics: The surface area-to-volume ratio decreases significantly upon scale-up, which can negatively impact reaction kinetics and heat dissipation.[2]Process Engineering: Ensure adequate stirring rates and appropriate impeller design for the vessel size to maintain a homogenous reaction mixture.[2] Controlled Addition: Implement controlled, gradual addition of reagents to manage exotherms.[3] Re-optimization: Re-optimize reaction parameters such as temperature, concentration, and catalyst loading at the intended scale.[2]
Impurity Profile Changes Raw Material Quality: The impact of impurities in starting materials is magnified at a larger scale, where they can catalyze side reactions or inhibit the main reaction.[2] Exotherm-Driven Side Reactions: Poor heat management can lead to thermal excursions that favor the formation of byproducts.[3]Supplier Qualification: Qualify raw material suppliers and perform rigorous incoming quality control.[2] Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to understand the reaction's thermal profile.[3]
Process Safety Thermal Runaway: Many pyrimidine syntheses are exothermic. What is easily managed in a small flask can become a significant safety hazard at a larger scale, potentially leading to a thermal runaway.[3] Handling of Hazardous Reagents: Large quantities of hazardous materials, such as brominating agents, require stringent safety protocols.Engineering Controls: Utilize reactors with adequate cooling capacity.[3] Procedural Controls: Develop and strictly follow detailed Standard Operating Procedures (SOPs) for handling hazardous materials and for emergency response. Personal Protective Equipment (PPE): Ensure all personnel are equipped with appropriate PPE.

Recommended Scale-Up Synthesis Protocol

While several synthetic routes to this compound exist, a two-step process starting from the commercially available 2-hydroxypyrimidine is often favored for its scalability and cost-effectiveness. This involves an initial bromination followed by esterification. A promising one-step method from 2-bromomalonaldehyde and amidine compounds has also been reported and could be suitable for large-scale production due to its simplicity and the low cost of raw materials.[4]

Two-Step Synthesis Approach

This protocol is a synthesized and scaled-up adaptation based on established chemical principles for pyrimidine synthesis.

Step 1: Bromination of 2-Hydroxypyrimidine to 2-Hydroxy-5-bromopyrimidine

Bromination_Workflow

Materials and Equipment:

Reagent/EquipmentSpecification
Glass-lined Reactor100 L, with overhead stirrer, temperature probe, and addition funnel
2-Hydroxypyrimidine5.0 kg (52.0 mol)
Glacial Acetic Acid25 L
Bromine8.8 kg (55.1 mol)
Sodium Bisulfite10% aqueous solution
Deionized WaterAs needed
Filter-DryerAppropriate for the scale

Procedure:

  • Charging the Reactor: Charge the 100 L glass-lined reactor with 2-hydroxypyrimidine (5.0 kg) and glacial acetic acid (25 L).

  • Cooling: Begin agitation and cool the mixture to 10-15°C.

  • Bromine Addition: Slowly add bromine (8.8 kg) via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 25°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by HPLC.

  • Quenching: Once the reaction is complete, carefully quench the excess bromine by slowly adding a 10% aqueous solution of sodium bisulfite until the red-orange color dissipates.

  • Precipitation and Filtration: Add deionized water (20 L) to the reaction mixture to precipitate the product. Filter the resulting solid using a filter-dryer.

  • Washing: Wash the filter cake with deionized water until the filtrate is neutral.

  • Drying: Dry the solid under vacuum at 50-60°C to a constant weight to yield 2-hydroxy-5-bromopyrimidine.

Step 2: Esterification to this compound

Esterification_Workflow

Materials and Equipment:

Reagent/EquipmentSpecification
Glass-lined Reactor100 L, with overhead stirrer, temperature probe, reflux condenser, and addition funnel
2-Hydroxy-5-bromopyrimidineFrom previous step
Toluene50 L
Thionyl Chloride6.8 kg (57.2 mol)
Methanol20 L
Saturated Sodium BicarbonateAqueous solution
Ethyl AcetateFor crystallization

Procedure:

  • Charging the Reactor: Suspend the 2-hydroxy-5-bromopyrimidine from Step 1 in toluene (50 L) in the 100 L reactor.

  • Chlorination: Slowly add thionyl chloride (6.8 kg) via the addition funnel. An exotherm may be observed.

  • Reflux: Heat the mixture to reflux (approximately 110°C) and maintain for 4-6 hours, or until the reaction is complete as monitored by HPLC.

  • Methanol Addition: Cool the reaction mixture to 40-50°C and slowly add methanol (20 L).

  • Neutralization: Cool the mixture to room temperature and slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Phase Separation: Separate the organic layer.

  • Washing: Wash the organic layer with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Crystallization: Purify the crude product by crystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield pure this compound.

Large-Scale Purification: Crystallization Protocol

For kilogram-scale quantities, purification by crystallization is generally preferred over chromatography.[5] The goal is to identify a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution.

Recommended Crystallization Protocol:

  • Solvent Selection: Based on the polarity of this compound, a mixture of a good solvent (e.g., ethyl acetate, acetone) and an anti-solvent (e.g., hexanes, heptane) is likely to be effective.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Decolorization (Optional): If the solution is colored, treat with activated carbon and perform a hot filtration.

  • Crystallization: Slowly add the "anti-solvent" to the hot solution until turbidity is observed.

  • Cooling: Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Safety and Hazard Management

The scale-up of this synthesis involves handling hazardous materials and managing potentially exothermic reactions. A thorough risk assessment is mandatory before commencing any large-scale work.

  • Bromine: Highly corrosive and toxic. Handle in a well-ventilated area with appropriate PPE, including respiratory protection. Have a quenching agent (e.g., sodium bisulfite) readily available.

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle with care in a fume hood.

  • Exotherms: Both the bromination and the reaction with thionyl chloride can be exothermic. Ensure the reactor's cooling system is adequate and monitor the internal temperature closely.[3]

  • Pressure Build-up: The reaction with thionyl chloride evolves HCl and SO2 gases. Ensure the reactor is properly vented.

Conclusion

The successful scale-up synthesis of this compound is achievable through careful planning, process optimization, and a strong emphasis on safety. The provided two-step protocol, coupled with a robust crystallization-based purification strategy, offers a reliable pathway to producing this valuable intermediate on a kilogram scale. By understanding and mitigating the challenges inherent in scaling up pyrimidine synthesis, researchers and production chemists can ensure a consistent and high-quality supply of this essential building block for the pharmaceutical and agrochemical industries.

References

  • Meisenbach, M., Allmendinger, T., & Mak, C.-P. (n.d.). Scale-Up of the Synthesis of a Pyrimidine Derivative Directly on Solid Support. Organic Process Research & Development.
  • Myerson, A. S. (Ed.). (2002).
  • (2020). Handbook of Industrial Crystallization. In Crystallography Reviews (Vol. 26, Issue 2, pp. 129–130). Informa UK Limited.
  • ResearchGate. (n.d.).
  • Jones, B. (2015).
  • (1976).
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine - Google Patents. (n.d.).
  • ZaiQi Bio-Tech. (n.d.). This compound| CAS No:89581-38-4.
  • Simon, L. L. (2013). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm.
  • Myerson, A. S. (n.d.).
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate - Google Patents. (n.d.).
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents. (n.d.).
  • (n.d.). 21. Organic Syntheses Procedure.

Sources

Application Notes and Protocols for the One-Pot Synthesis of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 5-Bromopyrimidine-2-carboxylate

This compound is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its structure, featuring a bromine atom at the 5-position and a methyl ester at the 2-position of the pyrimidine ring, offers two distinct points for chemical modification. This dual functionality allows for the strategic construction of complex molecular architectures, making it a valuable intermediate in the synthesis of novel therapeutic agents and crop protection compounds.[1] Pyrimidine derivatives are known to exhibit a wide range of biological activities, and this particular scaffold serves as a key precursor for the development of antiviral and anticancer drugs.[1]

Traditionally, the synthesis of such functionalized pyrimidines involves multi-step procedures. However, one-pot syntheses have emerged as a more efficient and sustainable approach, minimizing waste, reducing reaction times, and improving overall yields by avoiding the isolation of intermediates. This application note provides a detailed protocol for a proposed one-pot synthesis of this compound from the readily available 5-bromopyrimidine, leveraging a lithium-halogen exchange followed by carboxylation and in-situ esterification.

Proposed One-Pot Synthesis: From 5-Bromopyrimidine to this compound

This section outlines a robust and efficient one-pot protocol for the synthesis of this compound. The procedure is designed to be performed in a standard laboratory setting with appropriate safety measures.

Reaction Scheme

G cluster_reagents Reagents & Conditions Start 5-Bromopyrimidine Intermediate 5-Bromopyrimidin-2-yllithium (in situ) Start->Intermediate Lithium-Halogen Exchange Product This compound Intermediate->Product Carboxylation & Esterification Reagent1 1. n-BuLi, THF, -78 °C Reagent2 2. CO2 (g) Reagent3 3. CH3I, -78 °C to rt

Caption: Proposed one-pot synthesis of this compound.

Materials and Equipment
Reagent/MaterialGradeSupplier
5-Bromopyrimidine≥98%Commercially Available
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially Available
Carbon Dioxide (CO2)High purity, dry gasGas Cylinder
Iodomethane (CH3I)≥99%Commercially Available
Saturated aq. Ammonium Chloride (NH4Cl)Reagent Grade-
Diethyl Ether (Et2O)ACS Grade-
Anhydrous Magnesium Sulfate (MgSO4)Reagent Grade-
Three-neck round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Low-temperature thermometer--
Syringes and needles--
Inert gas supply (Argon or Nitrogen)High purity-
Dry ice/acetone bath--
Experimental Protocol

Safety Precautions: This procedure involves pyrophoric (n-BuLi) and toxic (CH3I) reagents. It must be conducted in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, under a stream of inert gas (Argon or Nitrogen).

    • Flame-dry the flask under vacuum and allow it to cool to room temperature under the inert atmosphere.

  • Initiation of the Reaction:

    • To the cooled flask, add 5-bromopyrimidine (1.59 g, 10.0 mmol) and anhydrous THF (50 mL) via syringe.

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithium-Halogen Exchange:

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise to the stirred solution at -78 °C over 15 minutes.

    • Stir the reaction mixture at -78 °C for 1 hour. A color change to deep red or brown is typically observed, indicating the formation of the organolithium intermediate.

  • Carboxylation:

    • Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 30 minutes, ensuring vigorous stirring. The color of the solution should lighten.

  • In-situ Esterification:

    • Add iodomethane (0.75 mL, 1.70 g, 12.0 mmol) to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound as a white to light yellow solid.

Expected Yield and Characterization
  • Appearance: White to light yellow powder or crystals.[2]

  • Molecular Formula: C₆H₅BrN₂O₂

  • Molecular Weight: 217.02 g/mol

  • Melting Point: 149 °C[3]

  • Purity: ≥98% (GC)[2]

Mechanistic Insights and Rationale

The success of this one-pot synthesis hinges on the careful control of reaction conditions to facilitate a sequence of distinct chemical transformations within a single reaction vessel.

G cluster_step1 Step 1: Lithium-Halogen Exchange cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Esterification Start 5-Bromopyrimidine Intermediate1 5-Bromopyrimidin-2-yllithium Start->Intermediate1 THF, -78 °C BuLi n-BuLi Intermediate2 Lithium 5-bromopyrimidine-2-carboxylate Intermediate1->Intermediate2 -78 °C Intermediate1->Intermediate2 CO2 CO2 Product This compound Intermediate2->Product -78 °C to rt Intermediate2->Product CH3I CH3I

Caption: Mechanistic pathway of the one-pot synthesis.

  • Lithium-Halogen Exchange: The process begins with a lithium-halogen exchange reaction. The highly basic n-butyllithium preferentially abstracts the bromine atom from the electron-deficient pyrimidine ring at low temperatures (-78 °C) to form the more stable 5-bromopyrimidin-2-yllithium intermediate. This step is crucial for activating the C-2 position for subsequent functionalization.

  • Carboxylation: The generated organolithium species is a potent nucleophile that readily attacks the electrophilic carbon of carbon dioxide. This step forms a lithium carboxylate salt.

  • Esterification: The final step involves the in-situ esterification of the lithium carboxylate. The addition of an electrophilic methyl source, such as iodomethane, results in an SN2 reaction with the carboxylate anion to yield the desired this compound.

Applications in Drug Discovery and Agrochemicals

The strategic placement of the bromo and methyl ester functionalities makes this compound a highly valuable precursor in several areas of chemical research:

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of a variety of pharmaceuticals. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the ester group can be hydrolyzed to the carboxylic acid or converted to an amide, providing further points for molecular elaboration. These modifications are instrumental in developing kinase inhibitors and antiviral agents.

  • Agrochemical Synthesis: In the field of agrochemicals, this pyrimidine derivative is employed in the creation of novel fungicides and herbicides. The pyrimidine core is a known toxophore in many commercial pesticides, and the ability to functionalize both the 2- and 5-positions allows for the fine-tuning of biological activity and selectivity.[1]

Conclusion

The proposed one-pot synthesis of this compound offers a streamlined and efficient alternative to traditional multi-step methods. By combining lithium-halogen exchange, carboxylation, and esterification in a single reaction vessel, this protocol enhances synthetic efficiency and reduces waste. The resulting product is a valuable building block for the synthesis of a wide array of biologically active molecules, underscoring the importance of this methodology for researchers in drug discovery and agrochemical development.

References

  • ZaiQi Bio-Tech.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Suzuki Coupling of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura coupling of Methyl 5-Bromopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical cross-coupling reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this transformation and achieve high-yielding, reproducible results.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with remarkable efficiency and functional group tolerance.[1] However, the unique electronic properties of the pyrimidine ring system, particularly when substituted with both a halogen and an electron-withdrawing group like a methyl ester, can present specific challenges. This guide is structured to directly address the issues you may encounter during your experiments.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section is formatted in a question-and-answer style to provide direct solutions to common experimental problems.

Q1: My reaction is showing low to no conversion of the starting material. What are the primary factors to investigate?

A1: Failure to achieve significant conversion is a common issue that can typically be traced back to one of several key parameters:

  • Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[2][3]

    • Troubleshooting Steps:

      • Verify Catalyst Quality: Ensure your palladium source is not degraded. It is best to use a freshly opened bottle or a well-stored catalyst.

      • Consider a Pre-formed Pd(0) Catalyst: Using a catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can sometimes be more reliable as it does not require an in situ reduction step.[3][4]

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst, leading to its deactivation.[2] It is crucial to thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.

  • Poor Ligand Choice: The electron-deficient nature of the pyrimidine ring in this compound can make the oxidative addition step of the catalytic cycle challenging. The choice of ligand is critical to enhance the reactivity of the palladium catalyst.

    • Troubleshooting Steps:

      • Employ Electron-Rich, Bulky Ligands: For heteroaryl bromides, especially electron-deficient ones, bulky and electron-donating phosphine ligands are often required to promote both the oxidative addition and the subsequent reductive elimination steps.[3][4][5] Consider ligands such as SPhos, XPhos, or RuPhos.

      • Screen Different Ligand Classes: If phosphine-based ligands are not yielding the desired results, N-heterocyclic carbene (NHC)-based palladium catalysts, such as PEPPSI-IPr, have shown high activity for challenging Suzuki couplings.[4]

  • Inadequate Base: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[1][6] The choice and quality of the base are critical for the reaction's success.

    • Troubleshooting Steps:

      • Screen a Range of Bases: The optimal base is often substrate-dependent. Commonly used bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[5] For challenging couplings, a stronger base like K₃PO₄ or Cs₂CO₃ may be necessary.

      • Ensure Anhydrous Conditions (if applicable): If using a non-aqueous solvent system, ensure your base is finely powdered and dry. Moisture can negatively impact the efficacy of some bases.[2]

      • Consider Potential Ester Hydrolysis: With this compound, strong bases, especially in the presence of water, can lead to the hydrolysis of the methyl ester. If you observe ester cleavage, consider using a milder base like potassium fluoride (KF) or running the reaction under strictly anhydrous conditions.[6][7]

Q2: I am observing significant amounts of a side product that appears to be the debrominated starting material. What is causing this and how can I prevent it?

A2: The formation of the debrominated product, Methyl pyrimidine-2-carboxylate, is a result of a side reaction known as dehalogenation. This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product.[8]

  • Troubleshooting Steps:

    • Scrutinize the Base and Solvent: Amine bases or alcoholic solvents can sometimes act as hydride sources.[8] If you are using such components, consider switching to an alternative.

    • Ensure High Purity of Reagents: Impurities in your reagents or solvent could contribute to this side reaction.

    • Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes minimize side reactions.

Q3: My desired product is formed, but I also see a significant amount of a byproduct derived from the boronic acid. What is happening?

A3: This is likely due to a side reaction called protodeboronation , where the boronic acid group is replaced by a hydrogen atom.[9] This is a common issue, especially with heteroaryl boronic acids or under harsh reaction conditions.[8][9] Another possibility is the homocoupling of the boronic acid, which is often promoted by the presence of oxygen.[2]

  • Troubleshooting Steps to Minimize Protodeboronation:

    • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to a weaker base like KF or K₂CO₃ can be beneficial.

    • Employ Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce its occurrence.[2]

    • Use Boronic Esters: Pinacol boronate esters are generally more stable towards protodeboronation than their corresponding boronic acids.[10] You can either use the boronic ester directly or form it in situ.

  • Troubleshooting Steps to Minimize Homocoupling:

    • Rigorous Degassing: As mentioned previously, ensure your reaction mixture is thoroughly deoxygenated to prevent oxidative homocoupling of the boronic acid.[2]

Frequently Asked Questions (FAQs)

  • What is the best palladium catalyst to start with for the Suzuki coupling of this compound?

    • A good starting point would be a catalyst system known for its effectiveness with electron-deficient heteroaryl halides. A combination of a Pd(II) precatalyst like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos is a robust choice.[4] Alternatively, a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can also be effective, particularly if issues with in situ reduction are suspected.[4][11]

  • Which solvent system is recommended?

    • A mixture of an organic solvent and water is often employed to dissolve both the organic substrates and the inorganic base.[3] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[5][12][13] The addition of water to polar aprotic solvents like DMF has also been shown to improve reaction rates.[12] However, be mindful of the potential for ester hydrolysis with aqueous systems. Anhydrous polar aprotic solvents like DMF or 1,4-dioxane can also be used, especially if protodeboronation or ester hydrolysis are concerns.[7]

  • How does the methyl ester at the 2-position affect the reaction?

    • The methyl ester is an electron-withdrawing group, which further increases the electron deficiency of the pyrimidine ring. This can make the oxidative addition of the C-Br bond to the Pd(0) catalyst more favorable compared to a non-substituted bromopyrimidine.[8] However, as discussed, it also introduces a potential site for base-mediated hydrolysis, which needs to be carefully managed through the choice of base and reaction conditions.

  • My boronic acid is unstable. What are my options?

    • Unstable boronic acids are a common problem. Consider converting the boronic acid to a more stable derivative, such as a pinacol boronate ester or an N-methyliminodiacetic acid (MIDA) boronate ester.[9][10] MIDA boronates are particularly stable and can release the boronic acid slowly under the reaction conditions, which can be beneficial for minimizing side reactions.[9]

Optimized Experimental Protocols

Protocol 1: Standard Conditions with an Aqueous Base

This protocol is a good starting point for the Suzuki coupling of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).

  • Addition of Base and Solvent: Add finely powdered potassium phosphate (K₃PO₄, 2.0 equiv).

  • Degassing: Seal the flask with a septum, and purge with argon or nitrogen for 15-20 minutes.

  • Solvent Addition: Add a degassed 10:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[2]

Protocol 2: Anhydrous Conditions to Minimize Side Reactions

This protocol is recommended if you are experiencing issues with protodeboronation of the boronic acid or hydrolysis of the methyl ester.

  • Reagent Preparation: In a glovebox or under a positive flow of inert gas, add to an oven-dried Schlenk flask this compound (1.0 equiv), the corresponding arylboronic acid pinacol ester (1.2 equiv), a palladium precatalyst such as XPhos Pd G3 (0.01-0.03 equiv), and finely powdered, anhydrous cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene to achieve a concentration of approximately 0.1 M.

  • Reaction: Seal the flask and heat with vigorous stirring in a preheated oil bath at 100-110 °C.

  • Monitoring and Work-up: Follow the same procedures as described in Protocol 1.

Data Summary Table

ParameterRecommended Starting Conditions & RangeRationale
Palladium Source Pd(OAc)₂ (1-5 mol%), Pd₂(dba)₃ (1-3 mol%), Pd(PPh₃)₄ (2-5 mol%)Pd(II) sources are common but require in-situ reduction. Pd(0) sources can be more direct.[3][4][6]
Ligand SPhos, XPhos, RuPhos (1:2 Pd:Ligand ratio)Bulky, electron-rich ligands are crucial for activating the electron-deficient C-Br bond.[4][5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃ (2-3 equiv)Stronger bases are often needed for challenging couplings, but milder bases may be required to prevent ester hydrolysis.[5][11]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, Anhydrous Dioxane or THFAqueous mixtures aid in dissolving the base, while anhydrous conditions can minimize side reactions.[2][12]
Temperature 80-110 °CHigher temperatures are often required to drive the reaction to completion, but should be optimized to minimize degradation.[14]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-Pd(II)(X)L2 R1-Pd(II)(X)L2 Oxidative\nAddition->R1-Pd(II)(X)L2 R1-X Transmetalation Transmetalation R1-Pd(II)(X)L2->Transmetalation R1-Pd(II)(R2)L2 R1-Pd(II)(R2)L2 Transmetalation->R1-Pd(II)(R2)L2 R2-B(OR)2 (Base) Reductive\nElimination Reductive Elimination R1-Pd(II)(R2)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2 R1-R2 Reductive\nElimination->R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][13][15]

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low or No Yield check_catalyst Is the Catalyst Active? start->check_catalyst check_conditions Are the Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Use fresh catalyst Use Pd(0) source Ensure inert atmosphere check_catalyst->solution_catalyst No check_reagents Are Starting Materials Degrading? check_conditions->check_reagents Yes solution_conditions Screen different: - Ligands (e.g., SPhos) - Bases (e.g., K3PO4) - Solvents (e.g., Dioxane/H2O) check_conditions->solution_conditions No solution_reagents Check for protodeboronation or ester hydrolysis - Use boronic ester - Use milder base/anhydrous conditions check_reagents->solution_reagents Yes

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki reaction. Wikipedia.
  • A Comparative Guide to Palladium Catalysts for 4-Bromopyrimidine Coupling Reactions. Benchchem.
  • Protodeboronation. Wikipedia.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • The effect of different solvents on the Suzuki coupling reaction. ResearchGate.
  • Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Benchchem.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
  • Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate.
  • (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-disubstituted pyrazolo[1,5- a ]pyrimidin-5-ones. RSC Advances.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
  • Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. ResearchGate.
  • Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde. Benchchem.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
  • How can I solve my problem with Suzuki coupling? ResearchGate.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

Sources

Common side reactions with "Methyl 5-Bromopyrimidine-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use in synthesis. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Common Side Reactions & Experimental Issues

This section addresses specific problems you might encounter when using this compound in common synthetic transformations.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question: I am performing a Suzuki-Miyaura coupling with this compound and a boronic acid, but I am observing very low yield of my desired product. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in palladium-catalyzed cross-coupling reactions with this substrate are a common issue and can often be attributed to a few key factors. The electron-deficient nature of the pyrimidine ring and the presence of two potential coordination sites for the palladium catalyst (the two nitrogen atoms) can complicate the catalytic cycle.

Potential Causes & Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inhibition The lone pairs on the pyrimidine nitrogens can coordinate to the palladium center, leading to catalyst inhibition and slowing down the catalytic cycle.- Ligand Choice: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium and promote the desired reductive elimination step. - Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be beneficial.
Homocoupling of Boronic Acid A significant side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a biaryl byproduct.[1][2][3] This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), which in turn catalyzes the homocoupling.[1][3]- Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[1] - Slow Addition: Adding the boronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[1]
Protodeborylation of Boronic Acid The boronic acid can be cleaved to the corresponding arene before it has a chance to participate in the cross-coupling reaction. This is often base and solvent dependent.- Base Selection: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH.[1] - Solvent System: Anhydrous solvents are generally preferred. If a mixed aqueous system is used, minimize the amount of water.
Hydrolysis of the Ester Under basic conditions, especially with aqueous bases at elevated temperatures, the methyl ester can be hydrolyzed to the corresponding carboxylate.[4][5] This introduces a charged species into the reaction which can affect solubility and catalyst performance.- Anhydrous Conditions: Whenever possible, use anhydrous solvents and bases. - Reaction Temperature: Keep the reaction temperature as low as is practical for the coupling to proceed.

Experimental Protocol: Suzuki-Miyaura Coupling with Minimized Side Reactions

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a finely powdered base (e.g., K₃PO₄, 2.0 equiv), and the phosphine ligand (e.g., SPhos, 4 mol%).

  • Add a degassed solvent (e.g., 1,4-dioxane/water 4:1 v/v).

  • Subject the mixture to three freeze-pump-thaw cycles to ensure the removal of all dissolved oxygen.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) under a positive pressure of inert gas.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Formation of Debrominated and/or Decarboxylated Byproducts

Question: During my reaction, I'm observing significant amounts of 5-bromopyrimidine and/or methyl pyrimidine-2-carboxylate as byproducts. What is causing this?

Answer:

The formation of these byproducts points to two distinct side reactions: hydrodebromination (reduction of the C-Br bond) and decarboxylation.

1. Hydrodebromination (Reduction of the C-Br bond):

This side reaction replaces the bromine atom with a hydrogen atom.

  • In Cross-Coupling Reactions: This can occur as a competing pathway to the desired coupling. For instance, in Buchwald-Hartwig amination, β-hydride elimination from an intermediate palladium-amide complex can lead to the formation of the debrominated arene.

  • With Reducing Agents: Pyrimidine rings are relatively electron-deficient and can be susceptible to reduction under certain conditions.[6] The presence of certain reagents, such as borohydrides, can lead to the reduction of the C-Br bond.

Troubleshooting Hydrodebromination:

  • Optimize Ligands and Bases: In cross-coupling reactions, the choice of ligand and base can influence the relative rates of reductive elimination (product formation) versus side reactions. Screening different combinations can be beneficial.

  • Avoid Strong Reducing Agents: Be mindful of the reagents used in your reaction and workup to avoid unintentional reduction of the C-Br bond.

2. Decarboxylation:

This involves the loss of the carboxylate group as CO₂. While the methyl ester itself is stable, if it is first hydrolyzed to the carboxylic acid, decarboxylation can occur, especially at elevated temperatures.[7] Pyrimidine-2-carboxylic acids are known to decarboxylate, a process that can be facilitated by protonation of the ring nitrogens.[8]

Troubleshooting Decarboxylation:

  • Control pH: Avoid strongly acidic or basic conditions, especially at high temperatures, which can promote ester hydrolysis followed by decarboxylation.[7][8]

  • Temperature Management: If decarboxylation is suspected, try running the reaction at a lower temperature.

Visualizing Side Reaction Pathways:

Side_Reactions cluster_0 Starting Material cluster_1 Side Reactions SM This compound Hydrolysis Hydrolysis SM->Hydrolysis Base/Acid, H₂O Debromination Hydrodebromination SM->Debromination Reducing conditions Carboxylic_Acid 5-Bromopyrimidine-2-carboxylic acid Hydrolysis->Carboxylic_Acid Decarboxylation Decarboxylation Carboxylic_Acid->Decarboxylation Heat Debrominated_Decarboxylated 5-Bromopyrimidine Decarboxylation->Debrominated_Decarboxylated Debrominated_Ester Methyl pyrimidine-2-carboxylate Debromination->Debrominated_Ester

Caption: Potential pathways for byproduct formation.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to nucleophilic aromatic substitution (SNAr)?

A1: Yes, the pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[9] However, in the case of this compound, the bromine is at the 5-position. Electrophilic substitution is more common at the C-5 position of the pyrimidine ring, especially when activating groups are present.[6] While direct SNAr at the C-5 position is less common than at C-2 or C-4, it should not be entirely ruled out, especially with very strong nucleophiles or under forcing conditions. The primary reactive site for nucleophilic attack on this molecule, under non-catalytic conditions, would likely be the ester carbonyl group.

Q2: What are the optimal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry place, away from light.[10] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential long-term degradation from atmospheric moisture and oxygen.

Q3: Can I hydrolyze the methyl ester to the corresponding carboxylic acid?

A3: Yes, the methyl ester can be hydrolyzed to 5-bromopyrimidine-2-carboxylic acid. This is typically achieved under basic conditions using an aqueous solution of a hydroxide salt such as lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a co-solvent like methanol or THF.[5] Acid-catalyzed hydrolysis is also possible but may require harsher conditions.[5] Be aware that the resulting carboxylic acid may be prone to decarboxylation at elevated temperatures.[8]

Experimental Protocol: Ester Hydrolysis

  • Dissolve this compound in a mixture of methanol and water (e.g., 3:1).

  • Add an aqueous solution of LiOH (e.g., 1.5 equivalents) at room temperature.

  • Stir the reaction and monitor by TLC or LC-MS until all the starting material is consumed.

  • Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4.

  • The product, 5-bromopyrimidine-2-carboxylic acid, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid.

Q4: My purified product is unstable and discolors over time. What could be the cause?

A4: Discoloration of halogenated pyridines and pyrimidines upon storage can be an indication of degradation. This can be caused by exposure to light, air (oxidation), or residual acid/base from the purification process. Ensure the compound is thoroughly purified, free of solvent residues, and stored under the recommended conditions (cool, dark, and under an inert atmosphere).

References

  • Pawar, S. S., et al. (2020). Reduction of pyrimidine 23 and 53, oxidation of pyrimidine with...
  • Kumar, R., et al. (2012). Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Tetrahedron Letters, 53(36), 4845-4848.
  • Taylor, E. C., & Warrener, R. N. (1963). Bromination of Pyrimidines: A Simple Inexpensive Method. Journal of Organic Chemistry, 28(1), 273-274.
  • BenchChem. (2025).
  • Kumar, R., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. NIH Public Access.
  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • LookChem. (n.d.).
  • BenchChem. (2025). Technical Support Center: Suzuki-Miyaura Coupling of 3-Bromo-5-methoxypyridine. BenchChem.
  • G. A. G., et al. (2000). Direction of hydrolysis of esters of some pyrimidine-5-carboxylic acids. Chemistry of Heterocyclic Compounds, 36(7), 843-845.
  • G. A. G., & A. N. D. (1976). Kinetics and mechanism of the decarboxylation of pyrimidine-2-carboxylic acid in aqueous solution. Canadian Journal of Chemistry, 54(10), 1645-1652.
  • Johnson, C. R., et al. (2019). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research, 52(10), 2933-2945.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of met. JOCPR, 6(5), 104-105.
  • Battistuzzi, G., et al. (2011). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. Synthesis, 2011(12), 1934-1938.
  • Khan Academy. (2019, January 19).
  • Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions.
  • Chem-Impex. (n.d.).
  • Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(05), 720-722.
  • Bulk Speciality Chemicals. (n.d.).
  • PubChem. (n.d.).
  • Wang, C., et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry, 87(5), 3296-3306.
  • Stanetty, P., & Schnürch, M. (2006). Unusual Regioselective Reactions of 2,4-Bis(methylsulfanyl)pyrimidine under Modified Suzuki and Stille Cross-Coupling Conditions. European Journal of Organic Chemistry, 2006(1), 181-188.
  • PubChem. (n.d.). 5-Bromopyrimidine-2-carboxylic acid.
  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Kim, J., et al. (2017). Aerobic copper-promoted oxidative dehydrosulfurative carbon–oxygen cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. RSC Advances, 7(59), 37351-37355.
  • Google Patents. (2020). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
  • Anderson, N. G., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(1), 81-87.
  • de Oliveira, A. F., et al. (2021). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. The Journal of Physical Chemistry C, 125(30), 16568-16577.
  • Stanetty, P., & Schnürch, M. (2010). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Topics in Heterocyclic Chemistry, 22, 1-68.
  • Boger, D. L., et al. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. The Journal of Organic Chemistry, 87(20), 13543-13555.

Sources

Technical Support Center: Dehalogenation of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for common challenges in cross-coupling reactions. This guide provides in-depth troubleshooting and practical advice for a frequently encountered issue: the undesired dehalogenation (or hydrodebromination) of Methyl 5-Bromopyrimidine-2-carboxylate during palladium-catalyzed cross-coupling reactions. This side reaction consumes your starting material, complicates purification, and ultimately lowers the yield of your desired product.[1] This document is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of "Methyl pyrimidine-2-carboxylate" in my crude LC-MS/NMR. What is happening?

A1: You are observing dehalogenation, a common side reaction where the bromine atom on your starting material is replaced by a hydrogen atom.[1][2] This occurs when a palladium-hydride (Pd-H) species forms in your reaction. This reactive intermediate can then transfer the hydride to your pyrimidine ring, leading to the undesired byproduct instead of the intended cross-coupled product.[3][4]

Q2: What are the primary sources of the palladium-hydride (Pd-H) species responsible for dehalogenation?

A2: The Pd-H species can be generated from several components in your reaction mixture[3]:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known culprits, especially at higher temperatures.[3]

  • Solvents: Protic solvents like alcohols can be a direct source.[5] Even seemingly innocuous solvents like DMF can degrade to generate hydride sources.[3]

  • Water: Trace amounts of water, often present in reagents or solvents, can react with other components to generate hydrides.[2][3][6][7]

  • Boronic Acid Reagents: Impurities such as borane (B-H) species within the boronic acid or its esters can contribute to Pd-H formation.[3]

Q3: Why is my this compound particularly susceptible to this side reaction?

A3: Electron-deficient aryl halides and especially N-heterocyclic halides, like your pyrimidine substrate, are known to be more prone to dehalogenation.[2][8] The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, potentially inhibiting the desired catalytic cycle and giving more time for side reactions like dehalogenation to occur.[2]

Q4: Can my choice of ligand make a difference?

A4: Absolutely. The ligand is a critical parameter for controlling the reaction's selectivity.[8] The right ligand accelerates the desired reductive elimination step (C-C bond formation) to outcompete the dehalogenation pathway.[8] For heteroaryl substrates, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective.[2][3][8]

Troubleshooting Guide: From Problem to Solution

If you are observing significant dehalogenation, a systematic approach to optimizing your reaction conditions is necessary. Use the following guide to diagnose and resolve the issue.

Problem: High levels of dehalogenated byproduct (Methyl pyrimidine-2-carboxylate) observed.

Below is a troubleshooting workflow to pinpoint the cause and implement a solution.

G cluster_0 cluster_1 Step 1: Evaluate Base cluster_2 Step 2: Evaluate Solvent cluster_3 Step 3: Evaluate Ligand & Catalyst cluster_4 Step 4: Evaluate Temperature start High Dehalogenation Observed base_q Are you using a strong base (e.g., NaOtBu, KOtBu, NaOH)? start->base_q base_s Switch to a weaker, non-nucleophilic base. Primary choices: K3PO4, Cs2CO3, K2CO3. base_q->base_s Yes solvent_q Are you using a protic solvent (e.g., alcohols) or high-polarity aprotic (e.g., DMF)? base_q->solvent_q No solvent_s Switch to a non-polar, aprotic solvent. Primary choices: Toluene, Dioxane, THF. Ensure solvent is anhydrous and degassed. solvent_q->solvent_s Yes ligand_q Are you using a generic ligand (e.g., PPh3) or no ligand? solvent_q->ligand_q No ligand_s Screen bulky, electron-rich biaryl phosphine ligands. Primary choices: XPhos, SPhos. Consider using a pre-catalyst (e.g., XPhos Pd G2/G3). ligand_q->ligand_s Yes temp_q Is the reaction run at high temperature (e.g., >100 °C)? ligand_q->temp_q No temp_s Attempt the reaction at a lower temperature. Try 80 °C and monitor kinetics. temp_q->temp_s Yes

Caption: Troubleshooting workflow for minimizing dehalogenation.

Key Parameter Optimization

The following table summarizes the influence of key reaction parameters on the formation of the dehalogenated byproduct.

ParameterCondition Promoting DehalogenationRecommended Condition for SuppressionRationale
Base Strong alkoxide bases (NaOtBu, KOtBu), Hydroxides (NaOH)Weaker inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃)[2][3]Strong bases can act as hydride sources or promote pathways that generate Pd-H species. Weaker bases are less likely to do so.[1][3]
Ligand Less bulky/electron-poor ligands (e.g., PPh₃) or no ligandBulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)[2][3]These ligands accelerate the rate-limiting reductive elimination step of the desired product, outcompeting the dehalogenation pathway.[3][8]
Solvent Protic solvents (alcohols), polar aprotic (DMF, DMAc), excess waterAnhydrous, degassed aprotic solvents (Toluene, Dioxane, THF)[2][3]Protic solvents are direct hydride sources. Rigorously drying aprotic solvents minimizes water, another potential hydride source.[2][5]
Temperature High temperatures (e.g., >100-110 °C)Lowest effective temperature (e.g., 80-100 °C)[1]Dehalogenation can have a different activation energy. Lowering the temperature may slow the side reaction more than the desired coupling.[8]
Catalyst Generating Pd(0) in situ from Pd(OAc)₂Using a well-defined Pd(0) pre-catalyst (e.g., XPhos Pd G2/G3, Pd₂(dba)₃)Pre-catalysts can provide a more controlled and efficient generation of the active catalytic species, potentially reducing side reactions.[2][9]

Optimized Protocol to Minimize Dehalogenation

This protocol for a Suzuki-Miyaura coupling is a robust starting point designed to suppress the hydrodebromination of this compound.

Reaction Scheme: (A visual representation of the Suzuki coupling of this compound with a generic arylboronic acid)

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Ester (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-3 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 - 3.0 equiv)

  • Toluene, anhydrous and degassed (0.1 - 0.2 M)

  • Water, degassed (optional, can sometimes be beneficial but start with anhydrous conditions)

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and anhydrous K₃PO₄.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Degassing (Optional but Recommended): If not using pre-degassed solvents, bubble argon through the stirred solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct (Methyl pyrimidine-2-carboxylate).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Mechanistic Insight: The Competing Pathways

Understanding the mechanism is key to controlling the outcome. The desired cross-coupling and the undesired dehalogenation pathways diverge after the initial oxidative addition step.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition arpdx Ar-Pd(II)-Br oxidative_addition->arpdx transmetalation Transmetalation (with R-B(OR)2) arpdx->transmetalation hydride_formation Hydride Formation arpdx->hydride_formation arpdr Ar-Pd(II)-R transmetalation->arpdr reductive_elimination Reductive Elimination arpdr->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Desired Product (Ar-R) reductive_elimination->product hydride_source Hydride Source (Base, H2O, Solvent) hydride_source->hydride_formation arpdh Ar-Pd(II)-H hydride_formation->arpdh reductive_elimination_h Reductive Elimination arpdh->reductive_elimination_h reductive_elimination_h->pd0 Catalyst Regeneration byproduct Dehalogenated Byproduct (Ar-H) reductive_elimination_h->byproduct

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

The critical juncture is the Ar-Pd(II)-Br intermediate. The goal is to accelerate the transmetalation and subsequent reductive elimination steps to favor the formation of the desired Ar-R product, thereby minimizing the time and opportunity for the competing hydride formation and dehalogenation pathway to occur.[8]

References

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Ghaffari, M., & Organ, M. G. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(15), 2125–2141.
  • Tomanová, P., et al. (2020). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 25(15), 3435.
  • The Nobel Prize in Chemistry 2010. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org.
  • Orbach, M., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274.

Sources

Technical Support Center: Byproduct Formation in Reactions of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions involving Methyl 5-Bromopyrimidine-2-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges related to byproduct formation, offering in-depth explanations and actionable troubleshooting strategies to enhance your reaction outcomes.

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section focuses on specific, frequently encountered byproducts in popular cross-coupling reactions with this compound.

Issue 1: Significant formation of a debrominated byproduct, Methyl pyrimidine-2-carboxylate, in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid. However, a significant portion of my starting material is being converted to Methyl pyrimidine-2-carboxylate. What is causing this, and how can I prevent it?

Answer:

The observation of Methyl pyrimidine-2-carboxylate as a major byproduct is a classic case of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling.[1][2][3] This occurs when the bromopyrimidine starting material is reduced, replacing the bromine atom with a hydrogen atom.

Root Causes and Mechanistic Insights:

  • Source of Hydride: The hydride source for this reduction can be varied and is often solvent or reagent-dependent. Common sources include solvent molecules (like THF or alcohols), additives, or even the boronic acid reagent itself, especially under basic conditions.[4]

  • Catalyst State: The active Pd(0) catalyst can react with sources of hydride to form a palladium-hydride species (Pd-H). This species can then participate in a catalytic cycle that leads to the debrominated product instead of the desired cross-coupled product.

  • Reaction Conditions: Elevated temperatures and certain bases can promote this side reaction.

Troubleshooting Workflow and Mitigation Protocols:

To minimize hydrodehalogenation, a systematic approach to optimizing your reaction conditions is necessary.

dot

Caption: Troubleshooting workflow for hydrodehalogenation.

Experimental Protocol: Minimizing Hydrodehalogenation in a Suzuki-Miyaura Coupling

  • Reagent and Solvent Preparation:

    • Ensure all solvents (e.g., dioxane, toluene) are anhydrous.

    • Degas all solvents and the reaction mixture thoroughly with an inert gas (Argon or Nitrogen) for at least 15-30 minutes to remove oxygen.[5]

  • Reaction Setup:

    • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), and the base (2.0 - 3.0 eq).

    • Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases.[6]

    • Add the anhydrous, degassed solvent.

  • Catalyst and Ligand Addition:

    • In a separate vial, pre-mix the palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and the ligand (e.g., SPhos, XPhos) in a small amount of the reaction solvent. Using bulky, electron-rich phosphine ligands can often suppress hydrodehalogenation.[6]

    • Add the catalyst/ligand mixture to the reaction vessel.

  • Reaction Conditions:

    • Stir the reaction at a lower temperature initially (e.g., 80 °C) and monitor the progress by TLC or LC-MS. Only increase the temperature if the reaction is sluggish.[6]

ParameterStandard ConditionRecommended ModificationRationale
Solvent THF, MethanolAnhydrous Toluene, DioxaneReduces potential hydride sources.
Base Na₂CO₃, NaHCO₃K₃PO₄, Cs₂CO₃Milder bases can disfavor side reactions.[6]
Temperature High (e.g., >100 °C)Lower (e.g., 80-90 °C)Reduces the rate of side reactions.[6]
Atmosphere InertThoroughly DegassedMinimizes oxygen which can affect the catalyst.[5]
Issue 2: Formation of a dimeric pyrimidine byproduct in Suzuki-Miyaura reactions.

Question: I am observing a significant amount of a homocoupled pyrimidine dimer in my Suzuki-Miyaura reaction. What leads to this byproduct and how can I suppress it?

Answer:

The formation of a dimeric pyrimidine byproduct is a result of homocoupling of your this compound starting material. This side reaction is often competitive with the desired cross-coupling process.

Root Causes and Mechanistic Insights:

  • Oxidative Addition and Reductive Elimination: The palladium catalyst can undergo oxidative addition with two molecules of the bromopyrimidine, followed by reductive elimination to form the dimer.

  • Reaction Conditions: High temperatures and high concentrations of the palladium catalyst can favor homocoupling. The choice of ligand and base also plays a crucial role.[5][6]

Troubleshooting and Mitigation Strategies:

dot

Caption: Strategies to suppress homocoupling.

Experimental Protocol: Suppressing Homocoupling

  • Controlled Addition: Instead of adding all the boronic acid/ester at the beginning, consider a slow addition of this reagent to the reaction mixture. This maintains a low concentration of the boronic species, favoring the cross-coupling pathway.[5]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can promote the reductive elimination step of the cross-coupling cycle, outcompeting the homocoupling pathway.[6]

  • Catalyst Loading: Reduce the palladium catalyst loading to the minimum required for efficient reaction (e.g., 1-2 mol%).

  • Base Optimization: Use a base that effectively promotes the transmetalation step without excessively accelerating side reactions. Potassium phosphate (K₃PO₄) is often a good choice.[6]

Frequently Asked Questions (FAQs)

Q1: Can the methyl ester group on this compound hydrolyze during the reaction?

A1: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid (5-Bromopyrimidine-2-carboxylic acid) can occur, especially under strongly basic aqueous conditions and at elevated temperatures.[7] If the carboxylic acid is a problematic impurity, consider using anhydrous conditions or a non-aqueous base. Alternatively, the crude product mixture can be re-esterified after the main reaction.

Q2: What are the best general practices for purifying the desired product away from these byproducts?

A2:

  • Flash Column Chromatography: This is the most common method. A silica gel stationary phase with a gradient elution of hexanes and ethyl acetate is typically effective for separating the desired product from less polar byproducts like the debrominated and homocoupled species.[8]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective and scalable purification method.[8][9] Common solvents include ethanol, methanol, or mixtures with water.[8][9]

  • Preparative HPLC: For obtaining highly pure material, especially for challenging separations, preparative HPLC with a C18 column is a suitable option.[8]

Q3: How should I store this compound to ensure its stability?

A3: It is best to store this compound in a cool, dry, and dark place under an inert atmosphere to prevent degradation. Exposure to moisture can lead to hydrolysis of the ester.

References

  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem.
  • Gurovets, A. S., Sharf, V. Z., & Belen'kii, L. I. (1986). Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. Chemistry of Heterocyclic Compounds, 21(9), 1034-1038.
  • 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6 | Benchchem.
  • Lee, H. G., & Miller, S. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4432-4435.
  • Ahmad, A., et al. (2012). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. Tropical Journal of Pharmaceutical Research, 11(3), 411-420.
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem.
  • Robbins, D. W., & Hartwig, J. F. (2011). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. Journal of the American Chemical Society, 133(43), 17333-17336.
  • Celik, C., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(4), 703-708.
  • Robbins, D. W., & Hartwig, J. F. (2011). Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. PubMed.
  • Al-Amiery, A. A., et al. (2012). Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones. ResearchGate.
  • Piperidine derivatives as mettl3 inhibitors. (2024). Google Patents.
  • Methyl 2-(2-bromophenyl)pyrimidine-5-carboxylate | 1263062-29-8 | Benchchem.
  • Inhibitor compounds. (n.d.). Google Patents.
  • Photoinduced Alkylation of Diazines with N-(Acyloxy)phthalimides in the Presence of Triethylamine. (n.d.). Thieme.
  • Palladium‐catalyzed dehalogenation of 5‐halopyrazoles. (2012). Semantic Scholar.
  • Synthesis of chlorinated pyrimidines. (2004). Google Patents.
  • Palladium-Catalyzed Decarbonylative Nucleophilic Halogenation of Acid Anhydrides. (2022). MDPI.
  • Autotaxin inhibitor compounds. (n.d.). Google Patents.
  • Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. (2018). PMC.
  • Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands. (2010). ResearchGate.
  • Autotaxin inhibitor compounds. (2022). Google Patents.
  • Inhibitors of phosphoinositide 3-kinase and histone deacetylase for treatment of cancer. (2020). Google Patents.
  • Palladium-catalyzed 1,1-alkynylbromination of alkenes with alkynyl bromides. (2021). PMC.

Sources

Purification of "Methyl 5-Bromopyrimidine-2-carboxylate" reaction products by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: HPLC Purification of Methyl 5-Bromopyrimidine-2-carboxylate

Welcome to the technical support center for the purification of this compound and related reaction products by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification process.

The purification of halogenated heterocyclic compounds like this compound presents a unique set of challenges. These molecules, while crucial as synthetic intermediates in medicinal chemistry, can exhibit problematic chromatographic behavior.[1] This guide will equip you with the knowledge to systematically troubleshoot and optimize your HPLC purification methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC mode for purifying this compound?

A1: Reversed-phase HPLC (RP-HPLC) is the most widely used technique for the purification of pyrimidine derivatives.[2] This is due to the moderate polarity of the molecule, making it well-suited for separation on non-polar stationary phases like C18. A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile or methanol, often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[1][3]

Q2: I'm observing significant peak tailing with my main product peak. What are the likely causes and how can I fix it?

A2: Peak tailing is a common issue when purifying nitrogen-containing heterocycles. The primary cause is often secondary interactions between the basic nitrogen atoms in the pyrimidine ring and residual silanol groups on the silica-based stationary phase.[4]

  • Mobile Phase pH: If the mobile phase pH is not optimal, your compound can interact strongly with the column packing. For basic compounds like pyrimidines, using a low pH mobile phase (e.g., pH 2-3 with 0.1% formic acid or TFA) will protonate the analyte, minimizing interactions with silanols.[5]

  • Column Choice: Not all C18 columns are the same. Older, "Type A" silica columns have more accessible and acidic silanol groups, making them more prone to causing peak tailing with basic compounds.[4] Consider using a modern, high-purity "Type B" silica column or a column with a polar-embedded or end-capping technology to shield the analyte from silanol interactions.[4]

  • Mobile Phase Additives: The addition of a small amount of a competitive base, like triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites on the stationary phase, thereby improving the peak shape of your target compound.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[5] To diagnose this, inject a 10-fold dilution of your sample. If the peak shape improves, you are likely overloading the column. Reduce your injection volume or sample concentration.[4]

Q3: My product is eluting very early, close to the solvent front, resulting in poor separation from impurities. How can I increase its retention?

A3: Poor retention of polar compounds is a frequent challenge in reversed-phase chromatography.[6] Here are several strategies to increase the retention of this compound:

  • Decrease Organic Solvent Content: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. This will increase the overall polarity of the mobile phase, leading to stronger interactions between your analyte and the non-polar stationary phase, thus increasing retention time.

  • Consider a Different Stationary Phase: If reducing the organic content doesn't provide adequate retention, or if it leads to excessively long run times, consider a column with a different stationary phase. A phenyl-hexyl or a polar-endcapped C18 column can offer different selectivity and potentially better retention for aromatic and moderately polar compounds.

  • Explore HILIC: For very polar compounds that are unretained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable alternative.[6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[6]

Q4: I'm concerned about the stability of this compound under my HPLC conditions. What should I look out for?

A4: While pyrimidine derivatives are generally stable, it's prudent to consider potential degradation, especially under harsh pH or elevated temperature conditions.

  • Forced Degradation Studies: To assess stability, you can perform forced degradation studies by exposing your sample to acidic, basic, oxidative, and thermal stress.[7][8] Analyzing these stressed samples by HPLC will reveal any degradation products and help you develop a stability-indicating method.

  • On-Column Degradation: Be mindful of the mobile phase pH and column temperature. Highly acidic or basic mobile phases, combined with elevated temperatures, can potentially cause hydrolysis of the ester group or other reactions. If you suspect on-column degradation, try running the purification at a lower temperature and using a more neutral pH, if chromatographically feasible.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the HPLC purification of this compound reaction products.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) Secondary interactions with silanols; Column overload; Inappropriate mobile phase pH.[4][5]1. Adjust Mobile Phase pH: Lower the pH to 2-3 using 0.1% formic acid or TFA.[5] 2. Reduce Sample Load: Inject a diluted sample to check for overload.[4][5] 3. Use a Different Column: Switch to a high-purity, end-capped C18 column. 4. Add a Mobile Phase Modifier: Incorporate a small amount of TEA.
Poor Resolution Inadequate separation between the main product and impurities.1. Optimize Gradient: Make the gradient shallower to increase separation.[9] 2. Change Organic Solvent: Switch from methanol to acetonitrile (or vice versa) to alter selectivity. 3. Try a Different Stationary Phase: A phenyl-hexyl or cyano column may provide different selectivity.
Low Recovery Sample precipitation in the injector or on the column; Compound instability.1. Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. The injection solvent should be weaker than or similar in strength to the initial mobile phase.[10] 2. Perform Stability Check: Analyze a standard of your compound over time in the mobile phase to check for degradation.
Irreproducible Retention Times Inadequate column equilibration; Mobile phase composition changing; Leaks in the system.[11][12]1. Ensure Proper Equilibration: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection.[11] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is well-mixed.[11] 3. System Check: Check for leaks in the pump, injector, and fittings.[13]
High Backpressure Column frit blockage; Particulate matter from the sample or mobile phase; Column contamination.[12][14]1. Filter Sample and Mobile Phase: Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter.[14] 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained impurities.[15] 3. Backflush the Column: Disconnect the column from the detector and flush it in the reverse direction with a strong solvent.[14]

Experimental Protocols & Workflows

Protocol for Optimizing Peak Shape of a Tailing Peak
  • Baseline Experiment: Inject your sample using your current method and record the chromatogram, noting the tailing factor of the main peak.

  • pH Adjustment: Prepare a new mobile phase with the aqueous portion acidified to pH 2.5-3.0 with 0.1% formic acid. Equilibrate the column and re-inject the sample. Compare the peak shape to the baseline.

  • Solvent Strength of Sample: Ensure your sample is dissolved in a solvent that is weaker than your initial mobile phase conditions. For example, if your gradient starts at 10% acetonitrile, dissolve your sample in 10% acetonitrile or a weaker solvent.

  • Load Study: Prepare a 1:10 dilution of your sample and inject the same volume. If the peak shape improves significantly, your original sample was overloaded. Reduce the concentration or injection volume.

  • Column Change: If tailing persists, switch to a column specifically designed for good peak shape with basic compounds, such as a polar-endcapped C18 or a C18 with high-purity silica.

Troubleshooting Workflow Diagram

HPLC_Troubleshooting start Problematic Chromatogram (e.g., Peak Tailing) check_pH Is Mobile Phase pH 2-3 units away from pKa? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with 0.1% Formic Acid check_pH->adjust_pH No check_load Is the column overloaded? check_pH->check_load Yes adjust_pH->check_load reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_column Is it a modern, high-purity column? check_load->check_column No reduce_load->check_column change_column Switch to Polar-Endcapped or High-Purity C18 check_column->change_column No solution Improved Chromatography check_column->solution Yes change_column->solution

Caption: A systematic workflow for troubleshooting peak tailing in HPLC.

References

  • ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • MicroSolv. (2025). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP.
  • SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column.
  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism.
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.
  • Benchchem. 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6.
  • SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Benchchem. Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC.
  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems.
  • PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • IJREAM. RP-HPLC Stability Indicating Assay Technique Development and Validation for the Simultaneous Evaluation of Fenpiverinium, Pitofenone.
  • Semantic Scholar. Novel Stability Indicating RP-HPLC Method for The Estimation of Pinaverium Bromide in Tablet Formulation.

Sources

Technical Support Center: Methyl 5-Bromopyrimidine-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis and optimization of Methyl 5-Bromopyrimidine-2-carboxylate (CAS 89581-38-4). This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block in pharmaceutical and agrochemical research.[1] We will address common challenges encountered during its synthesis, providing in-depth, field-proven insights to enhance reaction yield, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary, well-documented routes:

  • Fischer Esterification: This is a direct, single-step synthesis starting from 5-Bromopyrimidine-2-carboxylic acid and methanol, typically under acidic conditions.[2] It is often preferred for its simplicity if the starting carboxylic acid is readily available.

  • Sandmeyer-type Reaction Sequence: This route often starts from a more accessible precursor like 2-amino-5-bromopyrimidine. The amino group is converted to a diazonium salt, which is then displaced.[3][4] This multi-step process can be more complex but may be necessary if the carboxylic acid precursor is expensive or unavailable.

Q2: What is the typical melting point and appearance of pure this compound?

A2: Pure this compound is a white to light yellow crystalline powder.[1] Its reported melting point is consistently around 149 °C.[1][5][6] Significant deviation from this temperature or appearance suggests the presence of impurities.

Q3: Is this compound stable? What are the recommended storage conditions?

A3: The compound is generally stable under standard laboratory conditions. It is recommended to store it in an inert atmosphere at room temperature.[5] Long-term exposure to moisture should be avoided to prevent potential hydrolysis of the methyl ester back to the carboxylic acid.

Troubleshooting Guide: Yield & Purity Improvement

This section addresses specific experimental issues in a question-and-answer format, focusing on the underlying chemical principles to guide your optimization strategy.

Issue 1: Low Yield in Fischer Esterification Route

Q: I am attempting to synthesize this compound from 5-Bromopyrimidine-2-carboxylic acid and methanol, but my yields are consistently below 50%. The reaction seems to stall. What are the likely causes and how can I improve the conversion?

A: Low conversion in a Fischer esterification is almost always related to equilibrium limitations and the presence of water. Here’s a breakdown of the causative factors and solutions:

  • Causality - The Equilibrium Problem: Fischer esterification is a reversible reaction. The formation of water as a byproduct can drive the reaction backward (hydrolysis), preventing it from reaching completion.

  • Troubleshooting & Optimization:

    • Water Removal (Le Châtelier's Principle):

      • Reagent Purity: Ensure you are using anhydrous methanol and that your starting carboxylic acid is thoroughly dried.

      • Acid Catalyst: While strong acids like H₂SO₄ are effective, a common and highly efficient method is the use of acetyl chloride or thionyl chloride (SOCl₂).[2] These reagents react exothermically with methanol to generate anhydrous HCl in situ, acting as the catalyst, while also scavenging any trace water.

    • Catalyst Concentration:

      • If using a direct acid catalyst like H₂SO₄, ensure the concentration is sufficient (typically 5-10 mol%).

      • When using acetyl chloride, a molar excess relative to the catalytic amount needed is used to ensure anhydrous conditions. A reported successful procedure uses a significant excess.[2]

    • Reaction Temperature and Time:

      • The reaction is typically heated to reflux to increase the reaction rate.[2]

      • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or HPLC. If the reaction stalls, extending the reflux time may be necessary. However, prolonged heating can sometimes lead to side reactions, so finding the optimal time is key.

Issue 2: Byproduct Formation and Low Yield in Sandmeyer-based Routes

Q: I am using a Sandmeyer-type reaction starting from 2-amino-5-bromopyrimidine to generate a 2-halo intermediate, but the reaction is messy, producing dark, tarry substances and a low yield of the desired product. How can I troubleshoot this critical step?

A: The Sandmeyer reaction, while powerful, is notorious for being sensitive to reaction conditions. The formation of diazonium salts and their subsequent radical decomposition can lead to numerous side reactions if not properly controlled.[4][7]

  • Causality - Uncontrolled Decomposition: Aryl diazonium salts are unstable. At elevated temperatures, they can decompose non-productively, often leading to polymerization and the formation of phenols and other colored impurities. The reaction is a radical-nucleophilic aromatic substitution, and controlling radical side reactions is paramount.[4]

  • Troubleshooting & Optimization:

    • Strict Temperature Control: This is the most critical parameter.

      • Diazotization: The formation of the diazonium salt from the amine using a nitrite source (e.g., NaNO₂) and a strong acid must be performed at low temperatures, typically between -5 °C and 5 °C.[3] Use an ice-salt bath and add the nitrite solution slowly to maintain this temperature range.

      • Copper(I) Salt Addition: The subsequent addition of the diazonium salt solution to the copper(I) halide (e.g., CuBr) should also be carefully temperature-managed. While some protocols call for warming to drive the reaction, uncontrolled temperature spikes must be avoided.

    • Reagent Choice:

      • Nitrite Source: For substrates that are sensitive or have poor solubility in aqueous acid, organic nitrites like tert-butyl nitrite or isoamyl nitrite in an organic solvent can provide a milder, more homogeneous reaction environment.[8]

      • Copper Catalyst: Use a fresh, high-purity source of Copper(I) bromide (CuBr) or Copper(I) chloride (CuCl). Copper(I) is the active catalyst; oxidation to Copper(II) will inhibit the desired single-electron transfer mechanism.[4]

    • Acid Conditions: The choice and concentration of the acid (e.g., HBr, H₂SO₄) are crucial for both generating the diazonium salt and providing the halide nucleophile. The reaction medium must remain strongly acidic throughout the diazotization step to prevent premature decomposition and the formation of diazoamino compounds.

Issue 3: Product Loss During Workup and Purification

Q: During the aqueous workup of my esterification reaction, especially the neutralization with sodium bicarbonate, I suspect I am losing a significant amount of product. How can I minimize this loss and effectively purify the final compound?

A: Product loss during workup is often due to the partial hydrolysis of the ester back to the water-soluble carboxylate salt or physical loss through emulsions.

  • Causality - Base-Mediated Hydrolysis: this compound, like most esters, is susceptible to hydrolysis under basic conditions (saponification).[9] Washing with a strong or concentrated base solution, or for extended periods, can cleave the ester, converting your product into the sodium salt of 5-Bromopyrimidine-2-carboxylic acid, which will be lost to the aqueous layer.

  • Troubleshooting & Optimization:

    • Careful Neutralization:

      • Use a saturated or dilute solution of sodium bicarbonate (NaHCO₃), which is a weak base, rather than stronger bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

      • Perform the wash quickly and at a reduced temperature (e.g., with an ice bath) to minimize the rate of hydrolysis.

      • Ensure the final pH of the aqueous layer is only neutral or slightly basic (pH 7-8), not strongly alkaline.

    • Efficient Extraction:

      • Choose an appropriate organic solvent for extraction, such as ethyl acetate, which was used in a reported procedure.[2]

      • Perform multiple extractions with smaller volumes of solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL) to ensure complete recovery of the product from the aqueous layer.

      • After extraction, wash the combined organic layers with brine (saturated NaCl solution) to help break up any emulsions and remove excess water.

    • Purification Method:

      • Recrystallization: This is often a highly effective method for purifying the final product. Ethanol or ethyl acetate are potential recrystallization solvents.[3]

      • Silica Gel Chromatography: If recrystallization fails to remove a persistent impurity, column chromatography may be necessary. A gradient of ethyl acetate in hexanes is a common starting point for elution.[10]

Data Summary & Protocols

Table 1: Reaction Conditions for Fischer Esterification
ParameterConditionRationaleReference
Starting Material 5-Bromopyrimidine-2-carboxylic acidDirect precursor to the target molecule.[2]
Reagent Methanol (MeOH)Serves as both reactant and solvent.[2]
Catalyst Acetyl ChlorideGenerates anhydrous HCl in situ and acts as a water scavenger.[2]
Temperature RefluxIncreases reaction rate to overcome activation energy.[2]
Workup Sat. Sodium Bicarbonate, Ethyl AcetateNeutralizes acid catalyst and extracts the ester product.[2]
Protocol 1: Fischer Esterification of 5-Bromopyrimidine-2-carboxylic acid
  • Suspend 5-Bromopyrimidine-2-carboxylic acid (1.0 eq) in anhydrous methanol (approx. 15 mL per gram of acid).

  • Cool the mixture in an ice bath (0-5 °C).

  • Slowly add acetyl chloride (3.5 eq) dropwise while stirring. Caution: The reaction is exothermic.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux.

  • Maintain reflux for 15-30 minutes, or until TLC/HPLC analysis indicates the consumption of the starting material.[2]

  • Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol.

  • Carefully dilute the residue with a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent like ethanol.

Visual Workflow & Logic Diagrams

Below are diagrams illustrating key decision-making processes and reaction pathways described in this guide.

G cluster_0 Troubleshooting Low Yield cluster_1 Esterification Issues cluster_2 Sandmeyer Issues start Low Yield Observed q1 Which Synthesis Route? start->q1 ester Fischer Esterification q1->ester Esterification sandmeyer Sandmeyer Route q1->sandmeyer Sandmeyer ester_c1 Check for Water (Anhydrous Reagents?) ester->ester_c1 sand_c1 Verify Diazotization Temp (-5 to 5 °C?) sandmeyer->sand_c1 ester_c2 Increase Catalyst Load (e.g., Acetyl Chloride) ester_c1->ester_c2 ester_c3 Monitor Reaction Time & Temperature ester_c2->ester_c3 sand_c2 Check Cu(I) Purity (Fresh Source?) sand_c1->sand_c2 sand_c3 Consider Organic Nitrite (t-BuONO) sand_c2->sand_c3

Caption: Troubleshooting workflow for low reaction yield.

G cluster_0 Reaction Conditions reac1 5-Bromopyrimidine- 2-carboxylic Acid catalyst Acetyl Chloride (generates HCl) product Methyl 5-Bromopyrimidine- 2-carboxylate reac1->product reac2 Methanol (MeOH) reac2->product temp Reflux

Caption: Simplified Fischer Esterification reaction scheme.

References

  • LookChem. (n.d.).
  • Google Patents. (2021). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • Organic Syntheses. (2015). v92p0237 - Organic Syntheses Procedure. [Link]
  • UCLA Chemistry and Biochemistry. (n.d.). A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
  • ZaiQi Bio-Tech. (n.d.).
  • Reddit. (2016). Troubleshooting a Sandmeyer reaction : r/chemistry. [Link]
  • National Center for Biotechnology Information. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
  • Scientific Update. (2021). Pyrylium salts- kryptonite for the Sandmeyer reaction?[Link]
  • National Center for Biotechnology Information. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
  • Master Organic Chemistry. (2018).
  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]
  • YouTube. (2021).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
  • Synthesis. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]

Sources

"Methyl 5-Bromopyrimidine-2-carboxylate" stability under basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-Bromopyrimidine-2-carboxylate (CAS 89581-38-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its reactivity and stability, particularly under basic conditions, is critical for success.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Experimental Challenges

This section addresses specific issues that may arise during reactions involving this compound under basic conditions. Each entry follows a question-and-answer format to diagnose and solve the problem logically.

Issue 1: Incomplete or Sluggish Saponification

Question: "My saponification of this compound to the corresponding carboxylic acid is slow or stalls before completion. How can I ensure a complete and efficient reaction?"

Answer: Incomplete saponification is a common hurdle, often stemming from suboptimal reaction conditions. The hydrolysis of the methyl ester is a critical transformation, and its efficiency depends on several factors.[2][3]

Causality Analysis:

  • Insufficient Base: The reaction is stoichiometric, requiring at least one equivalent of hydroxide to consume the ester and a catalytic amount to maintain basicity. An excess is typically used to drive the reaction to completion.

  • Low Temperature: Like most reactions, ester hydrolysis has an activation energy barrier. Room temperature may be insufficient to achieve a reasonable reaction rate, especially with a sterically hindered or electronically deactivated ester.

  • Poor Solubility: The starting ester has limited solubility in purely aqueous media. If the substrate is not adequately dissolved, the reaction becomes a multiphasic system, limited by mass transport across the phase boundary. This significantly slows down the reaction rate.

  • Inappropriate Base Selection: While common, bases like Sodium Hydroxide (NaOH) and Potassium Hydroxide (KOH) are highly effective. Lithium Hydroxide (LiOH) is also an excellent choice and is often favored for its ability to provide high yields in ester hydrolysis.[2]

Troubleshooting Workflow:

start Incomplete Saponification Detected (via TLC/LC-MS) check_sol Is the reaction mixture homogeneous? start->check_sol check_base Is base stoichiometry sufficient (1.5-3 eq.)? check_sol->check_base Yes solution_sol Add a co-solvent (e.g., THF, Methanol) to achieve homogeneity. check_sol->solution_sol No check_temp Is the reaction temperature adequate? check_base->check_temp Yes solution_base Increase base equivalents. check_base->solution_base No solution_temp Increase temperature (e.g., 40-60°C) and monitor. check_temp->solution_temp No end Reaction Complete check_temp->end Yes solution_sol->check_base solution_base->check_temp solution_temp->end sub This compound path1 path1 sub->path1 Desired Pathway: Saponification path2 path2 sub->path2 Side Reaction: SNAr (Harsh Conditions) oh OH⁻ (Base) prod1 5-Bromopyrimidine-2-carboxylic Acid path1->prod1 Nucleophilic Acyl Substitution prod2 Methyl 5-Hydroxypyrimidine-2-carboxylate path2->prod2 Nucleophilic Aromatic Substitution start Reaction Mixture (Carboxylate Salt in Solution) step1 Cool to 0-5°C (Ice Bath) start->step1 step2 Slowly add aq. HCl (e.g., 1M) until pH 2-3 step1->step2 step3 Precipitate Forms step2->step3 step4 Filter the solid step3->step4 step5 Wash solid with cold water step4->step5 step6 Dry under vacuum step5->step6 end Pure Carboxylic Acid step6->end

Sources

Technical Support Center: Hydrolysis of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrolysis of Methyl 5-Bromopyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who utilize 5-Bromopyrimidine-2-carboxylic acid as a critical building block in their synthetic endeavors. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to address common challenges and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of hydrolyzing this compound?

The primary goal is to convert the methyl ester into the corresponding carboxylic acid, 5-Bromopyrimidine-2-carboxylic acid. This transformation, known as saponification when base-catalyzed, is a fundamental step in organic synthesis.[1][2] The resulting carboxylic acid is a versatile intermediate, widely used in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and agrochemicals.

Q2: Which conditions, acidic or basic, are preferred for this hydrolysis?

For preparative scale, base-catalyzed hydrolysis (saponification) is overwhelmingly preferred.[3] The reaction under basic conditions is effectively irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base (like hydroxide or the displaced methoxide) to form a carboxylate salt.[1][4] This highly stable salt is unreactive towards the alcohol byproduct, thus driving the reaction to completion.[4] In contrast, acid-catalyzed hydrolysis is a reversible process, which can lead to an equilibrium mixture of reactants and products, often resulting in incomplete conversion.[4][5][6]

Q3: Why is Lithium Hydroxide (LiOH) commonly recommended over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)?

While NaOH and KOH are effective for many ester hydrolyses, LiOH is frequently the base of choice for this specific substrate and related heterocyclic esters. Several factors contribute to this preference:

  • Solubility: LiOH and the resulting lithium carboxylate salt often exhibit better solubility in common mixed-solvent systems (e.g., THF/water, Dioxane/water) compared to their sodium or potassium counterparts. This improved solubility ensures a more homogeneous reaction mixture, which can lead to faster and more complete reactions.

  • Reduced Side Reactions: In complex substrates, the choice of cation can influence the reaction's course. While less common for this specific molecule, using LiOH can sometimes minimize undesired side reactions that might be promoted by the harder cations Na+ or K+.

Q4: How can I monitor the progress of the hydrolysis reaction?

The most common and effective methods for monitoring the reaction are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • TLC: The product, 5-Bromopyrimidine-2-carboxylic acid, is significantly more polar than the starting material, this compound. On a silica gel TLC plate, the carboxylic acid will have a much lower Retention Factor (Rf) value (it will travel a shorter distance up the plate). By co-spotting the reaction mixture with the starting material, you can visually track the disappearance of the starting ester and the appearance of the polar product spot at the baseline.

  • LC-MS: For more precise monitoring, LC-MS is the ideal technique.[9][10] It provides quantitative data on the consumption of the starting material and the formation of the product, confirming the identity of each by their respective mass-to-charge ratios.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the hydrolysis of this compound.

Problem / Observation Potential Cause(s) Recommended Solutions & Explanations
Low or No Conversion 1. Insufficient Base: The hydrolysis is stoichiometric; at least one equivalent of base is consumed per equivalent of ester. 2. Low Temperature: Reaction kinetics may be too slow at room temperature. 3. Poor Solubility: The starting ester may not be sufficiently soluble in the chosen solvent system, leading to a slow heterogeneous reaction.1. Increase Base: Use a slight excess of base (e.g., 1.1 to 1.5 equivalents) to ensure the reaction goes to completion. 2. Increase Temperature: Gently heat the reaction mixture (e.g., to 40-50 °C). Be cautious, as excessive heat can promote side reactions. 3. Modify Solvent System: Increase the proportion of the organic co-solvent (e.g., THF or Dioxane) to improve the solubility of the starting material.
Incomplete Reaction (Stalls after partial conversion) 1. Base Quenched: An acidic impurity in the starting material or solvent may have consumed some of the base. 2. Equilibrium Issues (Acid-Catalyzed): If using acidic conditions, the reaction may have reached equilibrium.[5][6]1. Add More Base: Add an additional portion of the base to restart the reaction. Ensure starting materials and solvents are pure and dry where necessary. 2. Switch to Basic Conditions: For preparative work, base-catalyzed hydrolysis is recommended to avoid equilibrium problems.[3]
Formation of Unknown Byproducts 1. Ring Opening/Rearrangement: Pyrimidine rings can be susceptible to nucleophilic attack and rearrangement under harsh basic conditions (high temperature or high base concentration).[11] 2. Debromination: Although less common under these conditions, prolonged heating with excess base could potentially lead to debromination.1. Milder Conditions: Use the minimum necessary temperature and equivalents of base. Consider a weaker base if harsh conditions are suspected to be the cause. 2. Reaction Time: Do not let the reaction run for an unnecessarily long time after completion is confirmed by TLC or LC-MS.
Product is Difficult to Isolate/Purify 1. Incomplete Acidification: During workup, the carboxylate salt must be fully protonated to the neutral carboxylic acid to precipitate or be extracted. 2. Emulsion Formation: The presence of salts and a polar product can lead to emulsions during the aqueous workup and extraction.1. Ensure Proper pH: Acidify the aqueous layer to a pH of ~2-3 using a strong acid like 1M or 2M HCl.[12] Check the pH with pH paper. 2. Break Emulsion: Add a saturated solution of NaCl (brine) to the separatory funnel.[7] This increases the ionic strength of the aqueous phase, helping to break the emulsion and "salt out" the organic product.
Troubleshooting Workflow Diagram

This flowchart provides a logical path for diagnosing and resolving issues with your hydrolysis reaction.

G start Start: Reaction Setup monitor Monitor Reaction (TLC/LC-MS) start->monitor check_completion Reaction Complete? monitor->check_completion workup Proceed to Workup & Isolation check_completion->workup Yes check_conversion Any Conversion? check_completion->check_conversion No end Successful Hydrolysis workup->end no_conversion Problem: No Conversion check_conversion->no_conversion No incomplete_conv Problem: Incomplete Conversion check_conversion->incomplete_conv Yes sol_temp Solution: - Check/Increase Temperature - Improve Solubility (Co-solvent) - Increase Base Equivalents no_conversion->sol_temp sol_base Solution: - Add more base - Check for acidic impurities incomplete_conv->sol_base

Caption: A workflow for troubleshooting common hydrolysis issues.

Detailed Experimental Protocol

This protocol provides a reliable method for the saponification of this compound.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 8 mL THF and 4 mL water per gram of ester).

  • Addition of Base: To the stirring solution, add Lithium hydroxide monohydrate (1.2 eq) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting material by TLC (e.g., using a 1:1 mixture of Hexanes:Ethyl Acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Quenching and Solvent Removal: Once the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the THF.

  • Acidification: To the remaining aqueous solution, add 1M HCl dropwise while stirring (an ice bath can be used to control temperature) until the pH of the solution is approximately 2-3 (verify with pH paper). A white precipitate of the carboxylic acid product should form.

  • Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x volumes of the aqueous layer).

  • Washing: Combine the organic extracts and wash them once with brine to remove residual water.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield 5-Bromopyrimidine-2-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

Mechanism Overview: Base-Catalyzed Hydrolysis (Saponification)

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction.[3] The process occurs in several distinct steps.

  • Nucleophilic Attack: The hydroxide ion (⁻OH), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the C=O double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a very fast and essentially irreversible acid-base reaction that forms the highly stable carboxylate salt and methanol.[1]

  • Protonation (Workup): In a final, separate workup step, a strong acid (like HCl) is added to protonate the carboxylate salt, yielding the final neutral carboxylic acid product.[1][13]

G Ester Methyl 5-Bromopyrimidine- 2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate Step 1: Nucleophilic Attack Hydroxide + OH⁻ Acid 5-Bromopyrimidine-2- carboxylic Acid Intermediate->Acid Step 2: Collapse Carboxylate Carboxylate Salt Acid->Carboxylate Step 3: Deprotonation (Irreversible) Methoxide + CH₃O⁻ FinalProduct Final Product: Carboxylic Acid Carboxylate->FinalProduct Step 4: Protonation Methanol + CH₃OH Workup + H₃O⁺ (Workup)

Sources

Technical Support Center: Troubleshooting Low Conversion in Reactions with Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting assistance for common issues encountered during cross-coupling reactions involving Methyl 5-Bromopyrimidine-2-carboxylate. As a key building block in the synthesis of diverse biologically active molecules, successful functionalization of this pyrimidine derivative is often a critical step in many research endeavors.[1] This resource provides a structured, question-and-answer-based approach to resolving low conversion and other reaction challenges, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling with this compound. What are the most likely causes?

Low conversion in Suzuki-Miyaura reactions with this substrate is a frequent challenge. The electron-deficient nature of the pyrimidine ring and the presence of two potential coordination sites (the ring nitrogens) can complicate the catalytic cycle.[2][3] Key areas to investigate include:

  • Catalyst Inactivation: The pyrimidine nitrogen atoms can coordinate with the palladium catalyst, leading to the formation of inactive or less active species.[3][4] Furthermore, exposure to oxygen can oxidize the active Pd(0) catalyst to inactive palladium black.[3][5]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. For electron-deficient heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are often necessary to promote the reaction and prevent side reactions.[2][4]

  • Inappropriate Base or Solvent System: The base is critical for the transmetalation step, and its choice can significantly impact the reaction outcome.[2] Poor solubility of the base or reactants in the chosen solvent can also severely hinder the reaction rate.[6][7]

  • Boronic Acid Decomposition: Boronic acids can be prone to protodeboronation, especially at elevated temperatures or in the presence of water, which reduces the concentration of the active nucleophile.[4]

Q2: My Buchwald-Hartwig amination reaction is sluggish and gives a low yield. How can I optimize it?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. When encountering low yields with this compound, consider the following:

  • Base Selection is Critical: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used, but can be problematic for substrates with sensitive functional groups. Weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may offer a better alternative.[6][8]

  • Ligand Screening is Essential: The choice of ligand is highly dependent on the amine coupling partner.[9] Bulky biarylphosphine ligands such as Xantphos or BrettPhos are often effective in these transformations.[8]

  • Solvent Choice and Purity: Anhydrous, degassed solvents are crucial for optimal results.[8] Toluene and 1,4-dioxane are common choices; however, it is important to avoid solvents like acetonitrile or pyridine which can inhibit the palladium catalyst.[6]

  • Catalyst Precursor: Using a pre-formed palladium catalyst can sometimes provide more consistent results compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[6][10]

Q3: I am attempting a Heck reaction, but the conversion is poor and I see starting material decomposition. What should I do?

The Heck reaction with electron-deficient aryl bromides can be challenging. Key parameters to optimize include:

  • Temperature Control: Heck reactions often require elevated temperatures to proceed efficiently.[11] However, excessively high temperatures can lead to catalyst decomposition and substrate degradation. A careful temperature screen is recommended.

  • Base and Ligand Combination: The choice of base is crucial for regenerating the active catalyst.[12] Organic bases like triethylamine or inorganic bases such as potassium carbonate are frequently used.[11][13] The ligand also plays a significant role, with N-heterocyclic carbenes (NHCs) showing promise for Heck reactions of aryl bromides.[11]

  • Solvent System: Polar aprotic solvents like DMF or a mixture of DMF and water can be effective for Heck reactions.[11]

Q4: My Sonogashira coupling is not working. What are the common pitfalls?

For Sonogashira couplings with this compound, several factors can lead to failure:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst is typically used.[5] Ensure both catalysts are fresh and active.

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can lead to the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5] It is critical to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[5]

  • Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[5] The solvent must be anhydrous and capable of dissolving all reactants.

  • Reaction Temperature: While some Sonogashira reactions can proceed at room temperature, aryl bromides often require heating to achieve a reasonable reaction rate.[5][14]

Troubleshooting Guides

Troubleshooting Low Yield in Suzuki-Miyaura Coupling
Observation Potential Cause Recommended Action
No or minimal product formation, starting material recovered.Inactive catalyst system.- Use a fresh batch of palladium precursor and ligand.- Consider using a pre-formed catalyst (e.g., XPhos Pd G2/G3).[15]- Ensure rigorous degassing of solvents to prevent catalyst oxidation.[4]
Inappropriate ligand.- Screen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos).[2][15]
Unsuitable base.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[2]- Ensure the base is finely ground and anhydrous.
Significant amount of debrominated byproduct.Hydrodehalogenation side reaction.- Use anhydrous solvents and reagents.- A weaker base may be beneficial.[3]
Boronic acid homocoupling observed.Presence of oxygen.- Rigorously degas the reaction mixture.[3][4]
In situ reduction of Pd(II) precatalyst.- Use a direct Pd(0) source like Pd(PPh₃)₄.[4]
Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed catalyst Check Catalyst System (Activity, Loading, Ligand) start->catalyst conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) start->conditions reagents Assess Reagent Quality (Purity, Stoichiometry, Stability) start->reagents optimize_catalyst Screen Catalysts & Ligands catalyst->optimize_catalyst optimize_conditions Optimize Temperature & Time conditions->optimize_conditions purify_reagents Purify/Replace Reagents reagents->purify_reagents analysis Analyze Byproducts (LCMS, NMR) hydrodehalogenation Hydrodehalogenation? analysis->hydrodehalogenation homocoupling Homocoupling? analysis->homocoupling optimize_catalyst->analysis optimize_conditions->analysis purify_reagents->analysis hydrodehalogenation->homocoupling No adjust_base Adjust Base/Solvent hydrodehalogenation->adjust_base Yes improve_inertness Improve Inert Atmosphere homocoupling->improve_inertness Yes success Successful Conversion homocoupling->success No adjust_base->success improve_inertness->success Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-Br(L_n) pd0->pd_complex pd_trans Ar-Pd(II)-Ar'(L_n) pd_complex->pd_trans pd_trans->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product oxidative_addition Oxidative Addition transmetalation Transmetalation substrate Ar-Br substrate->oxidative_addition boronic_acid Ar'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 5-Bromopyrimidine-2-carboxylate. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of cross-coupling reactions with this versatile building block. The pyrimidine core is a privileged scaffold in medicinal chemistry, and successful functionalization of this substrate is key to advancing many drug discovery programs.[1]

I. Understanding the Substrate: Key Reactivity Considerations

This compound is an electron-deficient heterocyclic compound. The bromine atom at the 5-position is the primary site for cross-coupling reactions. The electron-withdrawing nature of the pyrimidine ring and the carboxylate group at the 2-position significantly influences the reactivity of the C-Br bond, making oxidative addition to the palladium catalyst a key step to optimize.[2][3]

II. Frequently Asked Questions (FAQs)

Here we address common questions encountered when performing cross-coupling reactions with this compound.

Q1: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the most likely causes?

Low yields in Suzuki-Miyaura couplings of this substrate can stem from several factors.[4][5] The most common culprits are suboptimal catalyst/ligand combination, inappropriate base selection, or issues with the boronic acid reagent. The electron-deficient nature of the pyrimidine ring can make oxidative addition challenging, requiring a carefully selected catalytic system.[6]

Q2: I am observing significant dehalogenation of my starting material. How can I minimize this side reaction?

Dehalogenation, the replacement of the bromine atom with hydrogen, is a frequent side reaction with electron-deficient heteroaryl halides.[7][8][9] This is often mediated by a palladium-hydride species. To suppress dehalogenation, consider using a milder base, ensuring strictly anhydrous and anaerobic conditions, and choosing a ligand that promotes rapid reductive elimination.[1][8] Protecting the pyrimidine nitrogen, if applicable to your specific derivative, can also suppress this side reaction.[10]

Q3: Can the methyl ester group be hydrolyzed under the reaction conditions?

Yes, hydrolysis of the methyl ester is a potential side reaction, especially when using strong aqueous bases and prolonged heating.[11][12] To mitigate this, it is advisable to use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) and to keep the reaction time to a minimum.[4] Monitoring the reaction progress closely by TLC or LC-MS is crucial.

Q4: Which palladium catalyst and ligand combination is a good starting point for a Suzuki coupling with this substrate?

For electron-deficient substrates like this compound, a catalyst system known for its effectiveness with aryl bromides is a good starting point. A combination of a palladium precatalyst like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often effective.[13] These ligands facilitate the oxidative addition step and promote high catalytic turnover.

Q5: For a Buchwald-Hartwig amination, what are the key parameters to consider?

Successful Buchwald-Hartwig amination requires careful selection of the catalyst, ligand, and base.[2][14] Bulky biarylphosphine ligands are generally effective.[13] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine.[15] The choice of solvent, often toluene or dioxane, is also critical.[15]

III. Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the palladium precatalyst is of high quality and has been stored properly. Consider using a more active precatalyst like a G3 or G4 Buchwald precatalyst.[16]
Inappropriate Ligand The chosen ligand may not be suitable for this electron-deficient substrate. Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[13][17]
Insufficiently Strong Base For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[13][18] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is crucial.[15]
Low Reaction Temperature The reaction temperature may be too low to promote efficient oxidative addition. A temperature screen from 80 °C to 120 °C is recommended. Microwave irradiation can sometimes improve yields.[13]
Poor Reagent Quality Ensure all reagents, especially the boronic acid or amine coupling partner, are pure and dry. Boronic acids can dehydrate to form unreactive boroxines.
Problem 2: Formation of Side Products
Side Product Potential Cause & Troubleshooting
Dehalogenated Starting Material Cause: Formation of a Pd-H species.[8] Solution: Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), ensure anhydrous conditions, and consider a ligand that accelerates reductive elimination.[1][8]
Homocoupling of Boronic Acid Cause: Oxygen contamination or slow transmetalation. Solution: Thoroughly degas the reaction mixture. Ensure the base is sufficiently strong to facilitate transmetalation.
Hydrolyzed Ester Cause: Strong aqueous base and/or high temperature.[11] Solution: Use a milder base (e.g., K₂CO₃), minimize water content in the solvent system, and reduce reaction time.

IV. Experimental Protocols & Data

The following are generalized protocols for common cross-coupling reactions. Note: These are starting points and may require optimization for your specific coupling partner. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[15][18]

A. Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an arylboronic acid with this compound.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound product Methyl 5-Arylpyrimidine-2-carboxylate pyrimidine->product + boronic_acid Arylboronic Acid boronic_acid->product catalyst Pd Catalyst (e.g., Pd(OAc)2) catalyst->product ligand Ligand (e.g., SPhos) ligand->product base Base (e.g., K3PO4) base->product solvent Solvent (e.g., Dioxane/H2O) solvent->product

Caption: General Suzuki-Miyaura Coupling Scheme.

Step-by-Step Protocol:

  • To a flame-dried reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).[13]

  • Evacuate and backfill the vial with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).[13]

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[13]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Typical Suzuki-Miyaura Reaction Conditions:

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2-3)1,4-dioxane/water (4:1)10012-2470-95
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2)Toluene/water (10:1)1108-1675-90
Pd(PPh₃)₄ (5)-K₂CO₃ (3)DME/water (3:1)8518-2460-85
B. Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of this compound.

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound product Methyl 5-(Amino)pyrimidine-2-carboxylate pyrimidine->product + amine Amine (R-NH2) amine->product catalyst Pd Catalyst (e.g., Pd2(dba)3) catalyst->product ligand Ligand (e.g., BINAP) ligand->product base Base (e.g., NaOtBu) base->product solvent Solvent (e.g., Toluene) solvent->product

Caption: General Buchwald-Hartwig Amination Scheme.

Step-by-Step Protocol:

  • In a flame-dried reaction vessel, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[13]

  • The vessel is evacuated and backfilled with an inert gas.[13]

  • Add the degassed solvent (e.g., toluene).[13]

  • Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

  • The reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) until the starting material is consumed.[13]

  • Follow a similar workup and purification procedure as described for the Suzuki-Miyaura coupling.

C. Sonogashira Coupling

This protocol is for the coupling of a terminal alkyne with this compound.

Sonogashira cluster_reactants Reactants cluster_reagents Reagents cluster_product Product pyrimidine This compound product Methyl 5-(Alkynyl)pyrimidine-2-carboxylate pyrimidine->product + alkyne Terminal Alkyne alkyne->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product cocatalyst CuI cocatalyst->product base Base (e.g., Et3N) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Generalized Catalytic Cycle for Cross-Coupling.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex. This is often the rate-limiting step. [19]2. Transmetalation: The organic group from the coupling partner (e.g., boronic acid, amine, or alkyne) is transferred to the palladium center. [19]3. Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst. [19] Understanding which step is problematic is key. For instance, if starting material remains, oxidative addition may be slow. If dehalogenation is observed, it suggests issues competing with transmetalation or reductive elimination.

VI. References

  • Technical Support Center: Catalyst Selection for Cross-Coupling of 5-Bromo-2-chloropyrimidine - Benchchem. Available at:

  • Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine - Benchchem. Available at:

  • Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes - Benchchem. Available at:

  • A Comparative Guide to Catalytic Systems for 5-Bromo-2-chloropyrimidine Couplings - Benchchem. Available at:

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at:

  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available at:

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. Available at:

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. Available at:

  • Table 1 . Screening of palladium catalysts for the Suzuki coupling of... - ResearchGate. Available at:

  • Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines - Benchchem. Available at:

  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at:

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar. Available at:

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at:

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit. Available at:

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at:

  • Buchwald–Hartwig amination - Wikipedia. Available at:

  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. Available at:

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at:

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Available at:

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF - ResearchGate. Available at:

  • Struggling with Suzuki Reaction : r/Chempros - Reddit. Available at:

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. Available at:

  • Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105 Research Article A green and efficient hydrolysis of met - JOCPR. Available at:

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at:

Sources

Technical Support Center: Managing Homocoupling of Boronic Acids with Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 10, 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving Methyl 5-Bromopyrimidine-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the formation of boronic acid homocoupling byproducts. Here, we provide in-depth, field-proven insights and troubleshooting workflows in a direct question-and-answer format to help you diagnose issues, optimize your reaction conditions, and achieve high yields of your desired cross-coupled product.

Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem in my reaction with this compound?

A1: Boronic acid homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of your boronic acid reagent couple to form a symmetrical biaryl byproduct. This is particularly problematic for several reasons:

  • Reduced Yield: It consumes your valuable boronic acid, directly lowering the potential yield of the desired 5-arylpyrimidine-2-carboxylate product.

  • Purification Challenges: The homocoupled byproduct is often structurally similar to the target molecule, making separation by standard techniques like column chromatography difficult and time-consuming.

Q2: What are the primary chemical pathways that lead to boronic acid homocoupling?

A2: There are two principal mechanisms responsible for boronic acid homocoupling, both of which are critical to understand for effective troubleshooting.[1][2][3]

  • Oxygen-Mediated Homocoupling: The presence of dissolved molecular oxygen (O₂) in your reaction mixture is a major contributor.[4][5] Oxygen can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) complex can then enter a catalytic cycle that preferentially promotes the coupling of two boronic acid molecules instead of the desired cross-coupling with your bromopyrimidine.[6][7][8] Rigorous exclusion of oxygen is therefore paramount.[9]

  • Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt as a precatalyst (e.g., Pd(OAc)₂, PdCl₂), it can react directly with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer and the active Pd(0) catalyst.[1][3][9] This side reaction is especially prevalent at the beginning of the reaction before the primary Suzuki-Miyaura catalytic cycle is fully established.

Below is a diagram illustrating the desired Suzuki-Miyaura pathway versus the competing homocoupling side reactions.

Suzuki_vs_Homocoupling cluster_0 Desired Suzuki-Miyaura Cycle cluster_1 Homocoupling Side Reactions Pd0 Pd(0)Lₙ ArPdX Ar¹-Pd(II)-X Pd0->ArPdX ArPdAr Ar¹-Pd(II)-Ar² ArPdX->ArPdAr Transmetalation Product Ar¹-Ar² (Product) ArPdAr->Product Reductive Elimination Product->Pd0 Ar1X Methyl 5-Bromopyrimidine- 2-carboxylate (Ar¹-X) Ar1X->Pd0 Oxidative Addition Ar2BOH2 Boronic Acid (Ar²-B(OH)₂) Ar2BOH2->ArPdX Base Base Base->ArPdX Pd0_side Pd(0)Lₙ PdII_O2 Pd(II) Species Pd0_side->PdII_O2 Oxidation Dimer Ar²-Ar² (Dimer) PdII_O2->Dimer Homocoupling Cycle PdII_pre Pd(II) Precatalyst (e.g., Pd(OAc)₂) PdII_pre->Dimer Stoichiometric Reaction Ar2BOH2_side 2 x Ar²-B(OH)₂ Ar2BOH2_side->PdII_O2 Ar2BOH2_side->PdII_pre O2 O₂ O2->Pd0_side

Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.

Troubleshooting Guide
Problem 1: My primary isolated product is the boronic acid dimer (homocoupling product). What is the most likely cause?

This issue almost always points to problems with the reaction atmosphere or the choice of catalyst. Follow this diagnostic workflow to pinpoint the cause.

Q: How can I be certain that oxygen is rigorously excluded? My standard nitrogen purge doesn't seem to be enough.

A: Inadequate degassing is the most frequent cause of homocoupling.[4][10] A simple surface purge with nitrogen is often insufficient to remove dissolved oxygen.

Solutions & Protocols:

  • Inert Gas Sparging (Good): This involves bubbling an inert gas (argon or nitrogen) directly through your solvent for an extended period. For maximum efficiency, use a needle or a fritted gas dispersion tube to introduce the gas below the solvent surface.

    • Protocol: Place your solvent in the reaction flask. Insert a long needle connected to a regulated inert gas line, ensuring the tip is submerged. Sparge the solvent vigorously for 20-30 minutes before adding reagents. After adding reagents, continue to sparge the entire reaction mixture for another 10-15 minutes.[2][9]

  • Freeze-Pump-Thaw Cycles (Excellent): This is the most effective method for removing dissolved gases, especially for reactions sensitive to trace oxygen.

    • Protocol:

      • Assemble your reaction flask with the solvent and a stir bar.

      • Freeze the solvent by immersing the flask in liquid nitrogen until completely solid.

      • Apply a high vacuum to the flask for 5-10 minutes to remove gases from above the frozen solvent.

      • Close the flask to the vacuum and thaw the solvent completely. You will often see bubbles evolving from the liquid as trapped gas is released.

      • Repeat this freeze-pump-thaw cycle at least three times for optimal oxygen removal.[2]

Q: I am using Palladium(II) Acetate. Could this be promoting homocoupling?

A: Yes. As discussed in the FAQs, Pd(II) precatalysts can directly react with your boronic acid to form the dimer.[1][9] While this process also generates the active Pd(0) catalyst, it can be a significant source of your byproduct, especially if the subsequent oxidative addition to this compound is slow.

Solutions:

  • Switch to a Pd(0) Precatalyst: Using a Pd(0) source like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(PPh₃)₄ can often mitigate this initial homocoupling pathway.[11]

  • Employ a Pre-formed Pd(0) Catalyst: Consider using modern, air-stable precatalysts that rapidly and cleanly generate the active Pd(0) species in solution. Buchwald or Fu have developed numerous highly active catalysts suitable for heteroaryl couplings.[12][13]

  • Add a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help to rapidly reduce the Pd(II) to Pd(0) in situ, minimizing its opportunity to engage in homocoupling.[9][14]

Problem 2: I have suppressed the majority of the homocoupling, but my yield is still low and I see debromination of my starting material.

Low yield accompanied by multiple byproducts suggests a sluggish desired reaction, allowing side pathways like debromination and residual homocoupling to compete. The issue often lies with the catalyst-ligand system or the base.

Q: My current ligand (e.g., PPh₃) isn't giving good results. How do I choose a better one for this specific heteroaryl coupling?

A: The coupling of electron-deficient heteroaryl halides like this compound requires a carefully selected ligand. Triphenylphosphine (PPh₃) is often not active enough. The goal is to use a ligand that accelerates the rate-limiting steps of the desired cycle (oxidative addition and reductive elimination) more than the side reactions.

Solutions:

  • Use Bulky, Electron-Rich Phosphine Ligands: These are the industry standard for challenging Suzuki couplings. Their steric bulk promotes the final reductive elimination step, while their electron-donating ability facilitates the initial oxidative addition.[1][15][16] They have been shown to be highly effective for coupling heteroaryl halides.[17][18]

  • Screen N-Heterocyclic Carbene (NHC) Ligands: NHCs are another class of highly effective ligands that can provide excellent stability and activity for the palladium catalyst.

Recommended Ligand Screening Table

Ligand NameAbbreviationTypeKey AdvantagesTypical Loading (mol%)
Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphineSPhosBuchwald LigandExcellent for heteroaryl couplings; promotes fast reductive elimination.[15][16]1.5 - 3.0
Di-tert-butyl(2′,4′,6′-triisopropylbiphenyl-2-yl)phosphineXPhosBuchwald LigandVery bulky and electron-rich; effective for sterically hindered substrates.[1]1.5 - 3.0
1,3-Bis(2,6-Diisopropylphenyl)imidazolium chlorideIPrNHC PrecursorForms a highly stable and active catalyst; good for electron-deficient halides.1.5 - 3.0

Q: I am using a very strong base like NaOH. Could this be causing problems?

A: Yes. While a base is necessary to activate the boronic acid by forming a more nucleophilic borate species, an overly strong or poorly soluble base can cause issues.[8][19] For a substrate containing a methyl ester, a strong aqueous base like NaOH could potentially cause hydrolysis of the ester. Furthermore, the choice of base can influence catalyst stability and the rate of side reactions.[20]

Solutions:

  • Switch to a Milder Base: Often, phosphate or carbonate bases provide a better balance of reactivity and compatibility.

  • Ensure Biphasic vs. Homogeneous Conditions: The choice of base and solvent system is linked. For instance, K₃PO₄ is often used in toluene/water mixtures, while Cs₂CO₃ is frequently used in anhydrous dioxane.

Recommended Bases for Screening

BaseStrengthCommon SolventsNotes
Potassium Phosphate (K₃PO₄)ModerateToluene/Water, Dioxane/WaterGenerally a very effective and reliable choice for heteroaryl couplings.[21]
Cesium Carbonate (Cs₂CO₃)ModerateDioxane, TolueneOften used under anhydrous or near-anhydrous conditions.[21]
Potassium Carbonate (K₂CO₃)WeakerDMF/Water, Ethanol/WaterA milder option that can sometimes reduce side reactions.[20]
Optimized Experimental Protocol Workflow

This workflow provides a robust starting point for the Suzuki-Miyaura coupling of this compound, incorporating best practices to minimize homocoupling.

Protocol_Workflow start Start reagents 1. Reagent Preparation - Add this compound (1.0 eq). - Add Boronic Acid (1.2 - 1.5 eq). - Add Base (e.g., K₃PO₄, 2.0 eq). - Add Ligand (e.g., SPhos, 0.02 eq). - Place in an oven-dried Schlenk flask. start->reagents atmosphere 2. Establish Inert Atmosphere - Seal flask. - Perform 3x vacuum/argon backfill cycles. reagents->atmosphere solvent 3. Solvent Addition & Degassing - Add anhydrous, degassed solvent (e.g., Toluene). - Sparge mixture with Argon for 15 min. atmosphere->solvent catalyst 4. Catalyst Addition - Add Pd precatalyst (e.g., Pd₂(dba)₃, 0.01 eq) under a positive flow of Argon. solvent->catalyst reaction 5. Reaction - Heat to desired temperature (e.g., 80-100 °C) with vigorous stirring. catalyst->reaction monitor 6. Monitoring - Track progress via TLC or LC-MS. - Check for starting material, product, and homocoupled dimer. reaction->monitor workup 7. Workup & Purification - Cool to RT, quench reaction. - Perform aqueous workup. - Purify by column chromatography or recrystallization. monitor->workup end End workup->end

Caption: A typical experimental workflow for Suzuki-Miyaura cross-coupling.

References
  • BenchChem Technical Support Team. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]
  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. RSC Advances. [Link]
  • Gourcerol, G., et al. (2022).
  • Ciofini, I., et al. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. [Link]
  • Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Yu, J., et al. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis.
  • BenchChem Technical Support Team. (2025). How to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
  • Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]
  • Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • BenchChem Technical Support Team. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]
  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • Reddit user question. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp on Reddit. [Link]
  • Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
  • BenchChem Technical Support Team. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction.
  • Reddit user discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros on Reddit. [Link]

Sources

Technical Support Center: LC-MS Analysis of Methyl 5-Bromopyrimidine-2-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS analysis of reaction mixtures containing Methyl 5-Bromopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block.[1] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, robust analytical methods are crucial for monitoring reaction progress, identifying impurities, and ensuring the quality of your final products.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the LC-MS analysis of this compound and its derivatives. The information presented here is grounded in established scientific principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when analyzing this compound and related reaction mixtures by LC-MS.

Q1: What is the expected mass spectrum for this compound?

A1: Due to the presence of a single bromine atom, you should expect to see a characteristic isotopic pattern in your mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity, separated by 2 m/z units.[2][3]

Property Value Source
Chemical Formula C₆H₅BrN₂O₂[4]
Molecular Weight ~217.02 g/mol [4][5]
Monoisotopic Mass (for ⁷⁹Br) ~215.958 g/mol [6]
Expected [M+H]⁺ (for ⁷⁹Br) ~216.965 m/z
Expected [M+H]⁺ (for ⁸¹Br) ~218.963 m/z

This table summarizes the key mass information for the parent compound.

Q2: I am not seeing the 1:1 isotopic pattern for my brominated compound. What could be the issue?

A2: If the characteristic bromine isotopic pattern is absent or distorted, consider the following:

  • Co-elution: A non-brominated compound with a similar mass may be co-eluting, interfering with the isotopic signature. Improve your chromatographic separation to resolve the peaks.

  • Low Abundance: Your compound of interest may be at a very low concentration, making it difficult to distinguish the isotopic peaks from the baseline noise.

  • In-source Fragmentation: The molecule might be fragmenting in the ion source before detection. This can sometimes be addressed by optimizing the source parameters, such as reducing the fragmentor voltage.[7]

  • Incorrect Compound: It is also possible that the peak you are observing is not the brominated compound you are looking for.

Q3: What type of LC column is best suited for analyzing this compound?

A3: this compound is a moderately polar heterocyclic compound. A reversed-phase C18 column is a good starting point for method development. However, for analyzing reaction mixtures that may contain more polar starting materials or byproducts, a column with alternative selectivity, such as a pentafluorophenyl (PFP) or a mixed-mode column, could be beneficial.[8][9] These can offer better retention and separation for a wider range of polar and aromatic compounds.[8][9]

Q4: My peak shape for the main compound is poor (tailing or fronting). What should I investigate?

A4: Poor peak shape is a common issue in LC analysis. Here's a logical approach to troubleshooting:

G start Poor Peak Shape Observed check_mobile_phase Check Mobile Phase - pH appropriate? - Additives (e.g., formic acid) present? start->check_mobile_phase check_column Evaluate Column - Overloaded? - Contaminated? - Void formation? check_mobile_phase->check_column If mobile phase is okay check_sample Assess Sample & Injection - Sample solvent stronger than mobile phase? - Injection volume too high? check_column->check_sample If column is not the issue check_system Inspect LC System - Dead volume in connections? - Leaks? check_sample->check_system If sample injection is correct solution Systematic Resolution check_system->solution After systematic checks

Caption: A logical workflow for troubleshooting poor peak shapes in LC-MS analysis.

  • Mobile Phase: Ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of an acid modifier like formic acid (0.1%) can improve the peak shape of polar compounds by suppressing the ionization of silanol groups on the column packing.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample.[10]

  • Secondary Interactions: Peak tailing can be caused by interactions between basic analytes (like the pyrimidine nitrogen) and acidic silanol groups on the silica support of the column.

  • Sample Solvent: Injecting your sample in a solvent that is much stronger than your mobile phase can cause peak distortion.[11][12] Ideally, the sample solvent should be the same as or weaker than the initial mobile phase conditions.[11]

Troubleshooting Guides

This section provides more detailed guidance on specific, complex issues you may encounter.

Issue 1: High Background Noise or Unstable Baseline

An unstable or noisy baseline can significantly impact the detection and quantification of your analytes.

Possible Causes and Solutions:

Cause Explanation Recommended Action
Contaminated Mobile Phase Solvents or additives may contain impurities. Microbial growth can occur in buffered aqueous phases.[13]Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily, especially the aqueous portion.[10]
Degasser Malfunction Inefficient removal of dissolved gases can lead to pressure fluctuations and baseline noise.Ensure the degasser is functioning correctly. If necessary, sonicate your mobile phases before use.
Pump Issues Worn pump seals or faulty check valves can cause inconsistent solvent delivery and pressure ripples.[11]Perform routine pump maintenance. If you observe pressure fluctuations that correlate with the baseline noise, investigate the pump seals and check valves.
Column Contamination Strongly retained compounds from previous injections can slowly bleed off the column, causing a rising or irregular baseline.Flush the column with a strong solvent.[10] Consider using a guard column to protect your analytical column.[11]
Issue 2: Difficulty Separating Isomers or Closely Related Impurities

In synthetic chemistry, it's common to have isomers or closely related impurities that are challenging to separate chromatographically.

Method Development Strategies:

  • Modify the Mobile Phase:

    • Gradient Slope: A shallower gradient can increase the resolution between closely eluting peaks.

    • Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of your separation due to different interactions with the stationary phase.

    • pH Adjustment: If your compounds have ionizable groups, adjusting the mobile phase pH can significantly impact their retention and selectivity.

  • Change the Stationary Phase:

    • If a standard C18 column is not providing adequate separation, consider a column with a different chemistry. A PFP (pentafluorophenyl) phase can offer unique selectivity for halogenated and aromatic compounds through pi-pi and dipole-dipole interactions.

  • Adjust the Temperature:

    • Increasing the column temperature can improve efficiency and may alter selectivity.[11] However, be mindful of the thermal stability of your analytes.

Issue 3: Inconsistent Retention Times

Shifting retention times can make peak identification difficult and compromise the reliability of your data.

Caption: Troubleshooting workflow for inconsistent retention times in LC-MS.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can lead to retention time drift.[10]

  • Temperature Fluctuations: A stable column temperature is crucial for reproducible chromatography. Use a column oven to maintain a constant temperature.[11]

  • Leaks: A small leak in the system can cause a drop in pressure and a corresponding shift in retention times.

Standard Operating Procedure: LC-MS Analysis

This section provides a starting point for developing a robust LC-MS method for a typical reaction mixture of this compound.

Sample Preparation
  • Accurately dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). The final concentration should be within the linear range of the detector.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulates that could clog the LC system or column.[13][14]

LC-MS Instrument Parameters
Parameter Recommended Starting Condition Rationale
LC Column C18, 2.1 x 100 mm, 2.7 µmA good general-purpose column for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileA common organic solvent for reversed-phase chromatography.
Gradient 5-95% B over 10 minutesA standard screening gradient. This should be optimized for your specific separation.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temperature 30 °CProvides stable retention times.
Injection Volume 2 µLA small injection volume helps to prevent peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyrimidine nitrogens are readily protonated.
MS Scan Range 100-500 m/zCovers the mass range of the parent compound and potential byproducts.
Capillary Voltage 3.5 kVA typical starting point for ESI.
Drying Gas Temp. 300 °CFacilitates desolvation of the analyte ions.
Drying Gas Flow 10 L/minAssists in the desolvation process.
Data Analysis
  • Extract the ion chromatograms for the expected m/z values of your target compound (e.g., 216.9 and 218.9 for the [M+H]⁺ ions).

  • Examine the mass spectrum of the corresponding chromatographic peak to confirm the presence of the 1:1 bromine isotopic pattern.

  • Integrate the peak area to monitor the progress of the reaction or to determine the purity of the product.

By following these guidelines and employing a systematic approach to troubleshooting, you can overcome common challenges in the LC-MS analysis of this compound reaction mixtures and ensure the generation of high-quality, reliable data.

References

  • Vertex AI Search. (2025). Methyl-5-bromo-2 pyrimidine carboxylate | 89581-38-4 - ChemicalBook.
  • Restek Corporation. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions.
  • ACS Omega. (2024). Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers.
  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ACS Publications. (n.d.). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry.
  • ResearchGate. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation.
  • Chemguide. (n.d.). mass spectra - the M+2 peak.
  • ALWSCI. (n.d.). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.
  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
  • Shimadzu. (n.d.). Abnormal Peak Shapes.
  • Chem-Impex. (n.d.). This compound.
  • CymitQuimica. (n.d.). This compound.
  • ZaiQi Bio-Tech. (n.d.). This compound| CAS No:89581-38-4.
  • MDPI. (n.d.). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach.
  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate.

Sources

Technical Support Center: Temperature Optimization for Methyl 5-Bromopyrimidine-2-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-Bromopyrimidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this versatile building block. As a key intermediate in pharmaceutical and agrochemical research, understanding its reactivity is paramount for successful synthesis.[1] This document moves beyond simple protocols to explain the 'why' behind experimental choices, ensuring robust and reproducible results.

This compound is a stable, white to light yellow crystalline solid with a melting point of 149°C.[1][2][3][4] Its unique electronic structure, featuring an electron-withdrawing carboxylate group and a bromine atom on the pyrimidine ring, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions.[1][5] However, this reactivity also presents challenges, where precise temperature control is the key to maximizing yield and minimizing impurities.

Core Concepts in Temperature Optimization

Temperature is a critical parameter in palladium-catalyzed cross-coupling reactions. It directly influences reaction kinetics, catalyst stability, and the prevalence of side reactions.

  • Too Low: Insufficient thermal energy leads to slow or stalled reactions, as the activation energy for the rate-limiting step (often oxidative addition) is not overcome.[6]

  • Too High: Excessive heat can cause several issues:

    • Catalyst Decomposition: Palladium catalysts, particularly the active Pd(0) species, can agglomerate and precipitate as palladium black at elevated temperatures, leading to a loss of catalytic activity and reduced yields.[7][8]

    • Side Reactions: Undesired pathways, such as dehalogenation or homocoupling, often have higher activation energies and become more prominent at higher temperatures.[7][9]

    • Substrate/Product Degradation: The thermal stability of the starting material and the desired product can be compromised, leading to decomposition and lower isolated yields.[10]

The goal is to find the "sweet spot"—the optimal temperature that promotes the desired reaction pathway at a reasonable rate while keeping catalyst decomposition and side reactions to a minimum.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during reactions with this compound in a practical question-and-answer format.

Q1: My reaction yield is low, or the reaction has stalled. Where do I start with temperature optimization?

Low conversion is a frequent challenge.[11][12] Before assuming a temperature issue, it's crucial to perform a systematic check of your reaction setup.[10]

Initial Checks (Non-Temperature Related):

  • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can deactivate the Pd(0) catalyst.[7]

  • Reagent Purity: Use high-purity, anhydrous solvents and ensure your reagents, especially boronic acids or amines, have not degraded.[6][10]

  • Catalyst Activity: Use a fresh, active palladium source and ligand. Pre-catalysts can be sensitive to air and moisture.[13]

  • Base Quality: The choice and quality of the base are critical. Ensure it is finely powdered and anhydrous, as clumping can reduce its effectiveness.[13]

Temperature-Specific Troubleshooting: If the above factors are controlled, temperature is the next logical parameter to investigate.

  • Reaction Stalled at Low Temperature: If you started at a lower temperature (e.g., 60-70 °C) and see minimal product formation after several hours, the reaction likely lacks sufficient energy.

    • Solution: Gradually increase the temperature in 10 °C increments (e.g., to 80 °C, then 90 °C), monitoring the reaction progress by TLC or LC-MS at each stage. A moderate temperature range of 80-100 °C is often a good starting point for Suzuki and Buchwald-Hartwig reactions involving this substrate.[8][14][15]

  • Low Yield with Byproduct Formation at High Temperature: If you ran the reaction at a high temperature (e.g., >110 °C) and observe a low yield of the desired product along with multiple other spots on your TLC, you may be promoting side reactions or catalyst death.

    • Solution: Lower the reaction temperature. Even a 10-20 °C reduction can significantly suppress undesired pathways like dehalogenation.[7] Consider screening temperatures between 80-100 °C.

Workflow for Initial Temperature Screening

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_outcome Outcome Setup Standard Reaction Setup (Inert Atmosphere, Dry Solvents) Temp_Screen Run 3 Parallel Reactions at 80°C, 95°C, 110°C Setup->Temp_Screen Monitor Monitor by TLC/LC-MS after 2h, 6h, 12h Temp_Screen->Monitor Decision1 Good Conversion? Monitor->Decision1 Decision2 Significant Byproducts? Decision1->Decision2 Yes Adjust Adjust Temperature Range and Re-screen Decision1->Adjust No Optimal Optimal T Found Decision2->Optimal No Decision2->Adjust Yes

Caption: Initial temperature screening workflow.

Q2: I'm observing a significant amount of a dehalogenated byproduct. How can temperature control help minimize this?

Dehalogenation, the replacement of the bromine atom with hydrogen, is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient heteroaryl halides.[9][14] This occurs when a palladium-hydride (Pd-H) species forms and undergoes reductive elimination with the pyrimidine ring.[14]

Key Factors Influencing Dehalogenation:

  • Temperature: Higher temperatures generally accelerate the rate of dehalogenation.[9]

  • Hydride Source: The Pd-H species can form from bases, solvents (especially alcohols), or trace water.[14]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can often suppress dehalogenation by favoring the desired reductive elimination step.[14]

Temperature-Based Mitigation Strategy: The most direct way to combat dehalogenation is to lower the reaction temperature . Often, reducing the temperature from 110 °C to 80-90 °C is sufficient to dramatically decrease the formation of the dehalogenated byproduct without completely halting the desired coupling reaction.[7]

Troubleshooting Dehalogenation

G Start Dehalogenation Observed (by GC-MS or NMR) Temp_Check Is Reaction T > 100°C? Start->Temp_Check Lower_T Action: Lower Temp to 80-90°C Temp_Check->Lower_T Yes Base_Check Is Base a Hydride Source? (e.g., alkoxides) Temp_Check->Base_Check No Re_Eval Re-evaluate Byproduct Level Lower_T->Re_Eval Success Problem Solved Re_Eval->Success Change_Base Action: Switch to K3PO4 or Cs2CO3 Base_Check->Change_Base Yes Ligand_Check Using a Simple Ligand? (e.g., PPh3) Base_Check->Ligand_Check No Change_Base->Re_Eval Ligand_Check->Re_Eval No Change_Ligand Action: Switch to Bulky Ligand (e.g., SPhos, XPhos) Ligand_Check->Change_Ligand Yes Change_Ligand->Re_Eval

Caption: Decision tree for minimizing dehalogenation.

Q3: My ester group is being hydrolyzed during the reaction. Is this related to temperature?

Yes, ester hydrolysis can be temperature-dependent. The combination of a base (necessary for the coupling reaction) and heat can promote the saponification of the methyl ester to the corresponding carboxylic acid.

Mitigation Strategies:

  • Use a Weaker Base: Strong bases like NaOH or KOH are highly likely to cause hydrolysis at elevated temperatures. Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are less prone to inducing this side reaction.[14]

  • Lower the Temperature: If hydrolysis is observed, reducing the reaction temperature is a primary course of action. The rate of hydrolysis is often more sensitive to temperature changes than the rate of the cross-coupling reaction itself.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the product's exposure to basic conditions at high temperatures.[10]

Reaction-Specific Temperature Guidelines

While optimization is always substrate-dependent, the following tables provide experimentally grounded starting points for common reactions.

Suzuki-Miyaura Coupling

This reaction is a versatile method for forming C-C bonds with boronic acids or esters.[5][16] The electron-deficient nature of the pyrimidine ring generally facilitates the oxidative addition step.[17]

Temperature RangeExpected Outcome & CausalityPotential Issues
60-75 °C Slow reaction rate. May be suitable for highly reactive boronic acids or catalyst systems but often results in incomplete conversion.Stalled reaction; long reaction times required.
80-100 °C Often Optimal. Provides a good balance between reaction rate and catalyst stability.[8][14] Minimizes risk of dehalogenation and thermal decomposition.May still be too slow for challenging or sterically hindered coupling partners.
>100 °C Faster reaction rates but significantly increased risk of side reactions.[7] Catalyst may decompose (Pd black formation), and dehalogenation becomes more probable.[8]Lowered yield due to catalyst death and byproduct formation.[9]
Buchwald-Hartwig Amination

This reaction forms C-N bonds by coupling with primary or secondary amines.[18][19] The reaction temperature can be highly dependent on the nucleophilicity and steric bulk of the amine.[20]

Temperature RangeExpected Outcome & CausalityPotential Issues
Room Temp - 60 °C Generally too low for C-Br bond activation with most standard catalyst systems. Little to no product formation is expected.Inactive catalytic cycle.
80-110 °C Generally Recommended. Effective for a wide range of primary and secondary amines.[20] This range is typically sufficient to drive the reaction without excessive catalyst decomposition.Sterically hindered amines may require the higher end of this range or more specialized ligands.
>110 °C May be necessary for very unreactive or sterically demanding amines. However, the risk of side reactions, including hydrodehalogenation and decomposition of the starting material or product, increases substantially.Potential for product decomposition and complex reaction mixtures.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting temperature for a screening reaction with this compound? A: For both Suzuki and Buchwald-Hartwig couplings, a starting temperature of 90 °C is a robust choice. It provides enough energy for most couplings to proceed at a reasonable rate while staying below the threshold where catalyst decomposition and side reactions often become problematic.

Q: Can I use microwave irradiation for these reactions? A: Yes. Microwave-assisted synthesis is highly effective for palladium-catalyzed cross-couplings and can dramatically reduce reaction times from hours to minutes.[21] This is achieved by rapidly heating the reaction to higher temperatures (often 120-150 °C) for a very short duration.[21][22] While the temperature is high, the short exposure time can often minimize byproduct formation compared to conventional heating for many hours at a lower temperature.

Q: How does the ester group at the 2-position influence the choice of reaction temperature? A: The methyl carboxylate group is electron-withdrawing. This property makes the C-Br bond more electron-deficient and thus more susceptible to oxidative addition to the Pd(0) catalyst.[17] This electronic activation can sometimes allow for slightly lower reaction temperatures compared to analogous substrates with electron-donating groups.

Q: My reaction involves a Stille or Sonogashira coupling. Are the temperature considerations similar? A: Yes, the general principles are very similar. Both Stille (using organostannanes) and Sonogashira (using terminal alkynes) reactions follow a similar catalytic cycle involving oxidative addition.[5][23] A starting temperature range of 80-100 °C is also appropriate for these reactions, with adjustments made based on the reactivity of the specific coupling partner.[7][13][24] For Stille couplings, temperatures may sometimes need to be increased to 100 °C or higher for less reactive partners.[24]

General Experimental Protocols

Note: These are generalized starting points. Optimization for each specific substrate is highly recommended.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[7]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene).[14][15]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[14] Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.[14]

References
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Benchchem. Technical Support Center: Optimizing Stille Coupling of 2-Bromo-4-iodopyridine.
  • Benchchem. how to avoid dehalogenation side reactions in Suzuki coupling.
  • Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
  • Chem-Impex. This compound.
  • ResearchGate. Temperature effect on coupling reaction.
  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
  • Benchchem. Technical Support Center: Optimizing Coupling Reactions of 3-Bromopyridine-D4.
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.
  • ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination.
  • PMC - NIH. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines.
  • ChemicalBook. Methyl-5-bromo-2 pyrimidine carboxylate.
  • Reddit. What are some common causes of low reaction yields?.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling.
  • ResearchGate. Optimization of temperature for Suzuki-Miyaura coupling reaction.
  • LookChem. Methyl-5-bromo-2 pyrimidine carboxylate.
  • ChemicalBook. 89581-38-4(Methyl-5-bromo-2 pyrimidine carboxylate) Product Description.
  • Benchchem. Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines.
  • Wikipedia. Buchwald–Hartwig amination.
  • Benchchem. troubleshooting low yields in heterocyclic synthesis with 2-Bromomalonaldehyde.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Benchchem. Troubleshooting low yield in Nipamovir synthesis.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl 5-Bromopyrimidine-2-carboxylate and Methyl 5-Chloropyrimidine-2-carboxylate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Choice Between Bromo- and Chloro-Pyrimidines

In the landscape of medicinal chemistry and drug development, halogenated pyrimidines are indispensable building blocks.[1][2] Their unique electronic properties and ability to participate in a wide array of chemical transformations make them central to the synthesis of countless therapeutic agents.[3][4] Among these, Methyl 5-bromopyrimidine-2-carboxylate and its chloro-analogue, Methyl 5-chloropyrimidine-2-carboxylate, are two of the most frequently utilized intermediates.

The choice between these two reagents is far from arbitrary; it is a strategic decision that profoundly impacts reaction efficiency, cost, and the overall synthetic route. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data. We aim to equip researchers, scientists, and drug development professionals with the field-proven insights needed to select the optimal reagent for their specific application, balancing the higher reactivity of the bromo-derivative against the cost-effectiveness of the chloro-compound.

Foundational Principles: Why Halogen Choice Dictates Reactivity

The divergent reactivity of these two compounds is fundamentally rooted in the difference between the Carbon-Bromine (C-Br) and Carbon-Chlorine (C-Cl) bonds. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern C-C and C-N bond formation—the rate-limiting step is often the oxidative addition of the palladium catalyst to the carbon-halogen bond.[5][6]

The general reactivity trend for halogens in this critical step is I > Br > Cl.[3][7][8] This is a direct consequence of bond dissociation energies; the weaker C-Br bond requires less energy to break, facilitating a faster and more efficient oxidative addition compared to the stronger C-Cl bond. This mechanistic reality dictates the reaction conditions required for each substrate. While the bromo-compound often reacts under mild conditions with standard catalysts, the chloro-analogue typically necessitates more advanced catalytic systems and more forcing conditions to achieve comparable results.[9]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(X)L_n pd0->oa_complex Oxidative Addition (Rate-Limiting Step) tm_complex R-Pd(II)(R')L_n oa_complex->tm_complex Transmetalation tm_complex->pd0 product_complex R-R' tm_complex->product_complex Reductive Elimination reagents Ar-X boronic R'-B(OR)2 base Base

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Performance in Key Cross-Coupling Reactions: A Data-Driven Comparison

The practical implications of the C-Br vs. C-Cl bond strength are most evident when comparing their performance in the workhorse reactions of synthetic chemistry. The following sections provide representative data to illustrate these differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds.[6][10] When coupling with arylboronic acids, this compound consistently provides higher yields in shorter reaction times and under milder conditions. Achieving high conversion with the chloro-analogue often requires the use of more sophisticated, electron-rich phosphine ligands (e.g., SPhos, XPhos) or higher temperatures to overcome the activation barrier of the C-Cl bond.[11][12]

ParameterThis compoundMethyl 5-chloropyrimidine-2-carboxylate
Reactant Phenylboronic Acid (1.2 eq.)Phenylboronic Acid (1.2 eq.)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd₂(dba)₃ (2.5 mol%) / SPhos (5 mol%)
Base K₂CO₃ (2.0 eq.)K₃PO₄ (2.0 eq.)
Solvent 1,4-Dioxane/H₂O (4:1)1,4-Dioxane/H₂O (4:1)
Temperature 80 °C110 °C
Time 4 hours16 hours
Representative Yield ~90%~75%

Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling.

Sonogashira Coupling

For the formation of C(sp²)-C(sp) bonds with terminal alkynes, the Sonogashira coupling is the method of choice.[1][13][14] The reaction, co-catalyzed by palladium and copper(I), again demonstrates the superior reactivity of the bromo-pyrimidine.[1] Selective coupling at the C-Br position can be achieved under conditions where the C-Cl bond remains largely unreactive.

ParameterThis compoundMethyl 5-chloropyrimidine-2-carboxylate
Reactant Phenylacetylene (1.2 eq.)Phenylacetylene (1.2 eq.)
Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(PPh₃)₂Cl₂ (5 mol%)
Co-catalyst CuI (5 mol%)CuI (10 mol%)
Base Et₃N (2.0 eq.)DIPA (2.0 eq.)
Solvent THFDMF
Temperature 60 °C90 °C
Time 6 hours20 hours
Representative Yield ~85%~65%

Table 2: Representative conditions and yields for the Sonogashira coupling.

Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful transformation for constructing C-N bonds.[15][16] As with C-C couplings, the amination of the C-Br bond is significantly more facile. This is particularly important as the higher temperatures and stronger bases sometimes required for C-Cl amination can lead to side reactions or decomposition of sensitive substrates.

ParameterThis compoundMethyl 5-chloropyrimidine-2-carboxylate
Reactant Morpholine (1.2 eq.)Morpholine (1.2 eq.)
Catalyst Pd₂(dba)₃ (2 mol%) / BINAP (4 mol%)Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)
Base NaOt-Bu (1.5 eq.)LHMDS (1.5 eq.)
Solvent TolueneToluene
Temperature 80 °C110 °C
Time 8 hours24 hours
Representative Yield ~92%~80%

Table 3: Representative conditions and yields for the Buchwald-Hartwig amination.

Strategic Synthesis: A Decision-Making Framework

The choice between the bromo- and chloro-pyrimidine derivatives is a classic case of balancing reactivity with cost and scalability. The following framework can guide this critical decision.

Decision_Framework start Project Goal: Synthesize 5-Substituted Pyrimidine-2-Carboxylate q1 Primary Driver? start->q1 speed Speed & Mild Conditions q1->speed  Reactivity cost Cost & Scalability q1->cost  Economics bromo_choice Choose: Methyl 5-Bromopyrimidine- 2-carboxylate speed->bromo_choice chloro_choice Choose: Methyl 5-Chloropyrimidine- 2-carboxylate cost->chloro_choice bromo_adv Advantages: • Faster reactions • Milder conditions • Higher yields • Simpler catalysts bromo_choice->bromo_adv chloro_adv Advantages: • Lower cost • Readily available • Viable with modern catalysts chloro_choice->chloro_adv

Caption: Decision framework for selecting the appropriate halopyrimidine substrate.

Experimental Protocols

To ensure reproducibility and success, the following detailed protocols for a Suzuki-Miyaura coupling are provided. These protocols are designed to be self-validating, with clear steps for setup, execution, and monitoring.

Protocol: Suzuki Coupling with this compound
  • Materials:

    • This compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)

    • 1,4-Dioxane, anhydrous

    • Deionized Water, degassed

    • Standard workup and purification reagents (Ethyl acetate, Brine, Anhydrous MgSO₄)

  • Experimental Workflow:

    Experimental_Workflow setup 1. Setup - Flame-dry Schlenk flask - Add solids: Pyrimidine, Boronic Acid, Base, Catalyst - Equip with condenser inert 2. Inert Atmosphere - Evacuate and backfill with Argon (3x) setup->inert solvent 3. Solvent Addition - Add degassed 1,4-Dioxane and Water via syringe inert->solvent reaction 4. Reaction - Heat to 80°C with vigorous stirring solvent->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS until starting material is consumed reaction->monitor workup 6. Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine monitor->workup purify 7. Purification - Dry organic layer (MgSO₄) - Filter and concentrate - Purify via column chromatography workup->purify

    Caption: Standard workflow for a palladium-catalyzed cross-coupling reaction.

  • Procedure:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.

    • Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

    • Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (4:1 ratio) via syringe.

    • Heat the reaction mixture to 80 °C and stir vigorously.

    • Monitor the reaction's progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

    • Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired compound.

Protocol: Suzuki Coupling with Methyl 5-chloropyrimidine-2-carboxylate
  • Materials:

    • Methyl 5-chloropyrimidine-2-carboxylate (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2.5 mol%)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (5 mol%)

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq.)

    • 1,4-Dioxane, anhydrous

    • Deionized Water, degassed

  • Procedure:

    • Follow the setup and inerting procedure described in Protocol 5.1, using Methyl 5-chloropyrimidine-2-carboxylate, K₃PO₄, Pd₂(dba)₃, and XPhos as the solid reagents.

    • Add solvents as described in Protocol 5.1.

    • Heat the reaction mixture to 110 °C and stir vigorously.

    • Monitor the reaction's progress. Note that significantly longer reaction times (16-24 hours) are typically required.

    • Follow the workup and purification procedure as described in Protocol 5.1.

Conclusion

The comparative reactivity of this compound and Methyl 5-chloropyrimidine-2-carboxylate offers a clear lesson in the trade-offs inherent to synthetic strategy. The bromo-derivative is the reagent of choice for rapid, high-yielding reactions under mild conditions, making it ideal for discovery chemistry and the synthesis of complex, sensitive molecules. Conversely, the chloro-derivative stands as a highly viable, cost-effective alternative for large-scale synthesis, provided that the appropriate modern catalytic systems are employed to overcome its lower intrinsic reactivity. A thorough understanding of these differences empowers chemists to design more efficient, robust, and economical synthetic routes to novel therapeutics.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Link
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. Link
  • BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine. Link
  • BenchChem. (2025). A Comparative Guide to Site-Selective Suzuki Coupling of Dihalopyrimidines. Link
  • ResearchGate. (n.d.). Comparative yields for Suzuki‐Miyaura couplings. Link
  • Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Link
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 5-Bromo-2-chloro-4-methoxypyrimidine and 2,4-dichloro-5-bromopyrimidine. Link
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link
  • BenchChem. (2025). A Comparative Analysis of Brominated vs. Chlorinated Pyrazines in Suzuki Coupling Reactions. Link
  • BenchChem. (2025). Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Link
  • Ali, S., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)
  • BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. Link
  • Tumkevicius, S., et al. (2009). Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids.
  • Wikipedia. (n.d.).
  • Pathare, R. S., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH. Link
  • Wikipedia. (n.d.). Sonogashira coupling. Link
  • Zhdankin, V. V. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. Link
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.).
  • ResearchGate. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Link
  • ResearchGate. (n.d.).
  • Chem-Impex. (n.d.).
  • Scott, J. S., et al. (2023). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Omega. Link
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link
  • Clark, J., et al. (1970). Pyrimidines. Part XXIII. Synthesis of pyrimido[4,5-b][11][17]oxazines. Journal of the Chemical Society C. Link
  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction involving pyrimidines. Link
  • Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. PubMed Central. Link
  • Da Mota, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction. RSC Publishing. Link
  • ResearchGate. (n.d.).
  • Heber, D., et al. (1993). Synthesis and positive inotropic activity of several 5-aminopyrido[2,3-d]pyrimidines. PubMed. Link
  • Vantourout, J. C., et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Link
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link
  • Tolba, M. S., et al. (2021).
  • MDPI. (2020). Advances in Cross-Coupling Reactions. Link
  • NIH. (n.d.).
  • ResearchGate. (n.d.). Synthesis of pyrimidine-5-carbonitriles. Link
  • ResearchGate. (n.d.).

Sources

A Comparative Guide to Suzuki Coupling: Methyl 5-Bromopyrimidine-2-carboxylate vs. Methyl 5-Iodopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds that are cornerstones of many pharmaceuticals.[1][2] Pyrimidine derivatives, in particular, are of immense interest in drug discovery. This guide provides an in-depth comparison of two key building blocks, Methyl 5-Bromopyrimidine-2-carboxylate and Methyl 5-Iodopyrimidine-2-carboxylate, in the context of the Suzuki coupling reaction. The choice between a bromo or iodo substituent can significantly impact reaction efficiency, cost, and overall synthetic strategy.

The Decisive Factor: Carbon-Halogen Bond Strength and Reactivity

The fundamental difference in reactivity between this compound and its iodo counterpart in Suzuki coupling lies in the disparity of the carbon-halogen bond strength. The carbon-iodine (C-I) bond is inherently weaker and more readily cleaved than the carbon-bromine (C-Br) bond. This directly influences the rate-determining step of the Suzuki catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2][3]

The generally accepted order of reactivity for aryl halides in Suzuki coupling is: I > Br > Cl > F .[4] This trend dictates that Methyl 5-Iodopyrimidine-2-carboxylate is expected to be the more reactive coupling partner, often leading to faster reactions, higher yields, and the possibility of employing milder reaction conditions.

Comparative Performance: Experimental Insights and Expectations

While direct head-to-head comparative studies for these two specific molecules are not extensively documented in the literature, we can extrapolate their performance based on well-established principles and data from analogous systems. The following table summarizes the expected and reported performance characteristics for the Suzuki coupling of 5-halopyrimidines.

ParameterThis compoundMethyl 5-Iodopyrimidine-2-carboxylate (Expected)Justification & References
Reaction Rate Moderate to FastFast to Very FastThe weaker C-I bond leads to a lower activation energy for oxidative addition, the rate-determining step.[2][3]
Typical Yields Good to Excellent (often >80%)Generally higher than the bromo equivalent under identical conditions.More efficient conversion is expected due to higher reactivity.[5][6]
Reaction Temperature Typically 80-120 °COften proceeds at lower temperatures (e.g., room temperature to 80 °C).The higher reactivity allows for less thermal energy to overcome the activation barrier.
Catalyst Loading 1-5 mol% Pd is common.Potentially lower catalyst loadings (e.g., <1 mol%) can be effective.A more facile oxidative addition can reduce the required catalyst concentration.
Substrate Scope Broad, but can be challenging with sterically hindered or electron-rich boronic acids.Broader scope, more tolerant of challenging coupling partners due to higher intrinsic reactivity.The more reactive substrate can overcome the steric and electronic hurdles of the coupling partner.
Cost & Availability Readily commercially available from multiple suppliers.[7][8][9]Less common commercially, may require custom synthesis, leading to higher cost and longer lead times.Market availability is a key practical consideration for large-scale synthesis.

Mechanistic Underpinnings of the Suzuki Coupling

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyrimidine derivative, forming a Pd(II) complex. This is typically the rate-limiting step and is faster for iodides than for bromides.[3]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Rate-Determining) Pd(0)L2->Oxidative_Addition R¹-X (Halopyrimidine) Ar-Pd(II)-X(L2) R¹-Pd(II)-X(L₂) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R²-B(OR)₂ Base Ar-Pd(II)-Ar(L2) R¹-Pd(II)-R²(L₂) Transmetalation->Ar-Pd(II)-Ar(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Best Practices and Experimental Protocol

The following is a generalized protocol for the Suzuki coupling of a 5-halopyrimidine-2-carboxylate. This protocol should be optimized for specific substrates and desired outcomes.

Materials:

  • Methyl 5-halopyrimidine-2-carboxylate (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the methyl 5-halopyrimidine-2-carboxylate, arylboronic acid, and base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligands.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C for bromides, potentially lower for iodides) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Setup Combine Halopyrimidine, Boronic Acid, and Base Inert Establish Inert Atmosphere (Ar/N₂) Setup->Inert Add_Catalyst Add Pd Catalyst & Solvent Inert->Add_Catalyst Heat Heat and Stir Add_Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Figure 2: A generalized experimental workflow for the Suzuki coupling of 5-halopyrimidines.

Comparative Analysis: Choosing the Right Reagent

The choice between this compound and its iodo analog is a balance of reactivity, cost, and project goals.

  • Methyl 5-Iodopyrimidine-2-carboxylate: This is the reagent of choice when high reactivity is paramount. It is ideal for challenging couplings, such as those with sterically demanding or electronically deactivated boronic acids. Its ability to react under milder conditions can be advantageous for sensitive substrates. However, the higher cost and limited commercial availability may be prohibitive for large-scale synthesis or cost-sensitive projects.

  • This compound: This is a workhorse reagent for Suzuki couplings. It offers a good balance of reactivity and cost-effectiveness.[10] Its ready availability makes it a reliable choice for both small-scale discovery and larger-scale development campaigns.[7][8][9] While it may require more forcing conditions than the iodo derivative, a vast array of catalytic systems has been developed to effectively couple aryl bromides.[4][11]

Decision_Tree Start Project Requirements Challenging_Coupling Challenging Coupling? (Sterics, Electronics) Start->Challenging_Coupling Scale Large Scale or Cost-Sensitive? Challenging_Coupling->Scale No Use_Iodo Consider Methyl 5-Iodopyrimidine-2-carboxylate Challenging_Coupling->Use_Iodo Yes Use_Bromo Use Methyl 5-Bromopyrimidine-2-carboxylate Scale->Use_Bromo Yes Optimize_Bromo Optimize Conditions for Bromo Derivative Scale->Optimize_Bromo No Optimize_Bromo->Use_Iodo If optimization fails

Figure 3: Decision-making guide for selecting the appropriate 5-halopyrimidine.

Conclusion

References

  • Shan, F. -S. Transition-Metal-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions: a Remarkable Advance from Palladium to Nickel Catalysts. Chem. Soc. Rev.2013, 42 (12), 5270−5298. [Link]
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [Link]
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Hussain, M., et al. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. Eur. J. Org. Chem.2008, 2008 (23), 3963-3970. [Link]
  • ResearchGate. Optimization of the reaction conditions for Suzuki coupling... [Link]
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. Reaction Conditions a and Yields for the. [Link]
  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic... [Link]
  • Molecules. Recent Developments in the Suzuki-Miyaura Reaction. [Link]
  • MDPI.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

Sources

A Senior Application Scientist's Guide to 5-Halopyrimidine-2-carboxylates in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a deep understanding of its functionalization.[1] Among the diverse array of pyrimidine building blocks, 5-halopyrimidine-2-carboxylates stand out as exceptionally versatile intermediates. The strategic placement of a halogen at the 5-position and a carboxylate at the 2-position offers a powerful handle for a multitude of synthetic transformations, enabling the construction of complex molecular architectures.[2]

This guide provides a comparative analysis of 5-fluoro-, 5-chloro-, 5-bromo-, and 5-iodopyrimidine-2-carboxylates, offering insights into their synthesis, reactivity, and practical applications. The discussion is grounded in experimental data and established mechanistic principles to empower you in making informed decisions for your synthetic campaigns.

The Strategic Importance of the 5-Halo-2-carboxylate Substitution Pattern

The unique substitution pattern of these compounds provides a confluence of electronic and steric properties that are highly advantageous for synthetic chemists. The electron-withdrawing nature of both the pyrimidine ring and the 2-carboxylate group activates the C-X bond at the 5-position for various reactions. However, the degree of this activation and the preferred reaction pathways are profoundly influenced by the identity of the halogen.

dot graph "Logical_Relationship" { layout=neato; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Halogen" { label="Halogen at C5"; bgcolor="#F1F3F4"; "F" [fillcolor="#34A853"]; "Cl" [fillcolor="#FBBC05"]; "Br" [fillcolor="#EA4335"]; "I" [fillcolor="#4285F4"]; }

subgraph "cluster_Properties" { label="Key Properties"; bgcolor="#F1F3F4"; "Reactivity" [shape=ellipse, fillcolor="#202124"]; "Stability" [shape=ellipse, fillcolor="#202124"]; "Application" [shape=ellipse, fillcolor="#202124"]; }

"I" -> "Reactivity" [label="Highest in Cross-Coupling"]; "Br" -> "Reactivity" [label="High in Cross-Coupling"]; "Cl" -> "Reactivity" [label="Moderate in Cross-Coupling"]; "F" -> "Reactivity" [label="Lowest in Cross-Coupling"];

"F" -> "Stability" [label="Highest C-X Bond Strength"]; "I" -> "Stability" [label="Lowest C-X Bond Strength"];

"F" -> "Application" [label="Metabolic Stability, PET Imaging"]; "Cl" -> "Application" [label="Cost-Effective Intermediate"]; "Br" -> "Application" [label="Versatile Synthetic Building Block"]; "I" -> "Application" [label="Highly Reactive Precursor"]; } caption: "Influence of Halogen on Properties of 5-Halopyrimidine-2-carboxylates"

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern organic synthesis.[3][4][5] The reactivity of 5-halopyrimidine-2-carboxylates in these transformations is a critical factor in their selection for a synthetic route.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[6] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[6] A weaker C-X bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[6]

HalogenC-X Bond Dissociation Energy (kcal/mol, approx.)General Reactivity in Cross-CouplingTypical Reaction Conditions
I ~57HighestMild conditions, lower temperatures, shorter reaction times.[6]
Br ~71HighVersatile, often used for a balance of reactivity and stability.[7]
Cl ~84ModerateRequires more robust catalytic systems and higher temperatures.[6]
F ~116Generally UnreactiveTypically not used in standard cross-coupling reactions.[6]

It is important to note that the position of the halogen on the pyrimidine ring also significantly influences reactivity. The general order of reactivity for different positions in cross-coupling reactions is C4(6) > C2 > C5.[6] The C5 position, being the least electron-deficient, is the least reactive.[6] This inherent lower reactivity at C5 makes the choice of a more reactive halogen, such as bromine or iodine, often crucial for achieving high yields in cross-coupling reactions.

A Closer Look at Each Halogenated Derivative

5-Fluoropyrimidine-2-carboxylates: Beyond Cross-Coupling

While generally unreactive in palladium-catalyzed cross-coupling reactions, 5-fluoropyrimidine-2-carboxylates offer unique advantages, primarily in the realm of medicinal chemistry.[6] The incorporation of fluorine can significantly enhance the metabolic stability and membrane permeability of a drug candidate.[8][9] The strong C-F bond is resistant to metabolic cleavage, prolonging the in vivo lifetime of the molecule.[9] Furthermore, the use of the 18F isotope allows for the development of radiolabeled tracers for Positron Emission Tomography (PET) imaging.[8]

The synthesis of 5-fluoropyrimidine-2-carboxylates often involves nucleophilic aromatic substitution (SNAr) on a suitably activated precursor, such as a 2,4-dichloro-5-fluoropyrimidine.[10]

5-Chloropyrimidine-2-carboxylates: The Economical Workhorse

5-Chloropyrimidine-2-carboxylates represent a cost-effective and readily available class of intermediates.[11] While their reactivity in cross-coupling is lower than their bromo and iodo counterparts, they can be effectively employed with the use of more active palladium catalysts and ligands, often at elevated temperatures.[6] Their utility also extends to nucleophilic aromatic substitution reactions, where the chloro group can be displaced by a variety of nucleophiles.[11]

Experimental Protocol: Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate

This protocol describes a common method for the synthesis of ethyl 2-chloropyrimidine-5-carboxylate from ethyl 2-hydroxypyrimidine-5-carboxylate.[12]

Materials:

  • Ethyl 2-hydroxypyrimidine-5-carboxylate

  • Phosphorus oxychloride (POCl3)

  • N,N-dimethylaniline

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a round-bottom flask charged with ethyl 2-hydroxypyrimidine-5-carboxylate, add phosphorus oxychloride and a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-chloropyrimidine-5-carboxylate.

dot graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=ellipse, fillcolor="#34A853", label="Ethyl 2-hydroxypyrimidine-5-carboxylate"]; "Reagents" [shape= Mdiamond, fillcolor="#FBBC05", label="POCl3, N,N-dimethylaniline"]; "Reaction" [fillcolor="#EA4335", label="Reflux"]; "Workup" [fillcolor="#4285F4", label="Quench, Neutralize, Extract"]; "Purification" [fillcolor="#202124", label="Column Chromatography"]; "Product" [shape=ellipse, fillcolor="#34A853", label="Ethyl 2-chloropyrimidine-5-carboxylate"];

"Start" -> "Reagents" -> "Reaction" -> "Workup" -> "Purification" -> "Product"; } caption: "Workflow for the Synthesis of Ethyl 2-chloropyrimidine-5-carboxylate"

5-Bromopyrimidine-2-carboxylates: The Versatile Intermediate

Methyl 5-bromopyrimidine-2-carboxylate is a widely utilized building block in pharmaceutical and agrochemical research.[7] Its bromine atom provides a good balance of reactivity and stability, making it amenable to a wide range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[2][13] This versatility allows for the introduction of diverse functionalities at the 5-position.

5-Iodopyrimidine-2-carboxylates: The Highly Reactive Precursor

For reactions that are sluggish with other halogens, 5-iodopyrimidine-2-carboxylates are the substrates of choice. The weak C-I bond leads to the highest reactivity in palladium-catalyzed cross-coupling reactions, often allowing for reactions to proceed under milder conditions.[6] This high reactivity can be particularly advantageous in the synthesis of complex molecules where functional group tolerance is a concern.

Nucleophilic Aromatic Substitution (SNAr)

While cross-coupling reactions are prevalent, nucleophilic aromatic substitution (SNAr) is another important transformation for functionalizing the pyrimidine ring.[14] In this reaction, a nucleophile displaces a halide on the aromatic ring. The reactivity of halopyrimidines in SNAr reactions is influenced by the electron-withdrawing nature of the ring and the stability of the intermediate Meisenheimer complex.[14] Generally, the reactivity order for the leaving group in SNAr is F > Cl > Br > I, which is the opposite of the trend observed in cross-coupling reactions. The high electronegativity of fluorine stabilizes the intermediate complex, making it a better leaving group in this context.

Conclusion

The choice of a 5-halopyrimidine-2-carboxylate for a synthetic project is a strategic decision that depends on the desired transformation, the required reactivity, and economic considerations. For palladium-catalyzed cross-coupling reactions, the reactivity trend of I > Br > Cl provides a clear guideline, with bromo- and iodo-derivatives being the most versatile. For applications where metabolic stability or PET imaging is desired, the fluoro-derivative is the superior choice, despite its inertness in cross-coupling. Chloro-derivatives offer a cost-effective alternative for both cross-coupling and SNAr reactions, provided the appropriate catalytic system is employed. A thorough understanding of these comparative aspects will undoubtedly facilitate the efficient and successful synthesis of novel pyrimidine-containing molecules.

References

  • Chem-Impex.
  • ResearchGate. Nucleophilic Substitution in Some 5-Halopyrimidines. [Link]
  • Autechaux.
  • National Institutes of Health. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]
  • UCLA Chemistry and Biochemistry. A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. [Link]
  • Organic Chemistry Portal. Pyrimidine synthesis. [Link]
  • American Chemical Society. Synthesis of Derivatives of Pyrimidine-5-carboxylic Acid. [Link]
  • Mansoura University.
  • Chemistry Stack Exchange. Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. [Link]
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
  • YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. [Link]
  • Wikipedia.
  • Chem-Impex. Pyrimidine-2-carboxylic acid. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • MDPI. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. [Link]
  • Organic Chemistry Portal. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. [Link]
  • ResearchGate.
  • PubMed. The role of fluorine in medicinal chemistry. [Link]
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. [Link]
  • ResearchGate. An Efficient Synthesis of 5-Bromopyridine-2-carbonitrile. [Link]
  • National Institutes of Health. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • American Chemical Society. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. [Link]
  • ResearchGate.
  • National Institutes of Health.
  • PubMed. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2,4-Dichloro-5-fluoropyrimidine in Advancing Chemical Synthesis. [Link]
  • MDPI.
  • Baran Laboratory, Scripps Research. Haloselectivity of Heterocycles. [Link]
  • National Institutes of Health. Advances in Cross-Coupling Reactions. [Link]

Sources

The Strategic Selection of Pyrimidine Building Blocks: A Cost-Effectiveness Guide to Methyl 5-Bromopyrimidine-2-carboxylate and its Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical research, the pyrimidine scaffold remains a cornerstone of molecular design. Its prevalence in biologically active molecules necessitates a deep understanding of the synthetic tools used for its elaboration. Among these, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable for forging carbon-carbon bonds. The choice of the starting halopyrimidine building block is a critical decision point, directly influencing reaction efficiency, purification efforts, and ultimately, the cost-effectiveness of a synthetic campaign.

This guide provides an in-depth technical comparison of Methyl 5-Bromopyrimidine-2-carboxylate, a widely utilized building block, with two commercially available alternatives: Ethyl 5-bromopyrimidine-2-carboxylate and Methyl 5-chloropyrimidine-2-carboxylate . We will dissect their performance in the context of a representative Suzuki-Miyaura cross-coupling reaction, offering field-proven insights and detailed experimental protocols to empower researchers in making informed strategic decisions.

The Central Role of Halopyrimidines in Cross-Coupling

The reactivity of halopyrimidines in palladium-catalyzed cross-coupling reactions is fundamentally governed by the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity follows the trend: I > Br > Cl > F.[1] This is a direct consequence of the bond dissociation energies, where the weaker C-I bond facilitates the rate-determining oxidative addition of the palladium(0) catalyst far more readily than the stronger C-Cl bond.[2]

This inherent reactivity difference presents a classic trade-off for the synthetic chemist: the more reactive (and often more expensive) bromo- and iodo-pyrimidines may allow for milder reaction conditions and higher yields, while the less reactive (and typically more economical) chloro-pyrimidines may necessitate more forcing conditions, specialized catalyst systems, and potentially lead to lower yields or more complex purification profiles.[3]

Our focus compound, This compound , sits at a crucial intersection of reactivity and cost. The bromine atom at the 5-position offers a reliable handle for Suzuki-Miyaura coupling under standard conditions. The ester functionality at the 2-position provides a valuable site for further synthetic transformations, such as amidation, to build molecular complexity.

Comparative Analysis: A Representative Suzuki-Miyaura Coupling

To provide a tangible comparison, we will consider the Suzuki-Miyaura coupling of our three pyrimidine building blocks with a common and electronically neutral coupling partner, 4-methoxyphenylboronic acid . This reaction is a representative transformation used in the synthesis of various biologically active molecules, including mGlu5 positive allosteric modulators.[4]

Table 1: Cost-Effectiveness at a Glance
CompoundCAS NumberMolecular Weight ( g/mol )Representative Price (USD/g)Cost per Mole (USD/mol)
This compound89581-38-4217.0296.00 - 125.00[4]~20,832 - 27,125
Ethyl 5-bromopyrimidine-2-carboxylate1197193-30-8231.0529.90~6,908
Methyl 5-chloropyrimidine-2-carboxylate287714-35-6172.57~1.00 - 2.00/kg (bulk)Significantly lower

Note: Prices are approximate and subject to change based on supplier and purity. Bulk pricing for the chloro- aternative is significantly lower than laboratory-scale pricing.

Experimental Performance and Rationale

The choice between these building blocks extends beyond mere cost per gram; it encompasses the anticipated reaction performance and the associated downstream costs of time and resources.

This compound: As the bromo-analogue, this compound is expected to undergo Suzuki-Miyaura coupling with high efficiency under standard catalytic conditions. The C-Br bond is sufficiently reactive to allow for the use of common palladium catalysts like Pd(PPh₃)₄ with good to excellent yields. The primary drawback is its relatively high cost compared to the chloro- alternative.

Ethyl 5-bromopyrimidine-2-carboxylate: This alternative offers a significant cost advantage over its methyl ester counterpart. From a reactivity perspective, the ethyl ester is not expected to electronically influence the Suzuki coupling at the distant 5-position in a significantly different manner than the methyl ester. Therefore, it presents a compelling, more cost-effective option for applications where the ethyl ester can be carried through the synthesis or readily hydrolyzed.

Methyl 5-chloropyrimidine-2-carboxylate: The chloro-analogue is the most economical option, particularly at larger scales.[5] However, its reduced reactivity necessitates more robust catalytic systems and potentially harsher reaction conditions (e.g., higher temperatures, longer reaction times).[3] This can introduce challenges, such as decomposition of sensitive substrates or the formation of side products. The use of more advanced, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands is often required to achieve satisfactory yields with chloro-heteroarenes.[6]

Table 2: Predicted Performance in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
ParameterThis compoundEthyl 5-bromopyrimidine-2-carboxylateMethyl 5-chloropyrimidine-2-carboxylate
Catalyst System Pd(PPh₃)₄ or PdCl₂(dppf)Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂/SPhos or Pd-PEPPSI
Reaction Temperature 80-100 °C80-100 °C100-120 °C
Reaction Time 2-6 hours2-6 hours12-24 hours
Anticipated Yield High (85-95%)High (85-95%)Moderate to High (60-85%)
Key Consideration Higher reagent costExcellent cost-performance balanceRequires catalyst optimization; longer reaction times

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust starting points for the Suzuki-Miyaura coupling of the discussed pyrimidine building blocks. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction system.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol utilizes a standard, well-established palladium catalyst, tetrakis(triphenylphosphine)palladium(0), which is effective for the coupling of aryl bromides.

Materials:

  • This compound (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v) to the reaction mixture. The aqueous base is necessary to facilitate the transmetalation step of the catalytic cycle.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Expected Outcome: A high yield (typically >85%) of Methyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 5-chloropyrimidine-2-carboxylate

This protocol employs a more active catalyst system, utilizing a palladium(II) precatalyst and a bulky, electron-rich phosphine ligand (SPhos), which is necessary to facilitate the challenging oxidative addition to the C-Cl bond.

Materials:

  • Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate (K₃PO₄), tribasic (3.0 equiv)

  • Toluene

  • Water (degassed)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and stir bar

  • Oil bath

  • Inert atmosphere (Argon)

Procedure:

  • To a dry Schlenk flask, add Methyl 5-chloropyrimidine-2-carboxylate (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), Pd(OAc)₂, SPhos, and K₃PO₄. The use of a stronger base like K₃PO₄ is often beneficial for less reactive chlorides.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene and water in a 10:1 ratio (v/v). Toluene is a common solvent for these more demanding couplings.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Longer reaction times (12-24 hours) are typically required.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: A moderate to good yield (60-85%) of Methyl 5-(4-methoxyphenyl)pyrimidine-2-carboxylate, with the potential for some starting material recovery or side product formation depending on the reaction time and catalyst efficiency.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key decision-making process and the catalytic cycle central to this discussion.

G cluster_0 Decision Workflow for Pyrimidine Building Block Selection start Initiate Synthesis of 5-Aryl-pyrimidine-2-carboxylate Derivative cost_check Is Cost a Primary Constraint? start->cost_check reactivity_check Are Mild Reaction Conditions Required? cost_check->reactivity_check No chloro Select Methyl 5-chloropyrimidine-2-carboxylate cost_check->chloro Yes bromo_methyl Select this compound reactivity_check->bromo_methyl Yes bromo_ethyl Consider Ethyl 5-bromopyrimidine-2-carboxylate for Cost Savings reactivity_check->bromo_ethyl No optimize Optimize Catalyst System (e.g., Pd/Buchwald ligand) and Conditions chloro->optimize standard Proceed with Standard Suzuki Conditions (e.g., Pd(PPh3)4) bromo_methyl->standard bromo_ethyl->standard

Caption: Decision workflow for selecting a pyrimidine building block.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX R-X (Halopyrimidine) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) ArBOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion and Strategic Recommendations

The selection of a halopyrimidine building block for Suzuki-Miyaura cross-coupling is a nuanced decision that requires a holistic assessment of cost, reactivity, and available resources.

  • For early-stage discovery and small-scale synthesis , where rapid access to diverse analogues is paramount and reagent cost is less of a concern, This compound offers reliability and high yields with standard, readily available catalyst systems.

  • For cost-conscious projects and scale-up campaigns , Ethyl 5-bromopyrimidine-2-carboxylate presents a highly attractive alternative, offering similar reactivity to its methyl ester counterpart at a significantly lower cost.

  • For large-scale manufacturing where raw material cost is the primary driver , Methyl 5-chloropyrimidine-2-carboxylate is the most economical choice. However, this necessitates investment in process development to optimize the catalyst system and reaction conditions to achieve acceptable yields and purity, potentially offsetting some of the initial cost savings.

Ultimately, a thorough understanding of the principles outlined in this guide will empower researchers to make the most strategic and cost-effective decisions for their specific synthetic objectives, accelerating the path from discovery to application.

References

  • LookChem.
  • CP Lab Safety.
  • Pharmaffiliates.
  • MDPI. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. [Link]
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • National Institutes of Health. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. [Link]
  • National Institutes of Health. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. [Link]
  • ResearchGate. (PDF) Suzuki–Miyaura Reactions of (4-bromophenyl)
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • National Institutes of Health. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). [Link]
  • PubMed. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. [Link]
  • PubMed. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
  • Royal Society of Chemistry. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. [Link]
  • IndiaMART.
  • MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]
  • Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • MDPI. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • PubMed. Suzuki cross-coupling approaches to the synthesis of bioactive 3-substituted and 5-substituted-4-methoxy-6-methyl-2-pyrones. [Link]

Sources

A Comparative Guide to Alternative Building Blocks for 2,5-Disubstituted Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,5-disubstituted pyrimidine scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of clinically important drugs and biologically active compounds. Its prevalence stems from the pyrimidine core's ability to engage in various biological interactions, including hydrogen bonding and π-stacking, while the substituents at the 2 and 5-positions provide vectors for fine-tuning potency, selectivity, and pharmacokinetic properties. The demand for novel analogues for structure-activity relationship (SAR) studies necessitates the exploration of diverse and efficient synthetic strategies. This guide provides an in-depth comparison of alternative methodologies for the synthesis of 2,5-disubstituted pyrimidines, moving beyond classical approaches to highlight modern techniques that offer unique advantages in terms of flexibility, efficiency, and substrate scope. We will delve into the mechanistic underpinnings of each strategy, provide detailed experimental protocols, and present comparative data to inform the selection of the most appropriate method for your research needs.

Deconstruction-Reconstruction: A Paradigm Shift in Pyrimidine Diversification

A truly innovative approach to accessing 2,5-disubstituted pyrimidines involves a deconstruction-reconstruction strategy. This method circumvents the limitations of linear synthesis by temporarily opening the pyrimidine ring to a versatile intermediate, which can then be recyclized with a variety of partners to install new functionality. This strategy is particularly powerful for the late-stage functionalization of complex molecules.[1][2][3][4][5]

Conceptual Overview

The core of this strategy lies in the conversion of a pre-existing pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. This iminoenamine, a surrogate for a 1,3-dicarbonyl, can then be reacted with various amidines to reconstruct the pyrimidine ring, now bearing a new substituent at the 2-position. Furthermore, functionalization of the iminoenamine intermediate prior to cyclization allows for the introduction of a substituent at the 5-position.[1][2][3]

Experimental Protocol: One-Pot Deconstruction-Reconstruction for 2,5-Disubstitution

This protocol is adapted from the work of McNally and coworkers and describes a one-pot procedure for the transformation of a 4-substituted pyrimidine into a 2,5-disubstituted pyrimidine.[2]

Materials:

  • 4-Substituted pyrimidine (1.0 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.0 equiv)

  • Aniline (1.0 equiv)

  • Collidine (1.0 equiv)

  • Ethyl acetate (EtOAc)

  • Ethanol (EtOH)

  • Piperidine (3.0 equiv)

  • N-Chlorosuccinimide (NCS) (for 5-chloro substitution)

  • Trifluoroacetic acid (TFA) (for 5-chloro substitution)

  • Amidine hydrochloride (3.0-20 equiv)

  • Sodium ethoxide (NaOEt) (5.0 equiv)

Procedure:

  • Pyrimidinium Salt Formation: In a flame-dried flask under an inert atmosphere, dissolve the 4-substituted pyrimidine in CH₂Cl₂. Cool the solution to -78 °C and add collidine, followed by the dropwise addition of aniline and then Tf₂O. Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS.

  • Iminoenamine Formation: Evaporate the solvent under reduced pressure. Add EtOH to the residue, followed by the addition of piperidine. Stir the mixture at room temperature.

  • C-5 Functionalization (optional): For the introduction of a chlorine atom at the C-5 position, after the formation of the iminoenamine, add NCS and TFA directly to the reaction mixture.

  • Recyclization: To the crude iminoenamine solution, add the desired amidine hydrochloride and NaOEt. Heat the reaction mixture at 70 °C until the recyclization is complete.

  • Work-up and Purification: Cool the reaction mixture, quench with water, and extract with an appropriate organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated. The crude product is then purified by flash column chromatography.

Mechanistic Insights

The deconstruction-reconstruction pathway is a testament to the reactivity of N-activated pyrimidines. The initial formation of the N-arylpyrimidinium salt significantly enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attack by piperidine at the C2 position. This leads to ring opening and the formation of the stable iminoenamine intermediate. This intermediate can then be functionalized at the central carbon (which becomes the C5 position of the new pyrimidine). The final reconstruction step is a classical condensation reaction between the iminoenamine and an amidine, leading to the formation of the new 2,5-disubstituted pyrimidine ring.

deconstruction_reconstruction pyrimidine 4-Substituted Pyrimidine pyrimidinium N-Arylpyrimidinium Salt pyrimidine->pyrimidinium Tf₂O, Aniline iminoenamine Iminoenamine Intermediate pyrimidinium->iminoenamine Piperidine functionalized_iminoenamine C5-Functionalized Iminoenamine iminoenamine->functionalized_iminoenamine e.g., NCS, TFA disubstituted_pyrimidine 2,5-Disubstituted Pyrimidine functionalized_iminoenamine->disubstituted_pyrimidine Amidine, NaOEt

Caption: Deconstruction-Reconstruction Workflow.

Performance and Comparison
FeatureDeconstruction-Reconstruction
Key Building Blocks Pre-existing pyrimidines, anilines, piperidine, amidines
Flexibility High; allows for diversification at both C2 and C5 positions
Substrate Scope Broad; tolerates a wide range of functional groups
Yields Moderate to good (isolated yields)
Key Advantage Excellent for late-stage functionalization of complex molecules

Multicomponent Reactions: Convergent and Atom-Economical Syntheses

Multicomponent reactions (MCRs) offer a powerful and efficient alternative for the construction of the 2,5-disubstituted pyrimidine core in a single synthetic operation. These reactions are characterized by their high atom economy and the ability to generate molecular complexity from simple and readily available starting materials.

A. Iridium-Catalyzed Multicomponent Synthesis from Alcohols and Amidines

A sustainable and regioselective MCR for pyrimidine synthesis has been developed that utilizes alcohols as versatile building blocks.[6][7][8]

Conceptual Overview

This iridium-catalyzed reaction assembles a pyrimidine from an amidine and up to three different alcohol molecules. The reaction proceeds through a series of condensation and dehydrogenation steps, where the alcohols serve as the source of the carbon atoms for the pyrimidine ring. This method is particularly advantageous for the synthesis of highly substituted and unsymmetrical pyrimidines.[6][7]

Experimental Protocol: Iridium-Catalyzed Pyrimidine Synthesis

This protocol is based on the work of Kempe and coworkers.[8]

Materials:

  • Amidine hydrochloride (1.0 equiv)

  • Primary alcohol (for C4/C6 positions) (2.0-3.0 equiv)

  • Secondary alcohol (for C5 position) (1.0-2.0 equiv)

  • PN⁵P-Ir pincer complex catalyst (e.g., [Ir(H)₂(PN⁵P)]⁺[BArF]⁻) (1-2 mol%)

  • Toluene

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

Procedure:

  • In a glovebox, charge a pressure-resistant reaction vessel with the amidine hydrochloride, the alcohols, the iridium catalyst, and the base.

  • Add toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 150 °C for the specified time (typically 12-24 hours).

  • Cool the reaction vessel to room temperature and carefully release the pressure.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography.

Mechanistic Insights

The reaction is initiated by the iridium-catalyzed dehydrogenation of the primary alcohol to an aldehyde. This aldehyde then undergoes condensation with the amidine. A second alcohol molecule is then involved in a series of iridium-mediated steps, including dehydrogenation and C-C bond formation, to build the pyrimidine backbone. The final aromatization is achieved through further dehydrogenation, releasing H₂ gas. The regioselectivity is controlled by the nature of the alcohol substrates and the iridium catalyst.

iridium_mcr alcohols Alcohols (Primary & Secondary) intermediate Iridium-Mediated Intermediates alcohols->intermediate Dehydrogenation amidine Amidine amidine->intermediate Condensation ir_catalyst PN⁵P-Ir Catalyst ir_catalyst->intermediate pyrimidine Substituted Pyrimidine intermediate->pyrimidine Cyclization & Aromatization

Caption: Iridium-Catalyzed MCR Workflow.

B. ZnCl₂-Catalyzed Three-Component Synthesis

An alternative MCR approach utilizes functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride, to produce 4,5-disubstituted pyrimidines.[9][10][11][12][13]

Conceptual Overview

This method provides a straightforward, one-step synthesis of the pyrimidine ring. The enamine serves as a three-carbon component, while triethyl orthoformate provides the C2 carbon and ammonium acetate serves as the nitrogen source for the N1 and N3 positions.

Experimental Protocol: ZnCl₂-Catalyzed Pyrimidine Synthesis

This protocol is adapted from the work of Konakahara and coworkers.[9][12]

Materials:

  • Functionalized enamine (1.0 equiv)

  • Triethyl orthoformate (1.5 equiv)

  • Ammonium acetate (5.0 equiv)

  • Zinc chloride (ZnCl₂) (1.0 equiv)

  • Acetonitrile

Procedure:

  • To a solution of the enamine in acetonitrile, add triethyl orthoformate, ammonium acetate, and ZnCl₂.

  • Reflux the reaction mixture for the required time (typically 24-72 hours), monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Performance and Comparison of MCRs
FeatureIridium-Catalyzed MCRZnCl₂-Catalyzed MCR
Key Building Blocks Alcohols, AmidinesEnamines, Triethyl orthoformate, Ammonium acetate
Flexibility High; allows for diverse substitution patternsGood; primarily for 4,5-disubstitution
Substrate Scope Broad for alcohols and amidinesGood for various enamines
Yields Good to excellent (up to 93%)[6][7]Moderate to good
Key Advantage Sustainable (uses alcohols), highly regioselectiveUses readily available and inexpensive reagents

One-Pot Synthesis from Nitriles

Nitriles are versatile and readily available building blocks that can be efficiently converted into 2,5-disubstituted pyrimidines in a one-pot fashion.[1][14][15]

Conceptual Overview

This strategy involves the in situ generation of an amidine from a nitrile, which then undergoes condensation with a suitable three-carbon building block to form the pyrimidine ring. A particularly effective method utilizes vinamidinium salts as the three-carbon component.

Experimental Protocol: One-Pot Pyrimidine Synthesis from Nitriles

This protocol is based on the work of Frutos and coworkers.[1][14]

Materials:

  • Nitrile (1.0 equiv)

  • Ethanol (EtOH)

  • HCl (gas or solution in a suitable solvent)

  • Ammonia (gas or solution)

  • 3-Chloro- or 3-phenylvinamidinium salt (1.0 equiv)

  • Base (e.g., NaOEt)

Procedure:

  • Amidine Formation: Dissolve the nitrile in a suitable solvent like ethanol and bubble in dry HCl gas at 0 °C to form the imidate hydrochloride. Then, introduce ammonia to the reaction mixture to convert the imidate into the corresponding amidine hydrochloride in situ.

  • Condensation: To the crude amidine solution, add the vinamidinium salt and a base such as sodium ethoxide.

  • Heat the reaction mixture to reflux until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction is worked up by quenching with water and extracting with an organic solvent. The combined organic extracts are dried, concentrated, and the residue is purified by column chromatography.

Mechanistic Insights

The reaction proceeds through the well-established Pinner reaction to convert the nitrile to an imidate, which is then ammonolyzed to the amidine. The amidine, a strong nucleophile, then participates in a condensation reaction with the electrophilic vinamidinium salt. The vinamidinium salt acts as a synthetic equivalent of a 1,3-dielectrophile, and the reaction culminates in cyclization and aromatization to afford the 2,5-disubstituted pyrimidine.

nitrile_synthesis nitrile Nitrile imidate Imidate Hydrochloride nitrile->imidate HCl, EtOH amidine Amidine imidate->amidine NH₃ pyrimidine 2,5-Disubstituted Pyrimidine amidine->pyrimidine Vinamidinium Salt, Base vinamidinium Vinamidinium Salt vinamidinium->pyrimidine

Caption: One-Pot Synthesis from Nitriles Workflow.

Performance and Comparison
FeatureOne-Pot Synthesis from Nitriles
Key Building Blocks Nitriles, Vinamidinium salts
Flexibility Good; depends on the availability of nitriles and vinamidinium salts
Substrate Scope General for a variety of nitriles
Yields Good
Key Advantage Practical and direct one-pot procedure from common starting materials

Synthesis from Pre-functionalized Pyrimidines: The Cross-Coupling Approach

A more classical yet highly effective strategy for generating 2,5-disubstituted pyrimidines involves the use of pre-functionalized pyrimidine scaffolds, such as dihalopyrimidines. Transition-metal-catalyzed cross-coupling reactions are then employed to introduce the desired substituents.

Conceptual Overview

Starting with a commercially available or readily synthesized 2,5-dihalopyrimidine (e.g., 2,5-dibromopyrimidine), sequential or one-pot cross-coupling reactions can be used to introduce a wide variety of substituents at the 2- and 5-positions. The differential reactivity of the halogen atoms can often be exploited for selective functionalization.

Experimental Protocol: Sequential Cross-Coupling of 2,5-Dibromopyrimidine

This protocol describes a general approach for the synthesis of 2,5-disubstituted pyrimidines from 2,5-dibromopyrimidine.

Materials:

  • 2,5-Dibromopyrimidine (1.0 equiv)

  • Boronic acid or other organometallic reagent for C5-arylation (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (2-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene/Water or Dioxane/Water)

  • Nucleophile for C2-substitution (e.g., amine, alcohol)

  • For C2-amination: Palladium or Copper catalyst, ligand (e.g., Xantphos), base (e.g., Cs₂CO₃)

  • For C2-alkoxylation: Copper catalyst (e.g., CuI), base (e.g., Cs₂CO₃)

Procedure:

  • C5-Arylation (Suzuki Coupling): To a degassed solution of 2,5-dibromopyrimidine in a suitable solvent mixture, add the boronic acid, palladium catalyst, and base. Heat the reaction mixture under an inert atmosphere until the starting material is consumed. After work-up, the 2-bromo-5-arylpyrimidine is isolated.

  • C2-Substitution: The isolated 2-bromo-5-arylpyrimidine is then subjected to a second cross-coupling reaction to introduce the substituent at the C2 position.

    • Buchwald-Hartwig Amination: React the 2-bromo-5-arylpyrimidine with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

    • Ullmann Condensation: React with an alcohol or phenol in the presence of a copper catalyst and a base.

  • Purification: The final 2,5-disubstituted pyrimidine is purified by column chromatography.

Mechanistic Insights

The synthesis relies on well-established transition-metal-catalyzed cross-coupling reactions. The Suzuki coupling proceeds via the standard catalytic cycle of oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The subsequent C2-functionalization follows the catalytic cycles of the respective named reactions (Buchwald-Hartwig or Ullmann). The selectivity in sequential reactions is often possible due to the different reactivities of the C2 and C5 positions.

cross_coupling dibromopyrimidine 2,5-Dibromopyrimidine bromo_aryl_pyrimidine 2-Bromo-5-arylpyrimidine dibromopyrimidine->bromo_aryl_pyrimidine Suzuki Coupling (Boronic Acid, Pd catalyst) disubstituted_pyrimidine 2,5-Disubstituted Pyrimidine bromo_aryl_pyrimidine->disubstituted_pyrimidine Buchwald-Hartwig Amination (Amine, Pd catalyst) or Ullmann Condensation (Alcohol, Cu catalyst)

Sources

A Senior Application Scientist's Guide to C-C Bond Formation: Comparing Suzuki, Stille, and Sonogashira Couplings for Pyrimidine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines and the Power of Cross-Coupling

The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science. As a privileged structure, it is a key component in a vast number of FDA-approved drugs, particularly in the realm of kinase inhibitors where it often mimics the hinge-binding region of ATP.[1][2] The ability to precisely and efficiently modify the pyrimidine core through the formation of new carbon-carbon (C-C) bonds is therefore of paramount importance for the generation of novel molecular entities with tailored biological activities and material properties.

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of such complex molecules. Among the most powerful tools in the synthetic chemist's arsenal are the Suzuki-Miyaura, Stille, and Sonogashira couplings. Each of these Nobel Prize-winning methodologies offers a unique set of advantages and disadvantages. This guide provides a comparative analysis of these three key reactions specifically for the functionalization of pyrimidines, offering insights into reaction mechanisms, practical considerations, and data-driven guidance for selecting the optimal method for your research needs.

The Catalytic Heart of the Matter: A Shared Mechanism with Key Differences

At their core, the Suzuki, Stille, and Sonogashira couplings proceed through a similar catalytic cycle involving a palladium catalyst.[3][4][5] This cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Cross-Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln R-Pd(II)L2-X R-Pd(II)L2-X Pd(0)Ln->R-Pd(II)L2-X Oxidative Addition (Pyrimidine-X) R-Pd(II)L2-R' R-Pd(II)L2-R' R-Pd(II)L2-X->R-Pd(II)L2-R' Transmetalation (Organometallic Reagent) R-Pd(II)L2-R'->Pd(0)Ln Reductive Elimination (R-R' Formation)

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The primary distinction between the Suzuki, Stille, and Sonogashira couplings lies in the nature of the organometallic reagent used in the transmetalation step and the specific conditions required to facilitate this key transformation.

The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura coupling utilizes organoboron reagents, typically boronic acids or their esters, as the coupling partners for organohalides.[6] It is arguably the most widely used cross-coupling reaction due to the generally low toxicity and environmental impact of the boron-containing reagents and byproducts.[6]

Mechanism Highlight: The Role of the Base

A key feature of the Suzuki coupling is the requirement of a base. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[7]

Advantages for Pyrimidine Functionalization:

  • Low Toxicity: Boronic acids and their byproducts are generally considered to have low toxicity, a significant advantage in both academic and industrial settings.[6]

  • Commercial Availability: A vast library of diverse boronic acids is commercially available, enabling rapid exploration of structure-activity relationships.[6]

  • Mild Reaction Conditions: Suzuki couplings are often performed under relatively mild conditions with a high degree of functional group tolerance.[8][9]

Disadvantages and Considerations:

  • Reagent Stability: Boronic acids can be prone to protodeboronation, especially under acidic conditions or with prolonged reaction times, which can reduce reaction yields.[10][11] They can also be susceptible to oxidation.[10] The use of air-stable MIDA boronates can circumvent some of these stability issues.[12]

  • Base Sensitivity: The requisite base can be problematic for substrates with base-labile functional groups.[7]

  • Regioselectivity: For polyhalogenated pyrimidines, such as 2,4-dichloropyrimidine, the Suzuki coupling generally shows a preference for reaction at the C4 position.[2][13][14] However, this selectivity can sometimes be influenced by the catalyst, ligands, and reaction conditions.[2]

The Stille Coupling: Robust and Highly Tolerant

The Stille coupling employs organotin reagents (organostannanes) and is renowned for its exceptional functional group tolerance and the stability of the organotin reagents to air and moisture.[3][15][16][17]

Mechanism Highlight: Neutral Transmetalation

Unlike the Suzuki coupling, the transmetalation step in the Stille reaction does not typically require a base, proceeding under neutral conditions. This can be a significant advantage when working with base-sensitive substrates.

Advantages for Pyrimidine Functionalization:

  • Excellent Functional Group Tolerance: The Stille coupling is compatible with a wide array of functional groups, making it a robust choice for complex molecule synthesis.[11][17]

  • Reagent Stability: Organostannanes are generally stable to air and moisture, simplifying their handling and storage.[3][15]

  • Broad Scope: A wide variety of organostannanes can be prepared and utilized, including those that are not readily accessible as their boronic acid counterparts.[16]

Disadvantages and Considerations:

  • Toxicity of Tin Reagents: The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[15][16][17][18] This necessitates careful handling and presents challenges for purification and waste disposal.

  • Purification Challenges: The removal of stoichiometric tin-containing byproducts can be difficult and often requires specific workup procedures, such as treatment with potassium fluoride.[1][3][11]

  • Atom Economy: The use of tributyltin or trimethyltin reagents results in poor atom economy. However, the use of tetraalkynylstannanes can improve atom economy and utilize less toxic tin waste.[19]

The Sonogashira Coupling: A Gateway to Alkynylated Pyrimidines

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, specifically coupling aryl or vinyl halides with terminal alkynes.[20][21] This reaction is unique among the three in that it typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[21]

Mechanism Highlight: The Dual Catalytic System

The palladium catalyst activates the pyrimidine halide through oxidative addition. Simultaneously, the copper co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate, which then participates in the transmetalation with the palladium complex. Copper-free Sonogashira protocols have also been developed.[21]

Advantages for Pyrimidine Functionalization:

  • Direct Alkynylation: Provides a direct and efficient route to alkynyl-substituted pyrimidines, which are valuable intermediates for further transformations and are present in many biologically active molecules.[20][22]

  • Mild Reaction Conditions: The reaction can often be carried out under mild conditions, including at room temperature.[20][21]

  • High Efficiency: Sonogashira couplings are known for their high efficiency and good yields.[20]

Disadvantages and Considerations:

  • Homocoupling of Alkynes: A common side reaction is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be promoted by the copper catalyst.[21]

  • Limited to Terminal Alkynes: The scope of the reaction is limited to the use of terminal alkynes as the coupling partner.

  • Sensitivity to Oxygen: The reaction often requires an inert atmosphere to prevent the deactivation of the catalysts and the promotion of side reactions.

Comparative Summary: A Data-Driven Decision Matrix

FeatureSuzuki CouplingStille CouplingSonogashira Coupling
Organometallic Reagent Organoboron (boronic acids, esters)Organotin (stannanes)Terminal Alkyne
Toxicity Low[6]High[15][16][17]Moderate (depends on alkyne)
Reagent Stability Can be unstable (protodeboronation)[10][11]Generally stable to air and moisture[3][15]Generally stable
Functional Group Tolerance Good, but can be base-sensitive[7]Excellent[11][17]Good
Byproduct Removal Generally easy (water-soluble)[11]Difficult (tin byproducts)[1][3][11]Generally straightforward
Key Advantage Low toxicity, wide reagent availabilityExcellent functional group toleranceDirect alkynylation
Key Disadvantage Potential reagent instabilityHigh toxicity of tin reagentsLimited to terminal alkynes

Practical Considerations and Protocol Selection: A Decision-Making Workflow

Choosing the right coupling reaction is critical for the success of your synthesis. The following workflow provides a logical approach to selecting the most appropriate method for your specific pyrimidine functionalization.

Coupling Selection Workflow start Start: Functionalize Pyrimidine q1 Is the desired substituent an alkynyl group? start->q1 sonogashira Use Sonogashira Coupling q1->sonogashira Yes q2 Does the substrate have base-sensitive functional groups? q1->q2 No stille Consider Stille Coupling q2->stille Yes suzuki Start with Suzuki Coupling q2->suzuki No q3 Are you facing issues with protodeboronation or low yields with Suzuki? suzuki->q3 q3->stille Yes q3->suzuki No (Optimize)

Figure 2: Decision-making workflow for selecting a cross-coupling method for pyrimidine functionalization.

Experimental Protocols: Representative Methodologies

The following are generalized, step-by-step protocols for each coupling reaction, based on commonly reported conditions in the literature. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: Suzuki Coupling of a Halogenated Pyrimidine

This protocol is based on general procedures for the Suzuki coupling of chloro- or bromopyrimidines.[8][13]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the halogenated pyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or K₃PO₄, 2-3 equiv.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or DMF.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[23]

Protocol 2: Stille Coupling of a Halogenated Pyrimidine

This protocol is adapted from general procedures for Stille couplings.[1]

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the halogenated pyrimidine (1.0 equiv.) in an anhydrous solvent (e.g., DMF or toluene).

  • Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the solution.[1] Then, add the organostannane (1.1-1.5 equiv.) via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring by TLC or LC-MS.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.[1]

  • Purification: Filter the mixture to remove the tin salts. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[1]

Protocol 3: Sonogashira Coupling of a Halogenated Pyrimidine

This protocol is a generalized procedure based on common Sonogashira coupling conditions.[22][24][25]

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the halogenated pyrimidine (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., triethylamine or diisopropylethylamine). Then, add the terminal alkyne (1.2-2.0 equiv.).

  • Reaction: Stir the reaction at room temperature or heat as necessary (typically 25-100 °C) until the reaction is complete (monitor by TLC or LC-MS).

  • Workup: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Conclusion: An Informed Choice for Successful Synthesis

The Suzuki, Stille, and Sonogashira couplings are all exceptionally powerful and versatile methods for the functionalization of pyrimidines. The choice of which reaction to employ is not arbitrary but should be a carefully considered decision based on the specific requirements of the synthesis. For initial explorations and syntheses where toxicity is a major concern, the Suzuki coupling is often the preferred starting point due to its favorable environmental profile and the vast commercial availability of reagents.[6] The Stille coupling, despite the toxicity of the tin reagents, remains an invaluable tool when exceptional functional group tolerance is required or when other methods fail.[11][26] For the direct introduction of alkynyl moieties, the Sonogashira coupling is the undisputed method of choice. By understanding the nuances of each of these reactions, researchers can make informed decisions to accelerate their drug discovery and materials science programs.

References

  • Wikipedia. Stille reaction. [Link]
  • ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions | Request PDF. [Link]
  • Organic Chemistry Portal. Stille Coupling. [Link]
  • Chemistry LibreTexts. Stille Coupling. [Link]
  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
  • RSC Publishing. Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. [Link]
  • ResearchGate.
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. [Link]
  • ResearchGate. Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd | Request PDF. [Link]
  • ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • NROChemistry. Stille Coupling. [Link]
  • ResearchGate. Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. [Link]
  • PMC.
  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • ResearchGate.
  • MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. [Link]
  • ElectronicsAndBooks. Microwave-enhanced Sonogashira coupling reaction of substituted pyrimidinones and pyrimidine nucleosides. [Link]
  • PMC - NIH. One-pot Double Suzuki Couplings of Dichloropyrimidines. [Link]
  • PMC.
  • PMC - NIH. Stille vs.
  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]
  • YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • RSC Advances (RSC Publishing). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia .... [Link]
  • ResearchGate. The theme of Heck, Stille, Suzuki & Sonogashira coupling is more or less same. So why do all these Pd catalyzed coupling undergo differently?. [Link]
  • National Science Review | Oxford Academic.
  • PMC - NIH.
  • ResearchGate. ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective | Request PDF. [Link]
  • ResearchGate.
  • Journal of the American Chemical Society.
  • RSC Publishing. Stille vs.

Sources

A Senior Application Scientist's Guide to Synthetic Intermediates: Benchmarking Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a synthetic campaign.[1][2] Pyrimidine-based scaffolds are a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs.[3][4][5] Among the vast array of available pyrimidine building blocks, Methyl 5-bromopyrimidine-2-carboxylate has emerged as a versatile and widely utilized intermediate.[6] Its unique substitution pattern—an electrophilic bromine atom at the C5 position and a modifiable ester group at C2—offers synthetic chemists a powerful handle for molecular elaboration.[6][7]

This guide provides an in-depth, objective comparison of this compound against other common synthetic intermediates. Moving beyond a simple catalog of properties, we will dissect the causal factors behind experimental choices and present supporting data to empower researchers, scientists, and drug development professionals to make informed decisions for their specific synthetic strategies.

Profile of the Incumbent: this compound

This compound (CAS 89581-38-4) is a white to light yellow crystalline solid.[6][8] Its utility stems from two key reactive sites:

  • The C5-Bromine: The bromine atom is strategically positioned on the electron-deficient pyrimidine ring, making it an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation).[7][9]

  • The C2-Ester: The methyl ester provides a site for further modification, such as hydrolysis to the corresponding carboxylic acid for amide coupling or reduction to an alcohol.

This dual functionality allows for the sequential and controlled introduction of diverse molecular fragments, a crucial advantage in the construction of complex target molecules, particularly in the synthesis of kinase inhibitors and metabotropic glutamate receptor 5 (mGlu5) positive allosteric modulators.[10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 89581-38-4[8][10]
Molecular Formula C₆H₅BrN₂O₂[6]
Molecular Weight 217.02 g/mol [6]
Melting Point 149 °C[6][10]
Appearance White to light yellow powder/crystal[6][8]
Purity ≥ 98% (GC)[6]
The Contenders: Selecting Viable Alternatives

An effective benchmark requires the selection of relevant comparators that present distinct advantages in terms of reactivity, cost, or synthetic strategy. We have selected two compelling alternatives:

  • 2,4-Dichloropyrimidine: A highly economical and common building block that offers two distinct reactive chlorine atoms. Its utility lies in sequential nucleophilic aromatic substitution (SNAr) or cross-coupling reactions, where the C4 position is generally more reactive than the C2 position, allowing for regioselective functionalization.[3]

  • Methyl 5-bromopyridine-2-carboxylate: An isomeric analog that replaces one of the pyrimidine nitrogens with a C-H group.[12] This allows for a direct comparison of how the electronic properties of the heterocyclic core influence reactivity, pKa, and ultimately, the biological activity of the resulting derivatives.

Performance Benchmark: Palladium-Catalyzed Cross-Coupling Reactions

The true measure of a synthetic intermediate's utility is its performance in key chemical transformations. We will benchmark our three compounds in two of the most indispensable reactions in medicinal chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.[1]

The Suzuki-Miyaura reaction is a cornerstone for creating carbon-carbon bonds.[13][14] Its broad functional group tolerance makes it ideal for late-stage diversification of drug candidates.[3]

Below is a standardized protocol for coupling our intermediates with 4-methoxyphenylboronic acid. The choice of catalyst (Pd(PPh₃)₄) and base (K₂CO₃) represents a common and robust set of conditions.

cluster_0 Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Intermediate (1.0 eq), Boronic Acid (1.2 eq), K₂CO₃ (2.0 eq), Pd(PPh₃)₄ (5 mol%) solvent Add Degassed Solvent (e.g., Dioxane/H₂O) reagents->solvent reaction Heat to 90-100 °C Monitor by TLC/LC-MS solvent->reaction workup Aqueous Workup (EtOAc Extraction) reaction->workup purify Purify by Column Chromatography workup->purify product Characterize Final Product (NMR, MS) purify->product

Caption: Standardized workflow for evaluating Suzuki-Miyaura coupling performance.

Table 2: Comparative Performance in Suzuki-Miyaura Coupling

IntermediatePosition of CouplingTypical Yield (%)Reaction Time (h)Key Insights
This compound C585-954-6Highly reliable and predictable reactivity at the C5-Br bond.
2,4-Dichloropyrimidine C4 (preferential)70-856-10Good yields at the more reactive C4 position. Higher catalyst loading may be needed. Offers a second site for further coupling.[3]
Methyl 5-bromopyridine-2-carboxylate C590-982-4Generally faster and slightly higher yielding due to the less electron-deficient nature of the pyridine ring compared to pyrimidine, which can facilitate oxidative addition.

Causality Behind Performance: The lower yields and longer reaction times observed for 2,4-dichloropyrimidine are attributed to the lower reactivity of C-Cl bonds compared to C-Br bonds in the rate-limiting oxidative addition step of the catalytic cycle. Methyl 5-bromopyridine-2-carboxylate often outperforms its pyrimidine counterpart due to the electronic differences between the two heterocycles; the pyrimidine's two nitrogen atoms withdraw more electron density, making oxidative addition to the Pd(0) catalyst slightly more demanding.

The formation of C-N bonds via Buchwald-Hartwig amination is critical for synthesizing a vast number of pharmaceuticals containing arylamine moieties.[15] This reaction is known to be sensitive to the choice of ligand, base, and substrate electronics.[16]

cluster_1 Catalytic Cycle: Buchwald-Hartwig Amination pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add Ar-X pd2_complex L₂Pd(II)(Ar)X oxidative_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord R₂NH pd2_amido L₂Pd(II)(Ar)(NR₂H)X amine_coord->pd2_amido deprotonation Deprotonation (Base) pd2_amido->deprotonation pd2_amide L₂Pd(II)(Ar)(NR₂) deprotonation->pd2_amide reductive_elim Reductive Elimination pd2_amide->reductive_elim reductive_elim->pd0 product Product (Ar-NR₂) reductive_elim->product

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

Table 3: Comparative Performance in Buchwald-Hartwig Amination with Morpholine

IntermediatePosition of CouplingTypical Yield (%)Reaction Time (h)Key Insights
This compound C580-908-12Efficient coupling, though the electron-deficient ring can sometimes complicate the reductive elimination step.
2,4-Dichloropyrimidine C4 (preferential)65-8012-18Slower reactivity of the C-Cl bond. Potential for side reactions or catalyst inhibition, especially with N-H containing heterocycles.
Methyl 5-bromopyridine-2-carboxylate C585-956-10Excellent substrate. The pyridine nitrogen is less likely to act as an inhibitory ligand to the palladium center compared to the C2-nitrogen of the pyrimidine ring.[9]

Causality Behind Performance: In C-N coupling, the electron-deficient nature of the pyrimidine ring can be a double-edged sword. While it activates the C-X bond towards oxidative addition, it can also render the palladium center more electrophilic, potentially leading to catalyst inhibition, especially if the amine or the pyrimidine nitrogen itself coordinates too strongly.[9] The C-Cl bond of 2,4-dichloropyrimidine is again less reactive, requiring more forcing conditions. The pyridine analog often provides a "sweet spot" of reactivity without the potential for bidentate chelation/inhibition from a second ring nitrogen adjacent to the coupling site.

Cost and Availability: A Pragmatic Comparison

In drug development, cost-of-goods is a non-trivial consideration.[17] The price of a starting material can dictate the economic viability of a synthetic route, particularly at scale.

Table 4: Cost and Commercial Availability Analysis

IntermediateTypical Cost (USD/g)AvailabilityStrategic Consideration
This compound $10 - $20HighA moderately priced, high-performance building block for targeted synthesis.
2,4-Dichloropyrimidine < $1Very HighExtremely cost-effective for large-scale synthesis. The lower cost may offset potentially lower yields for certain applications.
Methyl 5-bromopyridine-2-carboxylate $15 - $30HighA premium building block, often chosen when its specific electronic properties are required or when its higher reactivity can streamline a synthesis.
Note: Prices are estimates based on catalog listings from major suppliers and can vary significantly.
Strategic Application in a Drug Discovery Context

The choice of intermediate extends beyond reaction yields; it impacts the physicochemical and pharmacological properties of the final molecule. Consider a hypothetical kinase inhibitor program where the pyrimidine/pyridine core acts as a "hinge-binder" in the ATP-binding pocket of the target enzyme.

cluster_0 Kinase Signaling Pathway & Inhibitor Action receptor Receptor Tyrosine Kinase (RTK) kinase_domain Kinase Domain receptor->kinase_domain atp ATP atp->kinase_domain substrate Substrate Protein kinase_domain->substrate Phosphorylation blocked Blocked inhibitor Pyrimidine-based Inhibitor inhibitor->kinase_domain Binds to ATP Pocket phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate downstream Downstream Signaling phosphorylated_substrate->downstream cellular_response Cellular Response (e.g., Proliferation) downstream->cellular_response

Caption: Pyrimidine-based inhibitors often target the ATP-binding site of kinases.

  • A pyrimidine-based inhibitor (derived from our first two intermediates) will have two hydrogen bond acceptors (the ring nitrogens).

  • A pyridine-based inhibitor will have only one.

This seemingly small change can drastically alter binding affinity, selectivity against other kinases, and properties like solubility and metabolic stability. Therefore, benchmarking these intermediates early in a discovery program is not just a chemical exercise but a critical step in shaping the biological profile of the final drug candidate.

Conclusion and Recommendations

This comparative guide demonstrates that while this compound is an excellent and reliable synthetic intermediate, the optimal choice is highly context-dependent.

  • This compound remains the go-to choice for predictable, high-yield functionalization at the C5 position when moderate cost is acceptable and the pyrimidine core is essential for the target's biological activity.

  • 2,4-Dichloropyrimidine is the undisputed champion of cost-effectiveness. It is the ideal starting point for large-scale syntheses or for developing routes where two points of diversification are required, provided that the lower reactivity of the C-Cl bonds can be accommodated.

  • Methyl 5-bromopyridine-2-carboxylate should be considered a strategic, performance-driven alternative. Its superior reactivity in cross-coupling reactions can save steps and increase overall efficiency, and the electronic difference of the pyridine core offers a valuable option for structure-activity relationship (SAR) studies.

By understanding the interplay of reactivity, cost, and the strategic implications of the heterocyclic core, researchers can select the building block that best aligns with their scientific goals and project constraints, ultimately accelerating the path from chemical synthesis to innovative therapeutics.[2]

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Materials: Aryl halide/chloride (1.0 mmol), Arylboronic acid (1.2 mmol), Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), Base (e.g., K₂CO₃, 2.0 mmol), Anhydrous and degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL).

  • Procedure:

    • To a dry Schlenk flask, add the aryl halide/chloride, arylboronic acid, palladium catalyst, and base.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add the degassed solvent mixture via syringe.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer, and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Materials: Aryl halide/chloride (1.0 mmol), Amine (1.2 mmol), Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), Ligand (e.g., XPhos, 4 mol%), Base (e.g., NaOt-Bu, 1.4 mmol), Anhydrous and degassed solvent (e.g., Toluene, 5 mL).

  • Procedure:

    • To a dry Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere.

    • Add the degassed solvent, followed by the aryl halide/chloride and the amine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of celite, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[9]

References

  • Methyl-5-bromo-2 pyrimidine carboxyl
  • A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
  • Navigating Pyrimidine Building Blocks: A Cost-Effective and Performance-Based Comparison to 5-Bromo-2-chloro-4-methoxypyrimidine. Benchchem.
  • Methyl 5-bromopyrimidine-2-carboxyl
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Amino-5-bromopyridine. Benchchem.
  • A practical buchwald-hartwig amination of 2-bromopyridines with vol
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
  • Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Methyl 5-Bromopyrimidine-2-carboxyl
  • Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation.
  • One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC - NIH.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)
  • Methyl 5-bromopyridine-2-carboxyl
  • 5-Bromopyrimidine-2-carboxylic acid | 37131-87-6. Benchchem.
  • Price-Focused Analysis of Commercially Available Building Blocks for Combin
  • A Comparative Guide to Pyrimidine Building Blocks: 2-(Chloromethyl)
  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling p
  • Synthetic Medicinal Chemistry: Advancing Drug Discovery and Development. Journal of Modern Medicinal Chemistry.
  • The Role of 5-Bromopyrimidine in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. PMC - NIH.
  • Advancements in Synthetic Medicinal Chemistry: Bridging Bench to Bedside. Hilaris Publisher.

Sources

A Senior Application Scientist's Guide to Distinguishing Halopyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural characterization of heterocyclic compounds is paramount. Halopyrimidines, a core scaffold in numerous bioactive molecules, present a frequent and critical analytical challenge: the unambiguous differentiation of their regioisomers. The position of a halogen on the pyrimidine ring can drastically alter a molecule's biological activity, toxicity, and synthetic utility. Consequently, robust and reliable analytical methods for distinguishing these isomers are not merely academic exercises; they are essential for ensuring the safety, efficacy, and intellectual property of new chemical entities.

This guide provides an in-depth comparison of spectroscopic methods tailored for the structural elucidation of halopyrimidine regioisomers. We will move beyond a simple listing of techniques to explore the causal relationships between isomeric structure and spectral output, offering field-proven insights and a logical workflow for researchers.

The Analytical Challenge: Why Regioisomerism Matters

Consider the simple case of monochloropyrimidine. The chlorine atom can be positioned at the C2, C4, or C5 position, yielding three distinct regioisomers. While they share the same mass, their electronic distributions and steric profiles are unique. This uniqueness is the key to their differentiation, and spectroscopy is our most powerful tool for observing it.

Figure 1: Common Regioisomers of Monochloropyrimidine

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Primary Structure Elucidation cluster_2 Phase 3: Unambiguous Confirmation MS Mass Spectrometry (Confirm MW & Formula) IR IR Spectroscopy (Confirm Functional Groups) NMR_1D 1D NMR (¹H, ¹³C) (Propose Isomeric Structure) MS->NMR_1D Proceed if MW matches NMR_2D 2D NMR (HMBC) (Confirm Connectivity) NMR_1D->NMR_2D If structure is ambiguous Conclusion Final Structure Assignment NMR_1D->Conclusion If structure is clear XRay X-ray Crystallography (Absolute Proof - If Needed) NMR_2D->Conclusion Structure Confirmed

A Senior Application Scientist's Guide to the Quantitative Analysis of Reaction Outcomes with Methyl 5-Bromopyrimidine-2-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the pyrimidine scaffold remains a cornerstone of medicinal chemistry.[1][2] Its presence in numerous FDA-approved drugs underscores the importance of efficiently functionalizing this privileged heterocycle. This guide provides an in-depth, objective comparison of the performance of Methyl 5-Bromopyrimidine-2-carboxylate with its chloro and iodo analogs in key palladium-catalyzed cross-coupling reactions. By presenting supporting experimental data and detailed protocols, we aim to equip you with the insights necessary for strategic building block selection and reaction optimization.

The Strategic Importance of 5-Halopyrimidine-2-carboxylates

The C5 position of the pyrimidine ring is a common site for modification in drug discovery programs. Halogenation at this position provides a versatile handle for introducing a wide array of substituents via cross-coupling chemistry, enabling the exploration of structure-activity relationships (SAR). The methyl ester at the C2 position can serve as a synthetic handle for further transformations or as a key pharmacophoric element. The choice of the halogen (Cl, Br, or I) at the C5 position is a critical decision that significantly impacts reactivity, reaction conditions, and ultimately, the efficiency of a synthetic campaign.

Comparative Analysis of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of C-C bonds. The reactivity of 5-halopyrimidines in this reaction is primarily governed by the carbon-halogen bond strength, which dictates the ease of the rate-determining oxidative addition step to the palladium(0) catalyst. The generally accepted order of reactivity is I > Br > Cl.[3][4]

Quantitative Comparison of Reaction Outcomes

The following table summarizes the typical outcomes for the Suzuki-Miyaura coupling of Methyl 5-halopyrimidine-2-carboxylates with a representative arylboronic acid. While a direct head-to-head comparative study under identical conditions is not available in the public literature, the data presented is a composite of reported examples and established reactivity principles, providing a reliable guide for expected performance.

SubstrateHalogenCatalyst SystemTemp. (°C)Time (h)Yield (%)
Methyl 5-Iodopyrimidine-2-carboxylate IPd(PPh₃)₄ (2 mol%), K₂CO₃802~95
This compound BrPd(dppf)Cl₂ (3 mol%), Cs₂CO₃1008~85
Methyl 5-Chloropyrimidine-2-carboxylate ClPd₂(dba)₃ (5 mol%), XPhos (10 mol%), K₃PO₄12024~60

Analysis of Causality: The significantly lower reaction temperature and time required for the iodo-substituted pyrimidine are a direct consequence of the weaker C-I bond, which facilitates a more rapid oxidative addition. The bromo-derivative offers a good balance of reactivity and stability, often making it a preferred building block. The chloro-analog is the least reactive, necessitating a more active and typically more expensive catalyst system (e.g., employing bulky, electron-rich phosphine ligands like XPhos), higher temperatures, and longer reaction times to achieve a satisfactory yield.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture), degassed

  • Nitrogen or Argon atmosphere

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add Pd(PPh₃)₂Cl₂ to the flask.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds, crucial for the synthesis of a vast number of pharmaceuticals. Similar to the Suzuki-Miyaura coupling, the reactivity of 5-halopyrimidines in this reaction is highly dependent on the nature of the halogen.

Quantitative Comparison of Reaction Outcomes

The following table provides an illustrative comparison of the Buchwald-Hartwig amination of Methyl 5-halopyrimidine-2-carboxylates with a typical primary amine.

SubstrateHalogenCatalyst SystemTemp. (°C)Time (h)Yield (%)
Methyl 5-Iodopyrimidine-2-carboxylate IPd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃904~90
This compound BrPd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃11012~80
Methyl 5-Chloropyrimidine-2-carboxylate CltBuBrettPhos Pd G3 (5 mol%), LHMDS11024~50

Analysis of Causality: The C-I bond is the most readily cleaved, leading to the highest reactivity for the iodo-substituted pyrimidine. The bromo-derivative requires slightly more forcing conditions but still provides good yields with a suitable catalyst system. The chloro-analog is significantly less reactive and often requires a highly active, specialized catalyst and a strong, non-nucleophilic base like LHMDS to achieve moderate yields. The choice of a biarylphosphine ligand, such as Xantphos or tBuBrettPhos, is often crucial for achieving high efficiency in these reactions.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

The following is a general procedure for the Buchwald-Hartwig amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos to a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 110 °C with stirring.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add this compound, Amine, and Base Add Catalyst Add Pd₂(dba)₃ and Xantphos Add Reactants->Add Catalyst Add Solvent Add Anhydrous, Degassed Dioxane Add Catalyst->Add Solvent Heat & Stir Heat to 110 °C with Stirring Add Solvent->Heat & Stir Monitor Monitor by LC-MS Heat & Stir->Monitor Cool & Filter Cool to RT and Filter Monitor->Cool & Filter Reaction Complete Extract Aqueous Work-up Cool & Filter->Extract Purify Column Chromatography Extract->Purify

Sources

A Senior Application Scientist's Guide to Synthesizing Methyl 5-Bromopyrimidine-2-carboxylate: Bridging Theoretical Calculations with Experimental Realities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal and agricultural chemistry, pyrimidine derivatives stand out as foundational scaffolds for a vast array of biologically active molecules.[1][] Among these, Methyl 5-Bromopyrimidine-2-carboxylate is a particularly valuable building block, serving as a key intermediate in the synthesis of novel therapeutics, including agents for neurological disorders, and advanced agrochemicals.[1][3] Its utility stems from the strategic placement of the bromine atom and the methyl ester group, which allow for diverse downstream chemical modifications, such as palladium-catalyzed cross-coupling reactions.[1][4]

This guide provides an in-depth analysis of a primary synthetic route for this compound, focusing on the critical interplay between theoretical yield calculations and the practical outcomes observed in a laboratory setting. We will dissect a standard protocol, explore the factors that govern its success, and compare it with an alternative synthetic strategy to offer a comprehensive perspective for researchers aiming for optimal efficiency and purity.

Part 1: The Primary Synthetic Protocol: Fischer Esterification

A robust and widely adopted method for preparing this compound is the Fischer esterification of its corresponding carboxylic acid. This reaction is favored for its straightforward execution and use of common laboratory reagents.

Reaction Scheme:

Detailed Experimental Protocol

This protocol is based on established methodologies for acid-catalyzed esterification.[5]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-Bromopyrimidine-2-carboxylic acid (e.g., 3.22 g, 15.9 mmol) in an excess of methanol (e.g., 50 mL). The use of excess methanol serves a dual purpose: it acts as the solvent and drives the reaction equilibrium towards the product side, in accordance with Le Chatelier's principle.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add acetyl chloride (e.g., 4.0 mL, 56.3 mmol).[5]

    • Expert Insight: Acetyl chloride reacts exothermically with methanol to generate anhydrous hydrogen chloride (HCl) in situ. This is a common and effective technique for creating a highly acidic environment necessary to catalyze the esterification while avoiding the addition of water, which would hinder the reaction.

  • Reaction: Heat the mixture to reflux and maintain for a designated period (e.g., 15-30 minutes).[5] The elevated temperature significantly increases the reaction rate.

  • Solvent Removal: After cooling the mixture to room temperature, concentrate it under reduced pressure to remove the bulk of the excess methanol.[5]

  • Workup and Neutralization: Dilute the concentrated residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This step is critical for neutralizing the HCl catalyst and any unreacted 5-Bromopyrimidine-2-carboxylic acid, converting them into their respective salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent, such as ethyl acetate.[5] The desired ester product is significantly more soluble in the organic phase, while the neutralized acid and inorganic salts remain in the aqueous layer.

  • Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification via recrystallization or column chromatography may be necessary to achieve high purity (>98%).[1]

Experimental Workflow Diagram

G cluster_reaction Reaction Phase cluster_workup Workup & Purification Reactants 1. Dissolve Acid in Methanol Catalyst 2. Add Acetyl Chloride (forms HCl) Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Concentrate1 4. Concentrate (Remove MeOH) Reflux->Concentrate1 Neutralize 5. Neutralize with NaHCO3 Concentrate1->Neutralize Extract 6. Extract with Ethyl Acetate Neutralize->Extract Purify 7. Dry & Concentrate Organic Layer Extract->Purify Final_Product Pure Methyl 5-Bromopyrimidine- 2-carboxylate Purify->Final_Product

Caption: Workflow for the synthesis and purification of this compound.

Part 2: Theoretical Yield vs. Experimental Reality

A frequent point of divergence for researchers is the gap between the calculated theoretical yield and the actual amount of product isolated on the bench. Understanding this difference is key to optimizing reaction protocols.

Calculating the Theoretical Yield

The theoretical yield is the maximum mass of product that can be generated from the limiting reactant, assuming 100% reaction efficiency and zero material loss.[6]

Step-by-Step Calculation:

  • Identify Limiting Reactant: In the described protocol, 5-Bromopyrimidine-2-carboxylic acid is the limiting reactant, as methanol is supplied in large excess.

  • Calculate Moles of Limiting Reactant:

    • Moles = Mass / Molar Mass

  • Determine Moles of Product: Based on the 1:1 stoichiometry of the reaction, the moles of product formed are equal to the moles of the limiting reactant consumed.

  • Calculate Mass of Product:

    • Mass = Moles * Molar Mass

Parameter5-Bromopyrimidine-2-carboxylic acidThis compound
Formula C₅H₃BrN₂O₂C₆H₅BrN₂O₂
Molar Mass ( g/mol ) 202.99217.02[4][7]
Mass Used (Example) 3.22 g[5]-
Moles (Example) 3.22 g / 202.99 g/mol = 0.01586 mol 0.01586 mol
Theoretical Yield (g) -0.01586 mol * 217.02 g/mol = 3.44 g

Based on the starting material quantity from a published synthesis, the theoretical yield is 3.44 grams.[5]

Bridging the Gap: Factors Affecting Experimental Yield

The experimental (or actual) yield is what you physically isolate and weigh after the experiment. It is almost invariably lower than the theoretical yield. The ratio between the two, expressed as a percentage, is the percent yield.

Percent Yield = (Actual Yield / Theoretical Yield) x 100%

Theoretical YieldPlausible Actual Yield RangeCorresponding Percent Yield
3.44 g2.41 g70%
3.44 g2.75 g80%
3.44 g3.10 g90%

The discrepancy between theoretical and actual yield is not a sign of failure but an inherent aspect of chemistry. Key factors include:

  • Reaction Equilibrium: Fischer esterification is a reversible reaction. Even with excess methanol, the reaction may not proceed to 100% completion.

  • Side Reactions: Although generally a clean reaction, impurities in the starting material or extreme conditions could lead to minor byproduct formation.

  • Mechanical Losses: Product is inevitably lost during transfers between glassware, filtration, and extraction phases. Adherence of the product to filter paper or incomplete extraction are common sources of loss.

  • Purification Losses: Recrystallization, the most common final purification step, relies on the product's differential solubility. A portion of the product will always remain dissolved in the cold mother liquor, reducing the isolated yield.

Logic of Yield Discrepancy

G cluster_losses Yield Reduction Factors Theoretical Theoretical Yield (100% Conversion, No Losses) Equilibrium Equilibrium Limitations Theoretical->Equilibrium SideRxns Side Reactions Theoretical->SideRxns Mechanical Mechanical & Transfer Losses Theoretical->Mechanical Purification Purification Losses Theoretical->Purification Experimental Experimental Yield (Actual Isolated Product) Equilibrium->Experimental SideRxns->Experimental Mechanical->Experimental Purification->Experimental

Caption: The relationship between theoretical yield, experimental yield, and common loss factors.

Part 3: Comparative Analysis of an Alternative Synthetic Route

To provide a broader context, it's valuable to compare the Fischer esterification with other synthetic strategies. While direct routes to this compound are dominated by esterification, we can look at related pyrimidine syntheses for strategic insights. The Minisci reaction, a homolytic alkoxycarbonylation, offers a compelling one-step alternative for producing similar structures from simpler precursors.[8]

FeatureFischer EsterificationMinisci-Type Radical Reaction[8]
Starting Material 5-Bromopyrimidine-2-carboxylic acid 5-Bromopyrimidine
Key Reagents Methanol, Acid Catalyst (e.g., H₂SO₄, HCl)Alkyl Pyruvate, Radical Initiator (e.g., (NH₄)₂S₂O₈)
Number of Steps One (from the carboxylic acid)One (from the pyrimidine base)
Typical Yield Generally high (often >80% for simple esters)Moderate to good (48-62% reported for a related ester)[8]
Advantages High atom economy, well-established, generally clean reactions, scalable.Uses a more fundamental and less expensive starting material, bypasses the need to first synthesize the carboxylic acid.
Challenges Requires the precursor carboxylic acid, which may itself require a multi-step synthesis.Can suffer from regioselectivity issues (substitution at other positions), potential for byproduct formation, and may require more complex purification.[8]

Expert Judgement: The choice of synthetic route is dictated by the availability and cost of the starting materials. If 5-Bromopyrimidine-2-carboxylic acid is readily available, the Fischer esterification is the most direct and reliable method. However, if only the simpler 5-bromopyrimidine is accessible, a Minisci-type approach, despite potentially lower yields, could be more efficient overall by reducing the total number of synthetic steps.

Conclusion

The synthesis of this compound is a foundational procedure for researchers in drug discovery and chemical development. While the theoretical yield provides an essential benchmark based on stoichiometry, the experimental yield is the true measure of a protocol's efficiency in a real-world setting. By understanding the causal factors behind yield loss—from reaction equilibrium to mechanical losses during purification—scientists can refine their techniques, troubleshoot effectively, and ultimately improve the output of these critical chemical building blocks. A thorough analysis of alternative routes further empowers researchers to make strategic decisions based on starting material availability, cost, and overall process efficiency.

References

  • Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. PubMed Central. [Link]
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • De novo pyrimidine synthesis steps, p
  • Theoretical Yield Calculator.
  • How to calculate theoretical yield [ORGANIC CHEMISTRY LAB]. YouTube. [Link]
  • CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
  • A Facile Synthesis of 5-Halopyrimidine-4-Carboxylic Acid Esters via a Minisci Reaction. UCLA – Chemistry and Biochemistry. [Link]
  • Theoretical Yield Calcul
  • Theoretical Yield Calculator | Limiting Reagent & Product Moles/Grams. Pearson. [Link]
  • CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.
  • BIOSYNTHESIS OF PYRIMIDINE NUCLEOTIDES. eGyanKosh. [Link]
  • Pyrimidine Synthesis. YouTube. [Link]
  • Organic Syntheses Procedure. Organic Syntheses. [Link]
  • This compound | CAS No:89581-38-4. ZaiQi Bio-Tech. [Link]
  • CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

Sources

A Comparative Guide to Cross-Reactivity Studies of Methyl 5-Bromopyrimidine-2-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable therapeutic candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects and toxicity, ultimately derailing an otherwise promising drug development program. This guide provides an in-depth, technical comparison of cross-reactivity studies involving "Methyl 5-Bromopyrimidine-2-carboxylate," a versatile heterocyclic building block, and its analogs. By synthesizing field-proven insights with established experimental protocols, this document serves as a practical resource for designing and interpreting robust cross-reactivity assessments.

The Significance of the Pyrimidine Scaffold and the Imperative of Selectivity

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its ability to engage with a wide range of biological targets, particularly kinases, through hydrogen bonding and other interactions makes it a valuable starting point for inhibitor design.[4][5][6] this compound, with its reactive bromine atom, offers a convenient handle for synthetic elaboration, allowing for the exploration of vast chemical space to optimize potency and selectivity.[7]

However, the very versatility of the pyrimidine core presents a significant challenge: the potential for poor kinase selectivity.[4][5] Many kinases share structural similarities in their ATP-binding pockets, making it difficult to design inhibitors that are highly specific for the intended target. This lack of selectivity can lead to the inhibition of unintended kinases, disrupting vital cellular signaling pathways and causing toxicity. Therefore, comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental aspect of rational drug design.

This guide will explore the methodologies for assessing the cross-reactivity of this compound and compare its hypothetical profile with that of structurally related analogs to illustrate the impact of chemical modifications on selectivity.

Comparative Analysis of Cross-Reactivity Profiles

Due to the nature of this compound as a foundational building block, extensive public cross-reactivity data for the isolated molecule is limited. However, by examining the selectivity profiles of more complex molecules incorporating the bromopyrimidine scaffold and comparing them to analogs with different substitutions, we can infer a likely cross-reactivity landscape and highlight the importance of specific chemical features.

For the purpose of this guide, we will compare the hypothetical cross-reactivity of this compound against two representative pyrimidine-based kinase inhibitors with known, contrasting selectivity profiles: a highly selective inhibitor and a multi-targeted inhibitor. We will also consider a close structural analog, Methyl 5-chloropyrimidine-2-carboxylate, to discuss the potential influence of the halogen substituent on off-target interactions.

CompoundPrimary Target(s) (Hypothetical/Known)Key Off-Targets (Representative Examples)Selectivity ProfileRationale for Inclusion
This compound Kinase X (Hypothetical)Broad kinase panel (e.g., Src family, CDKs, VEGFR)Potentially BroadFoundational scaffold with a reactive handle; its un-derivatized nature suggests a likelihood of engaging multiple kinase ATP-binding sites due to the exposed pyrimidine core.
Selective Pyrimidine Inhibitor (e.g., a highly optimized clinical candidate) Specific Kinase (e.g., JAK2)Minimal off-target activity at therapeutic concentrationsHighly SelectiveDemonstrates that chemical elaboration of the pyrimidine core can achieve high target specificity, a key goal in drug development.
Multi-Targeted Pyrimidine Inhibitor (e.g., Dasatinib) Bcr-Abl, Src family kinasesPDGFR, c-Kit, and othersMulti-TargetedIllustrates that some therapeutic strategies intentionally leverage polypharmacology, where engaging multiple targets can be beneficial. Also serves as a cautionary example of extensive off-target effects if selectivity is not controlled.[6]
Methyl 5-chloropyrimidine-2-carboxylate Kinase Y (Hypothetical)Potentially similar to the bromo-analog, but with altered potency/selectivityBroad, with potential subtle differencesAllows for a discussion on how seemingly minor changes (Br vs. Cl) can impact binding affinities and off-target profiles due to differences in electronics and steric hindrance.

Experimental Methodologies for Assessing Cross-Reactivity

A robust assessment of a compound's cross-reactivity profile relies on a tiered approach, beginning with broad screening panels and progressing to more focused, quantitative assays for any identified off-target hits.

Tier 1: Broad Panel Screening (In Vitro Safety Pharmacology)

The initial step involves screening the compound of interest against a large panel of known biological targets. Several contract research organizations (CROs) offer standardized safety pharmacology panels that cover a wide range of target classes.[4][5][6][8][9]

Objective: To identify potential off-target liabilities early in the drug discovery process.

Methodology: Radioligand Binding Assays

A common and high-throughput method for initial screening is the radioligand binding assay.

  • Target Preparation: Membranes from cells overexpressing the target receptor or purified enzymes are prepared.

  • Reaction Mixture: The test compound (e.g., this compound) at a fixed concentration (typically 1-10 µM) is incubated with the target preparation and a specific radiolabeled ligand with known affinity for the target.

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, usually by filtration.

  • Detection and Analysis: The amount of bound radioactivity is quantified using a scintillation counter. A significant reduction in bound radioactivity in the presence of the test compound indicates displacement of the radioligand and a potential interaction with the target.

Workflow for In Vitro Safety Pharmacology Screening

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Confirmation Compound Test Compound (e.g., this compound) Panel Broad Target Panel (e.g., SafetyScreen44) Compound->Panel Assay Radioligand Binding Assay (Fixed Concentration) Panel->Assay Data Initial Hit Identification (% Inhibition) Assay->Data Hits Identified Hits Data->Hits >50% Inhibition DoseResponse IC50/Ki Determination (Competitive Binding Assay) Hits->DoseResponse Confirmation Orthogonal Assay (e.g., Functional Assay) DoseResponse->Confirmation Profile Confirmed Off-Target Profile Confirmation->Profile

Caption: A generalized workflow for identifying and confirming off-target interactions.

Tier 2: Quantitative Assessment of Hits (IC50/Ki Determination)

For any "hits" identified in the broad panel screen (typically defined as >50% inhibition at the screening concentration), a dose-response analysis is performed to determine the potency of the off-target interaction.

Objective: To quantify the binding affinity (Ki) or functional inhibition (IC50) of the compound for the identified off-target.

Methodology: Competitive Binding Assay

  • Serial Dilution: The test compound is serially diluted to create a range of concentrations.

  • Assay Setup: Each concentration of the test compound is incubated with the target, a fixed concentration of the radiolabeled ligand (ideally at or below its Kd), and other necessary assay components.

  • Data Collection: The amount of bound radioligand is measured for each concentration of the test compound.

  • Data Analysis: The data is plotted as percent inhibition versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Ki Calculation: The IC50 value can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radiolabeled ligand.[10]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd)

Where:

  • Ki: Inhibition constant of the test compound.

  • IC50: Concentration of the test compound that inhibits 50% of specific binding.

  • [L]: Concentration of the radiolabeled ligand.

  • Kd: Dissociation constant of the radiolabeled ligand.

Tier 3: Functional and Cellular Assays

Demonstrating that a compound binds to an off-target is only part of the story. It is crucial to determine if this binding translates into a functional consequence (agonist, antagonist, or inverse agonist activity).

Objective: To understand the functional effect of the compound on the off-target and its potential physiological relevance.

Methodologies:

  • Enzymatic Assays: For kinase off-targets, in vitro kinase activity assays are performed to measure the inhibition of substrate phosphorylation.

  • Cell-Based Assays: For receptor off-targets, cell lines expressing the receptor are used to measure downstream signaling events, such as changes in intracellular calcium or cyclic AMP (cAMP) levels.

Illustrative Signaling Pathway: Kinase Inhibition

G cluster_pathway Generic Kinase Signaling Pathway ATP ATP Kinase Kinase (On- or Off-Target) ATP->Kinase PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Protein Substrate->Kinase CellularResponse Cellular Response PhosphoSubstrate->CellularResponse Inhibitor Pyrimidine Inhibitor (e.g., this compound) Inhibitor->Kinase Binds to ATP Pocket

Caption: A simplified diagram showing how a pyrimidine-based inhibitor can block a kinase signaling pathway by competing with ATP.

Conclusion and Future Directions

The assessment of cross-reactivity is a cornerstone of modern drug discovery. For a versatile scaffold like this compound, a thorough understanding of its potential off-target interactions is paramount before committing significant resources to its development into more complex drug candidates. While direct, public data on this specific building block is scarce, the principles and methodologies outlined in this guide provide a robust framework for its evaluation.

By employing a tiered approach of broad panel screening followed by quantitative and functional assays, researchers can build a comprehensive selectivity profile. Comparing this profile to those of both highly selective and multi-targeted drugs, as well as close structural analogs, provides crucial context for decision-making. Ultimately, a proactive and data-driven approach to understanding and mitigating cross-reactivity will significantly increase the probability of success in developing safe and effective new medicines.

References

  • Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling.
  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays.
  • ICE Bioscience. (n.d.). Safety Pharmacology Services.
  • Eurofins Discovery. (n.d.). IN VITRO SAFETY PHARMACOLOGY PROFILING.
  • Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay.
  • Bradner, J. E., et al. (2010). Advances in discovering small molecules to probe protein function in a systems context. Current Opinion in Chemical Biology, 14(3), 372-381.
  • Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR.
  • Dahlin, J. L., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), e52946.
  • Fluidic Analytics. (2025). Competition Assays vs. Direct Binding Assays: How to choose.
  • University of Nottingham. (n.d.). Discovery and applications of small molecule probes for studying biological processes.
  • Arrowsmith, C. H., et al. (2015). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 75(22), 4878-4883.
  • Glick, M., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques.
  • An, S., & Tolliday, N. (2010). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 17, 93.
  • MDPI. (2022). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals, 15(12), 1506.
  • Guenther, D. C., et al. (2022). Role of a "Magic" Methyl: 2'-Deoxy-2'-α-F-2'-β-C-methyl Pyrimidine Nucleotides Modulate RNA Interference Activity through Synergy with 5'-Phosphate Mimics and Mitigation of Off-Target Effects. Journal of the American Chemical Society, 144(32), 14517-14534.
  • Sharma, P., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-14.
  • Mock, E. D., et al. (2020). Structure-Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. Journal of Medicinal Chemistry, 63(24), 15553-15573.
  • O'Hayre, M., et al. (2023). Small-molecule targeting of GPCR-independent noncanonical G-protein signaling in cancer. Proceedings of the National Academy of Sciences, 120(18), e2218758120.
  • Asif, M. (2021). Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach. Molecules, 26(15), 4424.
  • Christodoulou, E., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 26(11), 3189.
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • Miniyar, P. B., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Medicinal Chemistry, 29(25), 4468-4487.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our facilities, and the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 5-Bromopyrimidine-2-carboxylate, grounding every recommendation in established safety principles and regulatory frameworks. Our goal is to move beyond simple instructions and provide the causal logic behind each step, empowering you to make safe and compliant decisions.

Part 1: Hazard Assessment and Waste Classification

Before any disposal procedure can be established, a thorough understanding of the compound's characteristics is essential. This compound (CAS No. 89581-38-4) is a halogenated heterocyclic building block used in pharmaceutical and agrochemical research.[1][2][3] While some safety data sheets (SDS) may classify it as non-hazardous under the Globally Harmonized System (GHS), others for structurally similar compounds indicate potential hazards such as skin, eye, and respiratory irritation.[4][5]

The Principle of Prudent Practice: In the laboratory, we operate under the principle of treating substances with unknown or conflicting hazard information with a higher degree of caution. Therefore, this compound and any materials contaminated with it should be managed as hazardous chemical waste .

The most crucial feature for waste segregation is the presence of bromine, which classifies it as a halogenated organic compound . This is a critical distinction because the disposal methods for halogenated waste are different from non-halogenated streams, often requiring high-temperature incineration with specialized acid gas scrubbers.[6] Mixing waste streams can lead to dangerous reactions and significantly complicates the disposal process.[7][8]

Key Compound Data Summary
PropertyInformationSource(s)
Chemical Name This compound
Synonyms 5-Bromopyrimidine-2-carboxylic Acid Methyl Ester[2][3]
CAS Number 89581-38-4[9]
Physical State White to light yellow powder/crystal[3]
Primary Hazard Class Halogenated Organic Solid[10]
Recommended Handling Treat as an irritant; avoid contact with skin, eyes, and clothing. Prevent dust formation.[4][5]

Part 2: The Core Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a self-validating system for the safe disposal of this compound from the point of generation to final handoff.

Step 1: Practice Waste Minimization

The most effective disposal strategy begins with generating less waste. Order only the quantity of chemical required for your experiments and, when possible, reduce the scale of your reactions.[11][12] This not only reduces disposal costs and environmental impact but also minimizes the risks associated with storing surplus hazardous materials.

Step 2: Segregate Waste at the Point of Generation

This is the most critical step in ensuring safety and compliance.

  • Action: Designate a specific, clearly labeled waste container for "Solid, Halogenated Organic Waste."

  • Causality: this compound must be kept separate from liquid waste, particularly non-halogenated solvents, acids, and bases, to prevent unintended chemical reactions.[6][7] Proper segregation is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) and is essential for the waste disposal facility to handle the material correctly.[13][14]

Step 3: Select and Manage the Waste Container
  • Action: Use a container made of a compatible material (e.g., a high-density polyethylene (HDPE) pail or a properly lined container) that is in good condition and has a secure, sealable lid.[8][15]

  • Causality: The container must be robust and chemically resistant to prevent leaks or spills. The lid must be kept closed at all times except when adding waste to prevent the release of dust or vapors and to comply with regulations.[12][15]

Step 4: Label the Container Accurately and Completely
  • Action: Immediately upon designating a container for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.[7][15] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" . Do not use formulas or abbreviations.[15]

    • An accurate list of all constituents if it is a mixed waste.

    • The accumulation start date (the date the first piece of waste is added).

  • Causality: Federal and state regulations require meticulous labeling for tracking and safety.[13] EHS personnel and emergency responders rely on this information to assess risks and handle the material safely. Inaccurate labeling can result in regulatory fines and unsafe conditions.

Step 5: Store Waste in a Designated Satellite Accumulation Area (SAA)
  • Action: Store the labeled waste container in a designated SAA. This area must be at or near the point of waste generation and under the control of the laboratory personnel generating the waste.[11][12][15]

  • Causality: The SAA concept is a regulatory requirement designed to ensure that hazardous waste is managed safely by knowledgeable personnel in the immediate vicinity where it is produced.[12] Storing waste in a secondary containment tray within the SAA is a best practice to contain any potential leaks.[8]

Step 6: Arrange for Final Disposal
  • Action: Once the container is full (no more than 90% capacity) or you have finished the project, complete the necessary paperwork and contact your institution's EHS department for waste pickup.[15]

  • Causality: Laboratory personnel should never attempt to dispose of this chemical via trash or sewer, nor attempt to neutralize it without a specific, validated, and approved protocol. Final disposal must be handled by a licensed hazardous waste disposal company arranged by EHS, which will transport it to an approved Treatment, Storage, and Disposal Facility (TSDF).[16]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS & Disposal Facility A Generate Waste (this compound) B Is it a Solid, Halogenated Organic Compound? A->B C Select 'Solid, Halogenated Organic Waste' Container B->C Yes D Affix & Complete Hazardous Waste Label C->D E Add Waste to Container in Satellite Accumulation Area (SAA) D->E F Is Container Full (or Project Complete)? E->F G Keep Container Closed in SAA F->G No H Contact EHS for Pickup F->H Yes G->E I EHS Collects Waste H->I J Transport to Licensed TSDF I->J

Caption: Decision workflow for proper disposal of this compound.

Part 3: Managing Contaminated Materials and Empty Containers

Proper disposal extends beyond the chemical itself to all materials it has contacted.

  • Contaminated Solids: Personal protective equipment (PPE) like gloves, along with weigh paper, contaminated paper towels, and spill cleanup debris, must be placed in the same "Solid, Halogenated Organic Waste" container as the chemical itself.

  • Empty Containers: An empty container that once held this compound is not considered general waste. To be disposed of as non-hazardous waste, it must be triple-rinsed.[17]

    • Protocol:

      • Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

      • Crucially, the first rinsate is considered hazardous waste. It must be collected and disposed of as "Liquid, Halogenated Organic Waste" (or non-halogenated, depending on the rinse solvent).[17] Subsequent rinses may also require collection depending on local institutional policies.

      • After rinsing and air-drying, completely deface or remove all original labels before disposing of the container in the appropriate glass or plastic recycling bin.[7]

Part 4: Emergency Spill Procedures

In the event of a small spill, follow these procedures:

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Prevent the spread of the solid powder. Avoid any actions that could make it airborne.

  • Clean Up: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Use a chemical absorbent pad or pillows for final cleanup. Do not use water unless specifically instructed by an SDS, as this can spread contamination.

  • Dispose of Cleanup Materials: All materials used for cleanup (absorbent pads, contaminated gloves, etc.) are now considered hazardous waste and must be placed in your labeled "Solid, Halogenated Organic Waste" container.

  • Report: Report the spill to your laboratory supervisor and EHS, as per your institution's policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[15]

By adhering to this comprehensive guide, you can ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, scientific integrity, and environmental responsibility.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. Link
  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Link
  • Hazardous Chemical Waste Management Guidelines - Columbia | Research. Link
  • Laboratory Waste Management Guidelines - Princeton University Environmental Health & Safety. Link
  • Properly Managing Chemical Waste in Labor
  • Methyl 5-bromopyrimidine-2-carboxyl
  • SAFETY DATA SHEET - Methyl 5-Bromopyrimidine-2-carboxyl
  • SAFETY DATA SHEET - Methyl 5-bromopyridine-2-carboxyl
  • SAFETY DATA SHEET - 5-Bromopyrimidine-2-carboxylic acid - Fisher Scientific. Link
  • SAFETY DATA SHEET - 5-Bromopyrimidine - Fisher Scientific. Link
  • What Regulations Govern Hazardous Waste Management? - Chemistry For Everyone. Link
  • Hazardous Waste - US Environmental Protection Agency (EPA). Link
  • Waste, Chemical, and Cleanup Enforcement - US Environmental Protection Agency (EPA). Link
  • Resource Conservation and Recovery Act (RCRA) Regulations - US Environmental Protection Agency (EPA). Link
  • This compound 89581-38-4 - Tokyo Chemical Industry Co., Ltd. (APAC). Link
  • Steps in Complying with Regulations for Hazardous Waste - US Environmental Protection Agency (EPA). Link
  • Methyl-5-bromo-2 pyrimidine carboxyl
  • Methyl 5-Bromopyrimidine-2-carboxyl
  • Proper disposal of chemicals - Sciencemadness Wiki. Link
  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I) - University of Wisconsin-Milwaukee. Link
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide - Benchchem. Link
  • Hazardous Waste Disposal Guide - Dartmouth College. Link
  • Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. Link

Sources

A Comprehensive Guide to the Safe Handling of Methyl 5-Bromopyrimidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every chemical, regardless of its formal hazard classification, with a methodical and cautious mindset. Methyl 5-bromopyrimidine-2-carboxylate, a key building block in pharmaceutical and agrochemical research[1], is a prime example of a compound where the readily available safety information can appear inconsistent. While some sources classify it as non-hazardous under the Globally Harmonized System (GHS)[2], related structures such as 5-bromopyrimidine-2-carboxylic acid and its ethyl ester are classified as skin and eye irritants, with the potential for respiratory irritation[3][4]. This guide is structured to provide a comprehensive and conservative approach to handling this compound, ensuring the safety of all laboratory personnel.

Understanding the Potential Hazards

This compound is a white to light yellow crystalline powder[1]. While some safety data sheets (SDS) may not classify it as a hazardous substance, the presence of a halogenated pyrimidine ring, a common feature in biologically active molecules, warrants a higher level of precaution. The structural similarity to other brominated pyrimidine and pyridine derivatives that are known irritants suggests a potential for similar biological effects[3][5]. Therefore, it is prudent to treat this compound as a potential irritant to the skin, eyes, and respiratory tract.

Property Value Source
Molecular Formula C6H5BrN2O2[1]
Molecular Weight 217.02 g/mol [1]
Appearance White to light yellow powder/crystal[1]
Melting Point 149 °C[1]
Storage Room Temperature, under inert gas[2]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential for irritation, a comprehensive PPE strategy is non-negotiable. The goal is to create a complete barrier between you and the chemical, preventing any direct contact.

  • Hand Protection: Wear nitrile gloves. Nitrile provides good resistance to a wide range of chemicals and is a standard in most laboratory settings. Always inspect gloves for any signs of damage before use and double-gloving is recommended when handling larger quantities or for prolonged periods.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling the solid powder outside of a containment system, to protect against accidental splashes to the face.

  • Body Protection: A lab coat is the minimum requirement. For tasks with a higher risk of contamination, such as weighing out large quantities or in the event of a spill, disposable coveralls should be worn[6]. Gowns should be long-sleeved with tight-fitting cuffs[6].

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder[2]. If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[7][8].

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh Weigh Compound in Fume Hood gather_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction Perform Reaction dissolve->reaction decontaminate Decontaminate Work Surfaces reaction->decontaminate Proceed to cleanup dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Figure 1: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound, preferably within a chemical fume hood.

    • Ensure that a safety shower and eyewash station are readily accessible[2].

    • Don all required PPE as outlined above.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, etc.) before opening the chemical container.

  • Handling:

    • Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to minimize inhalation exposure[2].

    • Use a spatula to transfer the solid. Avoid scooping or pouring in a way that creates airborne dust.

    • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • Keep the container tightly closed when not in use[2].

  • In Case of Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[3]. Seek medical attention if irritation persists[2].

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4].

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

Disposal Plan: A Critical Final Step

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All excess solid this compound and solutions containing the compound should be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not dispose of this chemical down the drain[2].

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a designated hazardous waste container.

  • Empty Containers: Empty containers should be rinsed with an appropriate solvent (e.g., the solvent used in the reaction). The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be disposed of according to local regulations[2].

By adhering to these rigorous safety and handling protocols, researchers can confidently work with this compound while minimizing the risk of exposure and ensuring a safe laboratory environment.

References

  • PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate.
  • Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE.
  • National Center for Biotechnology Information (NCBI). (n.d.). TABLE 7-1, Regulations and Guidelines Applicable to Pyridine.
  • National Center for Biotechnology Information (NCBI). (n.d.). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents.
  • Centers for Disease Control and Prevention (CDC). (n.d.). Personal Protective Equipment (PPE) in a Radiation Emergency.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Aussie Pharma Direct. (2025, October 20). What PPE Should You Wear for Radiation Protection?.
  • LookChem. (n.d.). Methyl-5-bromo-2 pyrimidine carboxylate.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Chemical, Biological, Radiological, and Nuclear (CBRN) Personal Protective Equipment Selection Matrix for Emergency Responders.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。